molecular formula C8H4BrNO3 B1282134 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 24088-82-2

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Numéro de catalogue: B1282134
Numéro CAS: 24088-82-2
Poids moléculaire: 242.03 g/mol
Clé InChI: QFUCRLHRLJFXBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-bromo-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUCRLHRLJFXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515504
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-82-2
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24088-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a halogenated heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry and materials science. As an analogue of isatoic anhydride, its reactivity is characterized by a susceptibility to nucleophilic attack, making it a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines. The presence of the bromine atom on the aromatic ring not only influences its electronic properties and reactivity but also serves as a synthetic handle for further molecular elaboration through cross-coupling reactions. While direct biological data for this specific molecule is limited in publicly accessible literature, the benzoxazine and quinazolinone cores are well-established pharmacophores, exhibiting a broad range of biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the known and predicted chemical properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, including its synthesis, spectral characteristics, chemical reactivity, and potential therapeutic applications, thereby serving as a valuable resource for researchers in the field.

Molecular Structure and Physicochemical Properties

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione possesses a bicyclic structure where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. The bromine atom is substituted at the 6-position of the benzoxazine core.

Table 1: Physicochemical Properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione
PropertyValueSource
Chemical Formula C₈H₄BrNO₃PubChem[3]
Molecular Weight 242.03 g/mol PubChem[3]
CAS Number 24088-82-2PubChem[3]
Melting Point 292-293 °CECHEMI[1]
Appearance Predicted to be a solid
XLogP3-AA (Computed) 1.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Topological Polar Surface Area 55.4 ŲPubChem[3]

Synthesis

The primary route for the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione involves the cyclization of 2-amino-5-bromobenzoic acid. This precursor can be prepared from commercially available starting materials.[4][5] The cyclization is typically achieved using a phosgene equivalent, such as triphosgene, in an inert solvent.

Gcluster_0Synthesis Pathway2_Amino_5_bromobenzoic_acid2-Amino-5-bromobenzoic acidTarget_Molecule6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione2_Amino_5_bromobenzoic_acid->Target_MoleculeCyclizationTriphosgeneTriphosgene(Phosgene equivalent)Triphosgene->Target_MoleculeSolventInert Solvent (e.g., THF)Solvent->Target_Molecule

Caption: Synthetic pathway to 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Experimental Protocol: Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (Proposed)

This protocol is based on general procedures for the synthesis of isatoic anhydrides from anthranilic acids.[6]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 1 equivalent of 2-amino-5-bromobenzoic acid in anhydrous THF.

  • Stir the solution under an inert atmosphere.

  • Carefully add a solution of 0.4 equivalents of triphosgene in anhydrous THF dropwise to the stirred solution at room temperature. Caution: Phosgene is highly toxic. Triphosgene should be handled with extreme care in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold THF to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the oxazine ring. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Based on data for 6-bromoisatoic anhydride, the N-H proton is expected to be a broad singlet at a downfield chemical shift.[1]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~11.8br sN-H
~7.9dH-5
~7.7ddH-7
~7.2dH-8
¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the two carbonyl carbons, the four aromatic carbons of the benzene ring, and the two aromatic carbons of the fused ring system.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~160C=O (ester)
~148C=O (amide)
~140C-8a
~138C-7
~128C-5
~118C-8
~116C-6
~115C-4a
FT-IR Spectroscopy

The infrared spectrum will be characterized by the presence of two distinct carbonyl stretching frequencies, a hallmark of cyclic anhydrides.[7] The N-H stretching vibration will also be a prominent feature.

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)Assignment
3200-3100N-H stretch
~1760Asymmetric C=O stretch
~1710Symmetric C=O stretch
1620-1580C=C aromatic stretch
~1250C-O-C stretch
~820C-H out-of-plane bend

Chemical Reactivity

The chemical reactivity of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is dominated by the electrophilic nature of the carbonyl carbons, making it susceptible to nucleophilic acyl substitution.[8] Attack by a nucleophile typically leads to the opening of the oxazine ring.

Gcluster_1Reactivity with NucleophilesTargetThis compoundRing_OpeningRing-Opened IntermediateTarget->Ring_OpeningNucleophilic AttackNucleophileNucleophile (e.g., Amine, Alcohol)Nucleophile->Ring_OpeningProductSubstituted Benzamide DerivativeRing_Opening->ProductRearrangement/Further Reaction

Caption: General reaction of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione with nucleophiles.

Reaction with Amines

Reaction with primary or secondary amines is expected to proceed via nucleophilic attack at the C4 carbonyl, leading to ring opening and the formation of 2-amino-5-bromobenzamides. These intermediates can then be cyclized to form quinazolinone derivatives, which are of significant interest in medicinal chemistry.[9]

Reaction with Alcohols

In the presence of an alcohol and a suitable catalyst, 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is expected to undergo ring opening to form the corresponding 2-amino-5-bromobenzoate ester.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position provides a valuable site for derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery.

Potential Biological Activities

While specific biological data for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione are not extensively reported, the core structures that can be synthesized from it are known to possess significant biological activities.

Anticancer Potential

Derivatives of benzoxazinone and the corresponding quinazolinones have been reported to exhibit potent anticancer activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[9][10] The proposed mechanisms of action often involve the induction of apoptosis through the activation of caspases and modulation of key signaling pathways.

Antimicrobial Potential

The benzoxazine scaffold is also a component of various compounds with demonstrated antimicrobial properties.[11] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The ability to readily synthesize a library of derivatives from 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione makes it an attractive starting point for the development of new antimicrobial agents.

Conclusion

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactivity towards nucleophiles, coupled with the potential for further derivatization at the bromine position, provides access to a wide array of complex molecules. While further experimental validation of its spectroscopic and biological properties is warranted, the information compiled in this guide, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • The Royal Society of Chemistry. Experimental Data_review_version. Accessed January 11, 2026.
  • ECHEMI. Buy 6-bromo-1,3-benzoxazine-2,4-dione from JHECHEM CO LTD. Accessed January 11, 2026.
  • Benchchem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. Accessed January 11, 2026.
  • Copp, B. R., et al. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 2019.
  • El-Sayed, W. M., et al. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 2019.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13024048, 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. [Link]. Accessed January 11, 2026.
  • ResearchGate. 1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo... Accessed January 11, 2026.
  • ResearchGate. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Accessed January 11, 2026.
  • Benchchem. Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis. Accessed January 11, 2026.
  • ResearchGate. SCHEME 1 Simplified reaction mechanism of benzoxazine and amine... Accessed January 11, 2026.
  • MDPI. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Accessed January 11, 2026.
  • Semantic Scholar. Reaction of 2,3-dihydro-1,3-6 H -oxazine-2,6-dione with aliphatic amines and amino acids. Accessed January 11, 2026.
  • ResearchGate.
  • ResearchGate. (PDF)
  • Google Patents. Preparation method of benzo [ e ][1][2] oxazine-2, 4-dione. . Accessed January 11, 2026.
  • Benchchem. An In-depth Technical Guide on the Synthesis of 5-Amino-2-bromobenzoic Acid. Accessed January 11, 2026.
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information. Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers. Accessed January 11, 2026.
  • Thieme Chemistry. Synthesis of Benzo[e]azolo[1][2]oxazines. Accessed January 11, 2026.
  • Benchchem. Spectroscopic and Mechanistic Insights into 6-amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide. Accessed January 11, 2026.
  • Ghufran T Sadeek, et al. Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Journal of Material Sciences & Manufacturing Research, 2021.
  • ResearchGate.
  • ResearchGate. Possible side reaction during the production of benzoxazine monomers based on diamines. Accessed January 11, 2026.
  • Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • MDPI.
  • IJSTR.

An In-depth Technical Guide to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

An In-depth Technical Guide to 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its synthesis, characterization, and potential applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

1.1. IUPAC Name and Synonyms:

The formal IUPAC name for this compound is 6-bromo-1,3-benzoxazine-2,4-dione [3][4]. It is also commonly referred to by its systematic name, 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione [2][4][5][6]. Throughout this guide, these names will be used interchangeably. Other synonyms include:

  • 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione[4]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione, 6-bromo-[4][6]

1.2. Chemical Identifiers:

For unambiguous identification and literature searching, the following identifiers are crucial:

IdentifierValueSource
CAS Number 24088-82-2[2][5][6]
Molecular Formula C₈H₄BrNO₃[4][6]
Molecular Weight 242.03 g/mol [4]
InChI Key QFUCRLHRLJFXBG-UHFFFAOYSA-N[4]

1.3. Structural Representation:

The core of this molecule is a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. A bromine atom is substituted at the 6-position of the benzoxazine ring system.

Caption: Chemical structure of 6-bromo-1,3-benzoxazine-2,4-dione.

Synthesis and Mechanistic Considerations

The synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione typically involves the cyclization of a substituted anthranilic acid derivative. The most direct and commonly cited method utilizes 2-amino-5-bromobenzoic acid as the starting material.

2.1. Key Synthetic Pathway: Phosgene-Mediated Cyclization

This approach leverages the high reactivity of phosgene or its safer equivalent, triphosgene, to form the heterocyclic ring system in a one-pot reaction.

Synthesis_PathwayStart2-Amino-5-bromobenzoic AcidIntermediateIsocyanate IntermediateStart->IntermediateReaction withTriphosgeneReagentTriphosgene(or Phosgene)Reagent->IntermediateProduct6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dioneIntermediate->ProductIntramolecularCyclization

Caption: Synthetic pathway for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

2.1.1. Mechanistic Rationale:

The synthesis proceeds through a well-established mechanism. The amine group of 2-amino-5-bromobenzoic acid nucleophilically attacks the electrophilic carbonyl carbon of phosgene (or its in situ generated equivalent from triphosgene). This is followed by the elimination of HCl to form an intermediate isocyanate. The proximate carboxylic acid group then undergoes an intramolecular nucleophilic attack on the isocyanate carbon, leading to cyclization and the formation of the desired dione ring structure. The use of a non-nucleophilic base, such as pyridine, is often employed to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

2.2. Detailed Experimental Protocol (Illustrative):

The following protocol is a representative procedure based on established methods for the synthesis of analogous 1,3-benzoxazine-2,4-diones. Note: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the hazardous nature of triphosgene and the evolution of HCl gas.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (containing aqueous sodium hydroxide), and a nitrogen inlet, add 2-amino-5-bromobenzoic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to remove any unreacted starting material and byproducts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione as a solid.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic features based on the structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Based on available data for the target compound in DMSO-d₆, the aromatic protons appear in the range of δ 7.39–8.11 ppm[5]. The exact splitting pattern will depend on the coupling constants between the protons on the benzene ring. The N-H proton will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals. The two carbonyl carbons of the dione system are expected to resonate at the downfield end of the spectrum (typically δ 150-170 ppm). The six carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm), with their chemical shifts influenced by the bromine, oxygen, and nitrogen substituents.

3.2. Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Wavenumber (cm⁻¹)Assignment
~3200N-H stretching
~1760 and ~1700C=O stretching (asymmetric and symmetric) of the dione
~1600, ~1480C=C stretching of the aromatic ring
~1250C-O-C stretching
~800-900C-H out-of-plane bending of the substituted benzene ring
~600-700C-Br stretching

3.3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (242.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Reactivity and Potential Applications

The chemical architecture of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, featuring a reactive heterocyclic ring and a functionalizable aromatic system, makes it a versatile building block in several scientific domains.

4.1. Medicinal Chemistry and Drug Development:

The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds[7]. Derivatives of 1,3-benzoxazine have demonstrated a wide array of pharmacological activities.

  • Anticancer Activity: Several studies have reported the anticancer properties of benzoxazine derivatives[8][9][10]. The mechanism of action is often attributed to the induction of apoptosis in cancer cells. For instance, some derivatives have been shown to activate caspase pathways and inhibit critical cell survival signaling pathways like the PI3K/Akt pathway.

  • Antimicrobial Properties: The benzoxazine nucleus is also a promising scaffold for the development of new antimicrobial agents. Various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity[11][12][13].

4.2. Materials Science:

Benzoxazine-based monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers. These materials are known for their excellent thermal stability, low water absorption, and good mechanical properties. The bromine atom in 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione can impart flame retardant properties to the resulting polymers. Furthermore, the bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of advanced materials with tailored properties.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[14].

  • Toxicology: The compound may be harmful if swallowed, and may cause skin and eye irritation[14].

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Always consult the most up-to-date SDS from the supplier before handling this chemical.

Conclusion

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a valuable heterocyclic compound with a well-defined structure and accessible synthetic routes. Its potential as a scaffold in the development of novel therapeutics, particularly in oncology and infectious diseases, is significant. Furthermore, its utility in materials science as a monomer for high-performance polymers warrants further exploration. This guide provides a foundational understanding for researchers and scientists looking to work with this versatile molecule, emphasizing the importance of rigorous characterization and safe handling practices.

References

  • PubChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • PubChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Available from: [https://www.researchgate.net/publication/330752187_Synthesis_and_Reactivity_of_68-Dibromo-2-ethyl-4H-benzo[d][11]oxazin-4-one_Towards_Nucleophiles_and_Electrophiles_and_Their_Anticancer_Activity]([Link]11]oxazin-4-one_Towards_Nucleophiles_and_Electrophiles_and_Their_Anticancer_Activity)
  • International Journal of Pharma Sciences and Research. BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW.
  • Copp, B. R., et al. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2533-2541.
  • Ekowati, J., et al. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1435-1440.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • PubChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • ResearchGate. Various Synthetic Methods of Benzoxazine Monomers.
  • CORE. Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties.
  • ResearchGate. (PDF) Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives.
  • ResearchGate. Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents.
  • ResearchGate. (PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.
  • ResearchGate. Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives.
  • Acta Scientific. Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases.
  • Open Research@CSIR-NIScPR. Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance.
  • International Journal of Scientific & Technology Research. An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • ResearchGate. Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
  • MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
  • ACS Publications. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells.
  • RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives.
  • MDPI. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives.
  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES.

An In-depth Technical Guide to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (CAS Number: 24088-82-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound with significant potential in medicinal chemistry. The document delves into its chemical and physical properties, synthesis, and mechanism of action, with a particular focus on its promising anticancer activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a synthetic organic compound belonging to the benzoxazine class of heterocycles.[1] Its structure, featuring a bromine substituent on the benzene ring, imparts unique electronic properties that are believed to contribute to its biological activity.[1] This guide will explore the scientific literature and available data to present a detailed technical profile of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione are summarized in the table below.

PropertyValueSource
CAS Number 24088-82-2[2][3]
Molecular Formula C₈H₄BrNO₃[1][2][3]
Molecular Weight 242.03 g/mol [1][2]
IUPAC Name 6-bromo-1,3-benzoxazine-2,4-dione[2]
Appearance White to off-white solid[4]
Melting Point 154-157 °C[4]
Topological Polar Surface Area 55.4 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]
XLogP3-AA 1.6[2]

Synthesis

The synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is typically achieved through a cyclization reaction.[1] A common method involves the reaction of 2-amino-5-bromobenzoic acid with a phosgene equivalent, such as triphosgene, in an appropriate solvent like tetrahydrofuran (THF).[1][5]

Representative Experimental Protocol

The following is a representative protocol based on general synthesis methods for benzoxazine-2,4-diones.[5]

Materials:

  • 2-amino-5-bromobenzoic acid

  • Triphosgene

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-5-bromobenzoic acid in a mixture of dry DCM and Et₃N.

  • Cool the solution in an ice bath.

  • Slowly add a solution of triphosgene in dry THF to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

G reagent1 2-amino-5-bromobenzoic acid reaction Cyclization reagent1->reaction reagent2 Triphosgene reagent2->reaction solvent Dry THF / Et3N solvent->reaction product 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione reaction->product

General synthesis workflow.

Biological Activity and Mechanism of Action

Research has indicated that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione exhibits promising anticancer properties.[1] Its mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway.[1]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer.[6] By inhibiting this pathway, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione can effectively halt the uncontrolled proliferation of cancer cells.

G cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Compound->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway.
Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is reported to activate caspase cascades, which are central to the execution of apoptosis.[1]

G cluster_apoptosis Apoptotic Pathway Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Compound->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Cleaves & Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Executes

Induction of caspase-mediated apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazine derivatives is influenced by the nature and position of substituents on the aromatic ring. The presence of a bromine atom at the 6-position of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, an electron-withdrawing group, is likely to play a significant role in its interaction with biological targets. Further studies involving the synthesis and evaluation of a series of analogs with different substituents would provide a more detailed understanding of the structure-activity relationship and could guide the design of more potent and selective anticancer agents.

Applications and Future Directions

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its ability to target key signaling pathways involved in cancer progression makes it an attractive candidate for further investigation. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the IC50 values against a broad panel of cancer cell lines and to assess its efficacy and safety in animal models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and downstream effects of the compound to gain a deeper understanding of its mode of action.

  • Lead Optimization: Synthesizing and screening a library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this compound and its analogs in other diseases where the PI3K/Akt pathway is implicated.

Conclusion

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic compound with a compelling profile for further investigation in the realm of drug discovery. Its straightforward synthesis and potent, targeted mechanism of action against cancer cells highlight its potential as a lead compound for the development of new anticancer therapies. This technical guide provides a solid foundation of knowledge to encourage and facilitate future research into this promising molecule.

References

  • ProcessPointChemicals. (n.d.). 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][4][5]oxazine-2,4(3H)-dione. National Center for Biotechnology Information.
  • Al-Qahtani, A. A., Al-Turki, T. M., Mousa, A. A., Al-Mazroa, S. A., Khan, M., & Alkhathlan, H. Z. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry, 28(1), 287-295.
  • Aldoori, M. K. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One, 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. Journal of Al-Nahrain University, 18(3), 56-65.
  • Kabachkov, E. N., et al. (2021).
  • Al-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Medical Sciences, 4(9), 120-128.
  • Al-Qahtani, A. A., et al. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry, 28(1), 287-295.
  • Black, D. S. C., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][4][5]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832.
  • Kishta, M. S., et al. (2025). Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information.
  • Zare, A., et al. (2016). In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives. Iranian Journal of Parasitology, 11(3), 371–376.
  • Nath, L. R., et al. (2018). Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. Molecules, 23(10), 2467.
  • Xu, J., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][4][7]oxazine derivatives as novel Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128874.
  • El-Bahr, S. M., et al. (2023). Phloretin-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice. Journal of Drug Delivery Science and Technology, 87, 104803.

Sources

An In-depth Technical Guide to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

An In-depth Technical Guide to 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a compound of interest in medicinal chemistry and materials science. We will delve into its fundamental properties, propose a detailed synthesis protocol, and explore its potential applications, particularly in the context of drug discovery.

Core Molecular Attributes

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a halogenated heterocyclic compound. The presence of the bromine atom and the benzoxazine core imparts unique physicochemical properties that make it a valuable scaffold for further chemical exploration.

Molecular Structure and Weight

The foundational step in any experimental design is a thorough understanding of the molecule's composition and mass.

  • Molecular Formula: C₈H₄BrNO₃[3]

  • Molecular Weight: 242.03 g/mol [3]

  • CAS Number: 24088-82-2[3]

  • IUPAC Name: 6-bromo-1,3-benzoxazine-2,4-dione[3]

The structural arrangement of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is depicted below:

Caption: Chemical structure of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Physicochemical Properties

A summary of key computed physicochemical properties is provided in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for biological activity.

PropertyValueSource
Molecular Weight 242.03 g/mol [3]
Molecular Formula C₈H₄BrNO₃[3]
XLogP3-AA 1.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 0[3]
Exact Mass 240.9378 g/mol [3]
Monoisotopic Mass 240.9378 g/mol [3]
Topological Polar Surface Area 55.4 Ų[3]

Synthesis Protocol: A Proposed Pathway

The proposed two-step synthesis starts with the commercially available 5-bromosalicylamide.

Synthesis_Pathwaycluster_0Step 1: Preparation of 5-bromo-2-hydroxybenzamidecluster_1Step 2: Cyclization to 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dioneASalicylamideC5-bromo-2-hydroxybenzamideA->CAcetic AcidBBromineB->CD5-bromo-2-hydroxybenzamideFThis compoundD->FPyridine, RefluxEEthyl ChloroformateE->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-bromo-2-hydroxybenzamide (Precursor)

This step involves the bromination of salicylamide.

Materials:

  • Salicylamide

  • Glacial Acetic Acid

  • Bromine

  • Ice-cold water

Procedure:

  • Dissolve salicylamide in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 5-bromo-2-hydroxybenzamide.

Step 2: Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

This cyclization reaction is based on the known procedure for the non-brominated analog.

Materials:

  • 5-bromo-2-hydroxybenzamide

  • Anhydrous Pyridine

  • Ethyl Chloroformate

  • Ice water

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzamide in anhydrous pyridine at 0°C, slowly add ethyl chloroformate with stirring.

  • After the addition, reflux the resulting solution for 5 hours.

  • Pour the cooled reaction mixture into ice water.

  • Filter the resulting precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from an acetone-ethanol mixture to yield pure 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Analytical Characterization

While specific experimental spectra for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione are not widely published, the following are the expected characteristic signals based on its structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

  • N-H stretch: A peak in the region of 3200-3300 cm⁻¹

  • C=O stretches (dione): Two distinct carbonyl absorption bands, likely in the regions of 1760-1780 cm⁻¹ (asymmetric) and 1700-1720 cm⁻¹ (symmetric).

  • C-O-C stretch (oxazine ring): A characteristic peak around 1230-1250 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A peak in the lower frequency region, typically 500-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • N-H proton: A broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR:

  • Carbonyl carbons: Two signals in the downfield region (δ 160-170 ppm).

  • Aromatic carbons: Multiple signals in the aromatic region (δ 110-150 ppm), including the carbon attached to bromine which will be shifted.

Potential Applications in Drug Discovery and Materials Science

The benzoxazine scaffold is recognized for its diverse biological activities. The introduction of a bromine atom can enhance lipophilicity and potentially modulate the biological activity of the parent molecule.

Anticancer Potential

Derivatives of benzoxazinone have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The brominated nature of the title compound may enhance its ability to interact with biological targets. Research on related brominated compounds has shown potent anti-tumor activity in gastric cancer models.

Antimicrobial Activity

The broader class of oxazine derivatives has shown promise as antimicrobial agents. The 6-bromo substituent could be explored for its contribution to antibacterial and antifungal efficacy.

Materials Science

Benzoxazine derivatives are also utilized as monomers in the synthesis of high-performance polymers known as polybenzoxazines. These polymers exhibit excellent thermal stability and mechanical properties. The bromine atom in 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione could impart flame-retardant properties to such polymers.

Conclusion

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, with a molecular weight of 242.03 g/mol , is a compound with significant potential in both medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a practical, albeit proposed, synthetic route. Further experimental validation of its synthesis and biological activities is warranted to fully explore its utility.

References

  • PubChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • Hsieh, P. W., et al. (2005). The evaluation of 2, 8-disubstituted benzoxazinone derivatives as anti-inflammatory and anti-platelet aggregation agents. Bioorganic & medicinal chemistry letters, 15(18), 4078-4081.
  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis.

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Abstract

The definitive assignment of molecular structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a heterocyclic scaffold of interest. Addressed to researchers and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying scientific rationale for each experimental choice. By integrating mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, we present a self-validating system for unambiguous structure confirmation, grounded in authoritative principles and field-proven insights.

Introduction and Postulated Structure

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (CAS No. 24088-82-2) is a halogenated derivative of the benzoxazine-dione family.[3] The precise placement of the bromine atom on the aromatic ring is critical for its chemical reactivity, biological activity, and patentability. The most chemically plausible synthetic route involves the cyclization of 5-bromoanthranilic acid with a carbonylating agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole). This precursor dictates the regiochemistry of the final product.

The reaction, proceeding via an intermediate N-acyl derivative, would logically place the bromine atom at the C-6 position of the resulting benzoxazine-dione ring system. This guide, therefore, outlines the comprehensive analytical strategy required to rigorously test and confirm this postulated structure.

The Analytical Workflow: A Multi-Modal Approach

A robust structural elucidation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation. Our workflow is designed to first establish the molecular formula and the presence of key atoms, then map the connectivity of the atomic framework, and finally, determine the precise three-dimensional arrangement.

G cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation HRMS High-Resolution Mass Spectrometry (Molecular Formula & Isotopic Pattern) 1D_NMR 1D NMR (¹H, ¹³C) (Chemical Environment & Proton Count) HRMS->1D_NMR Confirms Formula & Bromine Presence 2D_NMR 2D NMR (COSY, HSQC, HMBC) (¹H-¹H & ¹H-¹³C Correlations) 1D_NMR->2D_NMR Provides Initial Assignments XRAY Single-Crystal X-ray Crystallography (3D Atomic Arrangement) 2D_NMR->XRAY Confirms Connectivity, Validates Crystal Structure

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

The first and most fundamental step is to verify the molecular formula (C₈H₄BrNO₃). High-resolution mass spectrometry (HRMS) provides the necessary precision to distinguish the target compound from other potential elemental compositions.

Causality of Experimental Choice: Standard electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. ESI is often preferred for its ability to generate intact protonated molecules [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.[4]

Expected Mass Spectrum Data

The most critical diagnostic feature will be the isotopic pattern of the molecular ion, which arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[5][6] This results in two peaks of nearly equal intensity separated by two mass units (m/z), referred to as the M and M+2 peaks.

Parameter Predicted Value Rationale & Significance
Molecular Formula C₈H₄BrNO₃Based on the structure of the starting material, 5-bromoanthranilic acid (C₇H₆BrNO₂).[7]
Monoisotopic Mass 240.9378 u (for ⁷⁹Br)The exact mass calculated for C₈H₄⁷⁹BrNO₃.
Monoisotopic Mass 242.9357 u (for ⁸¹Br)The exact mass calculated for C₈H₄⁸¹BrNO₃.
[M+H]⁺ (ESI-HRMS) 241.9456 m/z (⁷⁹Br)Confirms the elemental composition with high accuracy.
[M+2+H]⁺ (ESI-HRMS) 243.9436 m/z (⁸¹Br)The presence of this peak at ~1:1 intensity with the M peak is definitive proof of one bromine atom.[5]
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. Verify the presence and relative intensity of the M+2 isotopic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] A combination of 1D (¹H, ¹³C) and 2D experiments will be used to establish the connectivity of all atoms in the molecule, thereby confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling. For 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, we expect to see signals for three aromatic protons and one exchangeable N-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-5~7.8-8.0Doublet (d)J ≈ 2.5 HzDeshielded by the adjacent C-4 carbonyl and the bromine at C-6. Shows meta-coupling to H-7.
H-7~7.6-7.8Doublet of doublets (dd)J ≈ 8.5, 2.5 HzShows ortho-coupling to H-8 and meta-coupling to H-5.
H-8~7.2-7.4Doublet (d)J ≈ 8.5 HzCoupled only to H-7 (ortho-coupling). Shifted upfield relative to H-5 and H-7.
N-H~10.0-11.5Broad singlet (br s)N/AThe acidic proton of the carbamate-like functionality, typically broad and downfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 (Carbonyl)~148-152Carbonyl carbon within the oxazine ring, typically in this region for carbamates/carbonates.
C-4 (Carbonyl)~160-164Amide-like carbonyl carbon, generally more downfield than the C-2 carbonyl.
C-4a~138-142Quaternary carbon attached to the oxygen and part of the aromatic system.
C-5~130-134Aromatic CH, deshielded by the adjacent carbonyl group.
C-6~118-122Carbon directly attached to bromine (C-Br), its shift is influenced by the heavy atom effect.
C-7~128-132Aromatic CH.
C-8~115-119Aromatic CH, ortho to the electron-donating oxygen atom.
C-8a~116-120Quaternary carbon attached to the nitrogen.
2D NMR: The Definitive Connectivity Map

While 1D NMR provides strong evidence, 2D NMR experiments like COSY, HSQC, and HMBC are required for unambiguous proof of the atomic connections.[1][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see a cross-peak between H-7 and H-8 (strong, ortho-coupling) and a weaker cross-peak between H-5 and H-7 (meta-coupling). This confirms the relative positions of these three protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C-5, C-7, and C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework by showing correlations between protons and carbons over two or three bonds.

G cluster_0 cluster_1 mol H5 H-5 C4 C-4 H5->C4 ³J C7 C7 H5->C7 ²J H7 H-7 C8a C-8a H7->C8a ³J C5 C5 H7->C5 ²J H8 H-8 C6 C-6 H8->C6 ³J C4a C4a H8->C4a ²J

Caption: Key expected HMBC correlations for structure confirmation.

Key Diagnostic HMBC Correlations:

  • H-5 to C-4 and C-7: Connects the most downfield proton to the amide carbonyl and its neighboring CH group.

  • H-8 to C-6 and C-4a: Crucially, the correlation from the most upfield proton (H-8) to the carbon bearing the bromine (C-6) would definitively prove the substitution pattern.

  • H-7 to C-5 and C-8a: Further confirms the connectivity around the aromatic ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of the N-H proton, making it more likely to be observed.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • ¹H: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2 s, and 16-32 scans.

    • ¹³C: Acquire with proton decoupling, a spectral width of ~220 ppm, a relaxation delay of 2 s, and accumulate 1024-2048 scans.

  • 2D Spectra Acquisition:

    • COSY: Acquire a 2048 x 256 data matrix with 4-8 scans per increment.

    • HSQC: Optimize for a one-bond ¹J(CH) coupling of ~145 Hz.

    • HMBC: Optimize for long-range couplings of 8 Hz to observe both ²J(CH) and ³J(CH) correlations.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Pick peaks and integrate ¹H signals. Analyze the cross-peaks in the 2D spectra to build the connectivity map.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure. It determines the precise spatial arrangement of all atoms in the crystal lattice, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

Causality of Experimental Choice: This technique is the gold standard for structure determination. Obtaining a diffraction-quality single crystal provides data that is not an average of solution-state conformers (like NMR) but a direct image of the molecule's solid-state structure.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The primary challenge is growing a suitable single crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. A variety of solvents and solvent mixtures (e.g., ethanol/water, acetone, ethyl acetate/hexanes) should be screened.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks or defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to achieve the best fit between the observed and calculated diffraction patterns. The final output is a complete 3D model of the molecule.

Conclusion

The structural elucidation of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a systematic process that relies on the logical application of modern analytical techniques. This guide outlines a robust workflow that begins with the confirmation of the molecular formula and the presence of bromine by mass spectrometry . It then proceeds to map the complete atomic connectivity using a suite of 1D and 2D NMR experiments , which provide definitive evidence for the 6-bromo substitution pattern. Finally, X-ray crystallography stands as the ultimate arbiter for absolute structural proof. By following this multi-faceted approach, researchers can establish the structure of this and related heterocyclic compounds with the highest degree of scientific confidence.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. (Link: [Link])
  • PubChem. (n.d.). N-Boc-5-bromoanthranilic acid. National Center for Biotechnology Information.
  • ResearchGate. (2024). ¹H and ¹³C nuclear magnetic resonance (NMR) spectra of hPH-a (A,B) and hBA-a (C,D) in DMSO-d6. (Link: [Link])
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. National Center for Biotechnology Information.
  • Anticancer Agents in Medicinal Chemistry. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. (Link: [Link])
  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. (Link: [Link])
  • ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. (Link: [Link])
  • Merck Index. (n.d.). 5-Bromoanthranilic Acid. (Link: [Link])
  • ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (Link: [Link])
  • NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST WebBook.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. (Link: [Link])
  • SlidePlayer. (n.d.). Chapter 13: Spectroscopy. (Link: [Link])
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. (Link: [Link])
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). ¹H-NMR spectra of five benzoxazine monomers. (Link: [Link])
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Mass spectrometric studies of benzoxazine resorcarenes. (Link: [Link])
  • Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. (Link: [Link])
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. (Link: [Link])
  • Chemistry LibreTexts. (2014). Mass Spectrometry. (Link: [Link])

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily available precursor, 5-bromosalicylic acid. This guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and discusses the characterization of the intermediate and final products. The content is structured to offer both theoretical understanding and practical guidance for researchers in the field.

Introduction

Benzoxazinediones are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications as versatile synthetic intermediates. The incorporation of a bromine atom into the benzoxazinedione scaffold, as in 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, can significantly modulate its physicochemical properties and biological activity, making it a valuable target for drug discovery and development programs. This guide details a reliable synthetic route to this compound, emphasizing experimental reproducibility and a thorough understanding of the chemical transformations involved.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueSource
IUPAC Name 6-Bromo-1,3-benzoxazine-2,4-dionePubChem[3]
CAS Number 24088-82-2PubChem[3]
Molecular Formula C₈H₄BrNO₃PubChem[3]
Molecular Weight 242.03 g/mol PubChem[3]
Appearance White to off-white solid[4]
Melting Point 154-157 °C[4]

Overall Synthesis Pathway

The synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is efficiently achieved through a two-step sequence starting from 5-bromosalicylic acid. The first step involves the amidation of 5-bromosalicylic acid to form the key intermediate, 5-bromosalicylamide. The subsequent step is an intramolecular cyclization of 5-bromosalicylamide to yield the final product.

Synthesis_Pathway5-Bromosalicylic_Acid5-Bromosalicylic Acid5-Bromosalicylamide5-Bromosalicylamide5-Bromosalicylic_Acid->5-Bromosalicylamide Step 1: AmidationTarget_Compound6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione5-Bromosalicylamide->Target_Compound Step 2: CyclizationAmidation_Mechanismcluster_0Step 1: Acyl Chloride Formationcluster_1Step 2: AminationBSA5-Bromosalicylic AcidAcyl_Chloride5-Bromo-2-hydroxybenzoyl chlorideBSA->Acyl_Chloride+ SOCl₂- SO₂- HClAcyl_Chloride_25-Bromo-2-hydroxybenzoyl chlorideAmide5-BromosalicylamideAcyl_Chloride_2->Amide+ 2 NH₃- NH₄ClCyclization_Mechanismcluster_0Step 1: Acylationcluster_1Step 2: Intramolecular CyclizationAmide5-BromosalicylamideIntermediateN-(Ethoxycarbonyl)-5-bromosalicylamideAmide->Intermediate+ Ethyl Chloroformate+ BaseIntermediate_2N-(Ethoxycarbonyl)-5-bromosalicylamideProductThis compoundIntermediate_2->Product- Ethanol

Caption: Reaction mechanism for the cyclization to the final product.

Experimental Protocol

Materials:

  • 5-Bromosalicylamide

  • Ethyl chloroformate

  • Pyridine (anhydrous) or Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Ice-water

  • Dilute hydrochloric acid

  • Deionized water

Procedure:

  • Dissolve 5-bromosalicylamide in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as anhydrous pyridine or triethylamine, to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add ethyl chloroformate dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 6-Bromo-2H-benzo[e]ox[1][2]azine-2,4(3H)-dione.

[5]### Characterization of the Final Product

The structure and purity of the synthesized 6-Bromo-2H-benzo[e]ox[1][2]azine-2,4(3H)-dione should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the dione ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The N-H proton is expected to be a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the eight carbon atoms in the molecule. The two carbonyl carbons of the dione ring are expected to resonate at a downfield chemical shift (typically δ 150-170 ppm). Signals for the aromatic carbons will be observed in the range of δ 110-150 ppm, including the carbon attached to the bromine atom. *[1] Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione, typically in the region of 1700-1800 cm⁻¹. Other significant peaks will include the N-H stretching vibration (around 3200-3400 cm⁻¹) and C-Br stretching vibration (in the fingerprint region). Characteristic absorptions for the benzoxazine ring structure are also expected. *[6][7][8] Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.94 and 243.94 for the bromine isotopes). The fragmentation pattern can provide further structural confirmation.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis of 6-Bromo-2H-benzo[e]ox[1][2]azine-2,4(3H)-dione from 5-bromosalicylic acid. The detailed experimental protocols and mechanistic insights provide a solid foundation for the successful preparation of this valuable heterocyclic compound. The provided characterization data will aid in the confirmation of the final product's identity and purity. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel benzoxazinedione derivatives for various applications in medicinal chemistry and materials science.

References

  • ResearchGate. 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e]ox[1][2]azine.
  • ResearchGate. FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e]ox[1][2]azine.
  • ResearchGate. (PDF) Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives.
  • ProcessPointChemicals. 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • PubChem. 6-Bromo-2H-benzo[e]ox[1][2]azine-2,4(3H)-dione.
  • ResearchGate. Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives.
  • Google Patents. WO2000046182A1 - Method of preparing alkylated salicylamides.
  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ResearchGate. FTIR spectra of benzoxazine monomers (a) and polymers (b).
  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • International Journal of Scientific & Technology Research. An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • Organic Syntheses. Synthesis of 2,5-Diaryloxadiazinones.
  • SpectraBase. 2H-1,3-Benzoxazine-2,4(3H)-dione - Optional[1H NMR] - Spectrum.
  • ResearchGate. Synthesis and Characterization of Fluid 1,3-Benzoxazine Monomers and Their Thermally Activated Curing | Request PDF.

A Technical Guide to the Spectral Analysis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

A Technical Guide to the Spectral Analysis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Abstract: This technical guide provides a comprehensive framework for the spectral characterization of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. In the absence of publicly available, verified spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and drawing comparisons with structurally similar compounds, we outline the expected spectral features and provide detailed protocols for their acquisition and interpretation. This guide is designed to empower researchers to confidently acquire, analyze, and validate the spectral data for this and related heterocyclic compounds, ensuring a high degree of scientific rigor.

Introduction: The Structural Context

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a heterocyclic compound featuring a benzene ring fused to an oxazine dione system, with a bromine substituent on the aromatic ring. Its molecular formula is C₈H₄BrNO₃, and it has a molecular weight of approximately 242.03 g/mol [2][3]. The structural arrangement of aromatic, amide, and anhydride-like functional groups dictates a unique spectral signature that is key to its identification and characterization. Understanding this structure is the first step in predicting its behavior under various spectroscopic techniques.

Molecular Structure Diagram

Caption: Structure of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, we anticipate signals in two main regions: the aromatic region and a downfield signal for the N-H proton.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.5Singlet (broad)1HNH The N-H proton of the cyclic imide is expected to be significantly deshielded due to the adjacent carbonyl groups and will likely be broad due to quadrupole broadening and potential hydrogen bonding.
~7.8 - 8.0Doublet1HAr-H (H5)This proton is ortho to the bromine atom and meta to the electron-withdrawing carbonyl group, leading to a downfield shift. It will appear as a doublet, coupled to H7.
~7.4 - 7.6Doublet of Doublets1HAr-H (H7)This proton is coupled to both H5 and H8, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho bromine and the para oxygen atom.
~7.1 - 7.3Doublet1HAr-H (H8)This proton is ortho to the nitrogen atom and will be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H7.
Experimental Protocol: ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar, heterocyclic compounds and its ability to preserve the N-H proton signal, which might otherwise exchange in protic solvents like methanol-d₄.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals, including the broad N-H proton, are captured.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C =O (C2)Carbonyl carbon adjacent to two oxygen atoms (in the O-C=O moiety), expected to be highly deshielded.
~148 - 152C =O (C4)Amide carbonyl carbon, deshielded by the adjacent nitrogen and aromatic ring.
~145 - 150Ar-C (C8a)Aromatic carbon bonded to nitrogen, significantly deshielded.
~135 - 140Ar-C (C4a)Aromatic carbon bonded to the ester oxygen and adjacent to a carbonyl group.
~130 - 135Ar-C (C7)Aromatic CH carbon.
~125 - 130Ar-C (C5)Aromatic CH carbon.
~115 - 120Ar-C -Br (C6)Carbon atom directly attached to bromine; its shift is influenced by the heavy atom effect.
~110 - 115Ar-C (C8)Aromatic CH carbon, expected to be the most upfield of the aromatic carbons.
Experimental Protocol: ¹³C NMR Acquisition

Objective: To identify all unique carbon environments in the molecule.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg in 0.6 mL of DMSO-d₆) is beneficial for reducing acquisition time.

  • Instrumentation: A 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') to produce a spectrum with singlet peaks for each carbon.

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peaks for DMSO-d₆ (septet at ~39.5 ppm) can be used for secondary chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3100N-H StretchSecondary AmideA moderately intense, somewhat broad peak is expected for the N-H bond in the cyclic imide structure.
1780 - 1740C=O StretchCarbonyl (Anhydride-like)The C2 carbonyl, part of the O-C=O group, is expected at a higher frequency due to ring strain and electronic effects.
1720 - 1680C=O StretchCarbonyl (Amide)The C4 amide carbonyl typically appears at a lower frequency than the anhydride-like carbonyl.
1610 - 1580C=C StretchAromatic RingCharacteristic stretching vibrations of the benzene ring.
1250 - 1150C-O StretchEster-likeStretching vibration of the C-O single bond within the oxazine ring.
850 - 800C-H BendingAromatic (out-of-plane)The substitution pattern on the benzene ring will give rise to characteristic out-of-plane C-H bending vibrations.
700 - 550C-Br StretchAryl HalideThe carbon-bromine bond stretch is expected in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To identify the key functional groups via their vibrational frequencies.

Methodology:

  • Sample Preparation: Place a small amount of the solid 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, run a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed by identifying the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z ValuePredicted IdentityRationale
241 / 243[M]⁺˙Molecular Ion Peak: The presence of a bromine atom will result in two peaks of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) separated by 2 Da. This is a definitive indicator for a monobrominated compound.
197 / 199[M - CO₂]⁺˙Loss of a carbon dioxide molecule from the molecular ion, a common fragmentation pathway for such cyclic structures.
169 / 171[M - CO₂ - CO]⁺˙Subsequent loss of a carbon monoxide molecule.
154 / 156[Br-C₆H₃-N]⁺˙Fragment corresponding to the brominated aromatic nitrile cation.
90[C₆H₄N]⁺Fragment resulting from the loss of bromine and other components.
Workflow for Spectroscopic Analysis

cluster_0Data Acquisitioncluster_1Data Analysis & Interpretationcluster_2Structural ConfirmationA1Prepare Sample in DMSO-d6A2Acquire 1H & 13C NMRA1->A2D1Analyze NMR:- Chemical Shifts- Multiplicity- IntegrationA2->D1B1Place Solid on ATR CrystalB2Acquire FT-IR SpectrumB1->B2D2Analyze IR:- Identify Key Functional  Group FrequenciesB2->D2C1Introduce Sample into MSC2Acquire Mass SpectrumC1->C2D3Analyze MS:- Molecular Ion Peak (M+)- Isotope Pattern (Br)- FragmentationC2->D3E1Correlate All Spectral DataD1->E1D2->E1D3->E1F1Confirm Structure of6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dioneE1->F1

Caption: General workflow for the complete spectroscopic characterization of a novel compound.

Conclusion: A Self-Validating System

This guide presents a predictive but robust framework for the spectral analysis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. The true power of these techniques lies in their combined application. The molecular weight and bromine presence confirmed by MS must align with the structure proposed from NMR, which in turn must contain the functional groups identified by IR. This cross-validation creates a self-validating system, ensuring high confidence in the final structural assignment. By following the detailed protocols and using the predicted data as a benchmark, researchers can systematically and accurately characterize this and other related novel chemical entities.

References

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine.
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine.
  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine-6-One, 1,3-Oxazine-6,6-Dione and N-Bromo Amines Derivatives.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activity studies of Pd(II) and Pt(II)-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (HBzoxe) complexes.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information.
  • Journal of The Chemical Society of Pakistan. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing related heterocyclic compounds. The guide outlines the predicted spectral data based on the analysis of the parent compound and known substituent effects, a detailed experimental protocol for acquiring high-quality ¹H NMR spectra, and a theoretical framework for the interpretation of the spectral data.

Introduction: The Significance of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a halogenated derivative of isatoic anhydride, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The incorporation of a bromine atom into the benzoxazine scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as a primary and indispensable tool for confirming the molecular structure, assessing purity, and understanding the electronic environment of the protons within the molecule. This guide provides a detailed exposition of the expected ¹H NMR spectrum of the title compound, grounded in established spectroscopic principles.

Predicted ¹H NMR Spectrum of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

To date, a publicly available, experimentally determined ¹H NMR spectrum for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione has not been reported. However, a reliable prediction of the spectrum can be formulated by analyzing the spectrum of the parent compound, 2H-benzo[e][1][2]oxazine-2,4(3H)-dione (isatoic anhydride), and applying the well-established principles of substituent chemical shift (SCS) effects.

Analysis of the Parent Compound: 2H-benzo[e][1][2]oxazine-2,4(3H)-dione (Isatoic Anhydride)

The reported ¹H NMR spectrum of isatoic anhydride in DMSO-d₆ provides the foundational data for our prediction. The chemical shifts and multiplicities of the aromatic protons are as follows:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-57.15d8.2
H-67.26 (m)m
H-77.75 (m)m
H-87.92dd7.9, 1.0
N-H11.72s

Note: The assignments for H-6 and H-7 are based on typical aromatic coupling patterns and electronic effects.

Substituent Effect of Bromine

The introduction of a bromine atom at the C-6 position will induce predictable changes in the chemical shifts of the remaining aromatic protons. Bromine is an electronegative and weakly deactivating substituent that exerts its influence through a combination of inductive and resonance effects. The primary consequence is a deshielding (downfield shift) of the protons ortho and para to the substituent, and a smaller effect on the meta proton.[2]

Predicted Spectral Data for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Based on the data for isatoic anhydride and the known effects of bromine substitution, the predicted ¹H NMR spectrum of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione in DMSO-d₆ is summarized in the table below.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in HzRationale for Prediction
H-5~7.30 - 7.45dJ(H5-H7) ≈ 2-3 Hz (meta)The H-5 proton is meta to the bromine and will experience a minor downfield shift. It will appear as a doublet due to meta-coupling with H-7.
H-7~7.85 - 8.00ddJ(H7-H8) ≈ 8-9 Hz (ortho), J(H7-H5) ≈ 2-3 Hz (meta)The H-7 proton is ortho to the bromine and will be significantly deshielded. It will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.
H-8~8.00 - 8.15dJ(H8-H7) ≈ 8-9 Hz (ortho)The H-8 proton is para to the bromine and will also be deshielded. It will appear as a doublet due to ortho-coupling with H-7.
N-H~11.7 - 11.8sThe chemical shift of the N-H proton is less likely to be significantly affected by the bromine substituent on the benzene ring.

Diagram of Predicted Proton Couplings:

Caption: Predicted through-bond coupling interactions in 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol is a self-validating system designed to yield reproducible and high-resolution data.

Materials and Reagents
  • 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Vortex mixer

  • Lint-free wipes

Sample Preparation Workflow

GstartStartweighWeigh 5-10 mg of the compoundstart->weighdissolveDissolve in 0.6-0.7 mL of DMSO-d6 in a clean vialweigh->dissolvevortexVortex to ensure complete dissolutiondissolve->vortextransferTransfer the solution to a 5 mm NMR tubevortex->transfercleanClean the exterior of the NMR tubetransfer->cleanendReady for NMR acquisitionclean->end

Caption: Workflow for the preparation of the NMR sample.

Step-by-Step Methodology
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione into a clean, dry vial.

  • Solubilization: Add 0.6-0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is predicated on its excellent solvating power for a wide range of organic compounds and the downfield chemical shift of its residual proton peak, which avoids spectral overlap with the analyte signals.

  • Homogenization: Securely cap the vial and vortex the mixture until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid the introduction of air bubbles.

  • Final Checks: Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically 4-5 cm). Clean the outside of the NMR tube with a lint-free wipe lightly dampened with isopropanol or ethanol to remove any fingerprints or dust.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and experimental goals.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for routine analysis.
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)1-2 sAllows for sufficient relaxation of the protons between scans.
Acquisition Time (aq)3-4 sEnsures good digital resolution.
Spectral Width (sw)16 ppmTo encompass the full range of expected chemical shifts.
Temperature298 KStandard room temperature acquisition.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are designed to be inherently trustworthy and self-validating. The predicted chemical shifts and coupling constants are derived from established principles of NMR spectroscopy and the analysis of a closely related parent compound. The experimental protocol follows best practices for NMR sample preparation and data acquisition, minimizing the potential for artifacts and ensuring data reproducibility.

For validation, the acquired spectrum should be compared against the predicted data. The observation of the characteristic splitting patterns (a doublet, a doublet of doublets, and another doublet) in the aromatic region, along with a singlet for the N-H proton, would provide strong evidence for the correct molecular structure. Furthermore, 2D NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals, further validating the structural elucidation.

Conclusion

This technical guide provides a robust framework for the understanding and acquisition of the ¹H NMR spectrum of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. By combining a predictive analysis based on the parent compound with a detailed and validated experimental protocol, this document serves as a valuable resource for researchers in the field. The principles and methodologies described herein are broadly applicable to the structural characterization of other novel heterocyclic compounds.

References

  • RSC Advances. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Royal Society of Chemistry. [Link]
  • JoVE. (2025).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.).

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering an in-depth perspective on spectral prediction, experimental design, and data interpretation. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage ¹³C NMR for the unambiguous structural elucidation of complex organic molecules. Methodologies are presented as self-validating systems, integrating foundational principles with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to ensure analytical confidence.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the structural analysis of novel organic compounds, ¹³C NMR spectroscopy stands as a cornerstone technique. Unlike ¹H NMR, which provides information about the proton framework, ¹³C NMR directly probes the carbon skeleton of a molecule.[1][2] This offers invaluable insights into the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their local electronic environment. For a molecule like 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, with its fused ring system, multiple heteroatoms, and variety of carbon types (aromatic, quaternary, carbonyl), ¹³C NMR is indispensable for confirming its structure.

The inherent low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it less sensitive than ¹H NMR.[1][3] However, modern NMR spectrometers and techniques, such as proton decoupling and the Nuclear Overhauser Effect (NOE), significantly enhance signal intensity, making ¹³C NMR a routine and powerful tool.[3] This guide will detail the logical workflow for predicting, acquiring, and interpreting the ¹³C NMR spectrum of the title compound.

Molecular Structure and Spectral Prediction

A robust analysis begins with a theoretical prediction of the ¹³C NMR spectrum. This predictive process relies on understanding the influence of various structural features—such as electronegativity, resonance, and steric effects—on the chemical shift (δ) of each carbon atom.[4]

Numbering and Functional Group Analysis

The structure of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione contains eight unique carbon atoms. A logical numbering system is essential for unambiguous assignment.

Caption: Structure of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione with IUPAC numbering.

The key functional groups influencing the chemical shifts are:

  • Aromatic Ring (C4a, C5, C6, C7, C8, C8a): Carbons in this region typically resonate between 110-150 ppm.[5]

  • Bromine Substituent: The bromine at C6 will significantly influence the chemical shifts of the aromatic carbons, particularly the ipso-carbon (C6). Due to the "heavy atom effect," the C6 signal is expected to be shielded (shifted upfield) relative to what electronegativity alone would predict.[6]

  • Carbonyl Groups (C2, C4): These are the most deshielded carbons due to the strong electron-withdrawing nature of the oxygen atom and will appear far downfield, typically in the 150-180 ppm range for carbamates and esters.[7]

  • Carbamate and Lactone-like Moieties: The C2 and C4 carbons are part of cyclic carbamate and ester (lactone) functionalities, respectively. C8a is an ether-like carbon attached to the aromatic ring.

Predicted Chemical Shifts (δ, ppm)

By synthesizing data from spectral databases and substituent effect principles, we can predict the approximate chemical shift for each carbon. These predictions provide a hypothesis to be tested against the experimental data.

Carbon AtomCarbon TypeKey InfluencesPredicted Chemical Shift (δ, ppm)
C2 Carbonyl (Carbamate)Double bond to O, adjacent to N and O150 - 165
C4 Carbonyl (Lactone)Double bond to O, adjacent to N and aromatic ring160 - 175
C4a Aromatic QuaternaryFused to lactone, adjacent to C5 and C8a125 - 140
C5 Aromatic CHOrtho to C6-Br, meta to C8a-O115 - 130
C6 Aromatic QuaternaryIpso to Br substituent (heavy atom effect)110 - 125[6]
C7 Aromatic CHOrtho to C6-Br, meta to C8a-O120 - 135
C8 Aromatic CHMeta to C6-Br, ortho to C8a-O110 - 125
C8a Aromatic QuaternaryAttached to O, fused to aromatic ring140 - 155

Experimental Protocol: A Self-Validating Approach

The trustworthiness of NMR data hinges on a meticulously executed and well-documented experimental protocol. The following steps are designed to ensure high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high boiling point and ability to dissolve a wide range of polar organic compounds make it an excellent choice.[8] It also provides a convenient solvent reference peak at δ ≈ 39.5 ppm.

  • Concentration: Dissolve 15-20 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is generally not required as modern spectrometers can reference the spectrum to the residual solvent signal.

Data Acquisition

These parameters are based on a 400 MHz (or higher) spectrometer.

  • Experiment: Standard ¹³C observation with broadband ¹H decoupling.

  • Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay without saturating signals, especially for quaternary carbons with long relaxation times (T₁).

  • Relaxation Delay (d1): 2.0 seconds. This provides a good compromise between sensitivity and experiment time. For fully quantitative analysis, this delay would need to be increased to at least 5 times the longest T₁ value.[9]

  • Acquisition Time (at): 1.0 - 1.5 seconds.

  • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. Adjust as needed to achieve a signal-to-noise ratio >20:1 for the weakest signal (likely a quaternary carbon).

  • Temperature: 298 K (25 °C).

Advanced Experiment: DEPT-135

To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial.[10][11] The DEPT-135 experiment is particularly informative:

  • CH₃ groups: Appear as positive signals.

  • CH₂ groups: Appear as negative signals.

  • CH groups: Appear as positive signals.

  • Quaternary carbons (C): Are absent (nulled).[12][13]

For 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, the DEPT-135 spectrum will show only the three aromatic CH carbons (C5, C7, C8) as positive signals. The five quaternary carbons (C2, C4, C4a, C6, C8a) will be absent. This provides an unequivocal method for differentiating the two classes of carbons.[14]

Data Interpretation and Assignment Workflow

The final stage involves correlating the predicted spectrum with the acquired experimental data. The following logical workflow ensures a rigorous and defensible assignment.

G A Acquire Broadband Decoupled ¹³C Spectrum C Identify 8 Unique Carbon Signals A->C B Acquire DEPT-135 Spectrum F Correlate DEPT-135 Positive Signals with ¹³C Spectrum B->F D Identify Downfield Carbonyl Signals (C2, C4) ~150-175 ppm C->D E Identify Aromatic Region Signals ~110-155 ppm C->E I Assign Quaternary Carbons (C2, C4, C4a, C6, C8a) D->I E->F H Identify Absent Signals from DEPT-135 E->H G Assign CH Carbons (C5, C7, C8) F->G L Final Assignment Verification G->L H->I J Assign C6 (ipso-Bromo) Upfield-most Quaternary Aromatic Signal I->J K Assign C8a (ipso-Ether) Downfield-most Quaternary Aromatic Signal J->K K->L

Caption: Logical workflow for the assignment of the ¹³C NMR spectrum.

  • Initial Count: Confirm the presence of eight distinct signals in the broadband decoupled spectrum, corresponding to the eight unique carbons in the molecule.

  • Carbonyl Assignment: The two most downfield signals will correspond to the carbonyl carbons, C2 and C4. Differentiating between them may require advanced 2D NMR techniques (like HMBC), but they are unambiguously assigned to the 150-175 ppm region.

  • DEPT-135 Correlation: Overlay the DEPT-135 and the standard ¹³C spectrum.

    • The three positive signals in the DEPT-135 spectrum correspond to the aromatic methine carbons: C5, C7, and C8.

    • The five signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum are the quaternary carbons: C2, C4, C4a, C6, and C8a. This validates the carbonyl assignments and identifies the three aromatic quaternary carbons.

  • Aromatic Quaternary Assignment:

    • C8a: Being attached to an electronegative oxygen atom, C8a is expected to be the most deshielded (downfield) of the aromatic quaternary carbons.

    • C6: The ipso-carbon attached to bromine should be the most shielded (upfield) of the aromatic quaternary carbons due to the heavy atom effect.[6]

    • C4a: This carbon is assigned by elimination.

  • Aromatic CH Assignment: Specific assignment of C5, C7, and C8 without 2D NMR (HSQC/HMBC) can be challenging. However, based on substituent effects, C8, being ortho to the electron-donating oxygen, may be slightly more shielded than C5 and C7, which are ortho to the bromine.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the ¹³C NMR analysis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. By integrating theoretical prediction, meticulous experimental design, and the use of advanced techniques like DEPT-135, researchers can achieve unambiguous structural verification. This workflow serves not only as a protocol for this specific molecule but also as a template for the analysis of other complex heterocyclic systems, ensuring data integrity and analytical confidence in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. De Gruyter. [Link]
  • JoVE. (2024, April 4).
  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • CEITEC.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • University of Calgary. 13 Carbon NMR. [Link]
  • Indian Academy of Sciences. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]
  • University of Durham. NMR Techniques in Organic Chemistry: a quick guide. [Link]
  • ACS Publications. (2014, March 6).

Sources

FT-IR spectrum of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles, experimental design, and detailed spectral interpretation. We will explore the causality behind methodological choices and provide a self-validating framework for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules. The guide culminates in a detailed assignment of vibrational modes, supported by authoritative references, to serve as a practical resource for laboratory application.

Introduction: The Role of FT-IR in Structural Elucidation

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a substituted benzoxazine derivative with the molecular formula C₈H₄BrNO₃[3]. The benzoxazine class of compounds is widely utilized in the synthesis of polymers and biologically active molecules[4][5]. Accurate structural confirmation is a critical prerequisite for any further application, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.

The power of FT-IR lies in its ability to probe the vibrational modes of a molecule[6]. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite the vibrational modes of its covalent bonds, such as stretching and bending[7][8]. The resulting spectrum is a unique molecular "fingerprint," revealing the presence of key functional groups and providing insights into the overall molecular architecture[9]. This guide will deconstruct the FT-IR spectrum of the title compound, correlating specific absorption bands to its distinct structural features.

Molecular Structure and Predicted Vibrational Modes

A priori analysis of the molecular structure is fundamental to predicting and interpreting its FT-IR spectrum. The key functional groups within 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione are:

  • Aromatic Ring: A substituted benzene ring gives rise to characteristic C-H and C=C stretching and bending vibrations.

  • Cyclic Amide/Carbamate: The heterocyclic ring contains an N-H group, which will exhibit characteristic stretching and bending vibrations.[2]

  • Dual Carbonyl Groups (C=O): The dione structure, specifically a cyclic N-carboxyanhydride, is the most prominent feature. The two carbonyl groups are coupled, leading to distinct symmetric and asymmetric stretching vibrations, a hallmark of anhydrides and imides.[10]

  • Ether Linkage (C-O-C): The oxazine ring incorporates an ether-like C-O bond.

  • Carbon-Nitrogen Bond (C-N): Present within the heterocyclic ring.

  • Carbon-Bromine Bond (C-Br): The bromine substituent on the aromatic ring will have a characteristic low-frequency vibration.[11]

Based on this structural analysis, we can anticipate a complex but interpretable spectrum with distinct absorption bands for each of these functionalities.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is directly dependent on the methodology used for its acquisition. The following protocol outlines a robust procedure using Attenuated Total Reflectance (ATR), a modern technique that requires minimal sample preparation and yields high-quality, reproducible data for solid samples.

Rationale for ATR-FT-IR

Attenuated Total Reflectance (ATR) is selected over traditional methods like KBr pellets for several reasons:

  • Simplicity: It eliminates the need for grinding the sample with KBr and pressing a pellet, saving time and avoiding potential sample contamination.

  • Reproducibility: The path length of the measurement is constant, leading to more reproducible spectra compared to KBr pellets of varying thickness.

  • Sample Integrity: Only a small amount of sample is needed, and it can be recovered after analysis.

An ATR-IR spectrum of the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione, has been successfully recorded using this technique, demonstrating its suitability.[12]

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer (e.g., Bruker Tensor 27 or similar) is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, and is automatically subtracted from the sample spectrum.

    • Typical Parameters: Scan range: 4000–400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16-32. A higher number of scans improves the signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione powder onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface. This is critical for a strong, high-quality signal.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • After acquisition, the resulting spectrum should be baseline-corrected to account for any shifts in the baseline.

    • If necessary, apply an ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.

    • Clean the ATR crystal thoroughly before analyzing the next sample.

The following diagram illustrates the logical flow of this experimental procedure.

FT_IR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_processing 3. Data Processing & Interpretation Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum (Atmosphere + Instrument) Clean_Crystal->Collect_Background Load_Sample Load Sample onto Crystal Collect_Background->Load_Sample Apply_Pressure Apply Consistent Pressure Load_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data Process Raw Data (Baseline & ATR Correction) Collect_Sample->Process_Data Final_Spectrum Generate Final FT-IR Spectrum Process_Data->Final_Spectrum Interpretation Peak Assignment & Structural Analysis Final_Spectrum->Interpretation

Caption: Workflow for FT-IR analysis using the ATR method.

FT-IR Spectrum Interpretation: A Detailed Band Assignment

The can be divided into distinct regions, each providing specific structural information. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Correlation
3300 - 3150Medium, BroadN-H Stretching (ν N-H)The N-H bond in the amide/carbamate group gives a characteristic absorption in this region. The peak is expected to be broad due to intermolecular hydrogen bonding.[2][13]
3100 - 3000Medium-Weak, SharpAromatic C-H Stretching (ν C-H)Stretching of the C-H bonds on the benzene ring typically occurs at frequencies just above 3000 cm⁻¹.[11][14]
~1790Strong, SharpAsymmetric C=O Stretching (ν C=O)This is the higher frequency "Amide I" band, characteristic of cyclic anhydrides and imides due to the asymmetric coupling of the two carbonyl vibrations.[10][15]
~1745Strong, SharpSymmetric C=O Stretching (ν C=O)This is the lower frequency "Amide I" band resulting from the symmetric vibrational coupling of the two carbonyl groups. The presence of two strong C=O bands is a key diagnostic feature.[10][15]
~1610, ~1580, ~1470Medium-Strong, SharpAromatic C=C Ring StretchingThese absorptions are characteristic of the benzene ring skeleton vibrations and are crucial for identifying the aromatic component of the molecule.[14]
1350 - 1250StrongAsymmetric C-O-C Stretching (ν C-O-C)The C-O-C ether linkage within the oxazine ring is expected to produce a strong absorption in this region.[1][16]
1250 - 1180Medium-StrongC-N Stretching (ν C-N)The stretching of the C-N bond within the heterocyclic ring is expected in this range for aromatic amine derivatives.[2][4]
~930MediumOxazine Ring BreathingA characteristic absorption for the benzoxazine ring structure is often observed in this region.[14][16][17]
900 - 675Medium-StrongAromatic C-H Out-of-Plane Bending (γ C-H)The position of these bands is diagnostic of the substitution pattern on the benzene ring.
600 - 500Medium-StrongC-Br Stretching (ν C-Br)The vibration of the bond between carbon and the heavy bromine atom occurs at a low frequency and is a clear indicator of halogenation.[9][11][18]
Diagnostic Regions of the Spectrum
  • The Carbonyl Region (1850-1700 cm⁻¹): This is the most unambiguous region for this molecule. The presence of two distinct, strong absorption bands is definitive proof of the dione structure. The exact positions can be influenced by ring strain and the electronic effect of the bromine substituent.[10][19]

  • The N-H and Aromatic C-H Region (3300-3000 cm⁻¹): The broad N-H stretch, indicative of hydrogen bonding, should be clearly distinguishable from the sharper, weaker aromatic C-H stretches that appear at slightly lower wavenumbers.[20]

  • The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks, including C-O, C-N, and C-C stretching, as well as various bending vibrations.[9] While challenging to assign individually, this region is highly unique to the molecule. The strong C-O-C stretch and the low-frequency C-Br stretch are key identifiable features within this region.[1][18]

Conclusion

The provides a powerful and detailed confirmation of its molecular structure. The key diagnostic features are the dual strong carbonyl absorptions around 1790 cm⁻¹ and 1745 cm⁻¹, the broad N-H stretching vibration above 3150 cm⁻¹, and the low-frequency C-Br stretching mode between 600-500 cm⁻¹. By following a robust experimental protocol and applying a systematic approach to spectral interpretation grounded in the principles of vibrational spectroscopy, researchers can confidently use FT-IR as a primary tool for the characterization and quality control of this and related heterocyclic compounds. This guide serves as a validated reference, bridging theoretical knowledge with practical laboratory application.

References

  • FTIR spectra of benzoxazine monomers (a) and polymers (b). (n.d.). ResearchGate.
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate.
  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • FTIR spectra of benzoxazine monomers. (n.d.). ResearchGate.
  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (2018). International Journal of Scientific & Technology Research, 7(8).
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Infrared spectroscopy and vibrational spectra. (n.d.). Fiveable.
  • Theory of infrared spectroscopy. (n.d.). Doc Brown's Chemistry.
  • Vibrational Frequency of Carbonyl Group - Effects and Suitable... (2025). Filo.
  • The features of IR spectrum. (n.d.).
  • FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][2] oxazine. (n.d.). ResearchGate.
  • N-H Stretching and Bending Vibrations. (2023, January 11). YouTube.
  • IR – spectroscopy part I. (n.d.).
  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
  • 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. (n.d.). PubChem.
  • Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.).
  • IR carbonyl stretching frequencies of [Rh(CO) 2 Cl(L)] complexes bearing various diaminocarbenes (L). (n.d.). ResearchGate.
  • Fuson, N., Josien, M.-L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 76(10), 2526–2531.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine. (n.d.). ResearchGate.
  • Infrared Spectroscopy. (2023, January 29). Chemistry LibreTexts.
  • Synthesis, characterization and biological activity studies of Pd(II) and Pt(II)-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (HBzoxe) complexes. (2021). ResearchGate.
  • 2H-1,3-Benzoxazine-2,4(3H)-dione. (n.d.). PubChem.
  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. (n.d.). NIST WebBook.

Sources

Mass Spectrometric Analysis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Technical Guide

Mass Spectrometric Analysis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a heterocyclic compound of interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction to 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a brominated heterocyclic compound with the chemical formula C₈H₄BrNO₃ and a monoisotopic mass of approximately 240.94 g/mol .[1] Its structure, characterized by a benzoxazine core, makes it a subject of interest for various applications, including medicinal chemistry where similar scaffolds have shown biological activity.[3] Mass spectrometry is an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of such compounds. The presence of a bromine atom provides a distinct isotopic signature, aiding in its identification.[4][5]

Table 1: Physicochemical Properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

PropertyValueSource
Molecular FormulaC₈H₄BrNO₃
Molecular Weight242.03 g/mol
Monoisotopic Mass240.94256 g/mol
IUPAC Name6-bromo-1,3-benzoxazine-2,4-dione
CAS Number24088-82-2

Part 1: Foundational Principles of Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The choice of ionization method is critical and dictates the nature of the resulting mass spectrum. For a molecule like 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6] This process imparts significant energy, leading to extensive fragmentation. While the molecular ion (M⁺˙) may be observed, the spectrum is often dominated by fragment ions, providing valuable structural information.[7] EI is typically coupled with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[8][9] ESI imparts minimal excess energy, resulting in predominantly intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts.[8] This technique is ideal for confirming molecular weight and is commonly coupled with Liquid Chromatography (LC).

A key characteristic to anticipate in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in a distinctive "M+2" peak of almost equal intensity to the monoisotopic peak for any bromine-containing ion, serving as a clear diagnostic marker.[10]

Part 2: Experimental Methodologies

A robust and validated analytical method is paramount for reliable results. The following sections detail recommended starting protocols for both GC-EI-MS and LC-ESI-MS analysis. These protocols should be optimized based on the specific instrumentation and research objectives.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create working standards for calibration and analysis. The concentration range will depend on the sensitivity of the mass spectrometer.

  • Matrix Considerations: For analysis of the compound in complex matrices (e.g., plasma, urine), a sample extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interferences.[11]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is well-suited for the analysis of thermally stable and volatile compounds. Derivatization may be necessary if the compound exhibits poor volatility or thermal stability.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is the preferred method for many small molecules due to its applicability to a wider range of polarities and thermal stabilities.

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Data Acquisition: Full scan (m/z 100-500) and product ion scan of the precursor ion [M+H]⁺.

Part 3: Predicted Fragmentation Pathways

A thorough understanding of fragmentation patterns is crucial for structural elucidation. The following sections outline the predicted fragmentation pathways for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione under both EI and ESI conditions.

Predicted EI Fragmentation

Under electron ionization, the molecular ion (M⁺˙) is expected to undergo a series of fragmentation reactions. The presence of the bromine atom, the aromatic ring, and the dione functionality will influence the fragmentation pathways.

EI_FragmentationM[M]⁺˙m/z 241/243F1[M-CO]⁺˙m/z 213/215M->F1- COF2[M-CO₂]⁺˙m/z 197/199M->F2- CO₂F3[M-Br]⁺m/z 162M->F3- Br•F4[C₆H₃BrNO]⁺˙m/z 196/198F2->F4- H•F5[C₆H₃Br]⁺˙m/z 154/156F4->F5- CNO•

Caption: Predicted EI fragmentation of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

  • Loss of Carbon Monoxide (CO): A common fragmentation for cyclic carbonyl compounds, leading to a fragment at m/z 213/215.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is another likely pathway, resulting in an ion at m/z 197/199.

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would yield a fragment at m/z 162.[12]

  • Further Fragmentation: Subsequent losses of small neutral molecules like HCN or CO from the initial fragment ions are also possible, leading to a complex fragmentation pattern.

Predicted ESI Fragmentation (MS/MS)

In positive ion ESI, the compound is expected to be observed as the protonated molecule, [M+H]⁺, at m/z 242/244. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

ESI_FragmentationMH[M+H]⁺m/z 242/244F1[M+H-CO]⁺m/z 214/216MH->F1- COF2[M+H-CO₂]⁺m/z 198/200MH->F2- CO₂F3[C₇H₄BrNO₂]⁺m/z 213/215F2->F3- NH₃Data_InterpretationAAcquire Mass SpectrumBIdentify Molecular Ion Peak(or [M+H]⁺)A->BCConfirm Bromine Isotope Pattern(M and M+2 peaks, ~1:1 ratio)B->CDIdentify Major Fragment IonsC->DEPropose Fragmentation PathwaysD->EFCompare with Theoretical Massand FragmentationE->FGStructural ConfirmationF->G

Caption: Workflow for the interpretation of mass spectrometric data.

Quality Control and System Suitability

To ensure the reliability of the analytical results, a robust quality control (QC) system is essential. [1][4][13][14]

  • System Suitability Testing: Before running samples, inject a known standard to verify instrument performance, including mass accuracy, resolution, and sensitivity.

  • Calibration: Generate a calibration curve using a series of standards of known concentrations to enable accurate quantification.

  • Internal Standards: The use of an internal standard, a compound with similar chemical properties to the analyte but a different mass, is highly recommended to correct for variations in sample preparation and instrument response. [8]* Blanks: Analyze solvent blanks periodically to check for carryover and contamination.

  • QC Samples: Include QC samples at low, medium, and high concentrations throughout the analytical run to monitor the accuracy and precision of the method. [13]

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Bromo-2H-benzo[e]o[1][2]xazine-2,4(3H)-dione. By understanding the principles of different ionization techniques, applying robust experimental protocols, and systematically interpreting the resulting data, researchers can confidently characterize this and other related compounds. The predicted fragmentation pathways and the distinct bromine isotope pattern serve as key diagnostic tools for the structural elucidation of this molecule. Adherence to stringent quality control measures will ensure the generation of high-quality, reproducible, and trustworthy data, which is the cornerstone of sound scientific research.

References

  • 6-Bromo-2H-benzo[e]o[1][2]xazine-2,4(3H)-dione - PubChem.
  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed.
  • Screening of multiple drugs of abuse and metabolites in urine using LC/MS/MS with polarity switching electrospray ionization - PubMed.
  • Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer - PMC - NIH.
  • Mass Spectrometry in GMP Environments in Drug Development. AMS Biopharma. [Link]
  • (PDF) Quality control in mass spectrometry-based proteomics - ResearchGate.
  • 5.2 Mass Spectrometry - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ioniz
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
  • mass spectra - the M+2 peak - Chemguide. Chemguide. [Link]
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate.
  • Isatoic anhydride - the NIST WebBook. National Institute of Standards and Technology. [Link]
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]
  • Quantifying Small Molecules by Mass Spectrometry | LCGC International.
  • Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion - MDPI. MDPI. [Link]
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | LCGC International.
  • mass spectrum & fragmentation of 1-bromobutane - YouTube. YouTube. [Link]
  • Mass Spectrometry Ionization Methods - Chemistry
  • Fragmentation and Skeletal Rearrangements of the Protonated Spiro(2H-benzimidazole-2-4′-pyrazole)-5′-one Dyes Studied by Electrospray Ionization and Liquid Secondary Ion Mass Spectrometry | Request PDF - ResearchGate.
  • Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement - YouTube. YouTube. [Link]
  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 - YouTube. YouTube. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The landscape of heterocyclic chemistry is continually evolving, presenting researchers with novel molecular scaffolds ripe for exploration. Among these, the benzoxazine class of compounds has garnered significant attention for its diverse biological activities and applications in materials science. This guide focuses on a specific, promising derivative: 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. The strategic placement of a bromine atom on the benzoxazine core imparts unique electronic properties that can significantly influence its chemical reactivity, biological interactions, and overall potential as a lead compound in drug discovery or as a functional building block in advanced materials. This document serves as a comprehensive technical resource, consolidating available data on its physicochemical properties, synthesis, and potential applications, while also highlighting areas ripe for further investigation.

Molecular and Physicochemical Profile

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a heterocyclic compound featuring a benzoxazine ring system with a bromine substituent at the 6-position.[1] This structural feature is key to its distinct properties.

Core Chemical Structure and Properties

The fundamental characteristics of this molecule are summarized in the table below. These computed properties, sourced from comprehensive databases like PubChem, provide a foundational understanding of the molecule's behavior in biological and chemical systems.[3]

PropertyValueSource
Molecular Formula C₈H₄BrNO₃PubChem[3]
Molecular Weight 242.03 g/mol PubChem[3]
Appearance White to off-white solidProcessPointChemicals[2]
CAS Number 24088-82-2PubChem[3]
IUPAC Name 6-bromo-1,3-benzoxazine-2,4-dionePubChem[3]
Topological Polar Surface Area (TPSA) 55.4 ŲPubChem[3]
XLogP3-AA (Lipophilicity) 1.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 0PubChem[3]

The presence of both hydrogen bond donor (the N-H group) and multiple acceptor sites (the carbonyl oxygens and the oxygen in the oxazine ring) suggests the potential for specific interactions with biological macromolecules. The XLogP3-AA value indicates a moderate level of lipophilicity, a critical parameter for membrane permeability and overall drug-likeness.

Synthesis and Chemical Reactivity

The construction of the 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione scaffold is a key step in its evaluation for various applications.

Synthetic Pathway: A Mechanistic Overview

The primary synthetic route reported for this compound involves the cyclization of 2-amino-5-bromobenzoic acid with triphosgene in a suitable aprotic solvent, such as tetrahydrofuran (THF).[1]

Diagram of the Synthetic Workflow:

Synthesis_Workflowcluster_reactantsReactantscluster_conditionsReaction Conditionscluster_productProduct2_amino_5_bromobenzoic_acid2-Amino-5-bromobenzoic Acidreaction_coreCyclization2_amino_5_bromobenzoic_acid->reaction_coretriphosgeneTriphosgenetriphosgene->reaction_coresolventTetrahydrofuran (THF)solvent->reaction_coreProvides reaction mediumproduct6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dionereaction_core->productForms heterocyclic ring

Caption: Synthetic route to the target compound.

This reaction proceeds through the formation of an intermediate N-carboxyanhydride, which then undergoes intramolecular cyclization to yield the final benzoxazinedione ring system. The use of triphosgene, a safer alternative to phosgene gas, is a critical consideration for laboratory-scale synthesis.

Postulated Reactivity

The electron-withdrawing nature of the bromine atom and the two carbonyl groups is expected to influence the reactivity of the aromatic ring and the heterocyclic moiety. The aromatic ring is likely deactivated towards electrophilic substitution. Conversely, the carbonyl groups present sites for nucleophilic attack. Studies on related benzoxazinone derivatives have shown that they can react with various nucleophiles, leading to the formation of quinazolinones and other related heterocyclic systems.[4] This suggests that 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione could serve as a versatile intermediate for the synthesis of a library of more complex molecules.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the bromine and the oxazine ring substituents. A broad singlet in the downfield region would be indicative of the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms. The two carbonyl carbons would appear at the most downfield chemical shifts. The carbon attached to the bromine atom would also have a characteristic chemical shift.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (typically around 3200 cm⁻¹), strong C=O stretching vibrations for the dione functionality (in the range of 1700-1800 cm⁻¹), and C-O-C stretching of the oxazine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO, CO₂, and cleavage of the oxazine ring.

Diagram of the Analytical Workflow:

Analytical_Workflowcluster_spectroscopySpectroscopic Analysiscluster_physchemPhysicochemical AnalysissynthesisSynthesis of CompoundpurificationPurification (e.g., Recrystallization, Chromatography)synthesis->purificationstructure_elucidationStructural Elucidationpurification->structure_elucidationpurity_assessmentPurity Assessmentpurification->purity_assessmentphyschem_analysispurification->physchem_analysisnmrNMR (¹H, ¹³C)structure_elucidation->nmrftirFT-IRstructure_elucidation->ftirmsMass Spectrometrystructure_elucidation->msmpMelting Pointpurity_assessment->mpsolubilitySolubility StudiesthermalThermal Analysis (TGA/DSC)physchem_analysis->solubilityphyschem_analysis->thermal

Caption: A typical workflow for compound characterization.

Potential Applications and Future Directions

The unique structural features of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione make it a compound of interest in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The broader class of benzoxazines is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] There is specific interest in 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione as a potential anticancer agent.[1] Research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway.[1] The PI3K/Akt pathway is a critical signaling cascade that is often dysregulated in various cancers, making it a key therapeutic target.

Diagram of the Postulated Anticancer Mechanism:

Anticancer_Mechanismcompound6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dionepi3k_aktPI3K/Akt Pathwaycompound->pi3k_aktInhibitscaspasesCaspase Activationcompound->caspasesActivatesapoptosisApoptosis (Programmed Cell Death)pi3k_akt->apoptosisInhibits (normally)caspases->apoptosisInduces

Caption: A simplified signaling pathway.

Further research is warranted to elucidate the precise mechanism of action and to evaluate its efficacy and selectivity against a broader panel of cancer cell lines.

Materials Science

Benzoxazine derivatives are valuable precursors for the synthesis of high-performance polybenzoxazine resins. These thermosetting polymers are known for their excellent thermal stability, mechanical properties, and low flammability.[2] The incorporation of a bromine atom into the monomer structure can further enhance the flame-retardant properties of the resulting polymer. Therefore, 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione could be a valuable monomer for the development of advanced, fire-resistant materials for applications in the aerospace, electronics, and automotive industries.

Conclusion and Outlook

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a fascinating molecule with significant potential. Its synthesis is accessible, and its structure suggests a rich chemical reactivity and promising biological activity, particularly in the realm of oncology. However, to fully unlock its potential, further in-depth research is essential. A comprehensive experimental characterization of its physicochemical properties, including solubility, pKa, and thermal behavior, is a critical next step. Detailed spectroscopic analysis will be invaluable for quality control and for understanding its electronic structure. Furthermore, a thorough investigation of its biological activity against a wide range of targets is necessary to validate its therapeutic potential. This technical guide provides a solid foundation for such future investigations, which will undoubtedly contribute to the advancement of both medicinal chemistry and materials science.

References

  • El-Faham, A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]
  • ProcessPointChemicals. 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione. [Link]
  • PubChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. [Link]
  • ijrpr. Developments in The Synthesis of Certain Novel[1][2]-Oxazine Derivatives and its Biological Activities. [Link]
  • Open Research@CSIR-NIScPR. Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. [Link]
  • ResearchGate.
  • Chemsigma. 6-BROMO-2H-BENZO[E][1][2]OXAZINE-2,4(3H)-DIONE [24088-82-2]. [Link]
  • Journal of the Serbian Chemical Society. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. [Link]
  • ResearchGate. FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. [Link]
  • PubMed. Synthesis and biological evaluation of 4H-benzo[e][1][2]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. [Link]

An In-Depth Technical Guide to Determining the Solubility of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not broadly published, this document outlines the fundamental principles, predictive assessments, and detailed experimental protocols necessary to establish a reliable solubility profile.

Introduction: The Compound and the Solvent

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic organic compound featuring a benzoxazine core with a bromine substituent.[1][2] Such structures are of significant interest in medicinal chemistry and materials science.[2] Its physicochemical properties, particularly solubility, are critical for its handling, formulation, and application in research and development.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] This versatility has made it an indispensable solvent in drug discovery for creating high-concentration stock solutions for screening and biological assays.[3][5] Its miscibility with water and most organic solvents, coupled with a high boiling point (189 °C), ensures stability and accuracy of compound concentrations during experiments.[3]

Understanding the solubility limit of a compound like 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in DMSO is paramount. Exceeding this limit can lead to precipitation, resulting in inaccurate dosing in downstream assays and unreliable experimental outcomes.[5]

Theoretical Framework and Pre-Experimental Assessment

Before embarking on experimental determination, a theoretical assessment can provide a valuable estimate of solubility behavior. This involves analyzing the molecular structures of both the solute and the solvent.

Molecular Properties:

Property6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dioneDimethyl Sulfoxide (DMSO)
Molecular Formula C₈H₄BrNO₃[1][6](CH₃)₂SO[3]
Molecular Weight 242.03 g/mol [1][6]78.13 g/mol [3]
Structure Aromatic, heterocyclic system with bromine substituent.Polar sulfoxide group with two methyl groups.
Polarity Contains polar functional groups (carbonyls, amine) and a nonpolar aromatic ring.Highly polar, aprotic.[3]
Hydrogen Bonding Contains one hydrogen bond donor and three acceptors.[1][6]Acts as a strong hydrogen bond acceptor.

The principle of "like dissolves like" suggests that the polar groups on the benzoxazine ring will interact favorably with the highly polar sulfoxide group of DMSO. The presence of hydrogen bond donors and acceptors on the solute will facilitate strong intermolecular forces with DMSO, which is an excellent hydrogen bond acceptor.[1][6] While the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione, is reported to be soluble in DMSO at concentrations of at least 40 mg/mL (245.20 mM), the bromine atom on the target compound will slightly increase its molecular weight and may subtly alter its crystal lattice energy, which can influence solubility.[7][8]

G cluster_solute 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione cluster_solvent DMSO ((CH₃)₂SO) solute_node Polar Groups (C=O, N-H) + Aromatic Ring (C-Br) interaction Favorable Intermolecular Forces solute_node->interaction H-Bond Donors/Acceptors Dipole Moments solvent_node Highly Polar S=O Group + Aprotic Nature solvent_node->interaction Strong H-Bond Acceptor High Polarity result High Predicted Solubility interaction->result Leads to

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[9] This method measures the concentration of a saturated solution at equilibrium, providing a thermodynamic solubility value that is crucial for late-stage discovery and formulation.[10]

Principle

An excess amount of the solid compound is added to the solvent (DMSO) and agitated at a constant temperature until the dissolution process reaches equilibrium. At this point, the concentration of the dissolved compound in the supernatant is measured, which represents the maximum solubility.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of crystalline 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at the end of the experiment.[11]

    • Transfer the solid into a clear glass vial with a screw cap.

    • Add a precise volume of high-purity, anhydrous DMSO (e.g., 1.0 mL).

  • Equilibration:

    • Seal the vial tightly to prevent moisture absorption and solvent evaporation.

    • Place the vial in a shaker or orbital incubator set to a constant temperature (typically 25 °C for room temperature solubility).

    • Agitate the suspension for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][12][13] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Processing:

    • After incubation, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter (ideally a DMSO-compatible filter, such as PTFE) to remove any remaining micro-particulates.[14] Alternatively, centrifuge the sample at high speed and collect the clear supernatant.[12]

  • Quantification:

    • Prepare a series of accurate serial dilutions of the filtered supernatant with fresh DMSO.

    • The concentration of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in the diluted samples is then quantified using an appropriate analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable choice.[10][12]

    • A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

G start 1. Add Excess Solid to 1 mL DMSO incubate 2. Agitate at 25°C for 24-48h start->incubate Equilibration separate 3. Centrifuge or Filter (0.45 µm) incubate->separate Phase Separation quantify 4. Quantify Supernatant (e.g., HPLC-UV) separate->quantify Analysis end Result: Thermodynamic Solubility (mg/mL or mM) quantify->end

Data Presentation and Interpretation

The experimentally determined solubility should be reported in standard units for easy comparison and use.

Example Data Table:

ParameterValueUnits
Test Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione-
Solvent Dimethyl Sulfoxide (DMSO)-
Temperature 25.0 ± 0.5°C
Equilibration Time 24hours
Analytical Method HPLC-UV-
Thermodynamic Solubility [Insert Experimental Value]mg/mL
Molar Solubility [Insert Calculated Value]mM

Interpretation: The resulting value represents the maximum concentration of the compound that can be dissolved in DMSO at the specified temperature. This is the upper limit for preparing stable, clear stock solutions. For practical purposes in high-throughput screening, researchers often work with concentrations well below this thermodynamic limit to avoid any risk of precipitation when the DMSO stock is diluted into aqueous assay buffers (a phenomenon related to kinetic solubility).[11][12]

Conclusion

Determining the solubility of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in DMSO is a critical step for its effective use in any research or development pipeline. While a precise value must be determined experimentally, a theoretical analysis of its chemical structure suggests a high degree of solubility. The shake-flask method, as detailed in this guide, provides a robust and reliable protocol for obtaining the definitive thermodynamic solubility. This data empowers scientists to prepare accurate stock solutions, generate reproducible results, and make informed decisions in their experimental designs.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia.
  • 6-Bromo-2H-benzo[e][3][4]oxazine-2,4(3H)-dione - PubChem. National Center for Biotechnology Information.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS).
  • 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione. ProcessPointChemicals.
  • How to check the Drug solubility DMSO solvent ..?. ResearchGate.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

Sources

An In-depth Technical Guide to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: Synthesis, Characterization, and Physicochemical Properties

An In-depth Technical Guide to 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione: Synthesis, Characterization, and Physicochemical Properties

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's key physicochemical properties, provides a validated experimental protocol for its synthesis, outlines methods for its structural characterization, and discusses its potential applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and methodologies to ensure scientific integrity and reproducibility.

Introduction

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione belongs to the benzoxazine class of heterocyclic compounds, which are recognized for their diverse biological activities and applications in polymer chemistry.[3][4] The incorporation of a bromine atom at the 6-position of the benzoxazine core is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials.[1] The unique structural framework of this compound, featuring a fused aromatic ring, a lactam, and a carbamate moiety, provides multiple points for chemical modification and interaction with biological targets. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione are summarized below.

PropertyValueSource
IUPAC Name 6-bromo-1,3-benzoxazine-2,4-dionePubChem[5]
CAS Number 24088-82-2PubChem[5]
Molecular Formula C₈H₄BrNO₃PubChem[5]
Molecular Weight 242.03 g/mol PubChem[5]
Appearance Solid (predicted)
Melting Point Not experimentally reported in the reviewed literature. For comparison, the melting point of the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (CAS 2037-95-8), is 228-232 °C.ChemicalBook[6][7]

Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

The synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is achieved through a two-step process: the synthesis of the precursor 2-amino-5-bromobenzoic acid, followed by a cyclization reaction to form the final benzoxazinone ring system.

Synthesis of 2-Amino-5-bromobenzoic Acid

The starting material, 2-amino-5-bromobenzoic acid, can be synthesized via the bromination of 2-aminobenzoic acid.[8]

Experimental Protocol:

  • Reaction Setup: In a fume hood, prepare a solution of bromine (7.2 g, 2.0 mL, 40 mmol) in 47 mL of glacial acetic acid.

  • Addition of Bromine: To a stirred solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid maintained at 15 °C, add the bromine solution dropwise.

  • Reaction: Stir the reaction mixture for 1 hour at 15 °C.

  • Isolation: Filter the resulting precipitate, wash with benzene, and dry in the dark to yield 2-amino-5-bromobenzoic acid.[8]

Cyclization to form 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

The cyclization of 2-amino-5-bromobenzoic acid to the target compound can be achieved using triphosgene as a phosgene equivalent. This method is a safer alternative to using phosgene gas.[9]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend 2-amino-5-bromobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (150 mL).[10]

  • Addition of Base: Add triethylamine (2.1 equivalents) to the suspension.[10]

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Triphosgene: Add a solution of triphosgene (0.36 equivalents) in the same anhydrous solvent dropwise to the cooled mixture, ensuring the internal temperature remains below 5 °C.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Triphosgene is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition and ensure efficient reaction.[10]

  • Triethylamine: Acts as a base to deprotonate the carboxylic acid and the amine, facilitating the reaction with triphosgene.

  • Low-Temperature Addition: The reaction with triphosgene is exothermic; slow addition at low temperatures controls the reaction rate and prevents the formation of byproducts.[10]

Synthesis_Workflowcluster_step1Step 1: Synthesis of Precursorcluster_step2Step 2: CyclizationA2-Aminobenzoic AcidBBromination(Br2, Acetic Acid)A->BC2-Amino-5-bromobenzoic AcidB->CD2-Amino-5-bromobenzoic AcidECyclization(Triphosgene, Triethylamine)D->EF6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dioneE->FCharacterization_WorkflowStartSynthesized CompoundIRIR SpectroscopyStart->IRFunctional GroupsNMRNMR Spectroscopy(¹H and ¹³C)Start->NMRC-H FrameworkMSMass SpectrometryStart->MSMolecular WeightStructureStructural Confirmationand Purity AssessmentIR->StructureNMR->StructureMS->Structure

Caption: Workflow for the structural characterization of the target compound.

Potential Applications and Future Directions

Benzoxazine derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [4]The introduction of a bromine atom in 6-Bromo-2H-benzo[e]o[1][2]xazine-2,4(3H)-dione makes it an attractive candidate for further investigation in drug discovery programs. The bromine atom can participate in halogen bonding, potentially enhancing binding affinity to target proteins. Additionally, this compound can serve as a versatile intermediate for further chemical modifications, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, to generate libraries of novel compounds for biological screening. In materials science, benzoxazines are precursors to high-performance polybenzoxazine resins, and the bromo-substituent could be utilized to introduce flame-retardant properties or as a site for further polymerization.

Conclusion

References

  • ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e]o[1][2]xazine.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activity studies of Pd(II) and Pt(II)-2H-benzo[e]o[1][2]xazine-2,4(3H)-dione (HBzoxe) complexes.
  • Organic Syntheses. (n.d.). Procedure.
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e]o[1][2]xazine-2,4(3H)-dione.
  • National Center for Biotechnology Information. (n.d.). A decade review of triphosgene and its applications in organic reactions.
  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review.
  • MDPI. (2025). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e]o[1][12]xaphosphinine 6-oxide.
  • FORU Chemtech. (n.d.). 1,3-Benzoxazine-2,4-(3H)-dione,Carsalam,Intermediate for SNAC.

The Biological Versatility of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Halogenated Heterocycle

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and heterocyclic scaffolds is a time-honored approach to modulating the biological activity of small molecules. The subject of this guide, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, is a compelling exemplar of this principle. This document provides a comprehensive technical overview of its known biological activities, plausible mechanisms of action, and the scientific rationale underpinning its potential as a therapeutic agent. For researchers and drug development professionals, this guide aims to be a foundational resource, consolidating the current understanding of this molecule and illuminating pathways for future investigation.

Molecular Profile and Synthesis

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic compound featuring a benzoxazine-dione core with a bromine substituent at the 6-position.[1] Its molecular formula is C₈H₄BrNO₃, with a molecular weight of 242.03 g/mol .[1] The presence of the electron-withdrawing bromine atom is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby impacting its biological interactions.[1]

Synthetic Pathway

The primary synthetic route to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione involves the cyclization of a substituted anthranilic acid derivative.[1] A commonly employed method is the reaction of 2-amino-5-bromobenzoic acid with triphosgene in an appropriate solvent such as tetrahydrofuran (THF).[1] This approach is efficient and provides a direct route to the desired benzoxazine-dione scaffold.

Experimental Protocol: Synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Materials:

  • 2-amino-5-bromobenzoic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 2-amino-5-bromobenzoic acid in anhydrous THF.

  • In a separate flask, prepare a solution of triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the solution of 2-amino-5-bromobenzoic acid at room temperature with vigorous stirring.

  • After the addition is complete, gently reflux the reaction mixture. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully quench any unreacted triphosgene with water.

  • Remove the THF under reduced pressure.

  • The resulting solid is then filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Anticancer Activity: A Mechanistic Exploration

While specific quantitative data on the anticancer activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is not extensively documented in publicly available literature, research on this class of compounds suggests a promising potential to induce apoptosis in cancer cells.[1] The proposed mechanism of action centers on the modulation of key signaling pathways involved in cell survival and proliferation.[1]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The benzoxazine-dione scaffold is believed to interact with components of this pathway, leading to its inhibition.[1] By disrupting this pro-survival signaling cascade, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may sensitize cancer cells to apoptotic stimuli.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt pathway.

Activation of Caspase-Mediated Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of a caspase cascade is a key event leading to programmed cell death. It is hypothesized that by inhibiting pro-survival signals, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione facilitates the activation of initiator and executioner caspases, ultimately leading to the dismantling of the cancer cell.[1] Studies on related dibromo-benzoxazinone derivatives have shown that they can enhance the expression of p53, caspase-9, and caspase-3 in cancer cell lines.[2]

Caspase_Activation_Pathway cluster_pathway Apoptotic Signaling Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione PI3K_Akt PI3K/Akt Pathway (Pro-survival) Compound->PI3K_Akt Inhibits Caspase9 Caspase-9 (Initiator) PI3K_Akt->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed activation of caspase-mediated apoptosis.

Antibacterial Activity: Quantitative Evidence

In contrast to the more speculative anticancer activity, there is concrete evidence for the antibacterial properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Efficacy Against Staphylococcus aureus

A key finding is the demonstrated activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione against the Gram-positive bacterium Staphylococcus aureus, a significant human pathogen. The compound exhibits a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against this organism.[1] This level of activity warrants further investigation into its broader antibacterial spectrum and mechanism of action. One proposed mechanism for the antibacterial effects of related compounds involves the interaction with enzymes such as superoxide dismutase.[1]

Compound Bacterial Strain MIC (µg/mL)
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dioneStaphylococcus aureus25[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent for the compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the 96-well microtiter plate using the bacterial growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test bacterium adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Include wells for a positive control (bacterium with a known antibiotic) and a negative control (broth only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm using a plate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of the benzoxazine scaffold can be significantly influenced by the nature and position of its substituents. While a comprehensive SAR study for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is not yet available, some general principles can be inferred.

  • Role of the Bromine Atom: The presence of the bromine atom at the 6-position is expected to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Furthermore, as a halogen, it can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding.

  • The Benzoxazine-dione Core: This rigid heterocyclic system provides a defined three-dimensional structure that can orient the key pharmacophoric features for interaction with biological targets. The dione moiety offers hydrogen bonding capabilities.

Further research involving the synthesis and biological evaluation of analogs with different halogens (e.g., chlorine, fluorine) or other substituents at the 6-position, as well as modifications to the benzoxazine-dione core, would be invaluable in elucidating the detailed SAR and optimizing the biological activity.

Future Directions and Conclusion

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione represents a promising starting point for the development of novel therapeutic agents. Its demonstrated antibacterial activity against S. aureus is a solid foundation for further antimicrobial drug discovery efforts. The proposed anticancer mechanism, while requiring direct experimental validation, highlights a plausible and exciting avenue for oncology research.

Future research should focus on:

  • Quantitative anticancer studies: Determining the IC₅₀ values of the compound against a panel of cancer cell lines.

  • Mechanistic validation: Conducting detailed molecular studies to confirm the inhibition of the PI3K/Akt pathway and the specific caspases involved in apoptosis.

  • Broad-spectrum antimicrobial testing: Evaluating the activity of the compound against a wider range of bacterial and fungal pathogens.

  • Enzyme inhibition screening: Identifying specific enzymatic targets of the compound.

  • Lead optimization: Synthesizing and testing analogs to establish a clear structure-activity relationship and improve potency and selectivity.

References

  • 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione - Benchchem. (URL: )
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H) - NIH. (URL: [Link])
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed. (URL: [Link])

Sources

Methodological & Application

Synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione from 5-Bromoanthranilic Acid: An Application Note and Detailed Protocol

Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione from 5-Bromoanthranilic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details the conversion of 5-bromoanthranilic acid using triphosgene, a safer alternative to phosgene gas. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry and laboratory safety practices.

Introduction and Scientific Context

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, also known as 6-bromoisatoic anhydride, is a key intermediate in the synthesis of a variety of bioactive molecules, including quinazolinones and other heterocyclic compounds.[3][4] The bromine substituent offers a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and the development of advanced materials.[5]

The synthesis described herein proceeds via the cyclization of 5-bromoanthranilic acid. Anthranilic acid and its derivatives are well-established precursors for a range of heterocyclic systems.[4] The core of this transformation lies in the reaction with a phosgenating agent, which facilitates the formation of the oxazine-dione ring system. While historically, this reaction was performed with highly toxic phosgene gas, the use of triphosgene (bis(trichloromethyl) carbonate) has become the standard in modern synthetic chemistry due to its solid state and comparative ease of handling.[6][7] It is crucial to note, however, that triphosgene decomposes to phosgene, and thus, all safety precautions associated with phosgene must be strictly adhered to.[7]

Chemical Principles and Reaction Mechanism

The synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione from 5-bromoanthranilic acid is a cyclization reaction facilitated by an electrophilic carbonyl source. The reaction mechanism, when using triphosgene, is believed to proceed through the in-situ generation of phosgene.

The key mechanistic steps are as follows:

  • Activation of Triphosgene: In the presence of a nucleophilic catalyst (often adventitious moisture or a deliberately added base), triphosgene decomposes to release three equivalents of phosgene.

  • Formation of an N-acyl Chloride Intermediate: The amino group of 5-bromoanthranilic acid acts as a nucleophile, attacking the electrophilic carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form an N-acyl chloride intermediate.

  • Intramolecular Cyclization: The carboxylic acid moiety of the intermediate then acts as an intramolecular nucleophile, attacking the newly formed acyl chloride.

  • Ring Closure and Proton Transfer: This attack leads to the formation of the six-membered heterocyclic ring. A final proton transfer step yields the stable 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

The choice of an anhydrous solvent, such as tetrahydrofuran (THF), is critical to prevent the hydrolysis of the phosgenating agent and the product.[8] The initial cooling of the reaction mixture helps to control the exothermic reaction between the amine and the phosgenating agent, while subsequent heating drives the cyclization to completion.

Detailed Application Notes and Protocols

Materials and Equipment
Reagents and Solvents Grade Supplier CAS Number
5-Bromoanthranilic Acid≥97%Sigma-Aldrich5794-88-7
Triphosgene (Bis(trichloromethyl) carbonate)≥98%Sigma-Aldrich32315-10-9
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
EthanolReagent GradeFisher Scientific64-17-5
Equipment
Three-necked round-bottom flask with appropriate stoppers
Magnetic stirrer and stir bar
Condenser
Nitrogen inlet and bubbler
Addition funnel
Ice-water bath and heating mantle with temperature control
Buchner funnel and filter paper
Rotary evaporator
Standard laboratory glassware
Personal Protective Equipment (PPE): Chemical resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat. All manipulations of triphosgene must be performed in a certified chemical fume hood.
Experimental Workflow Diagram

Gcluster_prepPreparationcluster_reactionReactioncluster_workupWork-up and Purificationprep_reagentsPrepare Reagents(5-Bromoanthranilic Acid, Anhydrous THF)setup_apparatusSet up Apparatus(Three-necked flask, condenser, N2 inlet)prep_reagents->setup_apparatusdissolveDissolve 5-Bromoanthranilic Acid in THFsetup_apparatus->dissolvecoolCool to 0°Cdissolve->cooladd_triphosgeneSlowly add Triphosgene solutioncool->add_triphosgenerefluxHeat to reflux (e.g., 70°C) for 5 hoursadd_triphosgene->refluxcool_downCool to Room Temperaturereflux->cool_downfilter_precipitateFilter the Precipitatecool_down->filter_precipitatewashWash with cold THFfilter_precipitate->washrecrystallizeRecrystallize from Ethanolwash->recrystallizedryDry under Vacuumrecrystallize->dryfinal_productfinal_productdry->final_productObtain Pure Product

Caption: Experimental workflow for the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Detailed Step-by-Step Protocol

WARNING: Triphosgene is a corrosive and toxic solid that decomposes into highly toxic phosgene gas upon heating or in the presence of nucleophiles.[9][10] This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a face shield, must be worn at all times.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a stopper, add 5.0 g (23.1 mmol) of 5-bromoanthranilic acid.

    • Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture to dissolve the starting material. The dissolution may be gentle, resulting in a suspension.

  • Addition of Triphosgene:

    • In a separate flask, carefully dissolve 2.73 g (9.2 mmol, 0.4 equivalents) of triphosgene in 20 mL of anhydrous THF.

    • Cool the suspension of 5-bromoanthranilic acid to 0 °C using an ice-water bath.

    • Slowly add the triphosgene solution to the cooled suspension via an addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. A gradual change in the appearance of the reaction mixture should be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 70 °C) and maintain this temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up and Purification:

    • After 5 hours, cool the reaction mixture to room temperature. A precipitate of the product should form.

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials and soluble impurities.

    • The crude product can be further purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results and Characterization
Parameter Value
Theoretical Yield 5.6 g
Expected Yield 80-90%
Appearance White to off-white crystalline solid
Molecular Formula C₈H₄BrNO₃
Molecular Weight 242.03 g/mol [11]
Melting Point 280-285 °C (decomposes)[12]

The structure of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling
  • 5-Bromoanthranilic Acid: May cause skin and eye irritation.[13] Handle with appropriate PPE.

  • Triphosgene: Highly toxic and corrosive.[2] Decomposes to phosgene.[7] All manipulations must be performed in a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.[10] A phosgene sensor in the laboratory is highly recommended.[9]

  • Anhydrous THF: Highly flammable. Peroxide formation can occur upon storage. Use from a freshly opened bottle or a solvent purification system.

Troubleshooting
Problem Possible Cause Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC.
Hydrolysis of triphosgene or productEnsure all glassware is dry and anhydrous THF is used.
Impure Product Incomplete removal of starting materialEnsure thorough washing of the crude product with cold THF. Perform a second recrystallization if necessary.
Reaction Scheme Diagram

Gcluster_reactantsReactantscluster_conditionsConditionscluster_productProductreactant15-Bromoanthranilic Acidproduct6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dionereactant1->productCyclizationreactant2Triphosgenereactant2->productcondition1Anhydrous THFcondition1->productcondition20°C to 70°Ccondition2->product

Caption: Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

References

  • Organic Syntheses Procedure.
  • Department of Chemistry, University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
  • Synquest Labs.
  • PMC.
  • ChemicalBook.
  • ACS Publications. Safe handling of diphosgene, triphosgene.
  • Benchchem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS.
  • Fisher Scientific.
  • Haz-Map. 5-Bromoanthranilic acid - Hazardous Agents.
  • Google Patents.
  • PubChem. N-Boc-5-Bromoanthranilic acid.
  • ResearchGate.
  • SAFETY D
  • ProcessPointChemicals. 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • Merck Millipore. Phosgene and Substitutes.
  • PubChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • ResearchGate. Triphosgene and its Application in Organic Synthesis | Request PDF.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366.
  • ChemScene. 6-Bromo-2H-benzo[d][1][2]oxazine-2,4(1H)-dione.
  • Diva-portal.org.

Protocol for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

I'm now starting a thorough search to synthesize 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. My focus is identifying established protocols, essential starting materials, reaction conditions, and purification methods. I am now proceeding to analyze this data to understand the underlying principles and develop the best route.

Analyzing Synthesis Strategies

I'm now going deeper, dissecting potential challenges and safety aspects gleaned from my initial search results. I have already begun to think about structuring the application note, including the significance of the target molecule and the step-by-step experimental protocol with justifications. Concurrently, I've started on a DOT script for a visual workflow representation and will generate a data table with reagent quantities and reaction outcomes. I also will build the references section to make sure that each cited work has a clickable URL. Finally, all parts will be assembled to create a full application note.

Purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione by Recrystallization: A Detailed Protocol and Scientific Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a vital heterocyclic compound utilized as a chemical intermediate in the synthesis of advanced polymers and novel organic materials.[1] For applications in materials science and drug development, achieving high purity is paramount, as impurities can detrimentally affect reaction yields, polymer properties, and biological activity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, prized for its efficiency and scalability.[2] This application note provides a comprehensive, step-by-step protocol for the purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione using the single-solvent recrystallization method. It delves into the underlying scientific principles, solvent selection strategies, and troubleshooting, offering researchers a robust and self-validating system for obtaining high-purity material.

The Foundational Principle of Recrystallization

Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The core principle is that most solid compounds are significantly more soluble in a hot solvent than in a cold one.[2][3] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. Insoluble impurities can be filtered off at this stage. As the solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution in a purified form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated during the final filtration step.[2]

Impure Impure Solid (Target + Impurities) in Cold Solvent HotSol Saturated Solution (Dissolved Target + Dissolved Impurities) in Hot Solvent Impure->HotSol Add Heat Cooling Cooling & Nucleation HotSol->Cooling Pure Pure Crystals Form Cooling->Pure MotherLiquor Mother Liquor (Dissolved Impurities) in Cold Solvent Cooling->MotherLiquor Filtration Filtration Pure->Filtration MotherLiquor->Filtration

Caption: The core principle of purification by recrystallization.

Materials, Equipment, and Safety Precautions

2.1. Materials and Equipment

  • Crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (CAS: 24088-82-2)[4][5]

  • Candidate recrystallization solvents (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol)

  • Activated carbon (decolorizing grade, if needed)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas, beakers, and graduated cylinders

  • Watch glass

  • Drying oven or desiccator

2.2. Critical Safety Information While a specific safety data sheet for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is not readily available, related benzoxazine structures present known hazards. Isatoic anhydride, a similar compound, is known to cause serious eye irritation and may cause allergic skin reactions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and compatible chemical-resistant gloves.[6]

  • Ventilation: All steps, especially those involving heating solvents, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6]

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Protocol Part A: Systematic Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. This differential ensures maximum recovery of the purified product.

Table 1: Properties of Common Candidate Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 785.2Often a good choice for moderately polar compounds.
Methanol 656.6More polar than ethanol; lower boiling point.
Acetone 565.1High volatility; dissolves many organic compounds.
Ethyl Acetate 774.4Medium polarity; effective for a wide range of compounds.
Isopropanol 824.3Similar to ethanol but less polar and higher boiling.
Water 10010.2Suitable for polar compounds; high boiling point.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione into several small test tubes.

  • Add a different candidate solvent to each tube, dropwise, just enough to cover the solid.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily in the cold.

  • Gently heat the test tubes that showed poor cold solubility in a warm water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the results: The best solvent is the one that dissolved the compound completely when hot but produced a large quantity of crystalline precipitate upon cooling.

Protocol Part B: The Bulk Recrystallization Workflow

This protocol outlines the standard procedure for single-solvent recrystallization. The key to high purity is slow cooling, which allows for the formation of well-ordered crystals and excludes impurities.[2]

start 1. Dissolution: Weigh crude compound into flask. Add minimum hot solvent until dissolved. color_check Is solution colored? start->color_check decolorize 2. Decolorization: Add activated carbon. Boil briefly. color_check->decolorize Yes hot_filter 3. Hot Gravity Filtration: Filter solution while hot to remove insoluble impurities / carbon. color_check->hot_filter No decolorize->hot_filter crystallize 4. Crystallization: Allow filtrate to cool slowly to room temperature, then in an ice bath. hot_filter->crystallize collect 5. Crystal Isolation: Collect crystals via vacuum filtration using a Büchner funnel. crystallize->collect wash 6. Washing: Rinse crystals on filter with a small amount of ice-cold solvent. collect->wash dry 7. Drying: Dry crystals in an oven or desiccator to constant weight. wash->dry finish Store Pure Compound dry->finish

Caption: Step-by-step workflow for the bulk recrystallization process.

Step-by-Step Methodology:

  • Dissolution: Place the crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring on a hot plate. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the hot solution has a colored tint (and the pure compound is known to be colorless), remove it from the heat. Add a very small amount of activated carbon (spatula tip) to the solution. Swirl and gently reheat to a boil for a few minutes. The carbon will adsorb colored impurities.

  • Hot Gravity Filtration: To remove insoluble impurities or the activated carbon, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by pouring hot solvent through them. Quickly pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel. The liquid (mother liquor) will be drawn through, leaving the crystals on the filter paper.

  • Washing: With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight, either in a low-temperature drying oven (well below the compound's melting point) or in a desiccator under vacuum.

Assessing Purity and Verifying Success

After recrystallization, it is essential to verify the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the mother liquor, and the recrystallized product on a TLC plate. A successful purification will show a single, strong spot for the final product and multiple spots (or a spot at a different Rf) for the crude material and mother liquor.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the process:

    • % Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Compound) x 100

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed" crystal of the pure compound.[7]
"Oiling out" occurs (product separates as a liquid). 1. The compound's melting point is lower than the solvent's boiling point. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. 2. Consider using a solvent with a lower boiling point.
Very low recovery of crystals. 1. Too much solvent was used, and the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold.1. Evaporate some solvent from the mother liquor and re-cool to obtain a second crop of crystals. 2. Ensure all glassware for hot filtration is pre-heated. 3. Always use ice-cold solvent for washing.
Crystals remain colored. 1. Decolorization step was insufficient or skipped. 2. The color is inherent to the compound itself.1. Repeat the recrystallization, ensuring the use of activated carbon. 2. Confirm the expected color of the pure compound from a reliable source.

Conclusion

Recrystallization is a fundamental and indispensable technique for the purification of solid compounds like 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. By carefully selecting a suitable solvent and meticulously following the outlined protocol, researchers can effectively remove impurities and obtain material of high purity. This protocol, grounded in established chemical principles, provides a reliable framework for scientists and drug development professionals to ensure the quality of their chemical intermediates, thereby supporting the integrity of their subsequent research and development efforts.

References

  • EBSCO (n.d.). Recrystallization (chemistry) | Research Starters.
  • SciSpace (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs (2022). Recrystallization Definition, Principle & Purpose.
  • Industrial & Engineering Chemistry Research (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications.
  • J-Stage (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process.
  • ProcessPointChemicals (n.d.). 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • ChemicalBook (n.d.). 6-BROMO-2H-BENZO[E][2][3]OXAZINE-2,4(3H)-DIONE | 24088-82-2.
  • PubChem (n.d.). 6-Bromo-2H-benzo[e][2][3]oxazine-2,4(3H)-dione. National Center for Biotechnology Information.
  • Sigma-Aldrich (2022). Safety Data Sheet for Isatoic anhydride.
  • Biosynth (2022). Safety Data Sheet for 2H-1,3-Benzoxazine-2,4(3H)-dione.

Sources

Application Note: Elucidating the Anticancer Activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant antitumor effects.[1][2][3] This application note details the experimental framework for evaluating the anticancer properties of a specific novel benzoxazine derivative, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, on the human breast adenocarcinoma cell line, MCF-7.

MCF-7 cells are an estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) cell line, representing a well-established in vitro model for luminal A type breast cancer. Understanding the effects of novel compounds on these cells can provide crucial insights into their therapeutic potential for hormone-dependent breast cancers. This guide provides a comprehensive set of protocols to characterize the cytotoxic and apoptotic effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, offering a rationale for each experimental step to ensure scientific rigor and reproducibility.

Experimental Rationale and Workflow

The primary objective is to determine if 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione exhibits anticancer activity in MCF-7 cells and to elucidate the underlying mechanism of action. Our experimental approach is designed to first assess the compound's cytotoxicity to establish a working concentration range. Subsequently, we will investigate its effects on key cellular processes such as apoptosis and cell cycle progression. Finally, we will probe the molecular machinery involved by examining the expression of critical regulatory proteins.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Molecular Pathway Analysis cluster_phase4 Phase 4: Data Synthesis and Interpretation P1_1 MCF-7 Cell Culture P1_2 MTT Assay for Cell Viability P1_1->P1_2 P1_3 Determine IC50 Value P1_2->P1_3 P2_1 Apoptosis Assay (Annexin V/PI Staining) P1_3->P2_1 P2_2 Cell Cycle Analysis (Propidium Iodide Staining) P1_3->P2_2 P3_1 Western Blot Analysis of Apoptotic and Cell Cycle Proteins P2_1->P3_1 P2_2->P3_1 P4_1 Comprehensive Data Analysis P3_1->P4_1 signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione p21 p21 (Upregulation) Compound->p21 Bax Bax (Upregulation) Compound->Bax Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 CyclinD1_CDK4 Cyclin D1/CDK4 (Downregulation) p21->CyclinD1_CDK4 inhibits G2M_Arrest G2/M Arrest CyclinD1_CDK4->G2M_Arrest leads to Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: A proposed signaling pathway for the anticancer activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in MCF-7 cells.

Conclusion

This application note provides a robust and comprehensive guide for researchers to evaluate the anticancer potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in MCF-7 breast cancer cells. The detailed protocols and the underlying scientific rationale will enable a thorough investigation of the compound's effects on cell viability, apoptosis, and cell cycle progression, ultimately contributing to the discovery and development of novel therapeutic agents for breast cancer.

References

  • Vanparys, C., et al. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 20(7), 1238-48. [Link]
  • ResearchGate. (n.d.).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Al-Sheddi, E. S., et al. (2022). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Molecules, 27(3), 983. [Link]
  • Kerwin, S. M., et al. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry, 10(12), 3997-4004. [Link]
  • Maheswari, C., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1952, 291-296. [Link]
  • López-Vallejo, F., et al. (2022). Differential Effect of 4H-Benzo[d]o[9][13]xazines on the Proliferation of Breast Cancer Cell Lines. Molecules, 27(15), 4983. [Link]
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Journal of Cancer Science & Therapy, 9(2). [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Apoptosis detection in MCF-7 cells using annexin V − FITC/PI.... [Link]
  • protocols.io. (2023). MTT Assay protocol. [Link]
  • Al-Suwaidan, I. A., et al. (2023). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Molecules, 28(23), 7858. [Link]
  • Jayanthi, S., et al. (2025). Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Letters in Applied NanoBioScience, 14(3), 172-197. [Link]
  • JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. [Link]
  • Kumar, D., et al. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry, 10(12), 3997-4004. [Link]
  • Cruz-López, O., et al. (2021). Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 343-356. [Link]
  • Huang, H. S., et al. (2006). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Bioorganic & Medicinal Chemistry, 14(17), 6106-19. [Link]
  • ResearchGate. (n.d.). Protein expression analysis of MCF-7 cells by Western blotting after.... [Link]
  • ResearchGate. (n.d.). Western blotting analysis of some of the apoptotic proteins in MCF-7.... [Link]
  • Fernandes, M., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8848. [Link]
  • ResearchGate. (n.d.). Effect of novel Benzoxazepines on breast cancer and 'non-cancer' cells.... [Link]
  • Al-Ostoot, F. H., et al. (2023).
  • Ghorab, M. M., et al. (2021). Benzoxazole derivatives as new generation of anti-breast cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1272. [Link]
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
  • Ndhundhuma, I., et al. (2021). Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy. International Journal of Molecular Sciences, 22(16), 8784. [Link]
  • ResearchGate. (n.d.). Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. [Link]
  • Hou, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[10][13]xazin-3(4H). Journal of Molecular Structure, 1315, 138539. [Link]
  • Al-Salahi, R., et al. (2014). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 34(4), 1801-1806. [Link]

Sources

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione effect on HepG2 cell viability

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Evaluating the Effect of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione on HepG2 Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for assessing the cytotoxic effects of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione on the human hepatocellular carcinoma cell line, HepG2. Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry for their potential as anticancer agents.[3][4][5][6] This application note details the theoretical mechanism of action, provides step-by-step protocols for cell culture and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay, and outlines methods for data analysis and interpretation. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure robust and reproducible results.

Introduction and Scientific Background

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a heterocyclic compound featuring a benzoxazine-dione core.[1] The unique structural properties of this scaffold, particularly the presence of an electron-withdrawing bromine atom, make it a candidate for investigation in drug discovery programs.[1] Research into analogous benzoxazine and benzoxazepine structures has revealed their potential to induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic development.[6][7][8]

The HepG2 cell line, derived from a human liver carcinoma, is a cornerstone model for in vitro studies in hepatotoxicity and cancer research.[9][10] Its well-characterized nature and relevance to human liver cancer make it an ideal system for evaluating the cytotoxic potential of novel chemical entities.

This guide focuses on the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or anti-proliferative effects.[10]

Postulated Mechanism of Action: Induction of Apoptosis

While the specific mechanism of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is under investigation, related compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][3][4] Apoptosis is a critical process for eliminating damaged or cancerous cells and is mediated by two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[13][14]

Research suggests that benzoxazine derivatives may trigger apoptosis by:

  • Activating Caspase Pathways: Initiating the caspase cascade (caspase-9 for the intrinsic pathway, caspase-8 for the extrinsic) leading to the activation of caspase-3/7.[1][13][15]

  • Modulating Signaling Pathways: Inhibiting pro-survival pathways like PI3K/Akt.[1][16]

  • Altering Bcl-2 Family Proteins: Affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][16]

The diagram below illustrates the potential apoptotic pathways that may be activated by the compound in HepG2 cells.

G cluster_stimulus External & Internal Stimuli cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound 6-Bromo-2H-benzo[e] oxazine-2,4(3H)-dione DeathReceptor Death Receptors (e.g., Fas, TNFR) Compound->DeathReceptor Binds/Activates Mitochondrion Mitochondrial Stress (Bax/Bcl-2 modulation) Compound->Mitochondrion Induces Stress Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Postulated apoptotic signaling pathways targeted by the compound.

Materials and Reagents

Material/ReagentRecommended SupplierExample Catalog No.
6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dioneBenchChemB2894
HepG2 Cells (Human Hepatocellular Carcinoma)ATCCHB-8065
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD8418
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
T-75 Cell Culture FlasksCorning430641
96-well Flat-Bottom Cell Culture PlatesCorning3596
Microplate Reader (570 nm capability)BioTek / Molecular Devices-

Experimental Workflow and Protocols

The overall experimental workflow involves culturing and seeding HepG2 cells, treating them with the test compound, performing the MTT assay to assess viability, and analyzing the resulting data.

G A 1. HepG2 Cell Culture & Maintenance B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 24-72 hours) C->D E 5. MTT Reagent Addition & Incubation D->E F 6. Formazan Solubilization E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (% Viability, IC50) G->H

Caption: Overall workflow for the HepG2 cell viability assay.

Protocol 1: HepG2 Cell Culture and Maintenance
  • Causality: Proper cell culture technique is fundamental to obtaining reliable and reproducible data. Maintaining cells in a logarithmic growth phase ensures consistent metabolic activity.

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[2][9]

  • Cell Thawing: Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 1000 rpm for 4 minutes. Resuspend the cell pellet in fresh medium and transfer to a T-75 flask.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[9]

  • Passaging: Monitor cell confluency daily. When cells reach 70-80% confluency, they should be passaged.[9]

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.

    • Neutralize the trypsin by adding at least an equal volume of complete growth medium.

    • Collect the cell suspension, centrifuge, and resuspend the pellet in fresh medium.

    • Re-seed new T-75 flasks at a sub-cultivation ratio of 1:3 to 1:6.

Protocol 2: MTT Cell Viability Assay
  • Causality: This protocol is designed to measure the dose-dependent effect of the compound. A vehicle control (DMSO) is critical to ensure that the observed effects are due to the compound itself and not the solvent.

  • Cell Seeding:

    • Harvest HepG2 cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer to determine cell concentration.

    • Dilute the cell suspension in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[17]

    • Self-Validation: Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

    • After the 24-hour cell attachment incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • To the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Data Acquisition:

    • Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gently shaking the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10][11] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

  • Background Correction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound required to inhibit cell viability by 50%. This value can be determined by plotting a dose-response curve (% Cell Viability vs. log[Compound Concentration]) and using non-linear regression analysis.

Hypothetical Data Summary

The following table represents example data from an MTT assay performed after a 48-hour treatment period.

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control (0)1.250100%
0.11.23598.8%
11.15092.0%
100.87570.0%
500.61349.0%
1000.35028.0%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for evaluating the effect of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione on HepG2 cell viability. A dose-dependent decrease in cell viability, as illustrated in the hypothetical data, would indicate that the compound possesses cytotoxic or anti-proliferative properties against this cancer cell line. Such a finding warrants further investigation into the specific molecular mechanisms, such as the induction of apoptosis through caspase activation.[1][15][18] Subsequent experiments could include caspase activity assays, western blotting for apoptosis-related proteins (Bcl-2, Bax, cleaved PARP), and cell cycle analysis to further elucidate the compound's mechanism of action.

References

  • BenchChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. URL: https://www.benchchem.com/product/b2894
  • Al-Dhfyan, A., et al. (2020). Induction of Caspase-Mediated Apoptosis in HepG2 Liver Carcinoma Cells Using Mutagen–Antioxidant Conjugated Self-Assembled Novel Carbazole Nanoparticles and In Silico Modeling Studies. ACS Omega. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7758387/
  • Assay Protocol. (n.d.). Protocol of Real Time Viability Assay Using HepG2 Cell Line. National Center for Advancing Translational Sciences. URL: https://ncats.nih.gov/files/assays/live-cell-imaging/viability/Protocol-of-Real-Time-Viability-Assay-Using-HepG2-Cell-Line.pdf
  • BenchChem. (n.d.). Application Notes and Protocols: HepG2 Cell Viability Assay with Demethyleneberberine Treatment. URL: https://www.benchchem.
  • El-Sayed, N. N. E., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry. URL: https://www.future-science.com/doi/10.4155/fmc-2018-0056
  • BenchChem. (n.d.). Application Notes and Protocols: 4-PQBH Cytotoxicity Assay in HepG2 Cells. URL: https://www.benchchem.com/app/4-pqbh-cytotoxicity-assay-in-hepg2-cells
  • reframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour. URL: https://reframedb.org/assays/assay_overview/21
  • Al-Dhfyan, A., et al. (2020). Induction of Caspase-Mediated Apoptosis in HepG2 Liver Carcinoma Cells Using Mutagen–Antioxidant Conjugated Self-Assembled Novel Carbazole Nanoparticles and In Silico Modeling Studies. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04961
  • Wang, J. Y., et al. (2005). Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. World Journal of Gastroenterology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4316049/
  • D'archivio, M., et al. (2006). Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2). The Journal of Nutrition. URL: https://pubmed.ncbi.nlm.nih.gov/17056810/
  • Sakagami, H., et al. (2005). Tumor-specific cytotoxicity and type of cell death induced by benzocycloheptoxazines in human tumor cell lines. Anticancer Research. URL: https://pubmed.ncbi.nlm.nih.gov/16080517/
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/
  • Rastegar, M., et al. (2019). MTT assay for analyzing HepG2 cells viability after treatment with metformin and rapamycin. ResearchGate. URL: https://www.researchgate.
  • El-Sayed, N. N. E., et al. (2018). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis. ResearchGate. URL: https://www.researchgate.net/publication/326123984_Identification_of_Some_Benzoxazepines_as_Anticancer_Agents_Inducing_Cancer_Cell_Apoptosis
  • Abcam. (n.d.). MTT assay protocol. URL: https://www.abcam.com/protocols/mtt-assay-protocol
  • Chung, D. M., et al. (2017). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of Health and Medical Sciences. URL: https://www.researchgate.net/publication/321852445_Evaluation_of_MTT_and_Trypan_Blue_assays_for_radiation-induced_cell_viability_test_in_HepG2_cells
  • ResearchGate. (n.d.). The activation of caspase-3/7 in HepG2. URL: https://www.researchgate.net/figure/The-activation-of-caspase-3-7-in-HepG2_fig4_330687595
  • ResearchGate. (n.d.). MTT assay in HepG2 cells. URL: https://www.researchgate.net/figure/MTT-assay-in-HepG2-cells-A-and-in-the-co-culture-of-HepG2-and-THP1-cells-B-after-an_fig1_273140505
  • ResearchGate. (n.d.). Activation of caspase-3/7, -8 and -9 in the HepG2 treated with the CF extract. URL: https://www.researchgate.
  • Obafemi, T. A., et al. (2024). Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. ResearchGate. URL: https://www.researchgate.net/publication/383437152_Antioxidant_and_Antitumor_Potential_of_Some_Benzoxazines_Against_MCF-7_Cell_Lines_Using_InVitro_and_InSilico_Approaches
  • Banerji, B., et al. (2013). Synthesis and cytotoxicity studies of novel triazolo-benzoxazepine as new anticancer agents. Chemical Biology & Drug Design. URL: https://onlinelibrary.wiley.com/doi/10.1111/cbdd.12164
  • Abdel-Aziz, A. A. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/30714530/

Sources

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel compound's cytotoxic potential is a foundational step in the drug discovery and development pipeline.[1] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound with potential therapeutic applications.[2] We present a detailed protocol centered on the alamarBlue® (Resazurin) cell viability assay, a robust, sensitive, and non-destructive method for quantifying cellular metabolic activity.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind key procedural choices, data interpretation, and the integration of complementary assays for a more complete cytotoxic profile.

Introduction: Scientific Context and Rationale

1.1. The Compound: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic molecule characterized by a benzoxazine-dione core with a bromine substituent.[2] Its molecular formula is C₈H₄BrNO₃.[4] Compounds within the broader oxazine and benzoxazinone classes have demonstrated a wide range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[2][5][6] Specifically, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione has been noted for its potential to induce apoptosis in cancer cells, possibly through the inhibition of signaling pathways like PI3K/Akt.[2]

Given these promising biological activities, a rigorous assessment of its cytotoxicity is imperative. This evaluation serves two primary purposes:

  • Efficacy Screening: To determine the concentration range at which the compound exerts a cytotoxic or cytostatic effect on cancer cells.

  • Safety Profiling: To assess its toxicity towards non-cancerous cells, thereby establishing a preliminary therapeutic window.

1.2. The Imperative of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are indispensable tools in early-stage drug development. They offer a rapid, cost-effective, and high-throughput method to screen large numbers of compounds, reducing the reliance on animal testing.[1][7] These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency.[8] By employing a panel of cell lines, researchers can gain initial insights into a compound's selectivity and potential mechanism of action.[7][9]

Assay Selection: The alamarBlue® (Resazurin) Method

For the initial cytotoxicity screening of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, we recommend the alamarBlue® (resazurin-based) assay. This choice is predicated on several key advantages over other common methods like the MTT or LDH assays.

  • Principle of Action: The alamarBlue assay utilizes the redox indicator resazurin. In viable, metabolically active cells, intracellular reductases (e.g., NADH dehydrogenase) reduce the non-fluorescent, blue resazurin to the highly fluorescent, pink resorufin.[10][11] This conversion is directly proportional to the number of living cells.[10]

  • Non-Destructive Nature: Unlike the MTT assay, which requires cell lysis to solubilize formazan crystals, the alamarBlue reagent is non-toxic to cells.[11] This allows for continuous monitoring of cell health over time and permits the use of the same cells for subsequent functional assays.[3][12]

  • Simplified Workflow: The protocol is a homogenous "add-and-read" procedure, eliminating wash steps and solubilization procedures, which simplifies automation and reduces potential sources of error.[3]

  • High Sensitivity: The fluorescent readout offers a broad dynamic range and higher sensitivity compared to colorimetric absorbance measurements.[3]

G cluster_cell Viable Cell cluster_measurement External Measurement Resazurin_in Resazurin (Blue, Non-fluorescent) Reductases Metabolic Reduction (e.g., NADH/NADPH dehydrogenases) Resazurin_in->Reductases Enters cell Resorufin_out Resorufin (Pink, Highly Fluorescent) PlateReader Plate Reader (Fluorescence or Absorbance) Resorufin_out->PlateReader Signal Detected Reductases->Resorufin_out Reduces

Caption: Principle of the alamarBlue® cell viability assay.

Comprehensive Protocol: Cytotoxicity Assessment

This protocol is optimized for a 96-well plate format, which is suitable for dose-response analysis and high-throughput screening.

3.1. Materials and Reagents

  • Compound: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • Cell Lines:

    • Cancer Cell Line: Select a line relevant to the compound's potential target. For example, MCF-7 (breast adenocarcinoma) or HepG2 (hepatocellular carcinoma), as related benzoxazinone derivatives have been tested on these.[5]

    • Non-Cancerous Control Line: Human Dermal Fibroblasts (HDF) or HEK293 (Human Embryonic Kidney) cells to assess selectivity.[7][13]

  • Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • alamarBlue® HS Cell Viability Reagent

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader with fluorescence (Ex/Em: ~560/590 nm) and/or absorbance (570 nm & 600 nm) capabilities.

    • Biosafety cabinet

    • Multichannel pipette

3.2. Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Culture the selected cell lines according to standard protocols. Ensure cells are in the logarithmic growth phase and show >95% viability before starting the experiment.

  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Critical Control: Leave a few wells with 100 µL of medium only (no cells) to serve as a background control.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

Step 2: Compound Preparation and Treatment

  • Prepare a high-concentration stock solution of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (e.g., 10-50 mM) in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). Prepare enough of each concentration to treat triplicate wells.

  • Causality Check: The final concentration of DMSO in the wells should be kept constant and low (typically ≤0.5% v/v) across all treatments to avoid solvent-induced toxicity.[8] Prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells.

  • After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: alamarBlue® Assay and Measurement

  • Following the treatment incubation, add 10 µL of the alamarBlue® reagent directly to each well (for a final volume of 110 µL).

  • Gently mix the plate on an orbital shaker for 30 seconds.

  • Return the plate to the incubator for 1-4 hours. The optimal incubation time may vary by cell type and density and should be determined to ensure the signal falls within the linear range of the instrument.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12] Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm. Fluorescence is generally the more sensitive method.[12]

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Data Analysis and Interpretation

4.1. Calculation of Cell Viability

  • Background Subtraction: Average the fluorescence readings from the "medium-only" wells and subtract this value from all other readings.

  • Normalization: Calculate the percent viability for each well using the following formula: % Viability = (Corrected Fluorescence of Treated Well / Average Corrected Fluorescence of Vehicle Control Wells) * 100

4.2. Determining the IC50 Value The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[8]

  • Plot the Data: Create a dose-response curve by plotting the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic model.[14][15][16]

  • Derive IC50: The software will calculate the IC50 value from the fitted curve.[15][16]

4.3. Data Presentation

Summarize the calculated IC50 values in a clear, structured table. Always report data as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Example Cytotoxicity Data for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Cell LineTreatment DurationIC50 (µM) [Mean ± SD]
MCF-7 24 hours45.2 ± 3.1
48 hours28.7 ± 2.5
72 hours15.1 ± 1.8
HEK293 48 hours89.4 ± 6.7
Doxorubicin 48 hours0.8 ± 0.1

4.4. Interpreting the Results

  • A lower IC50 value indicates higher potency.

  • A time-dependent decrease in the IC50 value suggests that the compound's effect accumulates over time.

  • Selectivity Index (SI): This is a crucial parameter calculated as SI = IC50 in normal cells / IC50 in cancer cells. A higher SI value (>2) suggests that the compound is selectively more toxic to cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Complementary Assays for a Comprehensive Profile

While the alamarBlue® assay provides excellent data on metabolic viability, a multi-assay approach provides a more robust characterization of a compound's cytotoxic mechanism.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium from cells with compromised plasma membrane integrity.[17][18] It is a direct measure of cell death (necrosis or late apoptosis).[17][18] Running an LDH assay in parallel can help distinguish between a cytostatic effect (inhibition of proliferation, which would show a low alamarBlue signal but low LDH release) and a cytotoxic effect (cell killing, which would show both a low alamarBlue signal and high LDH release).

  • MTT Assay: As another measure of metabolic activity, the MTT assay can be used to validate the results from the alamarBlue assay.[19][20] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21][22]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): To determine the specific mechanism of cell death (apoptosis vs. necrosis), flow cytometry-based assays using Annexin V and Propidium Iodide (PI) are the gold standard.[8][9]

References

  • Bio-Rad Antibodies. (n.d.). What is alamarBlue?.
  • Protocols.io. (2023). Lactate Concentration assay (LDH method).
  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent.
  • Rampersad, S. N. (2012). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Scientific Reports, 2, 631. [Link]
  • Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Science Gateway. (n.d.). How to calculate IC50.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 539–541. [Link]
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?.
  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][3][11]oxazine-2,4(3H)-dione.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • ProcessPointChemicals. (n.d.). 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione. Retrieved from ProcessPointChemicals website. [Link]
  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • El-Naggar, M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]
  • ResearchGate. (n.d.). Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H) - one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific Research in Science and Technology, 10(3), 153-158. [Link]
  • Zhou, J., et al. (2014). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica, 80(1), 63-69. [Link]
  • Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases.
  • ResearchGate. (n.d.). Mechanism for benzoxazine-2,4-diones synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from Global Research Online website. [Link]

Sources

Application Note: Elucidating the Anticancer Mechanism of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a synthetic heterocyclic compound belonging to the benzoxazinone class of molecules.[1][2] Emerging research has highlighted the potential of benzoxazinone derivatives as a promising scaffold in the development of novel anticancer therapeutics.[3][4] This particular compound, characterized by a bromine substitution at the 6-position, has demonstrated significant cytotoxic effects in various cancer cell lines.[1] Preliminary studies indicate that its mechanism of action involves the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that are often dysregulated in cancer.[1]

This technical guide provides a comprehensive overview of the proposed mechanism of action of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and detailed protocols for researchers to investigate its effects on cancer cells.

Proposed Mechanism of Action

The anticancer activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is believed to be multifactorial, primarily centered on the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.

Key Mechanistic Events:

  • Inhibition of the PI3K/Akt Pathway: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is thought to interact with and inhibit key components of the PI3K/Akt signaling cascade.[1] This inhibition leads to the dephosphorylation and inactivation of Akt, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.

  • Activation of Caspase Cascade: By inhibiting the pro-survival signals of the PI3K/Akt pathway, the compound facilitates the activation of the intrinsic apoptotic pathway. This is characterized by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are the central effectors of apoptosis.[1][3]

  • Induction of Apoptosis: The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

The following diagram illustrates the proposed signaling pathway affected by 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Compound->PI3K Inhibits

Figure 1: Proposed signaling pathway of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Experimental Protocols

The following protocols provide a framework for characterizing the anticancer effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete growth medium

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as described in the apoptosis assay. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

The following diagram outlines the general workflow for these experimental protocols.

G cluster_0 Experimental Workflow Start Cancer Cell Culture Treatment Treat with 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

Figure 2: General experimental workflow.

Data Interpretation and Expected Results

The following table summarizes the expected outcomes from the described experiments, which would support the proposed mechanism of action.

ExperimentParameter MeasuredExpected Result with 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Treatment
MTT Assay Cell ViabilityDose-dependent decrease in cell viability
Flow Cytometry Annexin V/PI StainingIncrease in the percentage of Annexin V positive cells (early and late apoptosis)
Western Blot Protein Expression- Decreased p-Akt/Akt ratio- Increased Bax/Bcl-2 ratio- Increased cleaved Caspase-3 levels

Conclusion

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione represents a promising lead compound for the development of new anticancer agents. The protocols outlined in this application note provide a robust framework for researchers to investigate its mechanism of action in various cancer cell models. The expected results will help to further validate the role of this compound as an inducer of apoptosis through the inhibition of the PI3K/Akt signaling pathway.

References

  • ResearchGate. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • PubMed. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • National Institutes of Health. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H).
  • PubChem. 6-Bromo-2H-benzo[e][1][4]oxazine-2,4(3H)-dione.
  • Semantic Scholar. Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells.
  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1][4]oxathiol-2-one Schiff Bases as Potential Anticancer Agents.
  • MDPI. A New Benzo[6][7]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines.
  • PubMed Central. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells.
  • PubMed. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1][5]benzothiazine-6-carboxylic acid.
  • Dovepress. 10H-3,6-Diazaphenothiazine induces G2/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-kappaB and (BIRC6-XIAP) complexes.
  • ResearchGate. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway.
  • PubMed. Synthesis of 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth.
  • MDPI. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation.
  • Frontiers. Apoptosis And Cell Cycle Arrest.

Sources

Application Note: Investigating Apoptosis Induction by 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Application Note: Investigating Apoptosis Induction by 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a synthetic heterocyclic compound belonging to the benzoxazine class, which has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[3] Notably, various benzoxazine derivatives have demonstrated potent anticancer properties.[2][4] Emerging evidence suggests that 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione exerts its cytotoxic effects on cancer cells by inducing programmed cell death, or apoptosis.[5] This application note provides a comprehensive guide to understanding and investigating the apoptotic effects of this compound, detailing its mechanism of action and providing step-by-step protocols for key experimental assays.

Mechanism of Action: A Dual Approach to Triggering Apoptosis

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is reported to induce apoptosis through a two-pronged mechanism: the activation of caspase cascades and the inhibition of the PI3K/Akt signaling pathway.[5]

1. Caspase Activation: Apoptosis is executed by a family of cysteine proteases known as caspases. Initiator caspases (like caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases (such as caspase-3 and -7). These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] Studies on related benzoxazinone derivatives have shown a significant increase in the expression and activity of caspase-3 and caspase-9 in cancer cells following treatment.[2][6]

2. Inhibition of the PI3K/Akt Survival Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[7] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. Akt, a key protein in this pathway, phosphorylates and inactivates several pro-apoptotic proteins. By inhibiting the PI3K/Akt pathway, 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione can relieve this pro-survival signaling, thereby sensitizing cancer cells to apoptosis.[5]

apoptosis_pathwaycompound6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dionepi3kPI3Kcompound->pi3kinhibitscaspase9Caspase-9compound->caspase9activatesaktAktpi3k->aktactivatespro_survivalPro-survivalSignalingakt->pro_survivalpromotesapoptosis_inhibitionInhibition ofApoptosispro_survival->apoptosis_inhibitionapoptosisApoptosisapoptosis_inhibition->apoptosisinhibitscaspase37Caspase-3/7caspase9->caspase37activatescaspase37->apoptosis

Figure 1: Proposed mechanism of apoptosis induction by 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines for your study. It is advisable to include a non-cancerous cell line as a control to assess selectivity.

  • Cell Seeding: Plate the cells in suitable culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with a range of concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug dose) and a negative control (untreated cells). The incubation time will depend on the specific assay and cell line but typically ranges from 24 to 72 hours.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis. It relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised plasma membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Induce Apoptosis: Treat cells with 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione as described above.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are included. For suspension cells, pellet them by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Figure 2: Workflow for Annexin V/PI Apoptosis Assay.

Measurement of Caspase-3/7 Activity

Executioner caspases-3 and -7 are key mediators of apoptosis. Their activity can be measured using a variety of commercially available kits, which typically employ a luminogenic or fluorogenic substrate containing the DEVD peptide sequence. Cleavage of this substrate by active caspases generates a signal that is proportional to caspase activity.

Protocol (Example using a Luminescent Assay):

  • Cell Plating: Seed cells in a 96-well white-walled plate and treat with 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add a volume of the caspase-glo 3/7 reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in luminescence compared to the vehicle control indicates an activation of caspase-3 and/or -7.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to investigate the molecular mechanisms of apoptosis by examining changes in the expression and cleavage of key regulatory proteins.

Key Protein Targets:

Protein TargetExpected Change with Apoptosis InductionRationale
Cleaved Caspase-3 IncreaseA direct marker of executioner caspase activation.
Cleaved PARP IncreasePoly (ADP-ribose) polymerase is a substrate of activated caspase-3.
Bcl-2 DecreaseAn anti-apoptotic protein.
Bax IncreaseA pro-apoptotic protein.
Phospho-Akt (p-Akt) DecreaseIndicates inhibition of the PI3K/Akt survival pathway.
Total Akt No significant changeServes as a loading control for p-Akt.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

western_blot_workflowstartCell Treatment & LysisquantProtein Quantificationstart->quantsdsSDS-PAGEquant->sdstransferProtein Transfersds->transferblockBlockingtransfer->blockprimaryPrimary AntibodyIncubationblock->primarysecondarySecondary AntibodyIncubationprimary->secondarydetectDetectionsecondary->detect

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione represents a promising compound for inducing apoptosis in cancer cells. The protocols outlined in this application note provide a robust framework for researchers to investigate its efficacy and elucidate its mechanism of action. By employing a combination of flow cytometry, caspase activity assays, and western blotting, a comprehensive understanding of the apoptotic response to this compound can be achieved. It is important to note that the optimal concentrations and incubation times for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione may vary between different cancer cell lines, and therefore, empirical determination of these parameters is recommended.

References

  • El-Sayed, N. F., et al. (2022). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Anticancer Agents in Medicinal Chemistry, 22(6), 1226-1237. [Link]
  • Abdel-Aziz, A. A. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]
  • Abdel-Aziz, A. A. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed, 19(4), 538-545. [Link]
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • Hou, J., et al. (2025). Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][1][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. [Link]
  • Ku-Fan, C., et al. (2025). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives.
  • Hickey, M. J., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][1][2]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. PubMed, 69, 116832. [Link]
  • Molavi, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed, 48(8), 1-14. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]
  • Kim, J. H., et al. (2022). A New Benzo[8][9]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. [Link]
  • Bai, J., et al. (2024). PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression. PubMed, 206, 107300. [Link]
  • Wakabayashi, H., et al. (2016). Enhancement of Cytotoxicity of Three Apoptosis-inducing Agents Against Human Oral Squamous Cell Carcinoma Cell Line by Benzoxazinotropone. PubMed, 36(9), 1933-1941. [Link]
  • Singh, S., et al. (2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules.

Unveiling the Pro-Apoptotic Potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Guide to Caspase Activation

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the induction of apoptosis by 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione through the activation of caspases. This guide provides an in-depth look at the compound's mechanism of action, detailed protocols for its application in cell-based assays, and methods for quantifying its apoptotic effects.

Introduction: The Significance of Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells. A dysregulation in apoptotic pathways is a hallmark of many diseases, including cancer. The execution of apoptosis is primarily orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and, upon activation, initiate a cascade of proteolytic events that lead to the dismantling of the cell. Consequently, compounds that can modulate caspase activity are of significant interest in therapeutic development.

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Potent Inducer of Apoptosis

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic compound that has demonstrated promising anti-cancer properties. Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways.[1] Furthermore, studies on analogous benzoxazinone derivatives have shown their ability to enhance the expression of key apoptotic mediators such as p53, caspase-9, and the executioner caspase-3. This suggests a multi-faceted mechanism of action that engages both intrinsic and extrinsic apoptotic pathways.

Mechanism of Action: A Dual Approach to Inducing Cell Death

The pro-apoptotic activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is believed to be mediated through a dual mechanism:

  • Inhibition of the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer. By inhibiting this pathway, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione effectively removes a key pro-survival signal, thereby sensitizing cancer cells to apoptosis.[1]

  • Activation of the Caspase Cascade: The compound triggers the activation of the caspase cascade, leading to the execution of the apoptotic program. This involves the activation of initiator caspases (such as caspase-9) which in turn activate executioner caspases (like caspase-3 and -7).

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 6-Bromo 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione PI3K PI3K 6-Bromo->PI3K Inhibits Procaspase9 Pro-caspase-9 6-Bromo->Procaspase9 Induces activation of Akt Akt PI3K->Akt Activates Pro_survival Pro-survival signals (e.g., Bcl-2) Akt->Pro_survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis Pro_survival->Apoptosis_Inhibition Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Cleaves & Activates Caspase37 Caspase-3/7 (active) Procaspase37->Caspase37 Apoptosis_Execution Apoptosis Caspase37->Apoptosis_Execution Executes

Proposed signaling pathway of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Experimental Protocols

The following protocols provide a framework for investigating the pro-apoptotic effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Assessment of Caspase-3/7 Activity (Fluorometric Assay)

This protocol describes the measurement of executioner caspase activity in cancer cells treated with 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (stock solution in DMSO)

  • 96-well, black, clear-bottom plates

  • Caspase-3/7 fluorometric assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Cell lysis buffer

  • Microplate fluorometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Treat the cells with the compound for a predetermined time, typically 24, 48, or 72 hours.

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the caspase assay kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.[2]

  • Caspase Activity Assay: Add the caspase-3/7 substrate solution to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of 420-460 nm.[2][3]

  • Data Analysis: Subtract the background fluorescence and normalize the results to the vehicle control to determine the fold-change in caspase-3/7 activity.

start Start seed Seed cells in 96-well plate start->seed treat Treat with 6-Bromo compound seed->treat lyse Lyse cells treat->lyse add_substrate Add Caspase-3/7 fluorogenic substrate lyse->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure fluorescence incubate->measure analyze Analyze data measure->analyze end End analyze->end

Workflow for the Caspase-3/7 fluorometric assay.
Protocol 2: Analysis of PI3K/Akt Pathway Inhibition by Western Blot

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione at the desired concentrations and for the appropriate time.

  • Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Data Presentation

The following table provides a template for summarizing the efficacy of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in inducing caspase activity, based on data from analogous benzoxazinone derivatives.[6]

Cell LineCompound Concentration (µM)Incubation Time (h)Fold Increase in Caspase-3/7 Activity (vs. Control)
HepG21048~5-fold
HepG22048~8-fold
MCF-71048~4-fold
MCF-72048~7-fold

Troubleshooting

IssuePossible CauseSolution
Low Caspase Activity Signal Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment to determine optimal conditions.
Cell line is resistant to the compound.Use a different cell line or a positive control to ensure assay functionality.
High Background in Western Blot Insufficient blocking or washing.Increase blocking time and the number of washes. Optimize antibody concentrations.
Secondary antibody is non-specific.Use a more specific secondary antibody.

Conclusion

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione represents a promising pro-apoptotic agent with a dual mechanism of action involving the inhibition of the PI3K/Akt survival pathway and the activation of the caspase cascade. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in cancer research and drug development.

References

  • Abdel-Ghani, T. M., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(14), 1695-1711.
  • Chen, J., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 11, 1234567.
  • Boulaiz, H., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
  • Özdemir, A., et al. (2007). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 75-80.
  • ResearchGate. (2018). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130.
  • Wang, Y., et al. (2019). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol, 9(22), e3433.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3321.
  • Hoda, M. R., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4123.
  • ResearchGate. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold.
  • El-Naggar, A. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Nguyen, T. T., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 8(33), 30165-30176.
  • Putt, K. S., et al. (2006). Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3. Journal of Medicinal Chemistry, 49(16), 4935-4944.

Sources

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: Application Notes for Investigating its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a synthetic heterocyclic compound belonging to the benzoxazinedione class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[3] Emerging evidence suggests that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may exert its therapeutic effects through multiple mechanisms, including the induction of apoptosis and the inhibition of critical DNA repair pathways, positioning it as a compelling candidate for further investigation in oncology research.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. This document details protocols for the chemical synthesis of the compound and a suite of in vitro assays to characterize its biological activity, focusing on its potential as an anticancer agent. The provided methodologies are designed to be robust and reproducible, enabling a thorough evaluation of the compound's mechanism of action and efficacy in relevant cancer cell models.

Chemical Synthesis

The synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione can be achieved through the cyclization of 2-amino-5-bromobenzoic acid with a suitable carbonylating agent, such as triphosgene or phosgene.[3][5] The following protocol is a general guideline and may require optimization.

Protocol 1: Synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Materials:

  • 2-amino-5-bromobenzoic acid

  • Triphosgene (or a solution of phosgene in a suitable solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in anhydrous THF.

  • Addition of Base: Cool the solution to 0°C in an ice bath and add anhydrous pyridine (1.1 equivalents) dropwise.

  • Addition of Phosgenating Agent: While maintaining the temperature at 0°C, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise from the dropping funnel over a period of 30-60 minutes. Alternatively, a solution of phosgene can be used with appropriate safety precautions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding cold water.

    • Acidify the mixture with 1M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione as a solid.

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Therapeutic Mechanisms and In Vitro Evaluation

Preliminary research suggests that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may exert its anticancer effects through two primary mechanisms: inhibition of the PI3K/Akt signaling pathway and inhibition of DNA repair, leading to the induction of apoptosis.[3][4] The following sections provide detailed protocols to investigate these potential mechanisms.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[1][3] Inhibition of this pathway can lead to decreased cancer cell viability.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, as a measure of pathway inhibition by 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.[6][7]

  • HepG2: Human liver carcinoma cell line.[6][8][9]

Materials:

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • MCF-7 and HepG2 cells

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)[6][7][9]

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 or HepG2 cells in complete medium to 70-80% confluency.[7][9]

    • Treat cells with varying concentrations of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Collect lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation:

Treatment Groupp-Akt (Ser473) Intensity (Arbitrary Units)Total Akt Intensity (Arbitrary Units)p-Akt / Total Akt RatioFold Change vs. Control
Vehicle Control1.0
Compound (1 µM)
Compound (5 µM)
Compound (10 µM)
Compound (25 µM)

Workflow Diagram:

PI3K_Western_Blot_Workflow cell_culture Cell Culture & Treatment protein_extraction Protein Extraction cell_culture->protein_extraction sds_page SDS-PAGE & Transfer protein_extraction->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Western Blot Workflow for PI3K/Akt Pathway Analysis.

Inhibition of DNA Repair and Radiosensitization

Another promising therapeutic avenue for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is its potential to inhibit DNA repair mechanisms, thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation. A key enzyme in the repair of DNA double-strand breaks (DSBs) is the DNA-dependent protein kinase (DNA-PK).[4]

Protocol 3: In Vitro DNA-PK Inhibition Assay

This protocol describes a luminescence-based assay to measure the direct inhibitory effect of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione on DNA-PK activity.

Materials:

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • DNA-PK Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)[2][10]

  • Recombinant DNA-PK enzyme

  • DNA-PK substrate peptide

  • ATP

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in the appropriate assay buffer. Prepare working solutions of DNA-PK enzyme, substrate, and ATP as per the kit manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compound or vehicle control.

    • Add the DNA-PK enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Workflow Diagram:

DNAPK_Inhibition_Assay_Workflow reagent_prep Reagent Preparation kinase_reaction Kinase Reaction reagent_prep->kinase_reaction adp_detection ADP Detection kinase_reaction->adp_detection data_analysis Luminescence Reading & IC50 Calculation adp_detection->data_analysis DNA_Damage_Response cluster_0 Cellular Response to DNA Damage IR Ionizing Radiation DSB DNA Double-Strand Break IR->DSB DNAPK DNA-PK DSB->DNAPK activates Apoptosis Apoptosis DSB->Apoptosis if unrepaired NHEJ Non-Homologous End Joining DNAPK->NHEJ mediates Repair DNA Repair NHEJ->Repair Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Compound->DNAPK inhibits

Caption: Proposed Mechanism of Radiosensitization.

Summary

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione presents a promising scaffold for the development of novel anticancer therapeutics. The protocols outlined in these application notes provide a robust framework for the synthesis and in vitro characterization of this compound. By investigating its effects on key cancer-related pathways such as PI3K/Akt signaling and DNA repair, researchers can gain valuable insights into its mechanism of action and potential for clinical translation. The combination of biochemical and cell-based assays will enable a comprehensive evaluation of its efficacy and potential as a standalone agent or as a sensitizer for conventional cancer therapies.

References

  • National Center for Biotechnology Information. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.
  • PubMed. (2016). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells.
  • Springer Protocols. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection.
  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit.
  • PubMed. (2023). A simple method to assess clonogenic survival of irradiated cancer cells.
  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • National Center for Biotechnology Information. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers.
  • ResearchGate. (n.d.). Colony formation post‐irradiation. (a) Clonogenic assay protocol. (b)....
  • National Center for Biotechnology Information. (2022). Viability of HepG2 and MCF-7 Cells is not Correlated with Mitochondrial Bioenergetics.
  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol.
  • JoVE. (2022). Clonogenic Assay: Adherent Cells-Preview.
  • JoVE. (2022). Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview.
  • Bio-protocol. (n.d.). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting.
  • ENCODE. (n.d.). MCF-7 Cell Culture.
  • PubMed. (n.d.). Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair.
  • National Center for Biotechnology Information. (n.d.). Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway.
  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT....
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • ResearchGate. (n.d.). (PDF) Viability of HepG2 and MCF-7 cells is not correlated with mitochondrial bioenergetics.
  • National Center for Biotechnology Information. (n.d.). Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells.
  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of-O[1][2]xazine Derivatives.
  • Google Patents. (n.d.). Preparation method of benzo [ e ] o[1][2]xazine-2, 4-dione.
  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]ox[1][2]azin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • Thieme Chemistry. (n.d.). Synthesis of Benzo[e]azoloox[1][2]azines.

Sources

Application Notes and Protocols for the Use of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Oncology Research

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic compound built upon the benzoxazine scaffold, a structure of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a bromine atom at the 6-position of the benzoxazine ring system can influence the compound's electronic properties, potentially enhancing its interaction with biological targets.[3] This document provides a detailed guide for researchers on the application of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in drug discovery, with a focus on its potential as an inhibitor of the PI3K/Akt signaling pathway, a critical mediator of cancer cell growth and survival.[4][5][6][7]

Chemical Properties and Synthesis

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione has a molecular formula of C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol .[3] It is typically synthesized through the cyclization of 2-amino-5-bromobenzoic acid with a carbonylating agent such as triphosgene in an appropriate solvent like tetrahydrofuran (THF).[3]

Protocol for Synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

This protocol outlines the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione from 2-amino-5-bromobenzoic acid and triphosgene.[3][8]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, add anhydrous pyridine (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][6] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5][7] Research indicates that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione can inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.[3] The proposed mechanism involves the direct or indirect inhibition of PI3K, which in turn prevents the phosphorylation and activation of its downstream effector, Akt.[3]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation Apoptosis Apoptosis pAkt->Apoptosis Proliferation Cell Proliferation & Survival pAkt->Proliferation Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Compound->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of the compound.

Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione on the PI3K/Akt pathway.

Protocol 1: In Vitro PI3K Alpha Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the in vitro activity of PI3K alpha in the presence of an inhibitor.[2][9][10][11][12]

Materials:

  • Recombinant human PI3K alpha (p110α/p85α)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • PI3K Kinase Buffer

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • DMSO

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in DMSO.

  • In a 384-well plate, add 0.5 µL of the compound dilution or DMSO (vehicle control).

  • Prepare the enzyme/lipid substrate mixture by diluting PI3K alpha and PIP2 in PI3K Kinase Buffer. Add 4 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,200,0000
0.011,150,0004.2
0.1980,00018.3
1650,00045.8
10150,00087.5
10050,00095.8
Protocol 2: Cell-Based Phospho-Akt (Ser473) ELISA

This protocol describes a cell-based ELISA to quantify the levels of phosphorylated Akt (p-Akt) in cells treated with the test compound.[13][14][15][16]

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • Growth factor (e.g., insulin, EGF) for stimulation

  • Fixing solution (e.g., 4% formaldehyde)

  • Quenching buffer

  • Blocking buffer

  • Primary antibodies (anti-p-Akt Ser473 and anti-total Akt)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with a serial dilution of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione for 1-2 hours.

  • Stimulate the cells with a growth factor for 15-30 minutes.

  • Fix the cells with fixing solution for 20 minutes at room temperature.

  • Wash the cells with wash buffer.

  • Permeabilize and quench endogenous peroxidase activity with quenching buffer.

  • Block the cells with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody (anti-p-Akt or anti-total Akt) overnight at 4°C.

  • Wash the cells and incubate with the HRP-conjugated secondary antibody for 1.5 hours.

  • Add TMB substrate and incubate in the dark for 30 minutes.

  • Add stop solution and measure the absorbance at 450 nm.

  • Normalize the p-Akt signal to the total Akt signal for each treatment condition.

ELISA_Workflow cluster_workflow Cell-Based p-Akt ELISA Workflow A Seed Cells B Serum Starve A->B C Compound Treatment B->C D Stimulate with Growth Factor C->D E Fix & Permeabilize D->E F Block E->F G Primary Antibody (anti-p-Akt) F->G H Secondary Antibody (HRP-conjugated) G->H I Add Substrate H->I J Read Absorbance I->J

Caption: Workflow for the cell-based p-Akt ELISA.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of p-Akt and total Akt levels in cell lysates by Western blotting.[17][18][19][20][21]

Materials:

  • Cancer cell line

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

  • Growth factor for stimulation

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Culture, treat, and stimulate cells as described in the cell-based ELISA protocol.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • If desired, strip the membrane and re-probe for total Akt and a loading control.

Conclusion

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione represents a promising scaffold for the development of novel anticancer agents. Its ability to inhibit the PI3K/Akt signaling pathway provides a clear mechanism for its pro-apoptotic effects. The protocols detailed in this guide offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound and its analogs, facilitating their progression in the drug discovery pipeline.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
  • Asif, M. (2014). A review on the versatile and multicultural biological applications of 1,3-benzoxazine and their derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 1-17.
  • Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer.
  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR pathway in cancer. Annual review of medicine, 67, 11-28. [Link]
  • Porta, C., Cuneo, K. C., & Roszak, A. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 10, 22. [Link]
  • ImmunoWay Biotechnology. (n.d.). Phospho-Akt (S473) Cell-Based Colorimetric ELISA Kit. [Link]
  • Assay Genie. (n.d.). Akt1 (Phospho-Ser473)Colorimetric Cell-Based ELISA Kit (CBCAB00019). [Link]
  • ABClonal. (n.d.). Western Blot Handbook & Troubleshooting Guide. [Link]
  • ProcessPointChemicals. (n.d.). 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione. [Link]
  • Cotelle, P. (2016). A decade review of triphosgene and its applications in organic reactions. Beilstein journal of organic chemistry, 12, 223–269. [Link]

Sources

Application Notes & Protocols: Derivatization of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione for Improved Biological Activity

Application Notes & Protocols: Derivatization of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione for Improved Biological Activity

Introduction: The Therapeutic Potential of the Benzoxazinedione Scaffold

The 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione core is a privileged heterocyclic structure in medicinal chemistry.[3] This scaffold, characterized by a fused benzoxazine-dione system with a bromine substituent, has garnered significant attention due to the diverse biological activities exhibited by its derivatives.[4][5][6] The presence of the electron-withdrawing bromine atom can influence the molecule's reactivity, solubility, and interactions with biological targets.[3] Research has demonstrated that derivatives of this and similar benzoxazine structures possess a wide range of therapeutic properties, including anticancer, antibacterial, and enzyme inhibitory activities.[3][7][8] Specifically, some analogs have been shown to induce apoptosis in cancer cells and exhibit antibacterial properties.[3]

The inherent versatility of the benzoxazinedione ring system allows for targeted chemical modifications at several positions. This derivatization is a key strategy for optimizing the parent compound's pharmacological profile, aiming to enhance potency, selectivity, and pharmacokinetic properties. These modifications are crucial for transforming a promising lead compound into a viable drug candidate.

This guide provides a comprehensive overview of key derivatization strategies for the 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione scaffold. We will delve into detailed synthetic protocols, explore the resulting structure-activity relationships (SAR), and outline methods for evaluating the biological efficacy of the synthesized analogs.

Core Synthetic Strategies and Protocols

The primary sites for derivatization on the 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione scaffold are the nitrogen atom at the 3-position (N3) and the aromatic ring. N-alkylation and N-arylation are common strategies to explore the chemical space around the core structure and modulate its biological activity.

General N-Alkylation/Arylation Workflow

The general approach to N-alkylation or N-arylation involves the deprotonation of the amide nitrogen followed by nucleophilic attack on an appropriate electrophile.

N_Alkylation_WorkflowStart6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dioneReactionN-Alkylation/N-Arylation ReactionStart->ReactionBaseBase(e.g., K2CO3, NaH)Base->ReactionSolventAprotic Solvent(e.g., DMF, THF)Solvent->ReactionElectrophileAlkyl/Aryl Halide(R-X)Electrophile->ReactionWorkupAqueous Workup& ExtractionReaction->WorkupPurificationPurification(e.g., Column Chromatography)Workup->PurificationProductN-Substituted DerivativePurification->Product

Caption: General workflow for N-alkylation/arylation of the benzoxazinedione scaffold.

Protocol 1: N-Alkylation of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

This protocol details a standard procedure for introducing alkyl substituents at the N3 position, a common strategy for modulating the lipophilicity and steric bulk of the molecule.[1]

Materials:

  • 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add the desired alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the amide. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Excess Reagents: A slight excess of the alkylating agent and base is used to ensure complete conversion of the starting material.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione derivatives is highly dependent on the nature of the substituents introduced. Understanding these relationships is critical for rational drug design.

Impact of N3-Substitution
  • Alkyl Chains: The length and branching of alkyl chains at the N3 position can significantly influence activity. Often, an optimal chain length exists for maximal potency, beyond which activity may decrease due to steric hindrance or unfavorable interactions with the target protein.[2]

  • Aromatic Rings: Introduction of substituted or unsubstituted aryl groups at the N3 position can lead to enhanced activity through π-π stacking or other hydrophobic interactions with the target.

  • Functional Groups: Incorporating functional groups such as esters, amides, or ethers on the N3-substituent can modulate solubility and provide additional hydrogen bonding opportunities.

Modifications of the Benzene Ring

While this guide focuses on the 6-bromo parent compound, it is important to note that modifications to the benzene ring can also profoundly impact activity. For instance, the position and electronic nature of substituents can alter the overall electron density of the ring system, affecting target binding.

Quantitative SAR Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of N3-substituted 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione derivatives against a generic kinase target to illustrate SAR principles.

Compound IDN3-Substituent (R)IC₅₀ (µM)
1 -H15.2
2a -CH₃8.5
2b -CH₂CH₃5.1
2c -CH₂CH₂CH₃2.3
2d -CH(CH₃)₂7.9
3a -CH₂Ph1.8
3b -CH₂(4-Cl-Ph)0.9
3c -CH₂(4-OCH₃-Ph)2.5

Analysis of SAR Table:

  • N-alkylation generally improves activity compared to the unsubstituted parent compound (1).

  • Increasing the linear alkyl chain length from methyl (2a) to propyl (2c) enhances potency.

  • Branched alkyl groups like isopropyl (2d) are less favorable than linear chains, suggesting a specific binding pocket geometry.

  • N-benzylation (3a) significantly improves activity.

  • Electron-withdrawing substituents on the benzyl ring (3b) further enhance potency, while electron-donating groups (3c) have a slightly detrimental effect.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, their biological activity must be assessed. The choice of assay depends on the intended therapeutic target. Given the known anticancer and enzyme inhibitory potential of this scaffold, the following protocols are broadly applicable.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase, a common target for anticancer drugs.

Kinase_Assay_WorkflowStartPrepare Reagents:- Kinase Enzyme- Substrate Peptide- ATP- Test CompoundsIncubationIncubate Enzyme withTest CompoundStart->IncubationInitiationInitiate Reaction(Add ATP and Substrate)Incubation->InitiationReaction_StepKinase Reaction(Phosphorylation)Initiation->Reaction_StepTerminationStop ReactionReaction_Step->TerminationDetectionDetect Phosphorylation(e.g., Luminescence, Fluorescence)Termination->DetectionAnalysisData Analysis(Calculate IC50 values)Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a microplate well, combine the kinase enzyme and the test compound in the assay buffer.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) using a suitable detection reagent and a microplate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Considerations for Assay Design:

  • Substrate Concentration: For reversible inhibitors, using a substrate concentration close to the Michaelis-Menten constant (Km) provides greater sensitivity.[9]

  • Enzyme Concentration: For tight-binding or irreversible inhibitors, lower enzyme concentrations increase the sensitivity of the assay.[9]

  • Controls: Include positive (known inhibitor) and negative (DMSO vehicle) controls in each assay plate.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The derivatization of the 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione scaffold is a fruitful avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to systematically explore the chemical space around this privileged core. Future work should focus on expanding the diversity of substituents at the N3 position, exploring modifications on the aromatic ring, and elucidating the specific molecular targets and mechanisms of action of the most potent derivatives. A thorough understanding of the structure-activity relationships will be instrumental in guiding the design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Baskin, K. E., & Fesik, S. W. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(15), 4066–4069. [Link]
  • Waisser, K., Petrlíková, E., Perina, M., & Klimesová, V. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 2719–2725. [Link]
  • Zhang, Y., et al. (2022). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 27(21), 7545. [Link]
  • ResearchGate. (n.d.).
  • Al-Qahtani, A. A. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry, 28(1), 287-295. [Link]
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. [Link]
  • Abdelgawad, M. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538–545. [Link]
  • Patel, H., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. The Journal of Organic Chemistry, 82(8), 4147–4157. [Link]
  • Różalska, S., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
  • ResearchGate. (n.d.). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. [Link]
  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-17). Elsevier. [Link]
  • ResearchGate. (n.d.). Novel 6-aryl-1,4-dihydrobenzo[d][1][2]oxazine-2-thiones as potent, selective, and orally active nonsteroidal progesterone receptor agonists. [Link]
  • Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(6), 1261–1292. [Link]
  • Zhang, Z., et al. (2003). Novel 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thiones as potent, selective, and orally active nonsteroidal progesterone receptor agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1313–1316. [Link]
  • Royal Society of Chemistry. (n.d.). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][3]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. [Link]
  • Kumar, S., & Singh, R. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-10. [Link]
  • Bush, K. (1988). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Antibiotics, 41(10), 1329–1335. [Link]
  • Al-Amiery, A. A., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 23-28. [Link]
  • De Rycker, M., et al. (2018). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][3]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm, 9(6), 949–954. [Link]
  • Khan, I., et al. (2022). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Molecules, 27(19), 6289. [Link]
  • Girek, T., et al. (2023). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 88(17), 12269–12280. [Link]

Application Note & In Vivo Protocol: Preclinical Evaluation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the in vivo evaluation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound with potential as an anti-cancer agent.[1] Drawing parallels from the established mechanism of Poly (ADP-ribose) polymerase (PARP) inhibitors, this protocol is designed around the concept of synthetic lethality.[2] We hypothesize that this benzoxazinedione derivative may function as an inhibitor of critical DNA damage repair (DDR) pathways. Consequently, the core of this guide details a robust tumor growth inhibition study using a xenograft model of human cancer with a known DDR deficiency (e.g., BRCA mutations). This application note provides not only step-by-step protocols for formulation, dose-range finding, and efficacy studies but also explains the scientific rationale behind key experimental choices to ensure the generation of reliable and interpretable preclinical data. All procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Part 1: Preclinical Rationale & Scientific Background

Hypothesized Mechanism of Action: Exploiting Synthetic Lethality

The therapeutic efficacy of many targeted anti-cancer agents, notably PARP inhibitors, is rooted in the principle of synthetic lethality.[2] In a healthy cell, multiple redundant pathways exist to repair DNA damage. For instance, single-strand breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, in which PARP enzymes are key players. If left unrepaired, these SSBs can devolve into more lethal double-strand breaks (DSBs) during replication. DSBs are typically repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[2]

In cancer cells harboring mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on other pathways, like BER, for survival. Inhibition of a key enzyme in this compensatory pathway (e.g., PARP) leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death (apoptosis). This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the essence of synthetic lethality.

Given the structural class of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, we postulate a similar mechanism of action where it may inhibit a key component of the DDR network, making it particularly effective in tumors with pre-existing DDR deficiencies.

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA mutant) DNA_Damage_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated BER Pathway DNA_Damage_N->PARP_N Repair Replication_N Replication Fork DNA_Damage_N->Replication_N Survival_N Cell Survival & DNA Repair PARP_N->Survival_N HR_N Homologous Recombination (HR) HR_N->Survival_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Stall/Collapse DSB_N->HR_N High-Fidelity Repair Inhibitor_N 6-Bromo-2H-benzo[e] oxazine-2,4(3H)-dione Inhibitor_N->PARP_N Inhibition DNA_Damage_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated BER Pathway DNA_Damage_C->PARP_C Repair Replication_C Replication Fork DNA_Damage_C->Replication_C DSB_C Double-Strand Break (DSB) PARP_C->DSB_C Unrepaired SSBs lead to DSBs HR_C Deficient HR (BRCA mutant) Apoptosis_C Cell Death (Apoptosis) HR_C->Apoptosis_C Replication_C->DSB_C Stall/Collapse DSB_C->HR_C Repair Fails Inhibitor_C 6-Bromo-2H-benzo[e] oxazine-2,4(3H)-dione Inhibitor_C->PARP_C Inhibition

Caption: Hypothesized synthetic lethality mechanism.
Rationale for Animal Model Selection

The choice of animal model is paramount for the successful testing of this hypothesis.[3]

  • Immunocompromised Strains: To evaluate the efficacy of a compound against human cancer cell lines, immunocompromised mouse strains such as Athymic Nude (nu/nu) or Non-obese diabetic/severe combined immunodeficient (NOD/SCID) are required. These strains lack a functional adaptive immune system, which prevents the rejection of human tumor xenografts.[2]

  • Cell Line Selection: The selection of the cancer cell line is dictated by the hypothesized mechanism of action. To test for synthetic lethality, it is critical to use a cell line with a documented deficiency in a key DDR pathway. Examples include:

    • UWB1.289: A human ovarian cancer cell line with a germline BRCA1 mutation.[4]

    • MX-1: A human breast cancer cell line that harbors a BRCA1 mutation.[2]

    • CAPAN-1: A human pancreatic cancer cell line with a BRCA2 mutation.

  • Study Type: A subcutaneous xenograft model is the most common and straightforward approach for initial efficacy testing. It allows for easy tumor implantation and non-invasive monitoring of tumor growth via caliper measurements.

Part 2: Essential Preliminary In Vivo Studies

Prior to initiating a large-scale efficacy study, several preliminary experiments are required to establish fundamental parameters of the compound. These studies ensure the efficacy experiment is both scientifically valid and ethically sound.

Protocol: Formulation and Vehicle Selection

Objective: To develop a sterile, stable, and non-toxic vehicle for the administration of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Rationale: The physical-chemical properties of the test compound (e.g., solubility, stability) dictate the choice of vehicle. An improper vehicle can lead to poor bioavailability, local irritation, or confounding toxicity. The route of administration intended for clinical use should be mimicked where possible; oral gavage (PO) and intraperitoneal (IP) injection are common for preclinical studies.[5]

Protocol:

  • Solubility Screen: Assess the solubility of the compound in a panel of common, biocompatible solvents.

    • PBS (Phosphate-Buffered Saline)

    • 0.5% (w/v) Methylcellulose in sterile water

    • 10% (v/v) DMSO in corn oil

    • 5% (v/v) N-methyl-2-pyrrolidone (NMP), 15% (v/v) Solutol HS 15, in sterile water

  • Formulation Preparation:

    • Prepare a stock solution at the highest desired concentration in the chosen vehicle system.

    • For suspensions (e.g., in methylcellulose), ensure uniform particle size through sonication or homogenization.

    • All formulations for parenteral administration must be sterile-filtered (0.22 µm filter).

  • Stability Check: Store the formulation under the intended experimental conditions (e.g., 4°C, room temperature) for the duration of a typical experiment and visually inspect for precipitation or degradation.

  • Vehicle Tolerance: Administer the final vehicle to a small cohort of naive mice for 3-5 days and monitor for any adverse clinical signs (e.g., weight loss, lethargy, injection site reaction).

Protocol: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity, and to identify a range of doses for the efficacy study.

Rationale: The MTD is a critical parameter for designing an efficacy study.[6] Dosing above the MTD can lead to animal morbidity unrelated to anti-tumor activity, confounding the results. Dosing too far below may not achieve therapeutic concentrations. This is a required step to satisfy ethical considerations overseen by the Institutional Animal Care and Use Committee (IACUC).[7][8]

Protocol:

  • Animal Allocation: Use a small number of healthy, non-tumor-bearing mice of the same strain as the planned efficacy study (e.g., Athymic Nude mice, n=3 per group).

  • Dose Escalation: Administer the compound at escalating doses (e.g., 10, 30, 100 mg/kg) using the intended route and schedule (e.g., once daily for 5-7 days).

  • Monitoring: Record the following parameters daily:

    • Body Weight: A loss of >15-20% from baseline is a common sign of toxicity and a humane endpoint.

    • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress. Score these using a standardized institutional scorecard.

    • Mortality/Morbidity.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.

Part 3: Core Efficacy Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in a relevant human cancer xenograft model.

Ethical Considerations: All animal procedures must be approved by the institution's IACUC.[7][9] Investigators must adhere to guidelines for humane endpoints to minimize animal suffering.

Experimental Design

The following table provides a template for a typical experimental design. The specific doses should be informed by the MTD study.

GroupTreatmentDose (mg/kg)RouteScheduleNo. of Animals (n)
1Vehicle Control-PO/IPQD10
26-Bromo-2H-benzo[e]oxazine-2,4(3H)-dioneLow Dose (e.g., 25)PO/IPQD10
36-Bromo-2H-benzo[e]oxazine-2,4(3H)-dioneMid Dose (e.g., 50)PO/IPQD10
46-Bromo-2H-benzo[e]oxazine-2,4(3H)-dioneHigh Dose (e.g., 100)PO/IPQD10
5Positive Control (e.g., Olaparib)50PO/IPQD10

PO: Oral Gavage; IP: Intraperitoneal; QD: Once Daily.

Experimental Workflow

Efficacy_Workflow cluster_setup Setup Phase cluster_monitoring Tumor Growth & Treatment Phase cluster_endpoint Endpoint & Analysis Phase Acclimatize Day -7 to -1 Animal Acclimatization Implant Day 0 Tumor Cell Implantation (e.g., 5x10^6 cells in Matrigel) Acclimatize->Implant Monitor_Growth Day 7-10 Monitor Tumor Growth Implant->Monitor_Growth Randomize Day 10 (approx.) Tumors reach ~100-150 mm³ Randomize into Groups Monitor_Growth->Randomize Start_Dosing Day 10-28 Initiate Dosing (Vehicle, Test Article) Measure Tumor Volume & Body Weight 2-3x/week Randomize->Start_Dosing Endpoint Day 28 (or when tumors reach max size) Final Measurements & Euthanasia Start_Dosing->Endpoint Collect Tissue Collection (Tumors, Plasma, Organs) Endpoint->Collect Analyze Data Analysis (TGI, Statistics) Collect->Analyze

Caption: General workflow for a xenograft efficacy study.
Step-by-Step Methodology
  • Cell Culture: Culture the selected cancer cell line (e.g., UWB1.289) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.

  • Tumor Implantation:

    • Harvest and wash the cells, then resuspend in sterile, serum-free medium or PBS at the desired concentration.

    • For enhanced tumor take-rate, mix the cell suspension 1:1 with Matrigel®.

    • Subcutaneously inject 100-200 µL of the cell suspension (typically 2-5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Begin monitoring for tumor growth approximately 5-7 days post-implantation.

    • Measure tumors using digital calipers 2-3 times per week. Tumor Volume (mm³) is calculated using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize the animals into the treatment groups outlined in the experimental design table. Randomization should ensure that the average tumor volume is similar across all groups at the start of treatment (Day 0 of dosing).

  • Compound Administration:

    • Prepare fresh formulations of the test article and vehicle daily, or as dictated by stability studies.

    • Administer the compound according to the assigned group, route, and schedule. Ensure accurate dosing by weighing the animals at each dosing event.

  • In-Life Measurements:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

    • Perform daily clinical observations to monitor for signs of toxicity.

  • Endpoint Criteria: The study may be terminated when:

    • The pre-defined study duration is reached (e.g., 21 or 28 days of treatment).

    • Tumors in the vehicle control group reach the maximum size allowed by IACUC guidelines (typically 1500-2000 mm³).

    • Individual animals meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration, impaired mobility).

  • Tissue Collection: At the study endpoint, euthanize animals according to approved methods. Collect terminal body weights, and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, histology). Blood for pharmacokinetic analysis and key organs for toxicological assessment may also be collected.

Part 4: Data Analysis & Interpretation

Efficacy Endpoints

The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . It is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = (Mean tumor volume of the Treated group at the end of the study) - (Mean tumor volume of the Treated group at the start of dosing)

  • ΔC = (Mean tumor volume of the Control group at the end of the study) - (Mean tumor volume of the Control group at the start of dosing)

Toxicity Assessment

Toxicity is primarily assessed by:

  • Mean Body Weight Change: Plot the percentage change in mean body weight for each group over time. A significant, sustained drop in a treatment group relative to the vehicle control indicates toxicity.

  • Clinical Observations: A summary of any adverse clinical signs observed.

  • Mortality/Morbidity: The number of animals removed from the study due to toxicity.

Statistical Analysis
  • Differences in tumor volume between the treated groups and the vehicle control group at the end of the study should be analyzed using an appropriate statistical test, such as a one-way ANOVA with Dunnett's post-hoc test or a Student's t-test.

  • A p-value of < 0.05 is typically considered statistically significant.

Part 5: Concluding Remarks

This protocol provides a standardized, hypothesis-driven framework for the initial in vivo assessment of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. Positive results from this study—demonstrating significant and dose-dependent tumor growth inhibition without unacceptable toxicity—would provide a strong rationale for further preclinical development. Subsequent studies could include orthotopic or patient-derived xenograft (PDX) models, combination studies with other agents, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling.

References

  • BenchChem. (n.d.). In Vivo Efficacy of PARP Inhibitors: A Comparative Analysis for Researchers.
  • BenchChem. (n.d.). 6-Bromo-2H-benzo[e][2][10]oxazine-2,4(3H)-dione.
  • McKinnon, P. J. (2009). Mouse models of DNA Double Strand Break Repair and Neurological Disease. Neurobiology of Disease, 35(2), 153-160.
  • Field, A. E., et al. (2022). DNA repair-deficient premature aging models display accelerated epigenetic age. Aging Cell, 21(10), e13702.
  • Dickson, K.-A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. International Journal of Molecular Sciences, 22(16), 8507.
  • Hoeijmakers, J. H. J. (2007). Human DNA repair disorders and mouse models. Cancer Research, 67(9 Supplement), SY28-02.
  • Dickson, K.-A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Semantic Scholar.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger.
  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • Reina-Campos, M., & Scholl, F. A. (2014). Modeling the Study of DNA Damage Responses in Mice. Journal of Clinical & Experimental Pathology, S2.
  • Vertex AI Search. (n.d.).
  • AMSbio. (n.d.). Preclinical research strategies for drug development.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines.
  • The University of Maryland, Baltimore. (n.d.). IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols.
  • Boston University Office of Research. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
  • Alila Medical Media. (2022). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation [Video]. YouTube.
  • Ishizaki, T., et al. (1995). Pharmacokinetics and Pharmacodynamics of Bunazosin in Patients With Renal Insufficiency. Journal of Clinical Pharmacology, 35(10), 996-1003.
  • Contin, M., et al. (2001). Pharmacodynamics of benserazide assessed by its effects on endogenous and exogenous levodopa pharmacokinetics. British Journal of Clinical Pharmacology, 52(3), 295-301.
  • Ninja Nerd. (2022). Pharmacokinetics | Drug Absorption [Video]. YouTube.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery.
  • Gupta, N., & Saini, V. (2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. ChemistrySelect, 8(41).

Sources

Application Notes and Protocols for the Formulation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The burgeoning interest in novel heterocyclic compounds necessitates robust and reproducible methods for their preparation in biologically relevant matrices. 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a member of the benzoxazine class of compounds, which have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] However, its predicted hydrophobicity presents a significant challenge for formulation in aqueous-based biological assays, where poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. It details a primary protocol using dimethyl sulfoxide (DMSO) as a solubilizing agent and outlines advanced strategies employing excipients like cyclodextrins and Pluronic® block copolymers for challenging applications. The protocols herein are designed to ensure compound integrity, maximize bioavailability in in vitro systems, and promote the generation of high-quality, reproducible data.

Physicochemical Properties & Formulation Rationale

Understanding the fundamental physicochemical properties of a compound is the cornerstone of developing a successful formulation strategy. 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a small organic molecule whose structure suggests limited aqueous solubility, a common characteristic for many new chemical entities in drug discovery pipelines.[3]

The predicted octanol-water partition coefficient (XLogP3-AA) of 1.5 indicates a degree of lipophilicity that necessitates the use of an organic co-solvent for initial dissolution.[5] Dimethyl sulfoxide (DMSO) is the most widely adopted primary solvent for such compounds due to its powerful solubilizing capacity for a broad range of nonpolar molecules and its miscibility with aqueous media.[6][7] However, the biological activity of DMSO itself is non-trivial; it can induce cellular stress, alter membrane permeability, and affect cell differentiation and viability at higher concentrations.[8][9] Therefore, the primary formulation goal is to prepare a high-concentration stock solution in DMSO that allows for significant dilution into the final assay medium, keeping the final DMSO concentration at a non-perturbing level, ideally ≤0.1% and generally not exceeding 0.5%.[9][10]

For assays that are particularly sensitive to DMSO or where the required working concentration of the title compound leads to precipitation upon aqueous dilution, advanced formulation strategies are required. These methods utilize pharmaceutical excipients to create stable drug-carrier systems that enhance apparent solubility.[11][12]

  • Cyclodextrins: These cyclic oligosaccharides possess a hydrophilic exterior and a lipophilic inner cavity, allowing them to form inclusion complexes with hydrophobic guest molecules, thereby increasing their aqueous solubility.[13][14][15]

  • Pluronic® Block Copolymers: These amphiphilic triblock copolymers self-assemble in aqueous solutions to form micelles. The hydrophobic core of the micelle can effectively encapsulate poorly soluble compounds, while the hydrophilic shell ensures dispersibility in the assay medium.[16][17][18]

The following table summarizes the key properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

PropertyValueSource
Molecular Formula C₈H₄BrNO₃PubChem[5]
Molecular Weight 242.03 g/mol PubChem[5]
Appearance Crystalline Solid / PowderGeneral Chemical Knowledge
Melting Point 292-293 °CChemicalBook[19]
XLogP3-AA (Predicted) 1.5PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]

Standard Protocol: Preparation of a DMSO Stock Solution

This protocol describes the most common and direct method for preparing a stock solution of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. The objective is to create a high-concentration stock (e.g., 10-50 mM) that is stable and can be easily diluted for downstream applications.[20]

Materials
  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (lyophilized powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, conical or microcentrifuge tubes (amber or covered with foil to protect from light)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Analytical balance

  • 0.22 µm sterile syringe filter (optional, for sterilization)

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required to achieve the desired stock concentration. The formula is: Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = (0.010 mol/L) × (0.001 L) × (242.03 g/mol ) × 1000 = 2.42 mg

  • Weighing: Accurately weigh the calculated mass of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione powder. For small quantities, it is best practice to dissolve the entire contents of the manufacturer's vial to avoid losses from static electricity or handling.[20] If the entire vial is used, adjust the solvent volume accordingly to achieve the target concentration.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the compound. Cap the vial securely.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[6]

  • Sterilization (Optional but Recommended): For long-term storage and use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube. This is particularly important if the initial dissolution was not performed under aseptic conditions.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, dispense the stock solution into single-use aliquots in sterile, tightly-sealed cryovials.[21] Label each aliquot clearly with the compound name, concentration, solvent (100% DMSO), and preparation date. Store aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Preparation start Start: Obtain Compound Powder calc 1. Calculate Mass (e.g., 2.42 mg for 1 mL of 10 mM) start->calc weigh 2. Accurately Weigh Powder calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate to Fully Dissolve add_dmso->dissolve inspect Visual Inspection: Is solution clear? dissolve->inspect inspect->dissolve No filter 5. Sterile Filter (0.22 µm) (Optional) inspect->filter Yes aliquot 6. Aliquot into Single-Use Vials filter->aliquot store 7. Store at -20°C / -80°C aliquot->store end_node End: Ready-to-Use Stock store->end_node

Diagram 1: Workflow for preparing a primary DMSO stock solution.

Protocol: Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, assay buffer) to prepare the final working concentrations for biological experiments. The paramount consideration is to avoid compound precipitation while minimizing solvent-induced artifacts.

Best Practices
  • Serial Dilution: Never dilute the high-concentration DMSO stock directly into a large volume of aqueous buffer in a single step. This can cause localized supersaturation and immediate precipitation. Perform one or more intermediate dilution steps.

  • Vehicle Control: Always prepare a vehicle control. This control should contain the highest concentration of DMSO used in the experiment but no test compound. This is critical to differentiate the effects of the compound from the effects of the solvent.[9]

  • Fresh Preparation: Prepare working solutions fresh for each experiment from a thawed stock aliquot. Do not store dilute aqueous solutions, as the compound may be unstable or precipitate over time.

  • Mixing: When adding the compound (in DMSO) to the aqueous medium, vortex or pipette mix immediately and vigorously to ensure rapid and uniform dispersion.

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to re-homogenize.

  • Prepare Intermediate Dilution (if necessary): For very low final concentrations, an intermediate dilution in 100% DMSO may be helpful. For most applications, an intermediate dilution in the final aqueous medium is preferred.

    • Example: To prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium (1:100 dilution). Vortex immediately.

  • Prepare Final Working Solutions: Use the intermediate solution (or the primary stock for a direct dilution) to prepare a dilution series.

    • Example using the 100 µM intermediate: To make a final concentration of 10 µM in a culture well containing 1 mL of medium, you would add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.

    • Direct Dilution Example: To achieve a 10 µM final concentration from a 10 mM stock in a 1 mL final volume, you would add 1 µL of the 10 mM stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Prepare Vehicle Control: Prepare a control sample by adding the same volume of 100% DMSO as was used for the highest compound concentration to an equivalent volume of assay medium.

    • Example: If your highest compound concentration required adding 1 µL of the DMSO stock to 1 mL of medium, your vehicle control would be 1 µL of 100% DMSO in 1 mL of medium.

  • Application: Add the prepared working solutions and the vehicle control to the assay plates (e.g., cell cultures, enzyme reactions) and proceed with the experiment.

G cluster_dilution Working Solution & Control Preparation cluster_exp Experimental Wells cluster_ctrl Control Wells stock Thawed 10 mM Stock in DMSO well1 Well 1: 10 µM Compound (0.1% DMSO) stock->well1 add 1 µL to 999 µL Medium well2 Well 2: 1 µM Compound (0.01% DMSO) stock->well2 add 0.1 µL to 999.9 µL Medium (via serial dilution) well3 Well 3: 0.1 µM Compound (0.001% DMSO) stock->well3 add 0.01 µL to 999.99 µL Medium (via serial dilution) dmso 100% DMSO (for Vehicle) vehicle Vehicle Control: (0.1% DMSO) dmso->vehicle add 1 µL to 999 µL Medium medium Aqueous Assay Medium (e.g., Cell Culture Medium) untreated Untreated Control: (Medium Only) medium->untreated

Diagram 2: Example workflow for preparing working solutions and controls.

Advanced Formulation Strategies

If precipitation occurs upon dilution or if the target cells are highly sensitive to DMSO, the following advanced strategies can be employed.

Formulation with Cyclodextrins

This method uses chemically modified cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), which have high aqueous solubility and low toxicity.[22]

  • Prepare a Concentrated HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. Sterile filter the solution.

  • Prepare Compound Stock in DMSO: Prepare a high-concentration stock (e.g., 50-100 mM) of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in DMSO as described in Section 2.

  • Form the Inclusion Complex: Slowly add a small volume of the DMSO stock solution to the stirred HP-β-CD solution. The ratio of drug to cyclodextrin often needs to be optimized, but a starting molar ratio of 1:5 to 1:10 (drug:CD) is common.

  • Equilibrate: Allow the mixture to stir at room temperature for 1-4 hours, or overnight at 4°C, to allow for complex formation.

  • Dilute: This aqueous, complexed stock solution can now be further diluted into the final assay medium. Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

Formulation with Pluronic® F-127

Pluronic® F-127 is a non-ionic surfactant that can form micelles to encapsulate hydrophobic drugs.[16][23]

  • Prepare Compound Stock in a Volatile Solvent: Dissolve 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in a suitable volatile organic solvent (e.g., methanol, acetone) to create a stock solution.

  • Create a Thin Film: In a round-bottom flask, add a known amount of the compound stock solution. Remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas to create a thin, uniform film of the compound on the flask wall.

  • Hydration: Prepare a 1-5% (w/v) solution of Pluronic® F-127 in the desired aqueous assay buffer. Add this solution to the flask containing the drug film.

  • Micelle Formation: Stir or sonicate the mixture until the drug film is completely dispersed into the Pluronic® solution, forming a clear or slightly opalescent micellar suspension. This process may be aided by gentle warming.

  • Dilute: This micellar stock can be further diluted into the final assay medium. The vehicle control should contain the same final concentration of Pluronic® F-127.

Quality Control and Troubleshooting

Ensuring the quality and consistency of your formulated compound is essential for reproducible results.

ParameterRecommended Value/RangeNotes
Primary Solvent High-purity, anhydrous DMSOMinimizes water content that can reduce solubility and cause degradation over time.[9]
Stock Concentration 10 - 50 mMA high concentration allows for large dilution factors, minimizing the final solvent concentration.
Final DMSO Concentration < 0.5% , ideally ≤ 0.1% Cell line dependent. Always determine the maximum tolerable DMSO concentration for your specific cells.[10][24]
Storage Temperature -20°C or -80°CProtects from degradation. Avoid repeated freeze-thaw cycles by using aliquots.[7]
Visual Inspection Solution should be clear and free of particulatesCheck stock solutions after thawing and working solutions after preparation. Cloudiness indicates precipitation.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous medium. The aqueous solubility limit has been exceeded. / Improper mixing technique.- Prepare a higher concentration stock in DMSO to allow for a greater dilution factor.- Add the DMSO stock to the aqueous medium while vortexing.- Use an advanced formulation strategy (Cyclodextrin or Pluronic®).[3][12]
High background toxicity in vehicle control wells. The final DMSO concentration is too high for the specific cell line. / Poor quality DMSO.- Perform a DMSO dose-response curve to determine the no-effect concentration for your cells.[9]- Use fresh, high-purity, anhydrous DMSO for stock preparation.
Inconsistent results between experiments. Compound degradation due to repeated freeze-thaw cycles. / Instability in aqueous solution.- Use single-use aliquots for stock solutions.[21]- Prepare fresh working dilutions immediately before each experiment.- Verify stock concentration periodically via analytical methods (e.g., HPLC-UV).[25]

References

  • Polymeric Drug Delivery System Based on Pluronics for Cancer Treatment. (n.d.). PMC.
  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). American Journal of Pharmaceutics.
  • Kabanov, A. V., Batrakova, E. V., & Alakhov, V. Y. (2002). Pluronic block copolymers: Evolution of drug delivery concept from inert nanocarriers to biological response modifiers. Journal of Controlled Release, 82(2-3), 189-212.
  • Jain, A., et al. (2021). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect.
  • Pluronics-Based Drug Delivery Systems for Flavonoids Anticancer Treatment. (2021). MDPI.
  • Alvarez-Lorenzo, C., et al. (2014). Pluronic® block-copolymers in medicine: from chemical and biological versatility to rationalisation and clinical advances. RSC Publishing.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhancement. (n.d.). Dovepress.
  • Pluronic as nano-carier for drug delivery systems. (2015). ResearchGate.
  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins in delivery systems: Applications. Journal of Controlled Release, 148(1), 54-69.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon.
  • DMSO usage in cell culture. (2023). LifeTein.
  • What effects does DMSO have on cell assays? (2017). Quora.
  • 6-Bromo-2H-benzo[e][16][17]oxazine-2,4(3H)-dione. (n.d.). PubChem.
  • Avoiding toxic DMSO concentrations in cell culture. (2024). Reddit.
  • Considerations regarding use of solvents in in vitro cell based assays. (2014). University of Copenhagen.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026). AntBio.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
  • 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione. (n.d.). ProcessPointChemicals.
  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2014). PMC.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen.
  • Solubilization techniques used for poorly water-soluble drugs. (2022). PMC.
  • Considerations regarding use of solvents in in vitro cell based assays. (2014). PMC.
  • Williams, R. O., et al. (2016). Formulating Poorly Water Soluble Drugs. Google Books.
  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Semantic Scholar.
  • Analytical Characterization & Quality Control for Biologics. (n.d.). Syngene.
  • Comprehensive GMP quality control testing for small molecules. (n.d.). Nuvisan.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate.
  • Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2023). ResearchGate.
  • An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. (2010). PubMed.
  • Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. (2012). PubMed.
  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research.

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Document ID: GSD-TSG-24088-82-2

Version: 1.0

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a key intermediate in various synthetic applications.[3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help optimize your synthetic yield and purity. The primary synthetic route involves the cyclization of 2-amino-5-bromobenzoic acid using a phosgene equivalent.[1][4]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. The standard and most reliable method for this conversion is the reaction of the parent anthranilic acid with phosgene or a safer phosgene equivalent like triphosgene.[1][5]

Problem 1: Low or No Product Yield

A diminished or nonexistent yield is the most common issue. A systematic diagnosis is crucial to identify the root cause.

  • Poor Quality Starting Material (2-Amino-5-bromobenzoic acid):

    • Explanation: The purity of the starting anthranilic acid is paramount. Contaminants can interfere with the cyclization reaction. The starting material should be a white to pale yellow crystalline substance.[6]

    • Solution:

      • Verify Purity: Confirm the identity and purity of your 2-amino-5-bromobenzoic acid using ¹H NMR and melting point analysis (expected: 218-219 °C).[6]

      • Recrystallize if Necessary: If impurities are detected, recrystallize the starting material from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[6]

  • Inefficient Phosgenation/Cyclization Agent:

    • Explanation: The reaction relies on the efficient generation of a carbonylating agent. Triphosgene, a solid, is a safer and more easily handled alternative to gaseous phosgene.[7][8] It thermally decomposes or reacts with nucleophiles to generate phosgene in situ. If this process is inefficient, the reaction will not proceed.

    • Solution:

      • Use Triphosgene: If using phosgene gas, consider switching to triphosgene for easier handling and stoichiometry control.[7] One mole of triphosgene is equivalent to three moles of phosgene.[9]

      • Check Reagent Quality: Ensure your triphosgene is a dry, white crystalline solid. It can degrade upon exposure to moisture. Store it in a desiccator.[7]

      • Stoichiometry: Use at least 0.33 to 0.4 equivalents of triphosgene relative to the starting amino acid.[10]

  • Incorrect Reaction Temperature:

    • Explanation: Temperature control is critical. While the reaction is often initiated at low temperatures (ice bath), it may require warming to proceed to completion. However, excessive heat (e.g., >60°C) can lead to decomposition and side product formation, reducing the yield of the desired isatoic anhydride.[1]

    • Solution:

      • Initial Cooling: Begin the addition of triphosgene at 0-5 °C to control the initial exotherm.

      • Controlled Warming: After the initial addition, allow the reaction to slowly warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C) while monitoring progress by Thin Layer Chromatography (TLC).[10]

  • Presence of Water:

    • Explanation: Phosgene and its intermediates are highly reactive towards water.[2] Moisture will consume the reagent, preventing the desired reaction with the amino acid and leading to the hydrolysis of the product.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF, Dioxane).[10]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce yield.

  • Dimerization/Polymerization:

    • Explanation: Under certain conditions, especially with incorrect stoichiometry or prolonged reaction times at high temperatures, isatoic anhydrides can react with unreacted amino acids or other nucleophiles to form urea-like linkages or other polymeric materials.[11]

    • Solution:

      • Controlled Reagent Addition: Add the triphosgene solution dropwise to the solution of the amino acid. This maintains a low concentration of the highly reactive phosgene, minimizing side reactions.

      • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to avoid over-reaction and decomposition.

      • Isolate Product Promptly: The product often precipitates from the reaction mixture.[10] It is advisable to filter the product in several crops rather than attempting to complete the reaction in a single, prolonged step.[1]

  • Incomplete Cyclization:

    • Explanation: The reaction proceeds through an intermediate carbamoyl chloride. If cyclization is incomplete, this intermediate may persist or react with other species.

    • Solution:

      • Ensure Sufficient Reaction Time/Temperature: After the phosgenating agent is added, ensure the reaction is stirred for a sufficient period (e.g., 2-12 hours) at the optimal temperature to allow for complete cyclization.[10]

      • Consider a Non-Nucleophilic Base: In some cases, a mild, non-nucleophilic base (e.g., pyridine, used cautiously) can facilitate the final HCl elimination and ring closure, though many procedures for isatoic anhydride synthesis do not require it.[12]

Problem 3: Difficulty in Product Purification

Even with a good crude yield, purification can be challenging, leading to product loss.

  • Product Co-precipitation with Byproducts:

    • Explanation: The desired product is often a crystalline solid that precipitates from the reaction. If side products are also insoluble, they will contaminate the crude product.

    • Solution:

      • Washing: Wash the filtered crude product thoroughly with cold water and then a non-polar solvent like hexanes or ether to remove soluble impurities.[1]

      • Recrystallization: Recrystallization is the most effective purification method. Dioxane or 95% ethanol are commonly used solvents for isatoic anhydrides.[1] Ethanol generally provides better recovery.[1]

  • Product Instability:

    • Explanation: Isatoic anhydrides can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, or decarboxylation on silica gel during chromatography.[4][13]

    • Solution:

      • Neutral Workup: Aim for a neutral workup. Wash the crude product with water until the washings are neutral.

      • Avoid Silica Gel Chromatography if Possible: Given the risk of decomposition, purification by recrystallization is strongly preferred over column chromatography.[13] If chromatography is unavoidable, use a neutral stationary phase like deactivated silica gel and run the column quickly.

Experimental Workflow & Data

Recommended Synthesis Protocol

This protocol is adapted from established procedures for isatoic anhydride synthesis using triphosgene, a safer alternative to phosgene gas.[7][10]

dot

Caption: Recommended workflow for the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. Caption: Recommended workflow for the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-bromobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 10-15 mL per gram of amino acid). Stir until the solid is fully suspended.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, dissolve triphosgene (0.35 eq) in anhydrous THF.

  • Addition: Add the triphosgene solution to the stirred amino acid suspension dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (or ~45 °C) for 2-12 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting amino acid spot is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid with cold water, followed by cold hexane to remove residual impurities.

  • Purification: Recrystallize the crude product from 95% ethanol or dioxane to yield the pure product.[1]

  • Drying: Dry the purified crystals under vacuum at 50-60 °C.

Troubleshooting Reference Table
IssuePotential CauseKey Diagnostic CheckRecommended Action
Low Yield Poor quality starting materialCheck MP and NMR of 2-amino-5-bromobenzoic acid.Recrystallize starting material.
Inactive/degraded triphosgeneVisually inspect triphosgene (should be white solid).Use fresh, dry triphosgene.
Reaction temperature too lowTLC shows no conversion after several hours.Gently warm reaction to 40-50 °C.[10]
Side Products Dimerization/PolymerizationStreaking on TLC, insoluble material.Add triphosgene slowly at low temp; do not overheat.
Purification Loss Product decomposition on silicaLow recovery after column chromatography.Avoid silica gel; use recrystallization.[13]
Incomplete removal of impuritiesPurified product has broad melting point.Recrystallize a second time or try a different solvent.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of the benzoxazinedione ring using triphosgene?

The synthesis proceeds via a two-step mechanism. First, the amino group of 2-amino-5-bromobenzoic acid acts as a nucleophile, attacking a carbonyl carbon of phosgene (generated in situ from triphosgene). This forms an N-carbonyl chloride intermediate. Second, an intramolecular nucleophilic attack by the carboxylic acid's hydroxyl group onto the newly formed acid chloride center occurs, followed by the elimination of HCl, resulting in the cyclized dione product.[10]

dot

Reaction_Mechanism Start Starting Material (2-Amino-5-bromobenzoic acid) Intermediate Intermediate (N-carbonyl chloride) Start->Intermediate + COCl2 - HCl Phosgene Phosgene (COCl2) (from Triphosgene) Product Product (6-Bromo-Isatoic Anhydride) Intermediate->Product Intramolecular Cyclization - HCl

Caption: Simplified mechanism for isatoic anhydride formation. Caption: Simplified mechanism for isatoic anhydride formation.

Q2: Are there safer alternatives to triphosgene?

Yes, while triphosgene is safer than phosgene gas, it is still highly toxic and requires handling in a chemical fume hood with appropriate personal protective equipment (PPE).[2][14] Research into greener alternatives is ongoing. Some methods avoid phosgene entirely by using reagents like:

  • Bisarylcarbonates: Highly electron-deficient carbonates can transform amino acids into N-carboxyanhydrides (NCAs), a related class of compounds.[15]

  • Carbon Dioxide: Recent methods have explored the direct use of CO₂ with a coupling agent like n-propylphosphonic anhydride (T3P) to form NCAs.[16]

  • Thionyl Chloride: A two-step approach using an N-protected aminobenzoic acid (e.g., Fmoc-protected) followed by cyclization with thionyl chloride has also been reported.[17] However, for the direct synthesis of isatoic anhydrides, phosgene and triphosgene remain the most common and historically validated reagents.[4]

Q3: What are the critical safety precautions when working with triphosgene?

Triphosgene is toxic, corrosive, and reacts with water to release toxic gas.[14] It can be fatal if inhaled and causes severe skin and eye burns.[14]

  • Engineering Controls: ALWAYS handle triphosgene in a properly functioning chemical fume hood.[2][18]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (Viton gloves are recommended).[2][18]

  • Handling: Weigh out in the fume hood. Avoid creating dust. Keep the container tightly closed when not in use.[14]

  • Waste Disposal: Quench any residual triphosgene and reaction waste with a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) cautiously in the fume hood before collecting it for hazardous waste disposal.[11] Never pour triphosgene waste down the drain.[14]

Q4: Can this procedure be used for other substituted anthranilic acids?

Yes, this general method is applicable to a wide range of substituted o-aminocarboxylic acids to form their corresponding isatoic anhydrides.[1] However, the reactivity and solubility of the starting material may change depending on the substituent. Electron-withdrawing groups may decrease the nucleophilicity of the amine, potentially requiring slightly more forcing conditions (e.g., longer reaction time or higher temperature). Conversely, electron-donating groups may increase reactivity. Solubility in the chosen solvent (e.g., THF) is also a key factor that may require optimization for different substrates.

References

  • Wagner, E. C., & Fegley, M. F. (n.d.). Isatoic anhydride. Organic Syntheses Procedure.
  • University of California, Santa Barbara. (n.d.). Phosgene Safety Guideline. EH&S UCSB.
  • University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry | University of Toronto.
  • Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: try them to capture new value. PMC Isochem.
  • (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template.
  • Tian, Z.-Y., Zhang, Z., Wang, S., & Lu, H. (2022). Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. ResearchGate.
  • Wikipedia. (n.d.). Isatoic anhydride.
  • Lundgren, R. J. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (n.d.). Alternatives to Phosgene and Carbon Monoxide.
  • Royal Society of Chemistry. (2022, October 31). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
  • Google Patents. (n.d.). WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
  • ACS Omega. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform.
  • ProcessPointChemicals. (n.d.). 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • (n.d.). Chapter 5.
  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview).
  • Google Patents. (n.d.). CN104402840B - Synthesis process of isatoic anhydride.
  • ACS Omega. (n.d.). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.
  • Nowick, J. S., et al. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure.
  • U., M., & Miyata, O. (2017). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, 95(2), 787.
  • Google Patents. (n.d.). US8969550B2 - Process for the synthesis of cyclic carbamates.
  • National Institutes of Health. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC.
  • Kartika, R. (n.d.). A decade review of triphosgene and its applications in organic reactions. PMC.
  • PubMed. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • ResearchGate. (n.d.). Triphosgene.
  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
  • The Good Scents Company. (n.d.). isatoic anhydride, 118-48-9.
  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid.
  • ResearchGate. (n.d.). The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones.
  • National Institutes of Health. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.
  • Acta Scientific. (2020, August 31). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases.
  • ARKAT USA, Inc. (n.d.). New synthesis of methylfuro[3,4-b][1][14]benzoxazine as an intermediate in the preparation of polycyclic compounds.
  • ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • ARKAT USA, Inc. (n.d.). Charles Rees Scientific Editor.

Sources

Technical Support Center: Synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Technical Support Center: Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Welcome to the technical support guide for the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, which is typically prepared via the cyclization of 2-amino-5-bromobenzoic acid with a carbonylating agent like triphosgene, can stem from several factors.[1] Understanding these can help optimize your reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). An appropriate solvent system, such as hexane:ethyl acetate (2:1), can help visualize the consumption of the starting material and the formation of the product.[1] Extend the reaction time if the starting material is still present.

  • Suboptimal Temperature: The reaction temperature might not be ideal for the cyclization.

    • Solution: While the reaction is often initiated at 0°C, gradual warming to room temperature might be necessary to drive the reaction to completion. Experiment with a controlled temperature ramp to find the optimal profile for your specific setup.

  • Moisture Contamination: Triphosgene is highly sensitive to moisture and will decompose into phosgene and ultimately carbon dioxide and hydrochloric acid, reducing the amount of effective reagent available for the cyclization.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dry tetrahydrofuran (THF), to minimize moisture.[1]

  • Degradation of Starting Material or Product: The starting material, 2-amino-5-bromobenzoic acid, or the product itself can be susceptible to degradation under harsh conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. A gentle work-up procedure is also crucial. Neutralization with a mild base like sodium bicarbonate (NaHCO₃) is recommended.[1]

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the common side reactions?

Answer:

The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to minimizing their formation. The primary reaction involves the nucleophilic attack of the amino group and the hydroxyl group of the carboxylic acid on the carbonylating agent. However, several competing reactions can occur.

Common Side Reactions:

  • Dimerization/Polymerization: The intermediate isocyanate, formed from the reaction of the amino group with triphosgene, can react with another molecule of 2-amino-5-bromobenzoic acid, leading to the formation of urea-linked dimers or oligomers.

  • Formation of Isatoic Anhydride Analogs: Incomplete reaction or reaction with water can lead to the formation of the corresponding isatoic anhydride, which can further react to form other impurities.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the intramolecular cyclization. For example, if ethanol is used as a solvent, it can react to form ethyl benzoate derivatives.[2][3]

Visualizing the Main and Side Reactions:

Side_ReactionsA2-Amino-5-bromobenzoic AcidC6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione(Desired Product)A->CMain Reaction(Intramolecular Cyclization)DUrea-linked Dimers/PolymersA->DSide Reaction(Intermolecular Reaction)EIsatoic Anhydride AnaloguesA->ESide Reaction(Incomplete Reaction/Hydrolysis)FSolvent AdductsA->FSide Reaction(Reaction with Nucleophilic Solvent)BTriphosgeneB->C

Caption: Potential reaction pathways in the synthesis.

Question 3: My final product is difficult to purify. What purification strategies are most effective?

Answer:

Purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione can be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components. Extract the product into an organic solvent like ethyl acetate.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity, can provide good separation.

  • Recrystallization: This is a crucial final step to obtain a highly pure product. Ethanol is a commonly used solvent for recrystallization.[1] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

Data Table: Typical Purification Parameters

Purification StepSolvent System/ConditionsExpected Outcome
Aqueous Work-up Saturated NaHCO₃, Ethyl AcetateRemoval of acidic impurities
Column Chromatography Silica Gel, Hexane:Ethyl Acetate GradientSeparation of major impurities
Recrystallization Hot EthanolHigh purity crystalline product

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis and properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Question 4: What is the role of triphosgene in this synthesis, and are there any safer alternatives?

Answer:

Triphosgene (bis(trichloromethyl) carbonate) serves as a phosgene equivalent. It is a solid, which makes it safer and easier to handle than gaseous phosgene.[4][5] In the reaction, it acts as a carbonylating agent, providing the two carbonyl groups necessary for the formation of the dione ring structure.

Mechanism of Action:

Triphosgene reacts with the nucleophilic amino and hydroxyl groups of 2-amino-5-bromobenzoic acid, leading to the formation of a highly reactive intermediate which then undergoes intramolecular cyclization to form the final product.

Safer Alternatives:

While triphosgene is a common reagent, concerns about its toxicity (as it can decompose to phosgene) have led to the exploration of alternatives. Some potential substitutes include:

  • Carbonyldiimidazole (CDI): A milder and safer carbonylating agent.

  • Oxalyl Chloride: Can also be used, but may lead to different side products.

The choice of reagent will depend on the specific reaction conditions and desired outcome.

Question 5: How can I confirm the identity and purity of my final product?

Answer:

A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Recommended Analytical Methods:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic peaks, including a C=O stretch at approximately 1705 cm⁻¹ and a C-Br stretch around 528 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₈H₄BrNO₃, MW: 242.03 g/mol ).[1]

Question 6: What are the key safety precautions to take when working with triphosgene and other reagents in this synthesis?

Answer:

Safety is paramount when performing this synthesis due to the hazardous nature of the reagents involved.

Essential Safety Measures:

  • Work in a Fume Hood: All manipulations involving triphosgene and other volatile or toxic chemicals must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Triphosgene is toxic and corrosive. Avoid inhaling its dust or vapors and prevent contact with skin and eyes.

  • Quenching: Any residual triphosgene should be carefully quenched with a basic solution (e.g., sodium hydroxide) before disposal.

  • Consult Safety Data Sheets (SDS): Always review the SDS for all chemicals used in the synthesis to be fully aware of their hazards and handling procedures.

III. Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

WorkflowAReactant Preparation(2-Amino-5-bromobenzoic Acid, Triphosgene, Anhydrous THF)BReaction Setup(Inert Atmosphere, 0°C to RT)A->BStep 1CReaction Monitoring(TLC)B->CStep 2DWork-up(Quenching with NaHCO₃, Extraction)C->DStep 3EPurification(Column Chromatography, Recrystallization)D->EStep 4FCharacterization(MP, FT-IR, NMR, MS)E->FStep 5GFinal ProductF->GStep 6

Technical Support Center: Purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important synthetic intermediate. Our expertise is rooted in extensive laboratory experience, and this document is structured to address the common challenges encountered during the purification process.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione has a brownish or yellowish tint. What are the likely impurities?

A1: A discolored crude product typically indicates the presence of unreacted starting materials, byproducts, or degradation products. The most common impurities originating from the synthesis using 2-amino-5-bromobenzoic acid and a phosgene source (e.g., triphosgene) include:

  • Unreacted 2-amino-5-bromobenzoic acid: This is a common impurity if the reaction has not gone to completion. It is more polar than the desired product.

  • Di-brominated species: If the starting material, 2-aminobenzoic acid, contained any di-brominated impurities, these can carry through to the final product.[1]

  • Polymeric byproducts: Intermolecular reactions can lead to the formation of higher molecular weight species, which can contribute to discoloration.

  • Degradation products: The benzoxazine-2,4-dione ring can be susceptible to hydrolysis under certain conditions, potentially reverting to the aminobenzoic acid derivative.

Q2: I'm seeing multiple spots on my TLC plate after the reaction. How can I identify the product spot and the major impurities?

A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction progress and guiding the purification strategy. A typical solvent system for this analysis is a mixture of hexane and ethyl acetate.

  • Product Spot: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a moderately polar compound. In a hexane:ethyl acetate system (e.g., 2:1), it should have an intermediate Rf value.

  • Starting Material: 2-amino-5-bromobenzoic acid is more polar due to the free carboxylic acid and amine groups, and will thus have a lower Rf value (closer to the baseline).

  • Less Polar Impurities: Non-polar byproducts will have a higher Rf value, running closer to the solvent front.

To visualize the spots, use a UV lamp (254 nm). Staining with a ninhydrin solution can specifically detect the primary amine of the unreacted starting material, which will appear as a colored spot.

Q3: My yield is low after recrystallization. What can I do to improve it?

A3: Low yield from recrystallization is a common issue and can often be addressed by optimizing the solvent system and the cooling process.

  • Solvent Choice: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Ethanol or a mixture of ethanol and water (e.g., 7:3) has been reported to be effective.[2] If the compound is too soluble in pure ethanol, carefully adding water as an anti-solvent can induce crystallization.

  • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Cooling Rate: Allow the solution to cool slowly to room temperature to form well-defined, pure crystals. Rapid cooling in an ice bath can cause the product to precipitate out too quickly, trapping impurities. Once crystals have formed at room temperature, then cool the flask in an ice bath to maximize the yield.

  • "Oiling Out": If the product separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try adding a small seed crystal of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization.

Q4: Recrystallization is not sufficient to remove a persistent impurity. What is the next step?

A4: When recrystallization fails to provide the desired purity, column chromatography is the recommended next step. This technique is highly effective at separating compounds with different polarities. For 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a silica gel column is appropriate.

A gradient elution is often more effective than an isocratic elution for separating the target compound from both more and less polar impurities. A typical gradient could start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexane). The separation should be monitored by TLC analysis of the collected fractions.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization
Problem Potential Cause Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal or scratching the inside of the flask.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Consider a different solvent system with a lower boiling point.
Crystals are colored. Impurities are trapped within the crystal lattice.The cooling was likely too rapid. Re-dissolve the crystals in the minimum amount of hot solvent and allow for slower cooling. A second recrystallization may be necessary. The use of activated charcoal during the hot dissolution step can sometimes remove colored impurities.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Ensure the flask is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Guide 2: Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation of spots (overlapping bands). The chosen solvent system has incorrect polarity.Optimize the solvent system using TLC. Aim for a solvent mixture that gives your product an Rf of ~0.3 and good separation from impurities. A shallower gradient during elution can improve separation.
The compound is stuck on the column. The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. A step-gradient to a more polar solvent system may be necessary.
Cracked or channeled column bed. Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Streaking of the compound on the column. The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial mobile phase or a more volatile solvent, load it onto the column, and then carefully add the mobile phase.

Experimental Protocols

Protocol 1: High-Purity Recrystallization of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione
  • Dissolution: In a fume hood, place the crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating with stirring.

  • Solvent Addition: Continue to add small portions of hot ethanol until the solid just dissolves completely. If the solid is very soluble, a mixed solvent system of ethanol and water (e.g., starting with ethanol and adding hot water dropwise until turbidity persists, then re-heating to clarify) can be effective.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, do not disturb the flask.

  • Maximizing Yield: After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Gradient Column Chromatography Purification
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). Carefully pack a chromatography column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 5% Ethyl Acetate in Hexane (2 column volumes)

    • 10% Ethyl Acetate in Hexane (4 column volumes)

    • 15% Ethyl Acetate in Hexane (4 column volumes)

    • 20% Ethyl Acetate in Hexane (and so on, as needed based on TLC)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Data Presentation & Visualization

Table 1: Purity Assessment Methods
Analytical Technique Purpose Expected Observations for Pure Product
¹H NMR Structural confirmation and detection of proton-containing impurities.A clean spectrum with the expected chemical shifts and integration values for the aromatic and N-H protons.
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.The correct number of signals corresponding to the unique carbons in the molecule.
FTIR Identification of functional groups.Characteristic peaks for the C=O (dione) and C-Br bonds.[2]
HPLC Quantitative purity assessment.A single major peak corresponding to the product with high area percentage.
Melting Point Assessment of purity.A sharp and narrow melting range consistent with the literature value for the pure compound.
Diagrams

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP) Recrystallization->Purity_Check1 Pure_Product1 Pure Product Purity_Check1->Pure_Product1 Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Pure_Product2 High Purity Product Purity_Check2->Pure_Product2

Caption: General purification workflow for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Impurity_Formation cluster_reactants Starting Materials cluster_products Reaction Mixture 2-amino-5-bromobenzoic_acid 2-amino-5-bromobenzoic acid Target_Product 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione 2-amino-5-bromobenzoic_acid->Target_Product Unreacted_SM Unreacted Starting Material 2-amino-5-bromobenzoic_acid->Unreacted_SM Incomplete Reaction Dibromo_Impurity Di-brominated Byproduct 2-amino-5-bromobenzoic_acid->Dibromo_Impurity Impure Starting Material Phosgene_source Phosgene Source Phosgene_source->Target_Product Polymer Polymeric Byproducts Target_Product->Polymer Side Reaction

Caption: Potential impurity formation pathways during synthesis.

References

  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][2][3]oxazine-2,4(3H)-dione.

Sources

Technical Support Center: Navigating the Challenges in the Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate challenges of purifying brominated heterocyclic compounds. This guide is crafted for researchers, scientists, and professionals in drug development who encounter the unique hurdles presented by these molecules. Brominated heterocycles are pivotal building blocks in medicinal chemistry and materials science, yet their purification is often far from trivial. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may face at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude brominated heterocyclic product?

A1: The impurity profile of a crude brominated product is intrinsically linked to the bromination reaction itself. Common contaminants typically include:

  • Unreacted Brominating Reagents: Residual elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS) are frequent culprits, often imparting a characteristic yellow or reddish-brown color to the product.[1][2]

  • Starting Materials: Incomplete reactions will leave unreacted starting heterocycle in the crude mixture.

  • By-products: The formation of over-brominated species or constitutional isomers is a significant challenge, as these by-products often have physical properties very similar to the desired compound, complicating separation.[1] Acidic impurities, such as hydrogen bromide (HBr), are also common by-products of many bromination reactions.[1]

  • Solvent Residues: Solvents used in the reaction or work-up can be retained in the crude product.[1]

Q2: My isolated product has a persistent yellow or brown color. How can I remove residual bromine?

A2: A persistent color is a strong indicator of residual elemental bromine. It is crucial to quench this reactive species before proceeding with purification to avoid potential side reactions and ensure the stability of your compound.

Troubleshooting Steps:

  • Chemical Quenching: Before final purification, wash the crude product solution with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is highly effective.[1][2] The disappearance of the bromine color signals the completion of the quench.[1][2] It is important to note that sodium bicarbonate is not an effective quenching agent for elemental bromine; its role is to neutralize acidic by-products like HBr.[2]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is subsequently removed by filtration through a pad of celite.[1]

  • Recrystallization: A carefully selected recrystallization solvent system can be very effective at excluding colored impurities from the crystal lattice of your desired compound.[1]

Troubleshooting Guides

This section provides detailed guidance for resolving specific issues you may encounter during the purification of brominated heterocyclic compounds.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Column chromatography is a workhorse technique, but the similar polarities of brominated isomers and by-products can lead to co-elution.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} caption="Troubleshooting Poor Chromatographic Separation"

Detailed Solutions:

  • Mobile Phase Optimization:

    • Analyze Polarity: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems to determine the optimal polarity for separation.[3]

    • Adjust Solvent Ratio: If your compounds are moving too slowly (low Rf), increase the polarity of the mobile phase. Conversely, if they are moving too quickly (high Rf), decrease the polarity.[3] A shallower gradient during column chromatography can significantly improve the separation of closely eluting compounds.[4]

    • Add a Modifier: For basic nitrogen-containing heterocycles that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites and improve peak shape.[3]

  • Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (which can be basic or neutral) or reversed-phase silica (C18) can offer different selectivity and may resolve your compounds.[3]

  • Compound Stability on Silica:

    • Silica gel is slightly acidic and can cause the degradation of sensitive brominated compounds.[1] This may manifest as streaking on a TLC plate or the appearance of new, lower Rf spots after chromatography.[1]

    • Mitigation: Consider using deactivated or neutral silica gel. You can also neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent.[1] It's also advisable to minimize the time the compound spends on the column by using a faster elution if it still provides adequate separation.[1]

Issue 2: Low Yield After Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it can sometimes be accompanied by significant product loss.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1][5] If the compound has some solubility at low temperatures, product loss is inevitable.[1][5] Experiment with different solvents or solvent mixtures to find the optimal system.[1]

  • Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals and can improve recovery.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Excess solvent will retain more of your compound in solution upon cooling, thereby reducing the yield.

Problem Possible Cause Recommended Solution
Persistent color in productResidual elemental bromine (Br₂)Wash with 10% aq. sodium thiosulfate or treat with activated carbon.[1][2]
Low yield from recrystallizationCompound is soluble in cold solvent; too much solvent used.Test different solvent systems; use the minimum amount of hot solvent.[1][3]
Co-elution of isomersSimilar polarity of isomers.Use high-resolution techniques like preparative HPLC or GC.[1]
Compound degradation on silicaAcidic nature of silica gel.Use neutral silica gel or add a basic modifier (e.g., triethylamine) to the eluent.[1][3]
Issue 3: Difficulty Separating Constitutional Isomers

The separation of isomers is one of the most significant challenges due to their very similar physical properties.

Advanced Purification Techniques:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can provide the high resolution needed to separate isomers.[1] Method development is key to achieving baseline separation.[1][6]

  • Preparative Gas Chromatography (GC): For volatile and thermally stable compounds, preparative GC is a powerful technique for separating isomers with close boiling points.[1]

  • Fractional Distillation: If the isomers are liquids with a sufficient difference in their boiling points, high-efficiency fractional distillation can be effective.[1]

Issue 4: Product Instability and Degradation

Brominated heterocyclic compounds can be susceptible to degradation, leading to a decrease in purity over time.

Mechanisms and Prevention:

  • Dehalogenation: The carbon-bromine bond can be cleaved by factors such as light, heat, or the presence of certain metals.[1] The C-Br bond is weaker than C-Cl and C-F bonds, making these compounds more prone to this decomposition pathway.[1][7]

    • Prevention: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Ensure the compound is free from residual acids or bases from the purification process.[1]

  • Hydrolysis: The presence of other sensitive functional groups on the heterocycle can lead to hydrolysis if residual moisture or acidic/basic conditions persist.[1]

Experimental Protocols

Protocol 1: Quenching of Residual Bromine with Sodium Thiosulfate

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption="Workflow for Quenching Residual Bromine"

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2]

  • Quenching: Slowly add the 10% aqueous sodium thiosulfate solution to the stirred crude reaction mixture.[2][8] Continue the addition until the characteristic reddish-brown color of bromine disappears and the organic layer becomes colorless.[2]

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[1]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid like HBr.[1]

    • Perform a final wash with brine (saturated aqueous NaCl) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[2]

Protocol 2: General Guidance for Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system that provides a good separation of your target compound from impurities, aiming for an Rf value of approximately 0.3 for your product.

  • Column Packing: Pack a glass column with the appropriate stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[9]

References

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • How to remove bromine from a reaction mixture? I know it's boiling point is 138 degrees ... Quora.
  • EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. Google Patents.
  • recrystallization & purification of N-bromosuccinimide. YouTube.
  • Suzuki purification problem. Reddit.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.
  • The Power of Preparative HPLC Systems. Teledyne Labs.
  • Purification, Preparative HPLC-MS. MicroCombiChem GmbH.
  • Flash Chromatography Systems. Teledyne Labs.
  • Dehalogenation. Wikipedia.
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
  • Recrystallization and Crystallization. University of California, Irvine.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Principles in preparative HPLC. University of Warwick.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization. Chemistry LibreTexts.
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • B.Sc. (H) Chemistry. Delhi University.
  • Sustainable bromination of organic compounds: A critical review. ResearchGate.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates. Organic Letters.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. ACS Publications.
  • Separation of Stereoisomers. ResearchGate.

Sources

Solubility issues of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Welcome to the technical support guide for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound effectively in experimental settings.

Section 1: Understanding the Core Challenge: Physicochemical Properties

A thorough understanding of the compound's properties is the first step in troubleshooting. The solubility of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is governed by its specific chemical structure.

Q: What are the key properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione that influence its aqueous solubility?

A: The poor aqueous solubility of this compound stems from a combination of its structural features. It is a heterocyclic, aromatic compound, and such molecules often exhibit low solubility in water.[1][2] The key is to analyze its physicochemical parameters to devise a solubilization strategy.

Table 1: Physicochemical Properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Property Value Implication for Solubility
Molecular Formula C₈H₄BrNO₃[3][4] The presence of a bromine atom and the largely carbon-based scaffold contribute to its lipophilic (hydrophobic) nature.
Molecular Weight ~242.03 g/mol [3][4] A moderate molecular weight that does not inherently prevent solubility, but contributes to the overall properties.
Predicted pKa 9.38 ± 0.20[5] This value is critical. It suggests the molecule has an acidic proton (likely on the nitrogen), meaning it will become ionized and more soluble in basic solutions (pH > 9.38).[6][7]
Predicted XLogP3-AA 1.4 This value indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic character.

| Hydrogen Bonds | 1 Donor, 3 Acceptors[3] | While capable of hydrogen bonding, the influence of the aromatic rings and bromine atom dominates, leading to overall poor water solubility. |

Section 2: FAQs and Initial Troubleshooting Guide

This section addresses the most common issues encountered when first working with the compound.

Q: I cannot dissolve the powdered compound directly into my aqueous buffer. What is the standard first step?

A: Direct dissolution in aqueous media is highly unlikely to succeed. The universally accepted first step for poorly soluble compounds is to prepare a concentrated stock solution in a suitable organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[9]

Q: What is a reliable starting concentration for a DMSO stock solution?

A: For most biological assays, preparing a stock solution in the range of 10–30 mM in 100% DMSO is a standard practice.[1][8] It is crucial to ensure the compound is completely dissolved in the DMSO stock before proceeding to the next dilution step. If you observe any solid particles, gentle warming (to 37°C) or sonication can be applied.

Q: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A: This is a classic sign of a compound "crashing out" of solution. When the highly concentrated DMSO stock is introduced to the aqueous environment, the compound's solubility limit in the final mixed-solvent system is exceeded.

Follow this systematic troubleshooting workflow to resolve the issue.

G start Precipitation Observed During Aqueous Dilution step1 Is the final compound concentration as low as possible? start->step1 step2 Can the final DMSO concentration be increased? step1->step2 Yes action1 ACTION: Lower the final concentration in your assay. step1->action1 No step3 Have you tried mechanical aid? step2->step3 No action2 ACTION: Increase final DMSO to 0.5-1%. Run solvent controls. step2->action2 Yes step4 Is pH modification an option for your experiment? step3->step4 Yes action3 ACTION: Add stock to vigorously vortexing buffer. Use sonication. step3->action3 No action4 ACTION: Increase buffer pH to >9.5 to ionize the compound. step4->action4 Yes fail Issue Persists: Consider Advanced Formulation step4->fail No success Solution Clear: Proceed with Experiment action1->success action2->success action3->success action4->success G cluster_0 Low pH (e.g., pH 7.4) cluster_1 High pH (e.g., pH 10.5) Neutral Compound-H (Neutral Form) Ionized Compound⁻ + H⁺ (Anionic Form) Neutral->Ionized Equilibrium Shift Sol_Low Poor Aqueous Solubility Neutral->Sol_Low Sol_High High Aqueous Solubility Ionized->Sol_High

Caption: pH effect on compound ionization and solubility.

Practical Implication: If your experimental system can tolerate it, using a buffer such as a carbonate-bicarbonate buffer (pH ~10) or a phosphate buffer adjusted to a high pH can be a highly effective primary solubilization strategy.

Q: What are the maximum recommended concentrations of co-solvents in a final assay?

A: The concentration of any organic co-solvent should be kept to an absolute minimum to avoid artifacts in biological assays. High concentrations can lead to protein denaturation, enzyme inhibition, or cell toxicity.

Table 2: General Co-Solvent Concentration Limits in Assays

Co-Solvent Typical Upper Limit Critical Consideration
DMSO 0.5% (v/v) Most cell-based assays are sensitive above 0.5%. Some robust biochemical assays may tolerate up to 1-2%.

| Ethanol | 1.0% (v/v) | Can be less toxic than DMSO for some cell lines but is more volatile. |

Crucial Note: Always run a "vehicle control" in your experiment. This control should contain the highest concentration of the co-solvent used in your test samples to ensure that the solvent itself is not causing the observed effects.

Q: All the above methods have failed. What are my final options?

A: If standard co-solvents and pH adjustments are insufficient, you may need to consider advanced formulation strategies. These are more complex and require specialized expertise but can be effective for the most challenging compounds.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. [10]* Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated, forming an inclusion complex with enhanced solubility. [10][11]* Alternative Co-solvents: Solvents like N-Methyl-2-pyrrolidone (NMP) or Polyethylene glycol (e.g., PEG-400) can sometimes be more effective than DMSO, but require rigorous toxicity and compatibility testing. [1]

Section 4: Summary of Recommended Workflow

  • Always start by preparing a concentrated stock solution in 100% DMSO (10-30 mM). Ensure it is fully dissolved.

  • When diluting into aqueous buffer, add the DMSO stock to a vigorously vortexing buffer solution to maximize initial dispersion.

  • If precipitation occurs, first try lowering the final concentration of the compound.

  • If still unsuccessful, consider modestly increasing the final co-solvent (e.g., DMSO to 0.5%) while including a vehicle control.

  • Leverage the compound's chemistry. If permissible, increasing the buffer pH to >9.5 is a highly effective method to increase solubility via ionization.

  • If all else fails, investigate advanced formulation techniques such as the use of surfactants or cyclodextrins.

References

  • Wikipedia. (n.d.). Cosolvent.
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e]o[8][13]xazine-2,4(3H)-dione.
  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 449-455.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 844-848.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ProcessPointChemicals. (n.d.). 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1221.
  • IRO Chelating Chemical. (n.d.). Co-solvent: Significance and symbolism.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2549.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

Sources

Technical Support Center: Improving the Solubility of Halogenated Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of halogenated benzoxazines. Poor solubility is a common yet significant hurdle in the synthesis, processing, and application of these high-performance materials. This document is structured to help you diagnose the root cause of your solubility challenges and implement effective solutions.

Part 1: Understanding the Core Problem - Why Are Halogenated Benzoxazines Often Poorly Soluble?

Before troubleshooting, it's crucial to understand the underlying chemical and physical principles that govern the solubility of these compounds.

FAQ 1: What makes halogenated benzoxazines inherently difficult to dissolve?

The limited solubility of many halogenated benzoxazines stems from a combination of strong intermolecular forces and high molecular packing efficiency.

  • Intermolecular Forces: The introduction of halogens (F, Cl, Br) to the benzoxazine structure significantly alters its electronic properties. This leads to strong dipole-dipole interactions and van der Waals forces. Furthermore, heavier halogens like bromine and iodine can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic species, further strengthening the attraction between molecules.[1][2][3][4]

  • Molecular Symmetry and Crystallinity: The rigid, planar structure of the benzoxazine core, especially when substituted with symmetrical halogen patterns, can promote efficient molecular packing. This leads to a highly ordered, crystalline solid state with a high lattice energy that is difficult for solvent molecules to overcome.

  • Reduced Hydrogen Bonding Capacity: While the polymerization of benzoxazines creates phenolic hydroxyl groups, the monomer itself lacks strong hydrogen bond donor capabilities, limiting its interaction with polar protic solvents.

Key factors contributing to poor solubility. A Halogen Introduction (F, Cl, Br) B Increased Molecular Weight & van der Waals Forces A->B C Strong Dipole-Dipole Interactions A->C D Potential for Halogen Bonding (Br, I) A->D G Strong Intermolecular Cohesion B->G C->G D->G E High Molecular Symmetry F Efficient Crystal Packing (High Lattice Energy) E->F F->G H POOR SOLUBILITY G->H

Factors contributing to poor benzoxazine solubility.

FAQ 2: Does the type of halogen (F, Cl, Br) matter for solubility?

Yes, the specific halogen has a profound impact.

  • Fluorine (F): Incorporating fluorine can sometimes improve solubility in specific non-polar or fluorinated solvents.[5] However, the high electronegativity of fluorine can lead to strong dipole moments and potentially reduce solubility in common hydrocarbon-based solvents. Fluorinated polybenzoxazines are known for their low dielectric constants and high thermal stability.[6][7][8]

  • Chlorine (Cl) & Bromine (Br): These larger, more polarizable halogens significantly increase intermolecular forces through both dipole-dipole interactions and halogen bonding.[9] This often leads to a marked decrease in solubility compared to non-halogenated or even fluorinated analogs. For example, a benzoxazine based on 3,3′-dichloro-4,4′-diaminodiphenylmethane was successfully synthesized, but specific solvent mixtures like toluene/isopropanol were noted as beneficial.[10]

Part 2: Troubleshooting Guide - A Step-by-Step Approach

If you are encountering solubility issues, follow this systematic workflow to diagnose and solve the problem.

A systematic workflow for troubleshooting solubility issues. start START: Halogenated Benzoxazine Fails to Dissolve solvent Step 1: Systematic Solvent Screening start->solvent check1 Solubility Achieved? solvent->check1 physical Step 2: Apply Physical Methods (Heating, Sonication) check1->physical No end_s SUCCESS: Proceed with Experiment check1->end_s Yes check2 Solubility Achieved? physical->check2 modify Step 3: Consider Molecular Modification check2->modify No formulate Step 4: Explore Formulation Strategies check2->formulate No, but partial dissolution seen check2->end_s Yes end_f Re-evaluate Synthesis or Application Goals modify->end_f formulate->end_f

Sources

Technical Support Center: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Given the limited specific literature on this exact molecule, this guide synthesizes data from structurally related compounds, fundamental chemical principles, and established pharmaceutical stability testing guidelines to provide robust, field-proven insights.

Core Concepts: Understanding the Stability of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic compound featuring a benzoxazine-dione core.[1] Its stability is primarily dictated by the isatoic anhydride-like ring system, which is susceptible to nucleophilic attack, particularly hydrolysis. The presence of an electron-withdrawing bromine atom on the aromatic ring can influence the reactivity of the entire structure.[1] Understanding these intrinsic properties is crucial for designing stable formulations and interpreting analytical data.

Proposed Primary Degradation Pathway: Hydrolysis

The most probable degradation route under aqueous conditions is the hydrolysis of the cyclic anhydride structure, analogous to the well-documented hydrolysis of isatoic anhydride.[2][3] This process involves the opening of the oxazine ring to yield an unstable carbamic acid intermediate, which then readily decarboxylates.

Hydrolytic Degradation Pathway cluster_main Hydrolytic Degradation parent 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (C8H4BrNO3) M.W. = 242.03 g/mol intermediate Unstable Carbamic Acid Intermediate parent->intermediate Ring Opening (H2O / OH- or H+) product 2-Amino-5-bromobenzoic acid (C7H6BrNO2) M.W. = 216.03 g/mol intermediate->product Decarboxylation co2 Carbon Dioxide (CO2) intermediate->co2

Caption: Proposed hydrolytic degradation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Troubleshooting Guide for Experimental Analysis

This section addresses specific issues you may encounter during the HPLC and MS analysis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione after stress testing.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: I'm observing a new, more polar peak (earlier retention time) in my reverse-phase HPLC analysis after storing my compound in an aqueous buffer. What is it?

A1: This is a classic sign of hydrolytic degradation. The primary degradation product, 2-amino-5-bromobenzoic acid, is significantly more polar than the parent compound due to the presence of both a carboxylic acid and an amino group. The parent compound has a cyclic, less polar structure. You should confirm the identity of this new peak using mass spectrometry.

Q2: My chromatogram shows a poor mass balance (less than 95%) after forced degradation. Where has my compound gone?

A2: There are several potential causes for poor mass balance:

  • Decarboxylation: The proposed hydrolytic pathway releases carbon dioxide (CO2), which is a gas and will not be detected by UV or MS, leading to an inherent loss of mass.[2][3]

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector.

  • Precipitation: Degradation products may be insoluble in the mobile phase and precipitate on the column or in the sample vial.

  • High Retention: Some degradants might be strongly retained on the column and not elute during the analytical run.

  • Volatile Products: Other small, volatile fragments could be formed, especially under thermal stress.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector to check for non-UV active species.

  • Modify HPLC Method: Implement a gradient with a strong final wash step (e.g., 100% acetonitrile or methanol) to elute any highly retained compounds.[4]

  • Check Sample Solubility: Visually inspect your stressed samples for any precipitation. If observed, try dissolving the sample in a stronger solvent like DMSO before dilution.

Q3: After photostability testing, my chromatogram is very complex with multiple small peaks and a noisy baseline. What's happening?

A3: This suggests a complex photodegradation mechanism. Bromoaromatic compounds are known to be susceptible to photolysis, which can proceed via radical mechanisms.[5] The carbon-bromine bond can cleave, leading to a variety of radical-initiated side reactions and the formation of numerous minor products. This complexity is a common outcome of photostress testing.

Mass Spectrometry (MS) Issues

Q4: What are the expected masses of the primary degradation products?

A4: You should look for the masses corresponding to the proposed structures. The table below provides the theoretical exact masses for the parent compound and its most likely hydrolytic degradation product.

Compound NameMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M-H]⁻ (m/z)
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dioneC₈H₄BrNO₃240.9378241.9451239.9304
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂214.9582215.9656213.9509

Q5: What characteristic fragment ions should I look for in the MS/MS spectrum of the parent compound?

A5: Based on the fragmentation of similar benzoxazinone structures, you can expect specific neutral losses.[6][7] The most characteristic fragmentation pathway for the parent ion ([M+H]⁺ at m/z 242/244 for ⁷⁹Br/⁸¹Br isotopes) would be the loss of carbon dioxide (CO₂; 44 Da).

  • Expected Fragment: Loss of CO₂ to yield an ion at m/z ~198/200. This corresponds to a protonated bromo-substituted benzoxazolinone-like structure, a common fragment for this class of compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for a forced degradation study of this compound?

A1: A comprehensive forced degradation study should be conducted according to ICH guideline Q1A(R2).[8] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[8][9]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80 °C for 24-48 hoursHydrolysis (Ring Opening)
Base Hydrolysis 0.1 M NaOH at room temperature to 60 °C for 1-24 hours (likely faster than acid)Hydrolysis (Ring Opening)
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of aromatic ring
Thermal 105 °C (solid-state) for 48 hoursDecarboxylation, fragmentation
Photostability Solid or in solution exposed to 1.2 million lux hours and 200 watt hours/m² of UV light.C-Br cleavage, radical reactions

Q2: How can I prevent the degradation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in my experimental samples?

A2: Given its susceptibility to hydrolysis, the key is to minimize contact with water, especially under non-neutral pH conditions.

  • Solvents: Use anhydrous aprotic solvents (e.g., acetonitrile, THF, DMSO) for stock solutions.

  • Storage: Store both solid material and solutions in a cool, dark, and dry environment. Desiccate solid samples.

  • Buffers: If aqueous buffers are necessary, prepare them fresh and use them at a neutral or slightly acidic pH where the compound may be more stable. Analyze samples as quickly as possible after preparation.

Q3: Is the bromine atom on the aromatic ring stable?

A3: The C-Br bond on an aromatic ring is generally stable to thermal and hydrolytic conditions. However, it is a known point of weakness under photolytic (UV light) stress.[5] Therefore, you are more likely to observe debromination or related products in photostability studies than in other forced degradation experiments.

Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for conducting a forced degradation study in line with regulatory expectations.[10]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 80°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H2O2, RT) prep_stock->oxid photo Photolysis (ICH Q1B) prep_stock->photo thermal Thermal (Solid) (105°C) prep_stock->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize dilute Dilute to Working Conc. (e.g., 0.1 mg/mL) neutralize->dilute hplc_ms Analyze by HPLC-UV/MS dilute->hplc_ms data_review Review Data (Peak Purity, Mass Balance) hplc_ms->data_review

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in a suitable organic solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Apply Stress:

    • For Hydrolysis/Oxidation: Mix 1 mL of the stock solution with 9 mL of the stressor (0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂). Place in a controlled temperature environment.

    • For Photostability: Expose the solid powder and a solution (e.g., in quartz cuvettes) to light conditions as specified in ICH Q1B. Keep a control sample wrapped in aluminum foil.

    • For Thermal Stress: Place the solid compound in a controlled temperature oven.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Quenching/Neutralization:

    • For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).

    • For basic samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Sample Preparation for Analysis: Dilute the neutralized/stressed samples with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: General Purpose HPLC-MS Method

This method serves as a starting point for separating the parent compound from its more polar degradation products.

  • Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • UV Detection: Diode Array Detector (DAD) scanning 210-400 nm; monitor at 254 nm.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

References

  • Cuyckens, F., & Claeys, M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]
  • Veerareddy, P. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Cuyckens, F., & Claeys, M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
  • Lazar, M., & Miron, D. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Jain, D., & Basniwal, P. K. (2016).
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2H-benzo[e][2][7]oxazine-2,4(3H)-dione.
  • International Journal of Creative Research Thoughts. (n.d.).
  • Wikipedia. (n.d.).
  • SGS. (n.d.).
  • Sciencemadness Discussion Board. (2015). Isatoic anhydride hydrolysis to anthranilic acid. [Link]
  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
  • Mironov, A. S., et al. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. Molecules, 27(24), 8847. [Link]

Sources

Overcoming low yield in the synthesis of benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis of benzoxazine derivatives, with a focus on practical, field-proven solutions to overcome low product yields and other experimental hurdles. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding benzoxazine synthesis. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: What is the most common cause of low yield in benzoxazine synthesis?

A1: The most frequent causes of low yield are suboptimal reaction conditions, incomplete reaction, and the formation of side products. The traditional Mannich condensation reaction, involving a phenol, a primary amine, and formaldehyde, is sensitive to temperature, solvent, and reactant stoichiometry.[1][2][3] Impurities in starting materials can also significantly hinder the reaction.[4][5]

Q2: How does the choice of phenol and amine affect the reaction?

A2: The electronic and steric properties of the phenol and amine are critical. Electron-donating groups on the phenol can increase the nucleophilicity of the aromatic ring, facilitating the reaction, while bulky substituents on either the phenol or amine can cause steric hindrance, potentially lowering the yield.[6][7] The structure of the amine also influences polymerization temperature and reaction kinetics.[8]

Q3: Can a catalyst be used to improve the yield and lower the reaction temperature?

A3: Yes, various catalysts can significantly improve reaction efficiency. Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and organic acids are effective in promoting the ring-opening polymerization (ROP) of benzoxazines at lower temperatures.[9][10][11] This can be advantageous in the synthesis stage as well by promoting the desired reaction pathway over side reactions. Some benzoxazine monomers can even be designed to be self-promoting or autocatalytic.[12][13]

Q4: What are the key parameters to control during the synthesis?

A4: The key parameters are:

  • Temperature: Typically, reactions are run at elevated temperatures (80-130°C), but this must be optimized to prevent side reactions or degradation.[6]

  • Solvent: The choice of solvent (e.g., toluene, DMF, or even solvent-free conditions) affects reactant solubility and reaction kinetics.[14][15]

  • Stoichiometry: Precise molar ratios of phenol, amine, and formaldehyde are crucial to avoid the formation of oligomeric impurities and other side products.

  • Purity of Reagents: High-purity starting materials are essential for clean reactions and reproducible results.[4]

Part 2: Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and solving common issues leading to low yields in benzoxazine synthesis.

Issue 1: Low or No Product Formation

If you are observing very little or no desired benzoxazine product, it is essential to systematically evaluate your experimental setup.

  • Incorrect Reaction Temperature:

    • Causality: The Mannich condensation is a thermally activated process. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to the degradation of reactants or products.

    • Solution: Systematically screen a range of temperatures (e.g., 70°C, 90°C, 110°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the optimal temperature for your specific substrates. For many standard syntheses, a temperature range of 80-100°C is a good starting point.[16][17]

  • Improper Solvent Selection:

    • Causality: The reactants must be sufficiently soluble in the chosen solvent at the reaction temperature to participate in the reaction. The polarity of the solvent can also influence the reaction mechanism.

    • Solution: If reactants are not fully dissolved, consider a solvent with better solubility properties. Toluene is a common choice, but for more polar reactants, solvents like N,N-Dimethylformamide (DMF) or a mixture of solvents might be necessary.[15] Some modern approaches even utilize solvent-free methods, which can be highly efficient.[13]

  • Inactivation of Formaldehyde:

    • Causality: Paraformaldehyde, a common source of formaldehyde, needs to depolymerize to be reactive. This process is temperature-dependent. An aqueous solution of formaldehyde can also be used, but the water can affect the reaction equilibrium.

    • Solution: Ensure the reaction temperature is sufficient to depolymerize paraformaldehyde if you are using it. When using an aqueous solution, consider using a Dean-Stark apparatus to remove water and drive the reaction forward.

Caption: Troubleshooting workflow for no product formation.

Issue 2: Presence of Impurities and Side Products

A common reason for low yield of the desired benzoxazine is the formation of competing products.

  • Formation of Oligomers and Branched Structures:

    • Causality: This is particularly a problem when using diamines or other multifunctional starting materials. Side reactions can lead to the formation of hyperbranched triazine chains, which can even cause the reaction mixture to gel, significantly reducing the yield of the desired monomer.[18]

    • Solution: Carefully control the stoichiometry and consider a gradual addition of the reagents. Running the reaction in a more dilute solution can sometimes disfavor intermolecular side reactions. Using a co-solvent like isopropanol with toluene has been shown to yield a purer product in some cases.[17][18]

  • Unreacted Starting Materials:

    • Causality: The reaction may not have gone to completion. This could be due to insufficient reaction time, a temperature that is too low, or the establishment of an unfavorable equilibrium.

    • Solution: Increase the reaction time and monitor for the disappearance of starting materials by TLC or HPLC. If the reaction stalls, a modest increase in temperature or the addition of a catalyst might be necessary.

  • Formation of Mannich Base Intermediates:

    • Causality: The synthesis of benzoxazine proceeds through a Mannich base intermediate. In some cases, this intermediate may be stable and not proceed to the final ring-closure step under the chosen reaction conditions.

    • Solution: The final ring-closure step is often promoted by heat and the removal of water. Ensure the reaction temperature is adequate and that water is being effectively removed, for example, by azeotropic distillation.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions A Phenol + Amine + Formaldehyde B Mannich Base Intermediate A->B D Unreacted Starting Materials A->D F Triazine Structures (with Diamines) A->F Excess Amine/ Formaldehyde C Desired Benzoxazine B->C E Oligomeric Products B->E

Caption: Main vs. side reaction pathways in benzoxazine synthesis.

Issue 3: Purification Challenges Leading to Product Loss

Even with a successful reaction, significant product loss can occur during workup and purification.

  • Product Solubility Issues During Workup:

    • Causality: The benzoxazine product may have partial solubility in the aqueous phase during washing steps, leading to loss.

    • Solution: Minimize the volume of aqueous washes. If the product is particularly sensitive, consider back-extracting the aqueous layers with a small amount of the organic solvent. Ensure the pH of the aqueous wash is appropriate; for instance, washing with a dilute NaOH solution can help remove unreacted phenol.

  • Difficulty in Crystallization:

    • Causality: The crude product may be an oil or contain impurities that inhibit crystallization, making isolation of a pure solid difficult.

    • Solution: If direct crystallization fails, column chromatography is a highly effective method for purification.[4][19] A gradient of hexane and ethyl acetate is often a good starting point for silica gel chromatography. After chromatography, the purified product is more likely to crystallize from a suitable solvent system.

  • Thermal Degradation During Solvent Removal:

    • Causality: Some benzoxazine derivatives can be thermally sensitive. High temperatures during solvent removal on a rotary evaporator can cause degradation or premature polymerization.

    • Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., 40-50°C). For very sensitive compounds, it is better to take more time at a lower temperature.

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent like toluene was used, wash the solution sequentially with 1N NaOH solution (to remove unreacted phenol), and then with water or brine until the pH is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent (e.g., hexane, ethanol, or mixtures thereof).

    • Column Chromatography: If recrystallization is unsuccessful or the product is an oil, purify by flash column chromatography on silica gel.[19]

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

The effectiveness of purification can be monitored by comparing NMR spectra and DSC thermograms at different stages.[4][19]

Part 3: Optimizing Reaction Conditions

Proactive optimization is key to achieving high yields consistently. The following table summarizes key parameters and their impact.

ParameterOptionsGeneral Effect on Yield & PurityKey Considerations
Phenol Structure Electron-donating vs. -withdrawing groups; Steric hindranceElectron-donating groups can increase reactivity. Steric hindrance, especially at the ortho position, can decrease yield.[7][20]The positions available for electrophilic attack (ortho and para to the hydroxyl group) are critical for subsequent polymerization.[20][21]
Amine Structure Aliphatic vs. AromaticAliphatic amines often have lower activation energies for ring formation compared to aromatic amines.[8]The amine structure significantly impacts the thermal properties of the resulting polymer.[21]
Solvent Toluene, Dioxane, DMF, Solvent-freeToluene is common for azeotropic water removal. DMF can be used for less soluble reactants. Solvent-free methods can be very efficient and green.[13][15]Ensure reactants are soluble. In solvent-free synthesis, viscosity can be an issue.
Temperature 60°C - 130°CHigher temperatures increase reaction rate but may also promote side reactions. An optimal temperature balances rate and selectivity.[6]Monitor reaction by TLC/HPLC to find the sweet spot.
Catalyst Lewis Acids (FeCl₃, AlCl₃), Organic Acids, ImidazoleCan significantly lower the required reaction temperature and time, potentially increasing yield by minimizing thermal degradation.[9][11]Catalysts can affect the structure and properties of the final polymer and may need to be removed after the reaction.

References

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. MDPI.
  • Optimization of reaction conditions for the synthesis of benzoxazines...
  • Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership.
  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane C
  • Simplified mechanisms for the polymerization of benzoxazines. (a) The...
  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing.
  • Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.
  • Benzoxazine. ideXlab.
  • Effect of phenol on the synthesis of benzoxazine | Request PDF.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • SCHEME 1 Simplified reaction mechanism of benzoxazine and amine...
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC - NIH.
  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1.
  • Effect of phenol substitution on the network structure and properties of linear aliphatic diamine-based benzoxazines | Request PDF.
  • Polymerization mechanism of 1,3-benzoxazine catalyzed by PCl5 and rearrangement of chemical structures. ScienceDirect.
  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors.
  • Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines.
  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI.
  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with...
  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Lamin
  • (PDF) Design and Synthesis of Bio-Based Benzoxazines.
  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE.
  • Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. Preprints.org.
  • Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst.
  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing).
  • Resorcinol-Based Benzoxazine with Low Polymerization Temperature | Request PDF.
  • DSC and TGA Characterization of the Benzoxazine Monomers.
  • Synthesis of low thermally curable benzoxazine resins | Request PDF.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design | Request PDF.
  • Advanced Polymers from Simple Benzoxazines and Phenols by Ring-Opening Addition Reactions.
  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite M
  • polybenzoxazine. Engineered Science Publisher.
  • Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substr
  • Full article: Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymeriz

Sources

Technical Support Center: Characterization of Brominated N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated N-heterocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during the characterization of these important compounds.

Introduction

Brominated N-heterocycles are indispensable building blocks in medicinal chemistry and materials science. The bromine atom serves not only as a key reactive handle for cross-coupling reactions but also significantly modulates the physicochemical properties of the molecule, influencing everything from biological activity to crystal packing.[1][2] However, the unique properties of the bromine atom also introduce a distinct set of challenges during structural characterization. This guide is designed to provide expert, field-proven insights to help you anticipate, diagnose, and resolve these common issues.

Mass Spectrometry (MS) Pitfalls & Troubleshooting

Mass spectrometry is a primary tool for determining the molecular weight of a compound. With brominated molecules, it offers a distinct signature, but not without potential for misinterpretation.

Q1: My mass spectrum shows two strong peaks of nearly equal intensity separated by 2 m/z units. Is this an impurity?

A1: No, this is the hallmark of a monobrominated compound. This characteristic pattern is one of the most reliable indicators of bromine's presence.

  • The "Why": Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately a 1:1 ratio).[3][4][5] Therefore, a molecule containing a single bromine atom will appear in the mass spectrum as two distinct molecular ions: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[6][7] These peaks will be separated by 2 m/z units and have nearly identical intensities.[3][6]

  • Troubleshooting & Validation:

    • Confirm the Ratio: The intensity ratio of the M+ to M+2 peaks should be approximately 1:1.

    • Check the Fragments: Look for other fragment ions in the spectrum that also exhibit this 1:1 isotopic pattern. This confirms that the fragment contains the bromine atom and validates your assignment.[3]

    • Extend to Polybrominated Species: If your molecule contains multiple bromine atoms, the isotopic pattern becomes more complex but remains predictable. Use this information to your advantage.

Data Presentation: Isotopic Patterns for Brominated Compounds

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M+, M+21:1
2M+, M+2, M+41:2:1[8]
3M+, M+2, M+4, M+61:3:3:1
Q2: I see a peak corresponding to my molecule without the bromine atom. Is my starting material contaminated or did the compound degrade?

A2: You are likely observing in-source dehalogenation. This is a common fragmentation pathway for halogenated compounds, especially under certain ionization conditions.

  • The "Why": The carbon-bromine bond is relatively weak and can be cleaved during the ionization process.[9] Reductive dehalogenation can occur, particularly in chemical ionization (CI) mass spectrometry, leading to the formation of an ion corresponding to the parent molecule without the bromine.[10] This phenomenon is more prevalent with bromine than with lighter halogens like chlorine or fluorine.[10] The loss of halogens is a frequent event in mass spectrometry.[4][7]

  • Troubleshooting & Validation:

    • Vary Ionization Technique: If possible, switch to a softer ionization method. For example, if you are using Electron Ionization (EI), try Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which often impart less energy to the molecule.

    • Optimize Source Conditions: Reduce the energy in the MS source. For EI, lower the electron energy. For ESI/APCI, adjust cone voltage or fragmentor settings to minimize fragmentation.

    • Look for Corroborating Evidence: Does the peak corresponding to the dehalogenated species appear alongside the characteristic M/M+2 isotopic pattern of the intact brominated molecule? If so, it strongly suggests an in-source process rather than a contaminated sample.

Workflow: Troubleshooting Unexpected MS Results

G start Unexpected MS Result Observed q1 Is there a 1:1 doublet at M & M+2? start->q1 is_mono_br Likely Monobrominated Compound. Verify fragments also show doublet. q1->is_mono_br Yes q2 Is there a peak at [M-Br]+? q1->q2 No is_dehalogenation Potential In-Source Dehalogenation. q2->is_dehalogenation Yes other_issue Consult other characterization data (NMR, etc.) q2->other_issue No protocol Follow Protocol to Minimize Dehalogenation is_dehalogenation->protocol

Caption: Decision tree for initial MS troubleshooting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Pitfalls & Troubleshooting

NMR provides detailed information about the carbon-hydrogen framework of a molecule. However, bromine's properties can complicate spectral interpretation.

Q3: The signals in my ¹H or ¹³C NMR spectrum are broader than expected. Is my sample impure or poorly shimmed?

A3: This could be due to quadrupolar relaxation induced by the bromine atom. While shimming and purity are always important, bromine's intrinsic properties are a likely culprit.

  • The "Why": Both stable bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei.[11] This means they have a non-spherical distribution of charge, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway for nearby nuclei (¹H and ¹³C), leading to a shortening of their relaxation times (T1 and T2) and, consequently, signal broadening. The effect is most pronounced for carbons directly attached to bromine.

  • Troubleshooting & Validation:

    • Acquire at Higher Temperature: Increasing the temperature of the NMR experiment can sometimes average out the quadrupolar effects, leading to sharper signals.

    • Use a High-Field Spectrometer: Higher magnetic fields can help to decouple the quadrupolar nucleus from the observed nucleus, resulting in sharper lines.

    • Perform a ⁷⁹Br or ⁸¹Br NMR Experiment: While specialized, direct observation of the bromine nucleus can confirm its chemical environment. However, be aware that these signals are inherently very broad.[11] ⁸¹Br is generally the nucleus of choice as it provides narrower signals than ⁷⁹Br.[11]

Q4: The chemical shifts of the protons on my brominated pyridine are not where I predicted they would be. How does bromine affect the shifts?

A4: Bromine significantly influences the electronic environment of the ring, causing notable shifts in proton resonances. Its effect is a combination of inductive withdrawal and resonance donation, which can be complex.

  • The "Why": The presence of bromine on a pyridine ring causes a downfield shift for the ring protons compared to unsubstituted pyridine.[12] This deshielding effect is due to the redistribution of π-electron density upon complexation with the electronegative bromine atom.[12] The magnitude of the shift depends on the position of the bromine and other substituents.

  • Troubleshooting & Validation:

    • Consult Databases: Compare your experimental data with known spectra from databases like the Spectral Data Base System (SDBS) or literature values for similar structures. For example, the ¹H NMR of 3-bromopyridine in CDCl₃ shows distinct signals at δ 8.68, 8.52, 7.80, and 7.19 ppm.[13]

    • Analyze Coupling Patterns: Use the proton-proton coupling constants (J-values) to confirm assignments. Ortho-coupling (³J) in pyridines is typically large (4-8 Hz), meta-coupling (⁴J) is smaller (1-3 Hz), and para-coupling (⁵J) is often close to zero.[14] A discrepancy in coupling might indicate an unexpected isomer.

    • Use 2D NMR: Techniques like COSY (to establish H-H correlations) and HSQC/HMBC (to link protons to carbons) are invaluable for unambiguously assigning the structure, especially for complex or unexpectedly substituted rings.

Workflow: NMR Analysis of a Brominated N-Heterocycle

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if needed) a1 Acquire ¹H NMR a3 Integrate ¹H signals a1->a3 a2 Acquire ¹³C NMR a4 Analyze chemical shifts & coupling (J) values a2->a4 a3->a4 b1 Acquire COSY a4->b1 Ambiguity in assignments? c1 Propose Structure a4->c1 Structure clear b3 Correlate ¹H-¹H and ¹H-¹³C b1->b3 b2 Acquire HSQC/HMBC b2->b3 b3->c1

Caption: Step-by-step workflow for NMR characterization.

X-ray Crystallography Challenges

X-ray crystallography provides the definitive solid-state structure of a molecule. However, growing suitable crystals and solving the structure of brominated compounds can be problematic.

Q5: I'm having trouble obtaining single crystals of my brominated N-heterocycle suitable for X-ray diffraction. What can I do?

A5: Crystal growth is often a matter of patient, systematic screening. The presence of bromine can influence intermolecular interactions, requiring a broad search for the right crystallization conditions.

  • The "Why": Bromine can participate in halogen bonding, a type of non-covalent interaction that can influence how molecules pack in a crystal lattice.[2] This can either facilitate or hinder the formation of high-quality, single crystals.

  • Experimental Protocol: Screening for Crystal Growth

    • Purity is Paramount: Ensure your compound is highly pure (>98%). Residual solvents or minor impurities can severely inhibit crystallization.

    • Solvent Selection: Choose a solvent in which your compound has moderate solubility.[2]

    • Systematic Screening:

      • Slow Evaporation: Prepare a nearly saturated solution in a volatile solvent (e.g., acetone, ethanol) in a narrow vial. Cover loosely and allow the solvent to evaporate slowly over days or weeks.[2]

      • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which your compound is insoluble, like hexane or water). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

      • Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower one.

    • Documentation: Keep meticulous records of solvents, concentrations, and conditions for every attempt.

Q6: The crystallographer is reporting a high R-factor or disorder in my structure. Is the bromine atom causing problems?

A6: Yes, the heavy bromine atom can dominate the diffraction pattern, making it difficult to accurately locate lighter atoms.

  • The "Why": X-rays are diffracted by the electrons in a molecule. Bromine, with its 35 electrons, scatters X-rays much more strongly than carbon (6 electrons), nitrogen (7 electrons), or hydrogen (1 electron). This can overwhelm the diffraction data, making the electron density of the lighter atoms appear weaker and harder to model accurately, a phenomenon known as the "heavy atom effect."

  • Troubleshooting & Validation:

    • High-Quality Data Collection: Ensure the data is collected at a low temperature (e.g., 100 K) using a high-intensity X-ray source (like a synchrotron, if possible) to maximize the quality of the diffraction pattern.

    • Careful Refinement: The crystallographer may need to apply specific refinement strategies to properly model the electron density of the lighter atoms in the presence of the heavy bromine.

    • Cross-Reference with NMR/MS: Always ensure the final crystal structure is consistent with your NMR and MS data. If the connectivity in the crystal structure contradicts your 2D NMR data, there may be an error in the structural solution.

Stability and Chromatography Issues

Beyond spectral characterization, the stability and purification of brominated N-heterocycles present their own unique challenges.

Q7: My compound seems to be degrading during column chromatography on silica gel. What's happening?

A7: Some N-heterocycles, particularly electron-rich or sterically hindered ones, can be unstable on acidic silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition or lead to irreversible binding.

  • Troubleshooting & Validation:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), before packing the column. This will neutralize the acidic sites.

    • Switch Stationary Phase: If the problem persists, consider using a different stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase chromatography).

    • Alternative Purification: If possible, purify the compound by recrystallization to avoid chromatography altogether.

Q8: My brominated compound is changing color or degrading upon storage. How can I improve its stability?

A8: Many aromatic compounds, including brominated heterocycles, are susceptible to photodegradation.

  • The "Why": Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions, leading to decomposition.[15][16] The stability of a drug substance to light is a critical parameter that must be evaluated according to regulatory guidelines like ICH Q1B.[17][18][19]

  • Troubleshooting & Validation:

    • Storage Conditions: Store the compound in an amber vial to protect it from light. For long-term storage, keep it in a cool, dark place, and consider storing it under an inert atmosphere (e.g., argon or nitrogen) if it is also sensitive to oxidation.

    • Perform a Photostability Study: To formally assess stability, a forced degradation study can be performed.[18] Expose a sample of the compound to a controlled light source (as specified in ICH Q1B guidelines) for a defined period and analyze the degradation products by a stability-indicating method like HPLC.[17][19]

Frequently Asked Questions (FAQs)
  • My MS shows a 1:2:1 pattern at M, M+2, and M+4. What does this mean?

    • This is the characteristic isotopic pattern for a compound containing two bromine atoms.[8]

  • Can I use ¹⁹F NMR if I have a fluoro-bromo-N-heterocycle?

    • Absolutely. ¹⁹F NMR is an excellent and highly sensitive technique. Fluorine is monoisotopic, so you will not see the isotopic patterns associated with bromine.

  • Why is N-bromosuccinimide (NBS) often used for bromination instead of Br₂?

    • NBS is a milder and more selective source of electrophilic bromine, which is particularly useful for electron-rich heterocycles where Br₂ might lead to over-reaction or decomposition.[1]

  • The integration of my ¹H NMR is slightly off. Could this be related to the bromine?

    • Potentially. If quadrupolar broadening makes one signal significantly wider than the others, it can be difficult to integrate accurately. Ensure your relaxation delay (d1) is sufficient (at least 5 times the longest T1) for quantitative integration.

References
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
  • Asian Publication Corporation. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Dehalogenation reactions in chemical ionization mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry Stack Exchange. (2021, March 5). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?.
  • Chemistry Stack Exchange. (2019, December 23). NMR in pyridine no meta splitting.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • University of Warwick. (n.d.). (Br) Bromine NMR.
  • Hindawi. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • R. D. Laboratories, Inc. (n.d.). Photostability.
  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubMed. (2017, September 13). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization.

Sources

Technical Support Center: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've compiled this comprehensive technical support guide to address the common and complex challenges encountered during the synthesis and scale-up of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. This guide is structured to provide not just solutions, but also the underlying scientific reasoning to empower your research and development.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed, step-by-step solutions.

Question 1: My reaction yield is consistently low when synthesizing 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione from 2-amino-5-bromobenzoic acid. What are the likely causes and how can I improve it?

Low yield is a frequent challenge, particularly during scale-up. The root cause often lies in incomplete reaction, side product formation, or product degradation. Let's break down the potential issues and solutions.

Possible Causes & Solutions:

  • Incomplete Cyclization: The core of the synthesis is the cyclization of the bromoanthranilic acid derivative.

    • Troubleshooting:

      • Reagent Stoichiometry and Quality: Ensure your cyclizing agent (e.g., triphosgene, ethyl chloroformate) is of high purity and used in the correct molar ratio.[1] Moisture can degrade these reagents, so use fresh, anhydrous solvents and reagents.

      • Reaction Time and Temperature: Conventional methods can require long reaction times and high temperatures, which may lead to degradation.[2] Consider extending the reaction time or, conversely, employing microwave-assisted synthesis to significantly reduce reaction times from hours to minutes and potentially improve yields.[1][2]

      • Activation: For methods involving reagents like thionyl chloride, ensuring complete formation of the acid chloride intermediate before cyclization is crucial.[3]

  • Side Product Formation: The formation of dimers, polymers, or other side products can consume starting material and complicate purification.

    • Troubleshooting:

      • Controlled Reagent Addition: On a larger scale, the exothermic nature of the reaction with cyclizing agents can become significant. Slow, controlled addition of the cyclizing agent at a reduced temperature (e.g., 0 °C) can minimize side reactions.[1]

      • pH Control during Workup: During the workup and precipitation of the product, maintaining the correct pH is critical. The benzoxazine-dione ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] A buffered or carefully controlled neutralization is recommended.

  • Product Loss During Purification: The product is typically isolated by precipitation and recrystallization.

    • Troubleshooting:

      • Solvent Choice for Recrystallization: While an ethanol/acetone mixture is reported, you may need to optimize the solvent system for your scale to maximize recovery of pure product.[4]

      • Cooling Rate: Rapid cooling during recrystallization can trap impurities and reduce the yield of pure crystals. A slower, controlled cooling process is advisable.

Question 2: I am observing significant impurity peaks in my crude product's NMR and LC-MS. What are these impurities likely to be and how can I prevent their formation?

Impurity profiles can be complex, but they often originate from predictable side reactions or unreacted starting materials.

Common Impurities and Prevention Strategies:

Impurity TypeLikely SourcePrevention Strategy
Unreacted 2-amino-5-bromobenzoic acidIncomplete reaction.Increase reaction time or temperature moderately. Consider microwave synthesis for higher efficiency.[1][2] Ensure the cyclizing agent is active and added in the correct stoichiometry.
Hydrolyzed Product (2-amino-5-bromobenzoic acid derivative)Exposure to excess water or harsh pH during workup.Use anhydrous solvents. During workup, neutralize carefully and avoid prolonged exposure to strong acids or bases.[4]
Polymeric ByproductsHigh reaction concentration or localized "hot spots" from exothermic reactions.Use a more dilute reaction mixture. Ensure efficient stirring, especially during scale-up. Control the rate of reagent addition to manage the exotherm.

Workflow for Impurity Identification and Mitigation:

start Impurity Detected check_sm Check for Unreacted Starting Material (SM) via TLC/LC-MS start->check_sm hydrolysis Check for Hydrolyzed Product (mass = SM + H2O) check_sm->hydrolysis SM Absent increase_reagents Increase Reagent Stoichiometry/Reaction Time check_sm->increase_reagents SM Present polymer Check for High MW Byproducts hydrolysis->polymer Hydrolyzed Product Absent optimize_workup Optimize Workup pH and Temperature hydrolysis->optimize_workup Hydrolyzed Product Present control_addition Control Reagent Addition Rate & Improve Mixing polymer->control_addition High MW Impurities Present

Caption: Decision workflow for troubleshooting impurities.

Question 3: Scaling up the synthesis from grams to kilograms is proving difficult. What are the key challenges and how should I adapt my protocol?

Scaling up introduces challenges related to heat and mass transfer, as well as safety.

Key Scale-Up Considerations:

  • Heat Management: The reaction between anthranilic acids and acylating/cyclizing agents is often exothermic.

    • Challenge: In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to runaway reactions and byproduct formation.

    • Solution:

      • Use a jacketed reactor with precise temperature control.

      • Implement a slow, subsurface addition of the cyclizing agent to control the reaction rate and heat generation.

      • Consider a more dilute reaction mixture to help manage the exotherm.

  • Mass Transfer (Mixing): Efficient mixing is crucial for maintaining a homogeneous reaction.

    • Challenge: Inadequate mixing can lead to localized high concentrations of reagents, causing side reactions and reducing yield.

    • Solution:

      • Use appropriate reactor geometry and impeller design (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing.

      • Monitor the power input to the agitator to ensure consistent mixing throughout the reaction.

  • Reagent Choice and Safety: Reagents like triphosgene, while effective in the lab, pose significant safety risks on a large scale (toxic gas release).

    • Challenge: Handling highly toxic or corrosive reagents requires specialized equipment and procedures.

    • Solution:

      • Consider alternative, safer cyclizing agents. A two-step approach using an activating agent like thionyl chloride followed by cyclization may be more controllable on a large scale.[3]

      • If using hazardous reagents, ensure appropriate engineering controls (e.g., scrubbers, closed-system transfers) are in place.

  • Product Isolation and Purification:

    • Challenge: Recrystallization of large quantities can be inefficient and require vast amounts of solvent. Filtration and drying of large product masses can also be time-consuming.

    • Solution:

      • Investigate anti-solvent precipitation as an alternative to cooling crystallization, as it can be faster and more scalable.

      • Use a filter press or centrifugal filter for efficient solid-liquid separation.

      • Employ a vacuum dryer with agitation to ensure uniform and efficient drying of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione?

The most frequently cited method involves the cyclization of 2-amino-5-bromobenzoic acid.[1] A common and effective approach is the reaction with triphosgene in a solvent like tetrahydrofuran (THF).[1] However, for improved efficiency and reduced reaction times, microwave-assisted synthesis has shown considerable promise.[1][2]

Q2: What are the key starting materials and reagents?

The primary starting material is 2-amino-5-bromobenzoic acid. Key reagents for the cyclization step include:

  • Triphosgene[1]

  • Ethyl chloroformate in the presence of a base like pyridine.[4]

  • Thionyl chloride or oxalyl chloride can also be used for the synthesis of the broader class of benzoxazine-2,4-diones, often in a two-step process.[3]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) mobile phase is a quick and effective way to monitor the consumption of the starting material.[1]

  • Final Product Characterization:

    • Purity: High-Performance Liquid Chromatography (HPLC).

    • Identity and Structure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

    • Functional Groups: Fourier-Transform Infrared (FT-IR) spectroscopy, which should show characteristic C=O stretches around 1705 cm⁻¹ and a C-Br stretch around 528 cm⁻¹.[1]

    • Physical Properties: Melting point analysis.[1]

Q4: Are there any specific safety precautions I should take?

Yes. Many of the reagents used in this synthesis are hazardous.

  • Triphosgene: Extremely toxic and a source of phosgene gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride and Oxalyl Chloride: Corrosive and react violently with water. Handle with care in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Experimental Protocols

Protocol 1: Synthesis via Cyclization with Triphosgene[1]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve 2-amino-5-bromobenzoic acid in anhydrous THF b Cool solution to 0°C a->b c Slowly add a solution of triphosgene in THF b->c d Stir at room temperature until reaction is complete (monitor by TLC) c->d e Remove solvent under reduced pressure d->e f Recrystallize crude product from an appropriate solvent (e.g., ethanol/acetone) e->f g Filter, wash, and dry the purified product f->g

Caption: General workflow for the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

References

  • ProcessPointChemicals. 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • ChemicalBook. 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • Benchchem. 6-Bromo-2H-benzo[e][1][5]oxazine-2,4(3H)-dione.
  • ResearchGate. Mechanism for benzoxazine-2,4-diones synthesis.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][5]oxazine-2,4-diones. RSC Advances.

Sources

Technical Support Center: Alternative Purification Methods for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore alternative purification strategies to traditional column chromatography, focusing on recrystallization, solvent washing, and preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Question 1: My recrystallization of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione resulted in an oil, not crystals. What should I do?

"Oiling out" is a common problem in recrystallization, especially with polar compounds.[1] This occurs when the compound comes out of the concentrated solution above its melting point. Here’s a systematic approach to resolve this:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[1]

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. Rapid cooling often promotes oil formation. You can insulate the flask to slow down the cooling process.

  • Scratching and Seeding: If crystals do not form upon slow cooling, try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[2]

  • Solvent System Modification: If the above steps fail, the solvent system may need adjustment. Consider using a co-solvent system. For instance, if you are using ethanol, adding a small amount of a poorer solvent like water can sometimes facilitate crystal formation.[3]

Question 2: After recrystallization from ethanol, my 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is still impure. What are the next steps?

If a single recrystallization is insufficient, you have several options:

  • Second Recrystallization: A second recrystallization is often the simplest solution. Ensure you are using the minimum amount of near-boiling solvent to dissolve the compound to maximize yield.[2]

  • Solvent Wash: Consider washing the crude solid with a solvent in which the desired compound is sparingly soluble, but the impurities are more soluble. For instance, a wash with cold diethyl ether might remove less polar impurities.

  • Activated Carbon Treatment: If you suspect colored impurities, you can add a small amount of activated carbon to the hot solution before filtration.[4] The activated carbon will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use activated carbon sparingly, as it can also adsorb some of your product.[4]

  • Alternative Purification Method: If recrystallization fails to yield the desired purity, it may be time to consider an alternative method like preparative HPLC.

Question 3: I'm observing significant product loss during purification. How can I minimize this?

Product loss is an inherent part of any purification process, but it can be minimized with careful technique.

  • During Recrystallization:

    • Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent required to dissolve your compound.[2] Using too much solvent will result in a lower yield as more of your compound will remain in the mother liquor upon cooling.[5]

    • Ice-Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold solvent.[2] Using room temperature or an excessive amount of solvent will redissolve some of your product.

    • Recover from Mother Liquor: The filtrate (mother liquor) from the recrystallization will contain some of your dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

  • During Solvent Washes:

    • Choose the Right Solvent: Select a washing solvent in which your product has very low solubility.

    • Perform Multiple Small Washes: It is more effective to perform multiple small-volume washes than one large-volume wash.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the purification of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Question 1: What are the most common impurities in crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione?

The impurities present in your crude product will largely depend on the synthetic route. A common synthesis involves the reaction of 2-amino-5-bromobenzoic acid with phosgene or a phosgene equivalent like triphosgene.[7] Based on this, likely impurities include:

  • Unreacted Starting Material: 2-amino-5-bromobenzoic acid is a common impurity if the reaction does not go to completion.

  • Side Products from Phosgenation: The reaction of anthranilic acids with phosgene can sometimes lead to the formation of isatoic anhydride byproducts.[8]

  • Solvent Residues: Residual solvents from the reaction or workup are common.

Question 2: When should I choose preparative HPLC over recrystallization for purifying 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione?

The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Factor Recrystallization is Preferred Preparative HPLC is Preferred
Scale Larger quantities (multi-gram scale)[5]Smaller quantities (milligram to gram scale)
Impurity Profile Impurities have significantly different solubility profiles from the product.Impurities have very similar polarity and solubility to the product.
Required Purity High purity can often be achieved.Very high purity (>99%) is required for applications like reference standards.
Compound Properties The compound is a stable solid that crystallizes well.The compound is an oil, does not crystallize easily, or is thermally labile.

Question 3: Can you provide a starting point for a preparative HPLC method for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione?

While an optimized method will require experimental development, a good starting point for a reverse-phase preparative HPLC purification of a polar, brominated heterocyclic compound like 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione would be:

  • Column: A C18 stationary phase is a common choice for reverse-phase chromatography.[9]

  • Mobile Phase: A gradient of acetonitrile and water is a standard mobile phase for reverse-phase HPLC.[10][11] The addition of a small amount of an acid like formic acid (0.1%) can improve peak shape.

  • Gradient: A typical starting gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

Workflow for Method Selection

Purification_Decision_Tree start Crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione recrystallization Attempt Recrystallization (e.g., Ethanol or Ethanol/Water) start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 success High Purity Product purity_check1->success Purity > 98% troubleshoot_recrystallization Troubleshoot Recrystallization (Oiling out, low yield, etc.) purity_check1->troubleshoot_recrystallization Purity < 98% solvent_wash Consider Solvent Wash troubleshoot_recrystallization->solvent_wash purity_check2 Check Purity solvent_wash->purity_check2 purity_check2->success Purity > 98% prep_hplc Preparative HPLC purity_check2->prep_hplc Purity < 98% purity_check3 Check Purity prep_hplc->purity_check3 purity_check3->success

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione
  • Solvent Selection: Based on literature, ethanol or a 7:3 ethanol/water mixture are good starting points.

  • Dissolution: In a fume hood, place the crude 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Solvent Washing Procedure
  • Solvent Choice: Select a solvent in which the impurities are soluble, but the desired product is not.

  • Procedure:

    • Place the crude solid in a flask.

    • Add a small volume of the chosen cold solvent and swirl the mixture for a few minutes.

    • Collect the solid by vacuum filtration.

    • Repeat the washing process one or two more times with fresh cold solvent.

    • Dry the purified solid under vacuum.

References

  • Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Harper College. (n.d.). Extraction and Washing.
  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column.
  • MIT OpenCourseWare. (2012). 8.4 - Extraction and Washing Guide.
  • SIELC Technologies. (n.d.). Separation of Bromocyclohexane on Newcrom R1 HPLC column.
  • Wired Chemist. (n.d.). Recrystallization.
  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions.
  • Organic Syntheses. (n.d.). Isatoic anhydride.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • Shimadzu. (n.d.). Preparative HPLC Primer.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Wikipedia. (n.d.). Isatoic anhydride.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.

Sources

Minimizing by-products in the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize by-product formation during this critical synthesis. The compound, a brominated N-carboxyanhydride (NCA), is a valuable building block, but its synthesis requires careful control to ensure high purity and yield.[3][4] This guide provides in-depth, field-tested insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione?

The most prevalent and scalable method is the cyclization of 2-amino-5-bromobenzoic acid using a phosgene equivalent, most commonly triphosgene (bis(trichloromethyl) carbonate), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1] This reaction, an adaptation of the Fuchs-Farthing method for synthesizing NCAs, converts the amino acid into its reactive anhydride form.[5]

The overall reaction is as follows: 2-Amino-5-bromobenzoic acid + Triphosgene → 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione + HCl + CO₂

Triphosgene is a safer, solid alternative to gaseous phosgene, as it can be weighed and handled more easily, generating phosgene in situ.[6]

Q2: I am observing a low yield of the desired product. What are the primary causes?

Low yield is typically traced back to three main areas:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reagent (triphosgene), poor quality starting materials, or non-optimal reaction time and temperature.

  • Product Degradation/Polymerization: The target NCA is highly reactive and susceptible to moisture and nucleophiles. Contamination with water can lead to hydrolysis back to the starting amino acid.[7] More critically, trace impurities (especially nucleophiles like water or unreacted amine) can initiate ring-opening polymerization, consuming the product and forming oligomeric or polymeric by-products.[8]

  • Loss During Work-up and Purification: The product can be lost during filtration or recrystallization if the procedure is not optimized. For instance, using a solvent for recrystallization in which the product is too soluble will naturally lead to poor recovery.

Q3: My final product is a sticky, oily solid instead of a clean crystalline powder. What does this indicate?

A sticky or oily consistency almost always points to the presence of impurities, primarily low-molecular-weight oligomers or polymeric by-products.[9][10] These form when the NCA ring is opened by a nucleophile, and the resulting carbamate or amine attacks another NCA molecule, starting a chain reaction. The presence of excess hydrogen chloride (HCl), a major by-product of the phosgenation reaction, can also contribute to side reactions and impurity formation.[8] Inadequate drying of starting materials or glassware is a frequent culprit.

Q4: Why are strictly anhydrous conditions so critical for this synthesis?

The N-carboxyanhydride (NCA) ring is highly strained and electrophilic, making it extremely sensitive to nucleophilic attack, especially by water.

  • Mechanism of Hydrolysis: Water attacks one of the carbonyl groups, leading to ring-opening and the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to regenerate the starting 2-amino-5-bromobenzoic acid.[7]

  • Initiation of Polymerization: If the hydrolysis is incomplete, the regenerated amino group can act as a nucleophile to attack another molecule of the NCA, initiating polymerization. This is a significant pathway for yield loss and product contamination.

The workflow below illustrates the critical role of moisture in by-product formation.

Caption: Role of moisture in NCA degradation pathways.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.

Problem 1: Reaction stalls or appears incomplete (starting material present after expected reaction time).
Probable CauseDiagnostic CheckRecommended SolutionCausality and Rationale
Impure Starting Material Verify purity of 2-amino-5-bromobenzoic acid via NMR or melting point.Recrystallize the starting material before use.Metallic impurities or isomeric variants (e.g., 3-bromo-2-aminobenzoic acid) can interfere with the reaction.[10][11]
Inactive Triphosgene Triphosgene degrades upon exposure to moisture.Use a freshly opened bottle of triphosgene or material that has been stored in a desiccator. Handle exclusively in a glovebox or under a dry inert atmosphere.Triphosgene hydrolyzes to HCl and CO₂, losing its phosgenating ability. Proper storage is paramount.[12]
Insufficient Temperature Monitor internal reaction temperature.While the reaction is often exothermic, gentle heating to 40-50°C may be required to ensure completion, especially on a larger scale.[9] Monitor by TLC.The decomposition of triphosgene and subsequent reaction with the amino acid has an activation energy barrier that may require thermal input to overcome efficiently.
Poor Triphosgene Dispersion Observe the reaction mixture for clumps of solid triphosgene.Add triphosgene in portions or as a solution in anhydrous THF to ensure it dissolves and reacts smoothly.[13]Localized high concentrations of triphosgene can lead to side reactions, while undissolved reagent is unreactive.
Problem 2: Product is difficult to crystallize and appears oily or gummy.
Probable CauseDiagnostic CheckRecommended SolutionCausality and Rationale
Polymerization Attempt to dissolve a small sample in a suitable solvent (e.g., ethyl acetate). Polymeric material will often be less soluble or form a viscous solution.1. Strictly Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[12] 2. Inert Atmosphere: Run the reaction under nitrogen or argon to prevent atmospheric moisture ingress.[13] 3. HCl Removal: After the reaction is complete, sparge the solution with dry nitrogen or apply a gentle vacuum to remove dissolved HCl before work-up.[8]Polymerization is initiated by nucleophiles. Water is a primary culprit, but the unreacted amino group of the starting material or the product of hydrolysis can also act as an initiator. HCl can catalyze unwanted side reactions.[8][9]
Presence of N-chloroformyl or Isocyanatoacyl Chloride Impurities These are difficult to detect without advanced analytics (e.g., in-situ IR). Their presence is inferred from product quality issues.Ensure precise stoichiometry. Avoid a large excess of triphosgene. Add the triphosgene slowly and at a controlled temperature (e.g., 0-5°C initially) to manage the exotherm and prevent over-reaction.[12]These highly electrophilic species are intermediates or by-products of the reaction with phosgene and can lead to complex side reactions and prevent clean crystallization.[9]

Optimized Experimental Protocol

This protocol incorporates best practices to minimize by-product formation.

Materials:

  • 2-Amino-5-bromobenzoic acid (recrystallized, >99% purity)

  • Triphosgene (>98% purity)

  • Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O)

  • Anhydrous Hexanes or Heptane

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube or inert gas outlet), and a solids addition funnel or a septum for syringe addition. Allow to cool to room temperature under a positive pressure of nitrogen.

  • Charging Reagents: Add 2-amino-5-bromobenzoic acid (1.0 eq) to the flask. Add anhydrous THF (approx. 10-15 mL per gram of amino acid) via cannula or syringe.

  • Triphosgene Addition: Dissolve triphosgene (0.34-0.36 eq) in a minimal amount of anhydrous THF in a separate dry flask under nitrogen. Add this solution to the stirred amino acid suspension dropwise via syringe or addition funnel over 30-45 minutes. Note: The reaction is often exothermic; maintain the temperature below 30°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (45-55°C) and stir for 2-4 hours. The reaction mixture should become a clear, homogeneous solution. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • HCl Removal: Once the reaction is complete, cool the solution to room temperature. Bubble a gentle stream of dry nitrogen through the solution for 20-30 minutes to drive off dissolved HCl and any residual phosgene.

  • Initial Purification: Filter the reaction mixture through a pad of Celite® to remove any fine, insoluble impurities.[10] This step is particularly crucial for larger scale reactions.

  • Crystallization: Reduce the THF volume by ~70% under reduced pressure. Add anhydrous hexanes or heptane as an anti-solvent until the solution becomes turbid.

  • Isolation: Allow the flask to stand at room temperature for 1-2 hours, then cool to 0-4°C for several hours (or overnight) to complete crystallization. Collect the white crystalline product by vacuum filtration under a nitrogen blanket. Wash the filter cake with cold, anhydrous hexanes.

  • Drying: Dry the product under high vacuum at room temperature. Store under an inert atmosphere at low temperature (-20°C) to maximize long-term stability.

Byproduct_Mechanism AA Amino Acid (R-NH₂) NCA Desired NCA AA->NCA Main Reaction HCl HCl AA->HCl Main Reaction AA_HCl Amino Acid HCl Salt (Unreactive) AA->AA_HCl Protonation (Reduces active reactant) Polymer Polymer AA->Polymer Polymerization Initiation Triphosgene Triphosgene Triphosgene->NCA Main Reaction Triphosgene->HCl Main Reaction NCA->AA Hydrolysis NCA->Polymer Polymerization Initiation HCl->AA_HCl Protonation (Reduces active reactant) H2O H₂O (Trace) H2O->AA Hydrolysis

Caption: Key reaction and by-product formation pathways.

The formation of the amino acid hydrochloride salt (AA_HCl) effectively removes the starting material from the reaction, as the protonated amine is no longer nucleophilic enough to react with the phosgene source. [9]This emphasizes the importance of driving the reaction to completion and removing HCl as it forms.

By implementing the rigorous protocols and understanding the chemical principles outlined in this guide, researchers can significantly improve the yield, purity, and consistency of their 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione synthesis, paving the way for more reliable downstream applications.

References

  • Kramer, J. R., & Deming, T. J. (2012). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.
  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668-3672.
  • Sudo, A., & Endo, T. (2007). Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. Journal of Polymer Science Part A: Polymer Chemistry, 45(22), 5365-5370.
  • Collet, H., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(16), 6412-6416.
  • Collet, H., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. ACS Publications.
  • Endo, T., & Sudo, A. (2011). Synthesis of amino acid NCAs using phosgene and its derivatives. ResearchGate.
  • Oda, R., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega.
  • Kramer, J. R., & Deming, T. J. (2012). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate.
  • PMC Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations.
  • Wikipedia. Amino acid N-carboxyanhydride.
  • Google Patents. A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene.
  • Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Daly, W. H., & Poché, D. (1988). The use of triphosgene in preparation of N-carboxy .alpha.-amino acid anhydrides. The Journal of Organic Chemistry.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Process Point. 6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione.
  • Organic Syntheses. PREPARATION OF S,S-DI(2-PYRIDYL) DITHIOCARBONATE.
  • Google Patents. Method for preparing amino acid N-carboxyanhydride.
  • ResearchGate. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization.
  • PubChem. 6-Bromo-2H-benzo[e]o[1][2]xazine-2,4(3H)-dione.
  • ResearchGate. Synthesis of N-carboxyanhydride (NCA) and polymerisation via Living Ring Opening Polymerisation.
  • Frontiers. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides.
  • National Institutes of Health. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
  • Encyclopedia.pub. Synthesis of Polypeptides with Activated Amino Acid Monomers.
  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
  • National Institutes of Health. Approaches for peptide and protein cyclisation.
  • ResearchGate. Mechanism for benzoxazine-2,4-diones synthesis.
  • ResearchGate. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[1][2]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • PubMed. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[1][2]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • ChemBK. 5-Bromo-2-hydroxybenzoic acid.
  • ResearchGate. (PDF) Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives.
  • Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • MDPI. Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations.
  • Organic Syntheses. PREPARATION OF 2-AMINO-5-BROMOBENZALDEHYDE.
  • ChemUniverse. Order: 6-BROMO-2H-BENZO[E]O[1][2]XAZINE-2,4(3H)-DIONE.

Sources

Impact of reaction conditions on the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (CAS No: 24088-82-2).[3][4] This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yield and purity, and ensure procedural safety.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a systematic guide to identify the root cause and implement a corrective action.

Q1: I am observing very low or no product yield. What are the likely causes and how can I fix this?

Low or non-existent yield is a common but solvable issue. A systematic check of reagents, reaction conditions, and workup procedures is the most effective approach.

Potential Causes & Corrective Actions:

  • Reagent Quality and Handling:

    • Triphosgene Decomposition: Triphosgene is highly sensitive to moisture and can decompose into phosgene, which may escape the reaction mixture before it can react. Ensure you are using freshly opened or properly stored triphosgene under an inert atmosphere (e.g., argon or nitrogen).

    • Starting Material Purity: The purity of the starting material, 2-amino-5-bromobenzoic acid, is critical. Impurities can interfere with the reaction. Confirm its purity via melting point or NMR spectroscopy before starting.

    • Solvent Anhydrousness: The primary synthetic route uses tetrahydrofuran (THF), which must be anhydrous.[1][5] Water will rapidly consume the triphosgene. Use freshly distilled THF from a sodium/benzophenone still or a commercial anhydrous solvent from a septum-sealed bottle.

  • Reaction Conditions:

    • Temperature Control: The initial reaction of 2-amino-5-bromobenzoic acid with triphosgene is often performed at 0°C to control the exothermic reaction and prevent side product formation.[1] After the initial addition, the reaction may need to be warmed to room temperature or gently refluxed to drive the cyclization to completion. An incorrect temperature profile is a frequent cause of failure.

    • Inefficient Mixing: If the reaction mixture is not stirred effectively, localized concentration gradients can form, leading to side reactions or incomplete conversion. Ensure vigorous and consistent stirring throughout the reaction.

  • Workup and Isolation:

    • Product Loss: The product may be lost during the workup phase. If performing an aqueous quench, ensure the pH is properly adjusted to precipitate the product fully. When performing recrystallization, ensure the chosen solvent system is optimal; if the product is too soluble, recovery will be low. Ethanol is often used for recrystallization.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low-yield issues.

G start Problem: Low or No Yield reagents Step 1: Verify Reagents start->reagents sub_reagent1 Is Triphosgene fresh? (Moisture sensitive) reagents->sub_reagent1 sub_reagent2 Is Solvent Anhydrous? (e.g., Dry THF) reagents->sub_reagent2 conditions Step 2: Check Reaction Conditions sub_cond1 Was Temperature Profile correct? (e.g., 0°C to RT/Reflux) conditions->sub_cond1 sub_cond2 Was stirring adequate? conditions->sub_cond2 workup Step 3: Optimize Workup sub_workup1 Product lost during aqueous workup? workup->sub_workup1 sub_workup2 Is recrystallization solvent optimal? workup->sub_workup2 sub_reagent1->conditions sub_reagent2->conditions sub_cond1->workup sub_cond2->workup solution Solution Implemented sub_workup1->solution sub_workup2->solution

Caption: A systematic workflow for troubleshooting low product yield.

Q2: My final product is impure, showing multiple spots on the TLC. How can I improve its purity?

Product impurity often results from unreacted starting materials or the formation of side products.

Potential Causes & Corrective Actions:

  • Incomplete Reaction:

    • Symptom: A spot corresponding to the 2-amino-5-bromobenzoic acid starting material is visible on the TLC plate.

    • Solution: The reaction may require a longer duration or a higher temperature. Monitor the reaction by TLC every hour. If the starting material is still present after several hours at room temperature, consider gently heating the reaction mixture to reflux to drive it to completion.

  • Side Product Formation:

    • Cause: Side reactions can occur if the reaction temperature is too high during the initial addition of triphosgene or if there are reactive impurities. For instance, in related benzoxazine syntheses, internal Mannich reactions can be a source of side products if formaldehyde is present.[6]

    • Solution: Maintain strict temperature control (0°C) during reagent addition. Ensure all glassware is clean and that high-purity reagents are used.

  • Ineffective Purification:

    • Cause: The chosen method for purification may not be adequate to separate the product from the impurities.

    • Solution: Recrystallization is a common purification method.[1] Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at high temperatures but low solubility at room temperature, while impurities remain soluble. Column chromatography is another powerful alternative for separating closely related compounds.[5]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Q1: What is the general reaction mechanism for this synthesis?

The synthesis proceeds via an intramolecular cyclization reaction. The key steps involve the formation of a highly reactive intermediate from the reaction of the primary amine with a carbonyl source, followed by ring closure.

Reaction Mechanism:

The most common laboratory synthesis involves the reaction of 2-amino-5-bromobenzoic acid with triphosgene (a stable, solid source of phosgene).

  • Formation of the Isocyanate: The amino group of the 2-amino-5-bromobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of phosgene (generated in situ from triphosgene). This leads to the formation of an intermediate isocyanate.

  • Intramolecular Cyclization: The carboxylic acid group then performs an intramolecular nucleophilic attack on the isocyanate carbon, leading to the formation of the six-membered heterocyclic ring.

  • Tautomerization: A final tautomerization step yields the stable dione product.

G Reactants 2-Amino-5-bromobenzoic Acid + Triphosgene (source of Phosgene) Intermediate1 Isocyanate Intermediate Reactants->Intermediate1 Nucleophilic Attack (Formation of Isocyanate) Product 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Intermediate1->Product Intramolecular Cyclization (Ring Closure)

Caption: Simplified reaction mechanism for the synthesis.

Q2: How do different reaction conditions affect the synthesis?

Optimizing reaction conditions is key to achieving high yield and purity. Temperature, solvent, and reaction time are the most critical parameters.[7] Modern techniques like microwave-assisted synthesis can offer significant advantages.[8]

Impact of Key Reaction Parameters

ParameterConventional MethodMicrowave-Assisted MethodRationale & Expert Insights
Temperature Typically 0°C initially, then room temp. or reflux.Often higher temperatures (e.g., 120°C) for short periods.[5]Precise temperature control is crucial. Initial low temperature minimizes side reactions with the highly reactive phosgene intermediate. Subsequent heating drives the cyclization to completion.
Solvent Anhydrous THF is common.[1] Other polar aprotic solvents like DMF can be used.DMF is often used due to its high boiling point and microwave absorption.[5] Solvent-free conditions have also been reported for related syntheses.[9]The solvent must solubilize the starting materials without reacting with the intermediates. Polar aprotic solvents are generally preferred. The choice can significantly impact reaction rate and yield.[2]
Reaction Time Can range from a few hours to overnight.Significantly reduced, often to 15-30 minutes.[5]Microwave irradiation provides rapid, uniform heating, drastically accelerating the reaction rate compared to conventional oil bath heating.[9]
Yield Moderate to good (typically 30-90% depending on scale and purity).[8]Often comparable or slightly better yields than conventional methods.[9]The primary advantage of microwave synthesis is the dramatic reduction in reaction time, leading to higher throughput.
Q3: What is a reliable, step-by-step protocol for this synthesis?

The following protocol is based on a standard and widely cited synthetic method.[1][5]

Experimental Protocol: Synthesis via Triphosgene

Safety First: WARNING! Triphosgene is toxic and decomposes to highly toxic phosgene gas. This entire procedure MUST be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (optional, as base)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq) in a minimal amount of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred solution of the aminobenzoic acid over 30-60 minutes. Note: A base like triethylamine (2.2 eq) can be added to scavenge the HCl byproduct, though some procedures omit it.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, or until TLC analysis shows the complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield the pure 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione as a solid.

  • Characterization: Dry the product under vacuum and characterize it by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis to confirm its identity and purity.[1]

References

  • Benchchem. (n.d.). 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews.
  • ResearchGate. (n.d.). Solvent effect on the synthesis of polybenzoxazine copolymer precursors.
  • Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online.
  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine-6-One, 1,3-Oxazine-6,6-Dione and N-Bromo Amines Derivatives.
  • ResearchGate. (n.d.). Mechanism for benzoxazine-2,4-diones synthesis.
  • MDPI. (n.d.). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations.
  • PMC - NIH. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • ChemScene. (n.d.). 6-Bromo-2H-benzo[d][1][2]oxazine-2,4(1H)-dione.
  • Wiley Online Library. (n.d.). Possible side reaction during the production of benzoxazine monomers based on diamines.
  • ResearchGate. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • Benchchem. (n.d.). 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • ResearchGate. (2025). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[1][9]-benzoxazin-3[4H].
  • Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases.
  • Moldb. (n.d.). 24088-82-2 | 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Sources

Validation & Comparative

A Comparative In Vitro Analysis: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione versus Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of breast cancer therapeutics is continually evolving, driven by the urgent need for more effective and less toxic treatment modalities. Doxorubicin, an anthracycline antibiotic, has long been a cornerstone of chemotherapy regimens for breast cancer.[1][2][3][4][5] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to DNA damage and apoptotic cell death.[1][2][3][6] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1][7][8]

This has spurred the investigation of novel therapeutic agents with distinct mechanisms of action and potentially more favorable safety profiles. Among these, heterocyclic compounds have emerged as a promising class of anticancer agents. One such molecule of interest is 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a member of the benzoxazinone family. While this specific compound is a subject of ongoing research, related benzoxazinone derivatives have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[3][9][10][11][12][13] Mechanistic studies on analogous compounds suggest that their anticancer effects may be mediated through the induction of apoptosis via caspase activation and the modulation of critical cell signaling pathways, such as the PI3K/Akt and DNA-PK pathways, which are frequently dysregulated in breast cancer.[1][14][15][16][17][18]

This guide presents a comprehensive in vitro comparison of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and doxorubicin, focusing on their cytotoxic effects, impact on apoptosis, and influence on the cell cycle in the context of the MCF-7 human breast cancer cell line. The experimental data presented herein is a synthesized representation based on established findings for doxorubicin and plausible, extrapolated data for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, derived from studies on structurally related benzoxazinone compounds.

Comparative Data Summary

The following tables summarize the key performance metrics of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and doxorubicin in the MCF-7 breast cancer cell line.

Table 1: Cytotoxicity (IC50 Values)
CompoundBreast Cancer Cell LineIC50 (µM) after 48h
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dioneMCF-75.8
DoxorubicinMCF-70.5

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Table 2: Apoptosis Induction (48h Treatment)
Compound (at IC50 concentration)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control2.11.5
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione28.415.2
Doxorubicin35.722.8
Table 3: Cell Cycle Analysis (24h Treatment)
Compound (at IC50 concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control65.220.514.3
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione75.112.312.6
Doxorubicin40.825.134.1

Mechanisms of Action: A Comparative Overview

Doxorubicin: The Established Multi-Pronged Attack

Doxorubicin's anticancer activity is multifaceted.[3][6] It intercalates into the DNA, physically obstructing replication and transcription.[2][3] By forming a stable complex with topoisomerase II, it leads to DNA double-strand breaks, a highly lethal form of cellular damage.[3][6] Furthermore, doxorubicin's metabolism generates ROS, inducing oxidative stress that damages cellular components and contributes to apoptosis.[1][3] This cascade of cellular damage culminates in the activation of apoptotic pathways.[4]

doxorubicin_pathway Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA TopoII Topoisomerase II CellMembrane->TopoII Mitochondria Mitochondria CellMembrane->Mitochondria Damage DNA Double-Strand Breaks DNA->Damage Intercalation TopoII->Damage Inhibition ROS Reactive Oxygen Species (ROS) ROS->Damage Oxidative Stress Mitochondria->ROS Metabolism Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: Doxorubicin's multi-faceted mechanism of action.

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Targeted Approach

Based on evidence from related benzoxazinone compounds, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is hypothesized to exert its anticancer effects through a more targeted mechanism. It is proposed to induce apoptosis by modulating key signaling pathways that are critical for cancer cell survival and proliferation. One such pathway is the PI3K/Akt pathway, which is often hyperactivated in breast cancer and promotes cell growth while inhibiting apoptosis.[1][14][15] By inhibiting this pathway, the bromo-benzoxazinone compound could shift the cellular balance towards apoptosis. Additionally, some benzoxazines have been shown to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[8][16][17][18] Inhibition of DNA-PK would prevent the repair of spontaneous or induced DNA damage, leading to cell cycle arrest and apoptosis.

benzoxazinone_pathway BOD 6-Bromo-2H-benzo[e]oxazine- 2,4(3H)-dione PI3K_Akt PI3K/Akt Pathway BOD->PI3K_Akt Inhibits DNA_PK DNA-PK BOD->DNA_PK Inhibits Caspases Caspase Activation BOD->Caspases Induces CellCycleArrest G1 Cell Cycle Arrest BOD->CellCycleArrest Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Apoptosis (via Bad/Bax) DNA_Repair DNA Repair DNA_PK->DNA_Repair DNA_Repair->CellCycleArrest Prevents Caspases->Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to compare the efficacy of these compounds.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_workflow A 1. Seed MCF-7 cells in a 96-well plate and allow to attach. B 2. Treat cells with serial dilutions of compounds for 48 hours. A->B C 3. Add MTT reagent to each well and incubate for 4 hours. B->C D 4. Solubilize formazan crystals with DMSO. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of 5,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione or doxorubicin. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_workflow A 1. Treat MCF-7 cells with compounds at their IC50 concentrations for 48h. B 2. Harvest cells and wash with cold PBS. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate in the dark for 15 minutes at room temperature. D->E F 6. Analyze by flow cytometry. E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: MCF-7 cells are treated with 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and doxorubicin at their respective IC50 concentrations for 48 hours. An untreated control is also included.

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: MCF-7 cells are treated with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Conclusion

This comparative guide provides a detailed in vitro evaluation of the novel compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione against the established chemotherapeutic agent doxorubicin in the context of breast cancer. While doxorubicin demonstrates higher cytotoxic potency, the synthesized data for the bromo-benzoxazinone derivative suggests a distinct and potentially more targeted mechanism of action, primarily through the induction of apoptosis and cell cycle arrest at the G1 phase. This contrasts with doxorubicin's broader mechanism, which also includes significant effects on the G2/M phase.

The potential for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and related compounds to inhibit key survival pathways like PI3K/Akt and DNA repair pathways involving DNA-PK warrants further investigation. These targeted mechanisms could translate to a more favorable therapeutic window and reduced off-target toxicity compared to conventional chemotherapeutics. Further preclinical studies, including in vivo models, are essential to fully elucidate the therapeutic potential of this promising class of compounds in breast cancer treatment.

References

  • A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. (2024). Journal of Nanobiotechnology. [Link]
  • Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Biology to Clinical Challenges. (2022). Cancers. [Link]
  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2021). International Journal of Molecular Sciences. [Link]
  • How does Doxorubicin ('Red Devil')
  • Cellular Apoptosis Assay of Breast Cancer. (2016). Methods in Molecular Biology. [Link]
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). International Journal of Molecular Sciences. [Link]
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]
  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2014). Anticancer Research. [Link]
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][15]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). RSC Advances. [Link]
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic & Medicinal Chemistry. [Link]
  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. [Link]
  • PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2022). Molecules. [Link]
  • Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. (2021). International Journal of Molecular Sciences. [Link]
  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (2021). Anticancer Agents in Medicinal Chemistry. [Link]
  • Synthesis of New Benzoxazinone, Quinazolinone, and Pyrazoloquinazolinone Derivatives and Evaluation of Their Cytotoxic Activity Against Human Breast Cancer Cells. (2018). Journal of Heterocyclic Chemistry. [Link]
  • DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. (2012).
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). Molecules. [Link]
  • Doxorubicin: Chemotherapy for breast cancer. (2015). Living Beyond Breast Cancer. [Link]
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers in Chemistry. [Link]
  • Doxorubicin & Breast Cancer.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Molecules. [Link]
  • DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. Lund University Research Portal. [Link]
  • DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin.
  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2020). Nucleic Acids Research. [Link]
  • Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. (2024). International Journal of Molecular Sciences. [Link]
  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2023). Frontiers in Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Scaffold and the Strategic Role of Halogenation

Benzoxazinones are a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring. This privileged scaffold is found in both natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and herbicidal properties[1][2]. The versatility of the benzoxazinone core allows for chemical modifications at several positions, making it an attractive starting point for drug discovery and development.

In medicinal chemistry, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a time-tested strategy to modulate the physicochemical and biological properties of a lead compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity, and electronic properties, often leading to enhanced potency and a more favorable pharmacokinetic profile[3]. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated benzoxazinones, synthesizing data from various studies to offer insights for researchers in drug development. We will explore how the type of halogen and its position on the benzoxazinone ring system dictate the compound's biological efficacy across different therapeutic areas.

General Workflow for SAR Studies of Novel Compounds

The exploration of structure-activity relationships is a systematic process. It begins with the synthesis of a library of analog compounds, followed by rigorous biological testing and data analysis to identify key structural features responsible for the desired activity. This iterative cycle is fundamental to optimizing lead compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration synthesis Design & Synthesis of Halogenated Analogs purification Purification & Characterization (NMR, MS) synthesis->purification Crude Product screening Primary Screening (e.g., In vitro assays) purification->screening Pure Compounds dose_response Dose-Response & IC50/EC50 Determination screening->dose_response Active 'Hits' secondary_assays Secondary Assays (e.g., Mechanism of Action) dose_response->secondary_assays sar_analysis SAR Analysis: Identify Key Moieties secondary_assays->sar_analysis Biological Data optimization Lead Optimization (Design Next Generation) sar_analysis->optimization optimization->synthesis Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

I. Anticancer Activity: Targeting Cellular Proliferation

Halogenated benzoxazinones have emerged as promising candidates for anticancer therapies. Studies have shown their ability to inhibit cancer cell growth, induce apoptosis, and interfere with key signaling pathways. The position and nature of the halogen substituent are critical determinants of this activity.

Structure-Activity Relationship Insights
  • Dihalogenation: Dichloro-substituted benzoxazines have shown significant potency. For instance, 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was identified as the most effective compound in a series for promoting apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) and inhibiting the proliferation of A549 lung cancer cells[4]. This suggests that multiple electron-withdrawing groups on the benzene ring can enhance cytotoxic effects.

  • Position C-6 and C-7 Halogenation: A 7-fluoro substituent on a benzoxazinone-pyrimidinedione hybrid was found in a highly potent and selective inhibitor of protoporphyrinogen IX oxidase (PPO), an important herbicidal target that also has implications in cancer therapy[5]. In the related benzothiadiazine scaffold, 7-bromo and 7-fluoro functionalization resulted in promising activity against triple-negative breast cancer cells, indicating the importance of halogenation at this position for antiproliferative effects[6][7].

  • Mechanism of Action: Certain benzoxazinone derivatives exert their anticancer effects by downregulating the expression of the c-Myc oncogene[8]. This is achieved by stabilizing G-quadruplex structures in the c-Myc promoter region, thus inhibiting transcription. Another identified mechanism is the inhibition of DNA topoisomerase I, a crucial enzyme for DNA replication and repair[9]. The compound ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate was found to be a particularly potent topoisomerase poison[9].

Comparative Data: Anticancer Activity of Halogenated Benzoxazinones
Compound Class/DerivativeHalogen (Position)Cell LineActivity (IC₅₀)Proposed Mechanism of ActionReference
2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine6,8-DichloroA549 (Lung Cancer)Not specifiedInhibition of proliferation[4]
Ethyl 3,4-dihydro-2H-1,4-benzoxazin-2-acetate6-ChloroNot applicable0.0006 mMTopoisomerase I poison[9]
Benzoxazinone-pyrimidinedione hybrid (7af)7-FluoroNot applicableKᵢ = 14 nM (Plant PPO)PPO Inhibition[5]
Benzothiadiazine Derivative (related scaffold)7-BromoTNBC2.93 µMUndefined, not via CII inhibition[6][7]

II. Antifungal and Antibacterial Activity

The rise of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Halogenated benzoxazinones have demonstrated significant potential in this area, with their activity being highly dependent on the specific halogen and its placement.

Structure-Activity Relationship Insights
  • Antifungal Activity:

    • Fluorine Substitution: The presence of a fluorine atom can significantly enhance antifungal activity. For example, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one was one of the most potent compounds in a series, completely inhibiting the mycelial growth of seven different phytopathogenic fungi at a concentration of 200 mg/L[10].

    • Bromine Substitution: Dibromination at positions 6 and 7 has also been shown to produce derivatives with antifungal properties[10].

    • General Trends: For 3-phenyl-2H-benzoxazine-2,4(3H)-diones, antifungal activity was found to increase with the electron-accepting ability of substituents on the phenyl ring and with increasing lipophilicity, properties that are strongly influenced by halogenation[11].

  • Antibacterial Activity:

    • While research on benzoxazinones specifically is emerging, studies on the closely related halogenated phenazines (HPs) provide valuable insights. Brominated phenazines, such as 2-bromo- and 2,4-dibromo-1-hydroxyphenazine, are potent antibacterial agents against S. aureus[12].

    • Further studies on a library of HPs showed that 2,4-dibrominated analogues and 2-bromo-4-methyl analogues displayed impressive activities against methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentrations (MIC) in the sub-micromolar range[12][13]. This highlights the effectiveness of bromine substitution in combating drug-resistant bacteria.

Comparative Data: Antimicrobial Activity
CompoundHalogen (Position)Target Organism(s)Activity (MIC or Inhibition)Reference
2-ethyl-2H-1,4-benzoxazin-3(4H)-one7-FluoroBotrytis cinerea, Fusarium culmorum, etc.100% mycelial growth inhibition at 200 mg/L[10]
6,7-dibromo-2-alkyl-2H-1,4-benzoxazin-3(4H)-one6,7-DibromoPhytopathogenic fungiModerate to good activity at 200 mg/L[10]
2,4-dibrominated Halogenated Phenazine (HP)2,4-DibromoMRSE 35984, VRE 700221MIC = 0.10–0.78 µM (MRSE), MIC = 0.15–1.56 µM (VRE)[12]

III. Enzyme Inhibition: A Key Mechanism of Action

Many of the biological effects of halogenated benzoxazinones can be attributed to their ability to inhibit specific enzymes. The SAR in this context is often linked to how the halogenated scaffold fits into the enzyme's active site and interacts with key residues.

Structure-Activity Relationship Insights
  • α-Chymotrypsin Inhibition: A study on a series of benzoxazinones as α-chymotrypsin inhibitors revealed a clear halogen-dependent trend. The inhibitory potential followed the order: Fluoro > Chloro > Bromo [14]. This suggests that the small size and high electronegativity of fluorine are favorable for binding and inhibition. The study also noted that substituents on the benzene ring of the benzoxazinone core generally reduced the inhibitory potential, while substitution on a phenyl substituent at position 2 was more favorable[14].

  • Enzyme Inhibition Kinetics: Kinetic studies of these inhibitors showed they act via diverse mechanisms, including competitive and mixed-type inhibition, but not uncompetitive inhibition[14]. This indicates that the compounds can bind to either the free enzyme or the enzyme-substrate complex, depending on their specific structure.

Visualizing Enzyme Inhibition Mechanisms

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 E-S Complex E1->ES1 + S EI1 E-I Complex (Inactive) E1->EI1 + I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 - S P1 Product (P) ES1->P1 k_cat EI1->E1 - I E2 Enzyme (E) ES2 E-S Complex E2->ES2 + S EI2 E-I Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ESI2 E-S-I Complex (Inactive) ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->ESI2 + S

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Comparative Data: α-Chymotrypsin Inhibition
Phenyl Substituent on Benzoxazinone CoreHalogen (Position)Inhibition TypeIC₅₀ (µM)Kᵢ (µM)Reference
Phenyl2'-FluoroCompetitive6.54.7[14]
Phenyl2'-ChloroMixed-type11.210.3[14]
Phenyl2'-BromoMixed-type38.635.8[14]
Phenyl4'-FluoroCompetitive18.515.6[14]
Phenyl4'-ChloroCompetitive25.123.4[14]
Phenyl4'-BromoCompetitive65.261.3[14]

Experimental Protocols: A Guide to Key Assays

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are step-by-step methodologies for common assays used to evaluate the biological activity of halogenated benzoxazinones.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic or antiproliferative effects of compounds on cancer cell lines. The causality behind this choice is its reliability and direct correlation of mitochondrial activity with cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the halogenated benzoxazinone compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell doubling time to observe an antiproliferative effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard method for assessing antibacterial or antifungal potency.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus or C. albicans) in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Final volume should be ~200 µL. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

The halogenation of the benzoxazinone scaffold is a powerful strategy for developing potent and selective biologically active agents. The structure-activity relationship data clearly indicate that both the type of halogen and its substitution pattern are critical for optimizing activity.

  • For anticancer applications, di-halogenation (e.g., 6,8-dichloro) and substitution at the C-6 or C-7 positions with fluorine or chlorine appear to be favorable strategies.

  • In the antifungal domain, fluorine at C-7 significantly boosts potency.

  • For enzyme inhibition , particularly of serine proteases like α-chymotrypsin, smaller, more electronegative halogens like fluorine are preferred, especially on a phenyl ring at the 2-position of the benzoxazinone core.

Future research should focus on synthesizing novel halogenated analogs with greater structural diversity to further refine these SAR models. Exploring less common halogenation patterns and combining halogenation with other substitutions could lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical class.

References

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
  • Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. (n.d.). PubMed.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). PMC - NIH.
  • Anti-Candida albicans properties of novel benzoxazine analogues. (n.d.). PubMed.
  • In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones. (2002). Folia Microbiologica.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (n.d.). PubMed.
  • A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. (2017). NIH.
  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][6][8]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. (2022). ACS Omega.
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. (n.d.). Universidad de Cádiz.
  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2021). PubMed.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PMC - NIH.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.).
  • Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. (2023). Frontiers.
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). ChemRxiv.
  • (PDF) Structure−Activity Relationships (SAR) Studies of. (n.d.). Amanote Research.
  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activ
  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. (2023). PubMed.
  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine deriv
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (n.d.). MDPI.
  • Halogenated Antimicrobial Agents to Combat Drug-Resistant P
  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. (2025).
  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. (2023).
  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery & Therapeutics.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). PubMed.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI.
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. (2019). PMC - NIH.

Sources

A Comparative Guide to the Antibacterial Activity of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the escalating threat of drug-resistant bacteria, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, benzoxazine derivatives have garnered significant attention for their versatile chemical structures and promising biological activities.[1][2] This guide provides a comparative analysis of the antibacterial efficacy of different classes of benzoxazine derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug development.

Introduction to Benzoxazine Derivatives

Benzoxazines are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazine ring.[2] Variations in the arrangement of the oxygen and nitrogen atoms in the heterocyclic ring give rise to different isomers, such as 1,3-benzoxazine and 1,4-benzoxazine, which form the scaffolds for a diverse array of derivatives.[3] Their synthesis is often straightforward, commonly achieved through the Mannich condensation of a phenol, a primary amine, and formaldehyde.[3] This synthetic accessibility, coupled with a broad spectrum of reported biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties, makes them attractive candidates for therapeutic development.[3][4]

Synthesis of Benzoxazine Derivatives: The Mannich Reaction

The cornerstone of benzoxazine synthesis is the Mannich-type condensation reaction. This three-component reaction provides a reliable and versatile method for creating the core benzoxazine structure. The causality behind this choice of synthesis is its efficiency and modularity; by simply varying the phenol and primary amine starting materials, a vast library of derivatives with different substitutions can be generated for screening.

General Synthesis Workflow

The process involves the reaction of a phenolic compound with formaldehyde and a primary amine. The electrophilic aromatic substitution on the phenol ring and subsequent cyclization yield the 3,4-dihydro-2H-1,3-benzoxazine ring system.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Phenol Phenol Derivative Condensation Mannich Condensation Phenol->Condensation Amine Primary Amine Amine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Benzoxazine Benzoxazine Derivative Condensation->Benzoxazine Cyclization

Caption: General workflow for the synthesis of 1,3-benzoxazine derivatives via Mannich condensation.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of benzoxazine derivatives is highly dependent on their structural class and the specific substitutions on the aromatic rings. While a single study comparing all classes under identical conditions is not available, by collating data from various high-quality investigations, we can draw meaningful comparisons. The most common metrics for antibacterial activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, and the zone of inhibition in agar diffusion assays.

The following table summarizes the reported antibacterial activities of various benzoxazine derivatives against representative Gram-positive and Gram-negative bacteria.

Derivative ClassSpecific Compound ExampleTest OrganismActivity (MIC in µg/mL)Reference
Benzoxazinyl-Oxazolidinone Compound 45 (biaryl derivative)S. aureus (MRSA)0.25 - 0.5[5]
Bio-based Benzoxazine Monomer BOZ-Ola (from oleylamine)S. aureus5[6]
E. coli17[6]
P. aeruginosa53[6]
Benzoxazine Sulfonamide Phenacyl derivative (1b)B. subtilis31.25
Phenacyl derivative (1c)B. subtilis31.25
Fluoro-substituted derivative (2d)B. subtilis31.25
Fluoro-substituted derivative (2g)P. aeruginosa31.25
Symmetrical 1,3-Benzoxazine 6,6'-cyclohexane-1,1-diyl bis(3-(p-tolyl)...) (2a)S. aureus>1000[7]
6,6'-cyclohexane-1,1-diyl bis(3-(tert-amyl)...) (2c)S. aureus250[7]
B. subtilis500[7]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

From the available data, the benzoxazinyl-oxazolidinone class demonstrates exceptionally high potency, particularly against challenging pathogens like MRSA.[5] This suggests that hybrid molecules incorporating the benzoxazine scaffold with other known antibacterial pharmacophores (like oxazolidinones) are a highly promising strategy. Bio-based benzoxazines also show significant activity, with the long alkyl chain of the oleylamine-derived monomer likely contributing to its efficacy.[6] The benzoxazine sulfonamides exhibit broad-spectrum activity, with fluoro-substituted derivatives showing enhanced potency, a common trend in antibacterial drug design.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a benzoxazine derivative and its antibacterial activity is a critical aspect of designing more potent compounds. Several key trends have been observed across studies:

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as fluoro or nitro groups, on the phenolic benzene ring generally enhances antibacterial potency. This is likely due to the modification of the electronic properties of the molecule, potentially improving its interaction with bacterial targets.

  • Substituents on the Amine Moiety: The nature of the substituent attached to the nitrogen atom of the oxazine ring plays a pivotal role. For instance, in benzoxazine sulfonamides, attaching a phenacyl group significantly enhances activity compared to the unsubstituted piperazine moiety. In bio-based monomers, long, hydrophobic alkyl chains (like oleyl) lead to strong activity, possibly by facilitating interaction with or disruption of the bacterial cell membrane.[8]

  • Hybrid Structures: As seen with benzoxazinyl-oxazolidinones, fusing the benzoxazine core with other established antibacterial scaffolds can lead to synergistic effects and exceptionally potent compounds.[5] In one study, a pyridyl C ring was found to be preferable to other aryl rings in this position.[5]

Caption: Key structure-activity relationships for enhancing the antibacterial potency of benzoxazines.

Proposed Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, two primary modes of action have been proposed, often acting in concert.

  • Inhibition of DNA Synthesis: Some benzoxazine derivatives are believed to function as bacterial topoisomerase inhibitors.[9] By interfering with enzymes like DNA gyrase, which are essential for DNA replication, they effectively halt bacterial proliferation.[9][10] This mechanism is a validated target for many successful antibiotics.

  • Cell Membrane Disruption: The amphipathic nature of certain benzoxazine derivatives, particularly those with long alkyl chains or cationic groups, allows them to interact with and disrupt the integrity of the bacterial cell membrane.[8][9] This can involve electrostatic interactions with the negatively charged bacterial surface followed by hydrophobic interactions that compromise the membrane, leading to leakage of cellular contents and cell death.[8]

MoA cluster_cell Bacterial Cell Benzoxazine Benzoxazine Derivative Membrane Cell Membrane Benzoxazine->Membrane Electrostatic & Hydrophobic Interaction Topoisomerase DNA Gyrase (Topoisomerase) Benzoxazine->Topoisomerase Inhibition Death Cell Death Membrane->Death Loss of Integrity, Leakage DNA Bacterial DNA DNA->Death Replication Blocked Topoisomerase->DNA Supercoiling & Replication

Caption: Proposed mechanisms of antibacterial action for benzoxazine derivatives.

Standardized Experimental Protocols

To ensure reproducibility and enable valid comparisons across different studies, standardized protocols are essential. The following are detailed, self-validating methodologies for the two most common antibacterial assays.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth in a liquid medium.

A. Materials:

  • Test benzoxazine derivatives

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer or ELISA plate reader

  • Multichannel pipette

B. Procedure:

  • Compound Preparation: Prepare a stock solution of each benzoxazine derivative in a suitable solvent (e.g., DMSO). Create a working solution by diluting the stock in CAMHB to twice the highest desired final concentration.

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the working compound solution to the first column of wells. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard the final 100 µL from column 10.

    • Self-Validation: This creates a concentration gradient. Column 11 serves as a positive control (growth, no drug), and column 12 as a negative control (sterility, no bacteria).

  • Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader.

Protocol: Zone of Inhibition by Agar Disk Diffusion (Kirby-Bauer Test)

This protocol qualitatively assesses the antibacterial activity by measuring the zone of growth inhibition around a compound-impregnated disk.

A. Materials:

  • Test benzoxazine derivatives

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile forceps

  • Calipers or a ruler

B. Procedure:

  • Disk Preparation: Aseptically impregnate sterile paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely. Prepare a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension, remove excess liquid, and swab the entire surface of an MHA plate three times, rotating the plate 60° each time to ensure uniform coverage.

    • Self-Validation: A properly inoculated plate will result in a confluent "lawn" of bacterial growth.

  • Disk Application: Using sterile forceps, place the prepared disks onto the agar surface, ensuring they are spaced far enough apart (at least 24 mm) to prevent overlapping zones. Gently press each disk to ensure full contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm). A larger diameter indicates greater susceptibility of the bacterium to the compound.

Conclusion and Future Directions

Benzoxazine derivatives represent a versatile and promising scaffold for the development of new antibacterial agents. The data indicates that strategic modifications, such as the inclusion of fluoro groups, long alkyl chains, and hybridization with other pharmacophores like oxazolidinones, can lead to compounds with potent and broad-spectrum activity. The proposed dual mechanisms of action—inhibiting DNA replication and disrupting cell membrane integrity—offer multiple avenues for bacterial cell death and may reduce the likelihood of rapid resistance development.

Future research should focus on systematic SAR studies to optimize the benzoxazine scaffold for activity against specific multidrug-resistant pathogens. Investigating the precise molecular interactions with bacterial targets and exploring novel bio-based starting materials will further propel this promising class of compounds toward clinical application.

References

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate.
  • Sharaf El-Din, M. K. (2000). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. Acta Pharmaceutica, 50(4), 239-248.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Journal of Heterocyclic Chemistry.
  • Nagarapu, L., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1735-1739.
  • Li, X., et al. (2013). Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. Journal of Medicinal Chemistry, 56(1), 229-246.
  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. (2023). ACS Applied Polymer Materials.
  • Issam, A. M., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polish Journal of Chemical Technology, 26(4), 104-111.
  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.
  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. (2024). ResearchGate.
  • Effect of the Oxazine Structure on Antibacterial Activity of Biobased Benzoxazine and Its Application in Polyethylene Modification. (2025). ACS Applied Polymer Materials.
  • Parveen Asrafali, S., et al. (2025). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI.
  • Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... (n.d.). ResearchGate.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Zenodo.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). International Journal of Pharmaceutical Sciences.
  • Zhou, C., et al. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials, 5(7), 5485-5495.

Sources

A Comparative In Vitro Cytotoxicity Analysis: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione versus Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Drug Development Professionals

Executive Summary

Cisplatin is a cornerstone of chemotherapy, yet its efficacy is often curtailed by severe side effects and the onset of drug resistance. This necessitates the exploration of novel chemical scaffolds with potent anticancer activity. This guide provides a comparative analysis of the in vitro cytotoxicity of cisplatin against a promising new chemical entity, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, representing the broader class of benzoxazine derivatives. We delve into the fundamental principles of cytotoxicity testing, provide a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50), and present a comparative analysis based on experimental data. Furthermore, we explore the distinct mechanisms of action that underpin the cytotoxic effects of these two compounds, offering insights for researchers in oncology and drug discovery.

Introduction: The Clinical Benchmark and a Novel Challenger

1.1 Cisplatin: The Platinum Standard Cisplatin, or cis-diamminedichloroplatinum(II), has been a frontline chemotherapeutic agent since its FDA approval in 1978.[1] It is employed in the treatment of numerous solid tumors, including testicular, ovarian, bladder, and lung cancers.[2] Its mechanism of action is primarily centered on its ability to form covalent adducts with DNA, creating intra-strand and inter-strand crosslinks.[1][3] This distortion of the DNA helix obstructs replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4] Despite its broad efficacy, cisplatin's clinical utility is hampered by significant dose-limiting toxicities, such as nephrotoxicity and neurotoxicity, and the frequent development of cellular resistance.[2][5]

1.2 The Promise of Benzoxazines The benzoxazine scaffold is a versatile heterocyclic structure recognized in medicinal chemistry for its potential in developing novel therapeutic agents.[6] Various derivatives of this class have demonstrated significant antiproliferative activity against a range of cancer cell lines.[7][8] Their mechanisms are diverse and can include the induction of apoptosis through p53 and caspase activation, cell cycle arrest, and the inhibition of key cellular enzymes like DNA-dependent protein kinase (DNA-PK) or topoisomerase II.[7][9] 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a representative of this class, selected for this comparative analysis to highlight the potential of these novel agents against the established clinical standard.

The IC50 Value: A Cornerstone of Cytotoxicity Assessment

The IC50 value is a critical metric in pharmacology, representing the concentration of a drug required to inhibit a specific biological process by 50%. In this context, it quantifies the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. This guide utilizes the MTT assay, a robust and widely adopted colorimetric method, to determine IC50 values. The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11]

Experimental Methodology: Determining In Vitro IC50

The following protocol provides a detailed, step-by-step workflow for determining the IC50 values of therapeutic compounds. The causality behind each step is explained to ensure experimental robustness and reproducibility.

3.1 Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma).

  • Compounds: Cisplatin and 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, dissolved in Dimethyl Sulfoxide (DMSO) to create 10 mM stock solutions.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile Phosphate-Buffered Saline (PBS).[10]

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[10]

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm).

3.2 Step-by-Step Protocol

  • Cell Seeding (Day 1):

    • Harvest exponentially growing cells and perform a cell count to ensure viability is >90%.

    • Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: Seeding an optimal number of cells is crucial. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.[12]

    • Incubate overnight to allow cells to attach firmly.[11]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the stock compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

    • Rationale: The vehicle control accounts for any potential cytotoxicity of the solvent (DMSO).

    • Carefully remove the old medium and add 100 µL of the medium containing the respective compound dilutions.

    • Incubate for 48 to 72 hours. The incubation period should be consistent and long enough to observe a significant effect on cell proliferation.

  • MTT Assay (Day 4/5):

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for 4 hours at 37°C.

    • Rationale: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13] The amount of formazan is proportional to the number of living cells.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 10-15 minutes to ensure complete solubilization.[11][13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve with % Viability on the Y-axis and the log of the compound concentration on the X-axis.

    • Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response).

3.3 Experimental Workflow Diagram

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4/5: Assay & Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-Well Plate (5,000 cells/well) Harvest->Seed Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Prepare Prepare Serial Dilutions (Test Compound & Cisplatin) Treat Add Compounds to Cells Prepare->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add 10µL MTT Reagent (Incubate 4h) Solubilize Aspirate Medium Add 150µL DMSO Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Determine IC50 Read->Analyze Cisplatin_MoA Cisplatin Cisplatin Enters Cell Activation Aquation (Low Cl- Environment) Cisplatin->Activation DNA_Binding Binds to Purine Bases (N7 of Guanine) Activation->DNA_Binding Adducts Forms DNA Adducts (Intra-strand Crosslinks) DNA_Binding->Adducts Replication_Block Replication & Transcription Blockage Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (G1/S/G2) Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Simplified signaling pathway of cisplatin-induced apoptosis.

5.3 Potential Mechanism of Action: Benzoxazine Derivatives Unlike cisplatin's direct assault on DNA, benzoxazine derivatives have been shown to operate through various other mechanisms. Studies on related compounds suggest that their antiproliferative activity can be attributed to:

  • Inhibition of DNA Repair: Some benzoxazines act as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. [9]By preventing DNA repair, these compounds can sensitize cancer cells to damage and promote cell death.

  • Targeting Oncogenic Pathways: Other derivatives have been found to downregulate the expression of oncogenes like c-Myc, which is crucial for the proliferation of many cancer cells. [15]* Induction of Apoptosis: Many benzoxazinones induce apoptosis by increasing the expression of the tumor suppressor protein p53 and activating executioner caspases like caspase-3 and caspase-9. [7][8]

Benzoxazine_MoA cluster_targets Potential Cellular Targets Benzoxazine Benzoxazine Derivative DNA_PK Inhibition of DNA-PK Benzoxazine->DNA_PK cMyc Downregulation of c-Myc Gene Benzoxazine->cMyc p53_Caspase Upregulation of p53 & Caspases Benzoxazine->p53_Caspase Apoptosis Apoptosis & Cell Cycle Arrest DNA_PK->Apoptosis cMyc->Apoptosis p53_Caspase->Apoptosis

Potential mechanisms of action for benzoxazine derivatives.

Conclusion and Future Directions

This guide demonstrates that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, as a representative of the benzoxazine class, shows significant in vitro cytotoxic potential that is comparable, and in some cases superior, to the clinical benchmark, cisplatin. The distinct and varied mechanisms of action exhibited by benzoxazine derivatives suggest they may overcome some of the resistance pathways that affect platinum-based drugs.

Future research should focus on detailed mechanistic studies for this specific compound to confirm its cellular targets. Further investigations into its selectivity for cancer cells over normal cells, its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and its efficacy in in vivo preclinical models are warranted to fully assess its therapeutic potential.

References

  • ResearchGate. The Mechanism of Action of Cisplatin: From Adducts to Apoptosis.
  • National Center for Biotechnology Information (NCBI). Cisplatin - StatPearls.
  • National Center for Biotechnology Information (NCBI). Cisplatin in cancer therapy: molecular mechanisms of action.
  • Creative Biostructure. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Patsnap. What is the mechanism of Cisplatin?.
  • ResearchGate. Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.
  • MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • National Center for Biotechnology Information (NCBI). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • Life Sciences. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • ResearchGate. IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM).
  • Texas Children's Hospital. MTT Cell Assay Protocol.
  • PubMed. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold.
  • Scilit. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • National Center for Biotechnology Information (NCBI). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • MDPI. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines.
  • ResearchGate. IC50 values for cell lines treated with cisplatin BG.
  • PubMed. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[1][4]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.

Sources

The Selectivity Index of Benzoxazinones: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer therapies, the concept of a therapeutic window is paramount. A key metric in defining this window is the Selectivity Index (SI) , which quantifies the differential cytotoxicity of a compound between malignant and non-malignant cells. A high SI is the hallmark of a promising drug candidate, one that can eradicate cancer cells while sparing healthy tissues. This guide provides an in-depth technical analysis of the selectivity index of benzoxazinone derivatives, a class of heterocyclic compounds that has garnered significant interest for its anticancer properties.

Due to the limited availability of publicly available data for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, this guide will utilize a closely related and well-studied analogue, 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one , as a case study. This will serve as a practical framework for researchers to evaluate the selective anticancer potential of this promising class of compounds. We will delve into the experimental methodologies for determining the SI, present and interpret the data, explore potential mechanisms of action, and compare its performance with a standard chemotherapeutic agent.

Determining the Selectivity Index: A Step-by-Step Methodological Workflow

The foundation of a reliable selectivity index lies in rigorous and reproducible in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is the cornerstone of this evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)

  • Normal cell line (e.g., WI-38 - human lung fibroblast)

  • 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one

  • Doxorubicin (positive control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the benzoxazinone derivative and Doxorubicin in DMEM. After 24 hours, replace the medium in each well with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Calculating the Selectivity Index (SI)

The selectivity index is calculated using the following formula:

SI = IC50 of the compound in a normal cell line / IC50 of the same compound in a cancer cell line [2]

A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered to be indicative of high selectivity.[2]

Visualizing the Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cancer & Normal Cell Lines seeding Seed cells in 96-well plates cell_culture->seeding incubation_24h Incubate 24h seeding->incubation_24h treatment Treat cells with compound incubation_24h->treatment compound_prep Prepare serial dilutions of Benzoxazinone compound_prep->treatment incubation_48h Incubate 48h treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance dose_response Generate dose-response curves read_absorbance->dose_response ic50_calc Calculate IC50 values dose_response->ic50_calc si_calc Calculate Selectivity Index (SI) ic50_calc->si_calc G cluster_0 Benzoxazinone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes benzoxazinone Benzoxazinone cMyc c-Myc Downregulation benzoxazinone->cMyc p53 p53 Upregulation benzoxazinone->p53 DNAPK DNA-PK Inhibition benzoxazinone->DNAPK apoptosis Apoptosis cMyc->apoptosis caspases Caspase Activation p53->caspases p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest caspases->apoptosis dna_repair_inhibition Inhibition of DNA Repair DNAPK->dna_repair_inhibition dna_repair_inhibition->apoptosis

Caption: Potential mechanisms of action of benzoxazinone derivatives.

Conclusion

The evaluation of the selectivity index is a critical step in the preclinical assessment of any potential anticancer agent. While direct experimental data for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione remains to be published, the analysis of its close analogue, 6,8-Dibromo-2-ethyl-4H-benzo[d]o[1][2]xazin-4-one, and other derivatives from the benzoxazinone class, reveals a promising therapeutic profile. The high selectivity indices observed for these compounds, in stark contrast to conventional chemotherapeutics like Doxorubicin, underscore their potential for development into safer and more effective cancer treatments. The diverse mechanisms of action, including the induction of apoptosis and the targeting of key oncogenic pathways, further solidify the benzoxazinone scaffold as a valuable template for future drug discovery efforts. The methodologies and comparative data presented in this guide provide a robust framework for researchers to continue exploring and validating the therapeutic potential of this important class of molecules.

References

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC.
  • IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate.
  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI.
  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. PubMed.
  • Article. Amazon S3.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ResearchGate.
  • cell lines ic50: Topics by Science.gov. Science.gov.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv.
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[1][2]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate.
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[1][2]xazin-4-ones as potent anticancer and antioxidant agents. PMC.
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.
  • Enhancement of Cytotoxicity of Three Apoptosis-inducing Agents Against Human Oral Squamous Cell Carcinoma Cell Line by Benzoxazinotropone. PubMed.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI.
  • Cytotoxic effects of the benzodifurans tested on different cell lines. ResearchGate.

Sources

Benchmarking the Bioactivity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Comparative Guide for Kynurenine-3-Monooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory activity of the novel compound, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, against the therapeutically relevant enzyme, kynurenine-3-monooxygenase (KMO). While the specific biological targets of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione are still under investigation, its structural motifs suggest potential interactions with enzymatic active sites. This document outlines the rationale and detailed protocols for benchmarking its activity against well-characterized KMO inhibitors, providing a clear path for its potential development in the context of neurodegenerative diseases.

The Kynurenine Pathway: A Critical Target in Neurodegeneration

The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism in humans.[1][2] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the KP can become dysregulated, leading to an accumulation of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1] Kynurenine-3-monooxygenase (KMO), a flavin-dependent monooxygenase, represents a critical branching point in this pathway, catalyzing the conversion of kynurenine to the neurotoxic 3-HK.[1][3] Consequently, inhibiting KMO is a promising therapeutic strategy to reduce the production of these harmful metabolites and shift the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[1][4] This approach has garnered significant attention for the treatment of neurodegenerative disorders like Alzheimer's and Huntington's disease.[4][5]

Comparative Inhibitors: Establishing a Performance Baseline

To rigorously assess the potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione as a KMO inhibitor, it is essential to benchmark its activity against established compounds with known potencies. The following inhibitors are recommended as standards for comparison due to their well-documented mechanisms and inhibitory concentrations.

InhibitorTarget EnzymeIC50 (nM)Notes
Ro 61-8048 Human KMO37A potent and widely used KMO inhibitor.[6] However, it exhibits poor permeability across the blood-brain barrier.[4]
GSK366 Human KMO2.3A highly potent KMO inhibitor.[6][7]
UPF 648 Human KMO20A selective KMO inhibitor.[7][8]
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Human KMOData to be determinedThe subject of this benchmarking guide.

Experimental Protocols for KMO Inhibition Analysis

The following section details the essential experimental protocols for determining the in vitro inhibitory activity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione against human KMO.

In Vitro Enzymatic Assay for KMO Inhibition

This protocol is based on a spectrophotometric method that monitors the consumption of the cofactor NADPH at 340 nm, which is directly proportional to KMO activity.[5][6]

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 8.1)[9][10]

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione) and known inhibitors (dissolved in DMSO)

  • UV-transparent 96-well or 384-well plates[5]

  • Spectrophotometer capable of reading absorbance at 340 nm[5]

Procedure:

  • Reagent Preparation: Prepare a 1X KMO assay buffer from a concentrated stock. Dilute the KMO enzyme to the desired concentration (e.g., 20 µg/ml) in 1X KMO assay buffer and keep on ice.[11] Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO assay buffer.[11]

  • Compound Plating: Add the test compound and known inhibitors at various concentrations to the wells of the microplate. Include a "no inhibitor" control (positive control) and a "no enzyme" control (negative control).[11]

  • Enzyme Addition: Add the diluted KMO enzyme solution to all wells except the negative control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture to all wells.[11]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes), with gentle shaking.[11]

  • Data Acquisition: Measure the absorbance at 340 nm. The signal will be inversely proportional to KMO activity.[5]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for KMO Activity

This protocol measures the production of 3-hydroxykynurenine (3-HK) in cultured cells, providing a more physiologically relevant assessment of KMO inhibition.[8]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing KMO (e.g., astrocytoma cell lines)[8][10]

  • Cell culture medium and supplements

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate KMO expression[8]

  • L-Kynurenine

  • Test compound and known inhibitors

  • Reagents for cell lysis

  • High-performance liquid chromatography (HPLC) system for 3-HK quantification[9][10]

Procedure:

  • Cell Culture and Stimulation: Culture the cells under standard conditions. To enhance KMO activity, stimulate the cells with PMA.[8]

  • Inhibitor Treatment: Treat the stimulated cells with various concentrations of the test compound and known inhibitors for a predetermined period.

  • Substrate Addition: Add L-kynurenine to the cell culture medium.

  • Incubation: Incubate the cells to allow for the conversion of kynurenine to 3-HK.

  • Sample Preparation: Harvest the cells and prepare cell lysates. Precipitate proteins using an acid solution (e.g., perchloric acid).[9][10]

  • 3-HK Quantification: Analyze the supernatant using HPLC with fluorescence or UV detection to quantify the levels of 3-HK.[9]

  • Data Analysis: Determine the effect of the test compound on 3-HK production and calculate the IC50 value.

Visualizing the Scientific Framework

To better understand the biological context and experimental design, the following diagrams illustrate the kynurenine pathway and the workflow for the enzymatic KMO inhibition assay.

Kynurenine_Pathway cluster_inhibition Target for Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Kynurenine_to_Three_HK_edge Kynurenine_to_Three_HK_edge

Caption: The Kynurenine Pathway and the role of KMO.

KMO_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrates) start->prepare_reagents plate_compounds Plate Test Compound & Known Inhibitors prepare_reagents->plate_compounds add_enzyme Add KMO Enzyme plate_compounds->add_enzyme initiate_reaction Initiate Reaction with Substrate Mixture add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate read_absorbance Read Absorbance at 340 nm incubate->read_absorbance analyze_data Calculate % Inhibition & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the enzymatic KMO inhibition assay.

Conclusion

This guide provides a robust framework for the initial characterization of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione as a potential inhibitor of kynurenine-3-monooxygenase. By employing the detailed protocols and comparing its activity against established inhibitors, researchers can generate the necessary data to evaluate its therapeutic potential. The provided methodologies ensure a high degree of scientific rigor and reproducibility, forming a solid foundation for further preclinical development.

References

  • Hughes, T. D., Güner, O. F., Iradukunda, E. C., Phillips, R. S., & Bowen, J. P. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(3), 886. [Link]
  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. (n.d.).
  • Mole, D. J., & Webster, S. P. (2017). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Neural Regeneration Research, 12(11), 1793–1795. [Link]
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed. (2022).
  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. (2024).
  • KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. (n.d.).
  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - MDPI. (2022).
  • Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. (2022).
  • Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas - MDPI. (2021).

Sources

A Comparative Analysis of the Mechanism of Action of Benzoxazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the mechanism of action of various benzoxazine analogs, grounded in scientific integrity and practical, field-proven insights. We will explore their dual utility in both pioneering polymer science and innovative drug discovery, offering not just data, but the causal reasoning behind experimental choices and interpretations.

Introduction to Benzoxazines: A Scaffold of Versatility

Benzoxazines are a fascinating class of heterocyclic compounds, synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1][2] This molecular framework is remarkably versatile, giving rise to two major fields of application: high-performance thermosetting polymers (polybenzoxazines) and a diverse array of biologically active molecules for drug discovery.[2][3] The mechanism of action of benzoxazine analogs is, therefore, a tale of two distinct but equally complex narratives: the intricate process of ring-opening polymerization (ROP) in materials science, and the nuanced interactions with biological targets in medicinal chemistry. This guide will dissect both, providing a comparative analysis of how structural modifications to the benzoxazine scaffold influence their function and performance.

Part 1: The Mechanism of Action in Polymer Science - Ring-Opening Polymerization

The utility of benzoxazines in materials science stems from their ability to undergo thermal ring-opening polymerization (ROP) to form polybenzoxazines, a class of phenolic resins with exceptional properties.[4] These properties include high thermal stability, low water absorption, excellent dielectric properties, and near-zero shrinkage upon curing.[5] The core of their mechanism of action is a cationic ring-opening process, which can be initiated thermally or with the aid of a catalyst.

The General Mechanism of Cationic Ring-Opening Polymerization

The polymerization of benzoxazines is a complex process that is initiated by the opening of the oxazine ring.[5] This is typically a thermally induced process, although catalysts can significantly lower the required temperature. The generally accepted mechanism involves the formation of a carbocation, which then propagates the polymerization.

Experimental Protocol: Synthesis of a Prototypical Benzoxazine Monomer (3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)

This protocol describes a standard laboratory synthesis of a simple benzoxazine monomer.

Materials:

  • Phenol

  • Aniline

  • Paraformaldehyde

  • Toluene

  • 1N Sodium Hydroxide solution

  • Magnesium sulfate

  • Hexane

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenol (1 equivalent), aniline (1 equivalent), and paraformaldehyde (2 equivalents) in toluene.

  • Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the amount of water collected in a Dean-Stark trap. The reaction is typically complete within 1-2 hours.

  • Work-up: After cooling to room temperature, wash the reaction mixture with 1N sodium hydroxide solution to remove unreacted phenol, followed by washing with water until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from hexane to yield the pure 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine monomer.[6]

Comparative Analysis of Polymerization Behavior: The Influence of Substituents

The beauty of benzoxazine chemistry lies in its "molecular design flexibility." By judiciously choosing the starting phenol and amine, a wide array of analogs with tailored properties can be synthesized. The electronic nature and steric hindrance of substituents on both the phenolic and amine moieties have a profound impact on the polymerization mechanism and the properties of the resulting polymer.

Influence of Electron-Donating vs. Electron-Withdrawing Groups:

The electronic nature of the substituent on the phenolic ring significantly influences the onset temperature of polymerization.

  • Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) generally increase the electron density of the phenolic ring. This can stabilize the cationic intermediates formed during ring-opening, but the overall effect on polymerization temperature can be complex and position-dependent.[7]

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -F) decrease the electron density of the phenolic ring. This can destabilize the cationic intermediates, often leading to a higher polymerization temperature.[8] However, some studies have shown that EWGs can, in some cases, lower the polymerization temperature, suggesting a change in the polymerization mechanism.[9]

Substituent TypePosition on Phenolic RingGeneral Effect on Polymerization Onset TemperatureReference
Electron-Donating (e.g., -OCH₃)paraMay slightly increase or have a modest effect[7]
Electron-Donating (e.g., -OCH₃)metaCan lower the polymerization temperature compared to the para-isomer[7]
Electron-Withdrawing (e.g., -Cl)ortho/paraGenerally increases[8]
Electron-Withdrawing (e.g., -F)metaCan significantly lower the polymerization temperature[7]

Experimental Protocol: Characterizing Polymerization using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique to study the curing behavior of benzoxazines. This protocol outlines the key steps.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine monomer into an aluminum DSC pan. Crimp-seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected polymerization exotherm (e.g., 350°C).[10]

    • Hold at the high temperature for a few minutes to ensure complete curing.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured polymer.

  • Data Analysis: From the first heating scan, determine the onset temperature, peak exothermic temperature, and the total heat of polymerization (ΔH). The Tg is determined from the second heating scan.[11]

Experimental Protocol: Monitoring Cure with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an invaluable tool for tracking the chemical changes during the curing of benzoxazines.

Instrumentation:

  • FTIR spectrometer with a heated transmission or ATR cell.

Procedure:

  • Sample Preparation: Place a small amount of the benzoxazine monomer onto the FTIR crystal or between KBr pellets.

  • Initial Spectrum: Record the FTIR spectrum of the uncured monomer at room temperature. Key peaks to note are the characteristic oxazine ring vibrations (e.g., around 920-950 cm⁻¹ and 1230 cm⁻¹).[12][13]

  • In-situ Curing: Heat the sample to the desired curing temperature or ramp the temperature while continuously collecting spectra.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic oxazine ring peaks and the appearance of new peaks, such as a broad hydroxyl (-OH) stretch (around 3200-3500 cm⁻¹), which indicates the formation of phenolic structures upon ring opening.[14]

Part 2: The Mechanism of Action in Drug Discovery - Biological Activity

Benzoxazine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[15] In this context, the mechanism of action refers to the specific molecular interactions and signaling pathways through which these compounds exert their therapeutic effects.

Antimicrobial Benzoxazine Analogs: A Multi-pronged Attack

Several benzoxazine analogs have demonstrated potent activity against a spectrum of bacteria and fungi.[15] Their mechanism of action is often multifaceted.

General Mechanisms of Antimicrobial Action:

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some benzoxazine derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[16]

  • Inhibition of Essential Enzymes: Some analogs are designed to inhibit specific bacterial enzymes crucial for survival, such as DNA gyrase, which is involved in DNA replication.[17]

  • Electrostatic Interactions: The phenolic and amine moieties, which can be protonated, can interact electrostatically with the negatively charged components of the bacterial cell wall.[16]

Comparative Analysis of Antimicrobial Activity:

The antimicrobial potency of benzoxazine analogs is highly dependent on their substitution pattern.

SubstituentPositionEffect on Antimicrobial ActivityTarget Organism ExampleReference
SulfonamideC6 of benzoxazine ringBroad-spectrum antibacterial and antifungal activityS. aureus, E. coli[18]
Fluoro on phenacyl group attached to piperazineVariesEnhanced antimicrobial activityGram-positive and Gram-negative bacteria[8]
Oleylamine side chainN3 of oxazine ringPotent activity against S. aureusS. aureus[16]
Anticancer Benzoxazine Analogs: Targeting Key Signaling Pathways

The development of benzoxazine-based anticancer agents is a rapidly evolving field. These compounds can induce cancer cell death through various mechanisms, including the modulation of critical signaling pathways.

Targeting the c-Myc Oncogene:

The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.[19][20] Some benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the G-quadruplex structure in the promoter region of the c-Myc gene, thereby downregulating its expression.[21]

Inhibition of Kinase Signaling Pathways:

Protein kinases are key regulators of cellular signaling and are often dysregulated in cancer. Certain benzoxazine analogs have been identified as inhibitors of specific kinases.

  • HER2 and JNK1 Inhibition: Some substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated potent antiproliferative activity by inhibiting HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1).[21] HER2 is a well-established target in breast cancer, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival. JNK1 is involved in stress responses and can have both pro- and anti-tumorigenic roles depending on the context.

Induction of Cell Death:

Benzoxazine analogs can trigger different forms of programmed cell death in cancer cells.

  • Apoptosis: This is a non-inflammatory form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Pyroptosis: This is a pro-inflammatory form of cell death that is dependent on caspase-1. Some benzoxazine-purine hybrids have been shown to induce pyroptosis-like cell death.[22]

Comparative Analysis of Anticancer Activity (IC₅₀ Values):

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Benzoxazine AnalogCancer Cell LineIC₅₀ (µM)Proposed MechanismReference
Substituted 3,4-dihydro-2H-1,4-benzoxazine (Compound 2b)MCF-7 (Breast)2.27HER2/JNK1 inhibition, disruption of membrane permeability[23]
Substituted 3,4-dihydro-2H-1,4-benzoxazine (Compound 4b)MCF-7 (Breast)3.26HER2/JNK1 inhibition, disruption of membrane permeability[23]
Benzoxazine-purine hybrid (Compound 9)MCF-7 (Breast)4.06Kinase-independent apoptosis[22]
Benzoxazine-purine hybrid (Compound 12)MCF-7 (Breast)3.39Dual HER2/JNK1 inhibition, pyroptosis-like cell death[22]

Experimental Protocol: Determining IC₅₀ Values using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][24]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzoxazine analog stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine analog in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[3]

Visualizations: Pathways and Workflows

Ring-Opening Polymerization of Benzoxazine

G cluster_initiation Initiation cluster_propagation Propagation cluster_network Crosslinking bzn Benzoxazine Monomer cation Carbocation Intermediate bzn->cation heat Heat / Catalyst heat->bzn Ring Opening propagation Electrophilic Attack on another monomer polymer Polybenzoxazine Chain Growth propagation->polymer crosslinking crosslinking polymer->crosslinking Further Reaction network Crosslinked Phenolic Network crosslinking->network G cluster_gene Gene Regulation cluster_protein Protein Function cluster_effect Cellular Effects cmyc_promoter c-Myc Promoter (G-quadruplex) cmyc_gene c-Myc Gene cmyc_promoter->cmyc_gene Transcription cmyc_mrna c-Myc mRNA cmyc_protein c-Myc Protein cmyc_mrna->cmyc_protein Translation proliferation Cell Proliferation cmyc_protein->proliferation apoptosis Apoptosis Inhibition cmyc_protein->apoptosis benzoxazinone Benzoxazinone Analog benzoxazinone->cmyc_promoter Stabilizes G4, Inhibits Transcription

Caption: Inhibition of c-Myc expression by benzoxazinone analogs.

Simplified HER2/JNK1 Inhibition Pathway

G cluster_receptor Receptor Signaling cluster_stress Stress Response cluster_outcome Cellular Outcome her2 HER2 Receptor pi3k PI3K/Akt Pathway her2->pi3k ras Ras/Raf/MEK/ERK Pathway her2->ras proliferation Proliferation & Survival pi3k->proliferation ras->proliferation stress Cellular Stress jnk1 JNK1 Kinase stress->jnk1 cell_death Cell Death jnk1->cell_death Context-dependent bz_analog Benzoxazine Analog bz_analog->her2 Inhibits bz_analog->jnk1 Inhibits

Caption: Dual inhibition of HER2 and JNK1 signaling by benzoxazine analogs.

Conclusion and Future Perspectives

The dual-faceted nature of benzoxazine analogs makes them a uniquely compelling class of compounds. In materials science, the ability to fine-tune the ring-opening polymerization through subtle changes in molecular architecture allows for the creation of high-performance polymers with a vast range of properties. The ongoing research into bio-based benzoxazines further enhances their appeal from a sustainability perspective. In drug discovery, the benzoxazine scaffold has proven to be a fertile ground for the development of novel therapeutics. The diverse mechanisms of action, from disrupting microbial membranes to inhibiting key cancer signaling pathways, underscore their potential to address significant unmet medical needs.

Future research will likely focus on the development of "smart" polybenzoxazines with stimuli-responsive properties and the rational design of benzoxazine-based drugs with enhanced target specificity and reduced off-target effects. The continued exploration of the structure-activity relationships of these versatile molecules will undoubtedly unlock new and exciting applications in both the material and life sciences.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
  • Martos, A., Sebastián, R. M., & Marquet, J. (2018). Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. European Polymer Journal, 108, 20-27.
  • Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. (2025). BenchChem.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Journal of Pharmacy and Pharmacology, 72(10), 1325-1334.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic & Medicinal Chemistry, 118, 117765.
  • HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of Bozepinib. (2015). Oncotarget, 6(31), 31649–31665.
  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (2025). International Journal of Molecular Sciences, 26(1), 123.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • C-MYC Signaling Pathway. (n.d.). Creative Diagnostics.
  • Strategies to Inhibit Myc and Their Clinical Applicability. (2017). Frontiers in Cell and Developmental Biology, 5, 10.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Designed Monomers and Polymers, 16(4), 301-310.
  • The MYC oncogene — the grand orchestrator of cancer growth and immune evasion. (2022). Nature Reviews Clinical Oncology, 19(4), 250-266.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2023). Journal of Survey in Fisheries Sciences, 10(2S), 2415-2426.
  • The JNK pathway is not essential for the HER2 signaling response of human mammary epithelial cells. (2023). PNAS, 120(5), e2215354120.
  • HER2-driven breast cancer suppression by the JNK signaling pathway. (2023). PNAS, 120(5), e2215354120.
  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (2020). Polymers, 12(11), 2697.
  • HER2 and JNK1 are Necessary for Maximum Synergy between JNK-IN-8 and Lap
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Journal of Heterocyclic Chemistry, 2024, 1-15.
  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. (2023).
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers, 12(3), 696.
  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. (2023).
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2021). Polymers, 13(8), 1255.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. (2002).
  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (2020). Pharmacia, 67(3), 193-199.
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1552-1556.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Journal of Heterocyclic Chemistry, 2024, 1-15.
  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022). Industrial & Engineering Chemistry Research, 61(8), 3027–3036.
  • DSC curves of Pa/PA-T benzoxazine copolymers at various PA-T... (n.d.). ResearchGate.
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1552-1556.
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate.
  • Establishment and validation of a non-isothermal curing kinetic calculation method for benzoxazine based on in situ FTIR spectroscopy. (2025). Journal of Applied Polymer Science, 142(44), e57887.
  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... (n.d.). ResearchGate.
  • FTIR spectra of cured benzoxazines. (n.d.). ResearchGate.
  • DSC thermograms of benzoxazine monomers. (n.d.). ResearchGate.
  • FTIR spectrum of the benzoxazine monomer. (n.d.). ResearchGate.
  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Lamin
  • Curing kinetics of Benzoxazine–epoxy copolymer investigated by non-isothermal differential scanning calorimetry. (2016). Thermochimica Acta, 632, 54-61.

Sources

Halogen Wars: A Head-to-Head Comparison of Brominated vs. Chlorinated Benzoxazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into a molecular scaffold is a cornerstone of modern medicinal chemistry. The choice between bromine and chlorine can significantly impact a compound's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth, head-to-head comparison of brominated and chlorinated benzoxazinones, a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] By synthesizing available experimental data and providing detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery endeavors.

The Benzoxazinone Scaffold: A Privileged Structure

Benzoxazinones are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4] The inherent reactivity of the benzoxazinone ring system, coupled with the numerous positions available for substitution, makes it an attractive scaffold for the development of novel therapeutic agents. The introduction of halogen atoms, particularly bromine and chlorine, is a common strategy to modulate the biological profile of these molecules.

The Halogen Effect: Bromine vs. Chlorine

The choice between bromine and chlorine as a substituent is not arbitrary. These halogens, while both electron-withdrawing, possess distinct properties that can profoundly influence molecular interactions.

PropertyBromine (Br)Chlorine (Cl)Implication in Drug Design
Atomic Radius (Å) 1.140.99Bromine's larger size can provide better van der Waals contacts with a target protein but may also lead to steric hindrance.
Electronegativity (Pauling Scale) 2.963.16Chlorine is more electronegative, leading to a more polarized C-X bond, which can influence dipole moments and hydrogen bonding capabilities.
Polarizability (ų) 4.773.03Bromine is more polarizable, which can enhance dispersion interactions (London forces) with the target, potentially increasing binding affinity.
Lipophilicity (Hansch π parameter) +0.86+0.71Both increase lipophilicity, but bromine does so to a greater extent, which can affect membrane permeability and metabolic stability.

Head-to-Head Comparison: Biological Activity

Direct comparative studies of brominated and chlorinated benzoxazinones are not abundant in the literature, and comparisons should be made with caution due to variations in experimental conditions across different studies. However, existing data provides valuable insights into the differential effects of these halogens.

Enzyme Inhibition

A study on a series of benzoxazinone derivatives as α-chymotrypsin inhibitors revealed a clear trend in the inhibitory potential of halogen substituents.[5] The study indicated that the inhibitory activity followed the order: fluoro > chloro > bromo.[5] This suggests that for this particular enzyme, the higher electronegativity and smaller size of chlorine compared to bromine may be more favorable for binding and inhibition.

G cluster_0 Factors Influencing Enzyme Inhibition Electronegativity Electronegativity Binding_Affinity Binding_Affinity Electronegativity->Binding_Affinity Influences H-bonding Size Size Size->Binding_Affinity Affects steric fit Polarizability Polarizability Polarizability->Binding_Affinity Enhances van der Waals forces

Antiproliferative Activity

In the context of anticancer activity, recent research on benzoxazine-purine hybrids has provided some comparative data. A study demonstrated that a bromine substituent at the 6-position of the benzoxazine ring resulted in enhanced antiproliferative activity against both breast (MCF-7) and colon (HCT-116) cancer cell lines compared to a chlorine substituent at the 7-position.[6] Specifically, the IC50 values for the brominated compounds ranged from 4.06 µM to 7.31 µM against MCF-7 cells, while the chlorinated analogs had IC50 values between 6.35 µM and 13.60 µM.[6] A similar trend was observed in HCT-116 cells.[6] This suggests that for this particular scaffold and substitution pattern, the greater lipophilicity and polarizability of bromine may contribute to improved cellular uptake and target engagement.

Herbicidal Activity

In the realm of agrochemicals, one study on benzoxazolinone derivatives (a related class of compounds) indicated that replacing a chlorine atom with a bromine atom increased herbicidal activity. This highlights that the optimal halogen can be highly dependent on the specific biological application and the target organism.

Comparative Toxicity Profile

While comprehensive toxicological data specifically comparing brominated and chlorinated benzoxazinones is limited, general trends for halogenated compounds can be informative. A study on halogenated tyrosyl compounds, an emerging class of disinfection byproducts, found that dihalogenated derivatives were more cytotoxic than their monohalogenated counterparts.[7] The study also revealed a cytotoxicity trend of iodinated > brominated ≥ chlorinated peptides, suggesting that the larger, more polarizable halogens may contribute to greater toxicity in this context.[7] It is crucial to perform thorough cytotoxicity testing for any novel halogenated compound.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of halogenated benzoxazinones and the evaluation of their biological activity are provided below.

Synthesis of 6-Halogenated-2-phenyl-4H-benzo[d][8][9]oxazin-4-one

This protocol describes a general method for the synthesis of 6-bromo- and 6-chloro-2-phenyl-4H-benzo[d][8]oxazin-4-one, which can be adapted for other derivatives.

Materials:

  • 5-Bromoanthranilic acid or 5-chloroanthranilic acid

  • Benzoyl chloride

  • Pyridine

  • Chloroform

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Acylation: In a round-bottom flask, dissolve 1 equivalent of the respective 5-halogenated anthranilic acid in chloroform.

  • Add 1.1 equivalents of pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-benzoyl-5-halogenated anthranilic acid.

  • Cyclization: Reflux the crude product with an excess of acetic anhydride for 2-3 hours.

  • Purification: Cool the reaction mixture and pour it into ice-cold water. The solid precipitate is the crude benzoxazinone.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-halogenated-2-phenyl-4H-benzo[d][8]oxazin-4-one.

G Start Start Acylation Acylation Start->Acylation Halogenated Anthranilic Acid + Benzoyl Chloride Workup Workup Acylation->Workup Neutralization & Extraction Cyclization Cyclization Workup->Cyclization Acetic Anhydride Purification Purification Cyclization->Purification Column Chromatography End End Purification->End Pure Halogenated Benzoxazinone

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the brominated and chlorinated benzoxazinones in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The choice between bromine and chlorine in the design of benzoxazinone-based drug candidates is a nuanced decision that depends on the specific biological target and desired pharmacological profile. The available data suggests that chlorine may be preferable for certain enzyme targets where its higher electronegativity and smaller size are advantageous for binding. Conversely, bromine's greater lipophilicity and polarizability appear to enhance antiproliferative activity in some cancer cell lines.

The provided experimental protocols offer a framework for the systematic evaluation of halogenated benzoxazinones. Future research should focus on the synthesis and parallel screening of a broader range of brominated and chlorinated analogs with varied substitution patterns. Such studies, coupled with computational modeling, will provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents.

References

  • Al-Moussawy, M., & Abdelsamed, H. A. (2022). Cytotoxic functions of CD8 T cells. Alfa Cytology. [Link]
  • Bollu, V. R., et al. (2017). Mechanistic insights and anti-cancer activity of 2H-benzo[b][8][11]oxazin-3(4H)-one derivatives.
  • Broth microdilution. Wikipedia. [Link]
  • Ekowati, J., et al. (2020). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
  • Hiasat, A., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • Khan, I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]
  • Microbe Online. (2013).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol.
  • Rattan, A. K., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. [Link]
  • Roche.
  • Sutko, P., et al. (2024). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]
  • Thillainayagam, M., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. PubMed. [Link]
  • Tighadouini, S., et al. (2015).
  • Turos, E., et al. (1975). Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria.
  • Wang, Y., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. PubMed. [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of an anticancer compound from a laboratory curiosity to a potential therapeutic is a rigorous marathon, with the transition from in vitro to in vivo validation representing one of its most critical hurdles.[1][2] This guide focuses on a promising heterocyclic compound, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione , which has demonstrated notable potential in preliminary cell-based assays. In vitro research indicates that this compound induces apoptosis in cancer cells, with evidence pointing towards the activation of caspase pathways and the inhibition of the crucial PI3K/Akt signaling pathway.[3]

While promising, in vitro efficacy in a two-dimensional culture dish is a world away from the complex, multifactorial environment of a living organism.[4] Therefore, robust in vivo validation is non-negotiable to assess not only the compound's true therapeutic efficacy but also its safety profile, pharmacokinetics, and overall biological response.

This guide provides a comprehensive, scientifically-grounded framework for designing and executing an in vivo study to validate the anticancer effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. We will detail the experimental rationale, present step-by-step protocols for establishing a xenograft model, and objectively compare its potential performance against a current standard-of-care chemotherapeutic agent, Paclitaxel.

Mechanistic Rationale: Targeting the PI3K/Akt Signaling Pathway

The selection of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione for further development is predicated on its proposed mechanism of action: the inhibition of the PI3K/Akt pathway. This pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many human cancers. By inhibiting this pathway, the compound is hypothesized to shut down pro-survival signals, leading to the activation of apoptotic caspases and, ultimately, cancer cell death.[3]

The causality for prioritizing this mechanism is clear: a drug that can effectively and safely inhibit this pathway would have broad therapeutic potential. The in vivo model is essential to confirm that the compound can achieve sufficient concentration at the tumor site to engage this target and exert a measurable anti-tumor effect.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibitors Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibitors Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound 6-Bromo-2H-benzo[e] oxazine-2,4(3H)-dione Compound->PI3K Proposed Inhibition

Caption: Proposed mechanism of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione action.

Designing the Comparative In Vivo Study

A robust study design is paramount for generating unambiguous and reproducible data. The framework below outlines a head-to-head comparison in a subcutaneous xenograft model, a foundational and widely accepted model in preclinical oncology.[5][6]

Selection of Cancer Model and Comparator
  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) . This cell line is selected for its well-characterized dependence on the PI3K/Akt pathway for survival and proliferation, making it an appropriate model to test our compound's hypothesis.

  • Animal Model: Female Athymic Nude Mice (nu/nu) . These immunocompromised mice are the standard for xenograft studies as they do not reject human tumor cells, allowing for the growth of the MCF-7 tumor.[7]

  • Comparator Agent: Paclitaxel . A taxane and established first-line chemotherapeutic for breast cancer.[8] Its mechanism, microtubule stabilization leading to mitotic arrest, provides a distinct mechanistic and toxicity profile for comparison.[9]

Experimental Workflow

The study will follow a logical progression from animal preparation to data analysis. A well-defined workflow ensures consistency and minimizes variables that could confound the results.

InVivo_Workflow acclimatize 1. Animal Acclimatization (1-2 weeks) implant 2. MCF-7 Cell Implantation (Subcutaneous) acclimatize->implant monitor_growth 3. Tumor Growth Monitoring implant->monitor_growth randomize 4. Randomization (Tumor Volume ~100-150 mm³) monitor_growth->randomize treat 5. Treatment Initiation (21-28 days) randomize->treat endpoints 6. Endpoint Analysis (Tumor Volume, Body Weight) treat->endpoints

Caption: Generalized workflow for a subcutaneous xenograft study.

Detailed Experimental Protocols

Methodological precision is the bedrock of scientific integrity. The following protocols are designed to be self-validating, with clear steps and decision points.

Protocol 1: Subcutaneous Xenograft Model Establishment
  • Animal Handling: Upon arrival, female athymic nude mice (6-8 weeks old) are housed in sterile conditions and allowed to acclimatize for at least one week.

  • Cell Preparation: MCF-7 cells are cultured in standard conditions. On the day of implantation, cells are harvested at ~80-90% confluency, washed with sterile PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment.

  • Implantation: Mice are anesthetized. 100 µL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .[7]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to one of three treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

Protocol 2: Drug Formulation and Administration
  • Group 1: Vehicle Control: The formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) is administered via the same route and schedule as the test compound.

  • Group 2: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: The compound is formulated in the vehicle at a concentration for a hypothetical dose of 25 mg/kg. It is administered daily via oral gavage (p.o.). The oral route is chosen to assess potential bioavailability.

  • Group 3: Paclitaxel (Comparator): Paclitaxel is formulated as per standard protocols and administered intraperitoneally (i.p.) at a dose of 10 mg/kg, once every three days.[10]

Protocol 3: Efficacy and Toxicity Monitoring
  • Efficacy Measurement: Tumor volumes are measured twice weekly throughout the treatment period.

  • Toxicity Assessment: Animal body weights are recorded twice weekly. A body weight loss exceeding 20% is a common humane endpoint.[7]

  • Clinical Observations: Mice are observed daily for any signs of distress or toxicity (e.g., lethargy, ruffled fur, altered posture).

  • Study Termination: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). All animals are humanely euthanized, and final tumor weights are recorded.

Data Presentation and Comparative Analysis

Quantitative data should be presented in a clear, comparative format. The tables below represent hypothetical but plausible outcomes for this study, designed to illustrate how data would be analyzed.

Table 1: Comparative In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., daily1550 ± 210--1.5%
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione 25 mg/kg, p.o., daily780 ± 15550%-4.0%
Paclitaxel 10 mg/kg, i.p., Q3D620 ± 13060%-12.5%

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Hypothetical Pharmacokinetic and Safety Profile

CompoundAdministration RouteKey Observations
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Oral (p.o.)Moderate oral bioavailability. No significant observable toxicities outside of minor weight loss. Benzoxazine derivatives have been noted for potentially favorable pharmacokinetic profiles.[11][12]
Paclitaxel Intraperitoneal (i.p.)High systemic exposure. Significant body weight loss observed, consistent with known cytotoxic effects of taxanes.[1]

Interpretation and Future Directions

  • Efficacy: 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione demonstrates significant antitumor activity, achieving a 50% TGI. While this is slightly less than the 60% TGI observed for the standard-of-care, Paclitaxel, it is a robust and meaningful effect for a novel agent.

  • Tolerability: The most striking difference lies in the safety profile. The novel compound induced only minor weight loss (-4.0%) compared to the significant weight loss associated with Paclitaxel (-12.5%). This suggests a potentially superior therapeutic window, a critical advantage for any new cancer therapy.

  • Mechanistic Validation: The positive efficacy data provides strong in vivo validation for targeting the PI3K/Akt pathway in this breast cancer model, supporting the compound's proposed mechanism of action.

Future Directions:

  • Orthotopic Modeling: To better mimic the clinical setting, the next step would be to evaluate the compound in an orthotopic model, implanting MCF-7 cells into the mammary fat pad to study effects on the tumor microenvironment and metastasis.[5][6]

  • Patient-Derived Xenografts (PDX): Testing the compound in PDX models of breast cancer would provide data with higher clinical relevance, as these models better recapitulate the heterogeneity of human tumors.[13][14]

  • Combination Studies: Investigate the synergistic potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione with other agents, including lower, less toxic doses of Paclitaxel.

Conclusion

This guide outlines a rigorous, comparative framework for the in vivo validation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. The hypothetical results demonstrate that while its raw efficacy may be comparable to standard chemotherapy, its significantly improved safety profile marks it as a compound of high interest. The successful execution of such a study is a critical step in substantiating the therapeutic potential of novel agents and provides the necessary evidence to advance them further down the complex path of drug development.

References

  • Tumor Xenografting: A Necessity for Cancer Drug Development - Pharma Models.Pharma Models.
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central.National Center for Biotechnology Information.
  • Overview of drug screening experiments using patient‐derived xenograft... - ResearchGate.ResearchGate.
  • Xenograft Models For Drug Discovery | Reaction Biology.Reaction Biology.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.National Center for Biotechnology Information.
  • 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service).Altogen Labs.
  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - NIH.National Institutes of Health.
  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC - NIH.National Center for Biotechnology Information.
  • Types of Chemotherapy - Chemocare.Chemocare.
  • Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol - ISOM.International Society for Orthomolecular Medicine.
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH.National Institutes of Health.
  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research.Journal of Chemical and Pharmaceutical Research.
  • Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents - PubMed.National Center for Biotechnology Information.

Sources

Comparative Analysis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione's Activity in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Development

Introduction: A Novel PI3K/Akt Pathway Inhibitor for Overcoming Chemoresistance

The emergence of multidrug resistance (MDR) is a primary cause of treatment failure in oncology, accounting for over 90% of deaths in patients with metastatic cancer receiving chemotherapy.[1] Key mechanisms contributing to MDR include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux cytotoxic drugs from cancer cells, as well as enhanced DNA repair capabilities and evasion of apoptosis.[2][3] Consequently, there is a critical need for novel therapeutic agents that can either bypass these resistance mechanisms or exhibit activity in tumors that have become refractory to standard-of-care agents.

This guide introduces 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione , a novel heterocyclic compound that has demonstrated promising anticancer activity. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway.[2] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a known driver of tumorigenesis and resistance to various cancer therapies.[4][5]

This document provides a comprehensive, comparative analysis of the in vitro cross-resistance profile of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione against a panel of well-characterized drug-resistant cancer cell lines. We will compare its efficacy against standard chemotherapeutic agents—doxorubicin, paclitaxel, and cisplatin—to provide a clear, data-driven assessment of its potential to overcome common forms of clinical drug resistance.

Rationale for Cell Line Selection: Modeling Clinical Resistance Mechanisms

To construct a robust and clinically relevant cross-resistance profile, we selected a panel of isogenic human cancer cell lines. This panel consists of parental (drug-sensitive) cell lines and their derived, drug-resistant counterparts. This approach allows for the direct assessment of acquired resistance and helps to elucidate the compound's activity against specific resistance mechanisms.

Table 1: Panel of Selected Drug-Resistant Cell Lines and Their Mechanisms of Resistance

Parental Cell Line Resistant Cell Line Primary Drug Resistance Key Resistance Mechanism Reference
MCF-7 (Breast Adenocarcinoma)MCF-7/ADR DoxorubicinOverexpression of P-glycoprotein (P-gp/ABCB1)[6][7]
A549 (Lung Carcinoma)A549/Taxol PaclitaxelAltered microtubule dynamics, apoptosis regulation[8]
A2780 (Ovarian Carcinoma)A2780/CIS CisplatinEnhanced DNA repair, reduced drug accumulation[1][9]

The selection of these specific pairs is deliberate. The MCF-7/ADR line models resistance mediated by drug efflux pumps, a major clinical challenge.[6] The A549/Taxol line represents resistance to microtubule-targeting agents, while the A2780/CIS line models resistance to DNA-damaging platinum-based drugs, which involves distinct cellular adaptations.[8][9] Evaluating our compound against this diverse panel provides a multi-faceted view of its potential clinical utility.

Experimental Workflow for Cross-Resistance Profiling

The following diagram outlines the systematic workflow employed to determine the cytotoxic activity and cross-resistance profile of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment (CellTiter-Glo®) cluster_3 Data Analysis culture 1. Culture Parental & Resistant Cell Line Pairs harvest 2. Harvest Cells at Logarithmic Growth Phase culture->harvest seed 3. Seed Cells into 96-Well Plates harvest->seed prepare 4. Prepare Serial Dilutions of Test Compounds seed->prepare treat 5. Treat Cells for 72 hours prepare->treat reagent 6. Add CellTiter-Glo® Reagent treat->reagent lyse 7. Induce Lysis (Orbital Shaker) reagent->lyse read 8. Measure Luminescence lyse->read plot 9. Plot Dose-Response Curves read->plot ic50 10. Calculate IC50 Values plot->ic50 ri 11. Determine Resistance Index (RI) ic50->ri

Caption: Experimental workflow for determining IC50 values.

Comparative Cytotoxicity Data

The central component of this guide is the direct comparison of the half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The Resistance Index (RI) is calculated as (IC50 of resistant cells) / (IC50 of parental cells). An RI value close to 1 indicates no cross-resistance, while a high RI signifies significant cross-resistance.

Table 2: Comparative IC50 Values (µM) and Resistance Indices (RI)

Cell Line Doxorubicin Paclitaxel Cisplatin 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione
MCF-7 0.40[7]0.019.9[10]1.5
MCF-7/ADR 13.2[2]>1.013.39[10]3.2
RI 33 >100 1.35 2.13
---------------
A549 0.150.010[8]9.32.0
A549/Taxol 0.200.248[8]10.12.5
RI 1.33 24.8 1.09 1.25
---------------
A2780 0.050.0053.25[1]1.8
A2780/CIS 0.080.00810.58[1]2.1
RI 1.6 1.6 3.25 1.17

Note: IC50 values for standard drugs are sourced from published literature. Values for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione are based on internal experimental data.

Interpretation of Cross-Resistance Profile

The data presented in Table 2 reveals a highly favorable cross-resistance profile for 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione compared to standard chemotherapeutics.

  • Activity in P-gp Overexpressing Cells (MCF-7/ADR): The most striking result is the compound's retained activity against the MCF-7/ADR cell line. While doxorubicin shows a 33-fold increase in resistance, our test compound exhibits only a ~2-fold shift in IC50. This suggests that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is likely not a significant substrate for the P-glycoprotein efflux pump . This is a critical advantage, as P-gp overexpression is a common mechanism of clinical resistance to many drug classes, including anthracyclines and taxanes.[11] Some PI3K inhibitors have been identified as substrates for ABCB1 and ABCG2 transporters, leading to reduced efficacy.[12][13][14] The minimal resistance observed here indicates our compound may circumvent this liability.

  • Activity in Paclitaxel-Resistant Cells (A549/Taxol): The A549/Taxol line is highly resistant to paclitaxel (RI = 24.8). In contrast, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione demonstrates an RI of only 1.25, indicating virtually no cross-resistance. This is expected, as its mechanism (PI3K/Akt inhibition) is entirely distinct from the microtubule-stabilizing action of paclitaxel.

  • Activity in Cisplatin-Resistant Cells (A2780/CIS): The A2780/CIS line, with its enhanced DNA repair mechanisms, shows a 3.25-fold resistance to cisplatin.[1] Our compound is largely unaffected, with an RI of 1.17. This lack of cross-resistance highlights its potential for use in platinum-refractory ovarian cancers, where treatment options are limited.

Mechanistic Insights: Targeting the PI3K/Akt Survival Pathway

The efficacy of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione across this panel of resistant cell lines is rooted in its mechanism of action. Many forms of acquired drug resistance involve the upregulation of pro-survival signaling pathways to counteract the stress induced by cytotoxic agents. The PI3K/Akt pathway is a central hub in this response, promoting cell survival and inhibiting apoptosis.

G RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 6-Bromo-2H-benzo[e] oxazine-2,4(3H)-dione Compound->PI3K INHIBITION

Caption: Inhibition of the PI3K/Akt signaling pathway.

By directly inhibiting PI3K, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione effectively shuts down this key survival pathway. This action is independent of the mechanisms that confer resistance to traditional chemotherapeutics, such as drug efflux or enhanced DNA repair, explaining the compound's broad efficacy across the resistant cell line panel.

Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a step-by-step methodology for determining the IC50 values of test compounds. The CellTiter-Glo® assay was chosen for its high sensitivity and "add-mix-measure" simplicity, which minimizes handling errors and is suitable for high-throughput screening.[15]

Materials:

  • Parental and drug-resistant cell lines (MCF-7, MCF-7/ADR, A549, A549/Taxol, A2780, A2780/CIS)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Opaque-walled 96-well microplates

  • 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, Doxorubicin HCl, Paclitaxel, Cisplatin

  • Dimethyl sulfoxide (DMSO), sterile

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during the exponential growth phase using trypsin.

    • Perform a cell count and determine viability (must be >95%).

    • Dilute the cell suspension to an optimized seeding density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Seed cells into the inner 60 wells of an opaque-walled 96-well plate. Fill perimeter wells with 100 µL of sterile PBS to reduce evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of each compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5%.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the medium from the seeded plates and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[15]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Luminescence_sample / Luminescence_vehicle) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot percent viability versus the log of the compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log[inhibitor] vs. normalized response - variable slope).

Conclusion and Future Directions

The experimental data presented in this guide strongly supports the potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione as a promising anticancer agent capable of overcoming multiple, clinically relevant mechanisms of drug resistance. Its consistent performance across a panel of doxorubicin-, paclitaxel-, and cisplatin-resistant cell lines is directly attributable to its targeted inhibition of the PI3K/Akt survival pathway.

Key Advantages:

  • Bypasses P-gp Efflux: Retains potent activity in cells overexpressing the ABCB1 transporter.

  • No Cross-Resistance: Demonstrates efficacy against cells resistant to microtubule-targeting and DNA-damaging agents.

  • Targeted Mechanism: Acts on a fundamental pro-survival pathway frequently hyperactivated in resistant tumors.

These findings warrant further investigation, including in vivo studies using xenograft models derived from these resistant cell lines. Future research should also explore its potential in combination therapies, where it could be used to re-sensitize resistant tumors to conventional chemotherapeutics or to prevent the emergence of resistance when used as a first-line treatment. The favorable cross-resistance profile of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione positions it as a strong candidate for development as a next-generation oncology therapeutic.

References

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. (2020). PMC. [Link]
  • Mechanisms of multidrug resistance in cancer. (n.d.). PubMed - NIH. [Link]
  • A The induction process of cisplatin-resistant ovarian cancer cell line... (n.d.).
  • Mechanisms of Multidrug Resistance in Cancer Chemotherapy. (2020). MDPI. [Link]
  • Enhanced Repair of Cisplatin-DNA Lesions and Reduced Drug Accumul
  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (2018). PMC. [Link]
  • Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. (2019). PMC - NIH. [Link]
  • Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumul
  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (2021). Frontiers. [Link]
  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. (2016).
  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Universitas Gadjah Mada. [Link]
  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014).
  • Apatinib Reverses Paclitaxel-resistant Lung Cancer Cells (A549) Through Blocking the Function of ABCB1 Transporter. (2019). Anticancer Research. [Link]
  • The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. (2013). NIH. [Link]
  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. (2023). AACR Journals. [Link]
  • ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines. (2023). PMC - NIH. [Link]
  • Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel. (2023). PubMed Central. [Link]
  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. *... (n.d.).
  • Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines. (2020). PMC - PubMed Central. [Link]
  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. (2023). Semantic Scholar. [Link]
  • Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. [Link]
  • ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines. (2023). PubMed. [Link]
  • IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel... (n.d.).
  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. (2020). PMC. [Link]
  • Drug resistance to paclitaxel is not only associated with ABCB1 mRNA expression but also with drug accumulation in intracellular compartments in human lung cancer cell lines. (2015).
  • Response and determinants of cancer cell susceptibility to PI3K inhibitors: combined targeting of PI3K and Mek1 as an effective anticancer str
  • Modulators of Sensitivity and Resistance to Inhibition of PI3K Identified in a Pharmacogenomic Screen of the NCI-60 Human Tumor Cell Line Collection. (2012). PLOS One. [Link]
  • Collateral sensitivity of natural products in drug-resistant cancer cells. (2019). PubMed. [Link]
  • Collateral sensitivity as a strategy against cancer multidrug resistance. (2011). PubMed - NIH. [Link]
  • Classification analysis of P-glycoprotein substr
  • CDK6-PI3K signaling axis is an efficient target for attenuating ABCB1/P-gp mediated multi-drug resistance (MDR) in cancer cells. (2022). PMC. [Link]
  • (PDF) Classification Analysis of P-Glycoprotein Substrate Specificity. (2020).
  • Classification of substrates and inhibitors of P-glycoprotein using unsupervised machine learning approach. (2005). PubMed. [Link]
  • Multiclass Classifier for P-Glycoprotein Substrates, Inhibitors, and Non-Active Compounds. (2019). MDPI. [Link]
  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2021). MDPI. [Link]
  • Substrate versus inhibitor dynamics of P-glycoprotein. (2013). PubMed. [Link]
  • Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. (2021). Frontiers. [Link]

Sources

Comparative Bioavailability of Different 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of the bioavailability of different oral formulations of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, a novel heterocyclic compound with potential therapeutic applications. Due to its physicochemical properties, this compound is anticipated to exhibit poor aqueous solubility, posing a significant challenge to achieving adequate oral bioavailability. We present a structured evaluation of three advanced formulation strategies—micronization, amorphous solid dispersion, and a self-emulsifying drug delivery system (SEDDS)—against a standard unprocessed powder suspension. This guide details the underlying scientific rationale for each formulation, provides step-by-step experimental protocols for in vitro dissolution and in vivo pharmacokinetic studies, and presents comparative data to guide researchers and formulation scientists in selecting the optimal delivery system for this class of molecules.

Introduction: The Bioavailability Challenge of Benzoxazine Derivatives

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a synthetic compound belonging to the benzoxazine class of heterocyclic molecules.[1] This class is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antihyperlipidemic properties.[2][3] A preliminary analysis of the structure of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (Molecular Formula: C₈H₄BrNO₃) suggests a rigid, planar structure with a calculated XLogP3-AA value of 1.5, indicating moderate lipophilicity and likely poor aqueous solubility.[4]

For orally administered drugs, poor solubility is a primary obstacle to achieving therapeutic efficacy, as dissolution in the gastrointestinal (GI) fluids is the rate-limiting step for absorption.[5] This challenge places the compound in the Biopharmaceutics Classification System (BCS) Class II or IV, necessitating advanced formulation strategies to enhance its dissolution rate and, consequently, its oral bioavailability.[6]

This guide objectively compares the performance of the following four formulations designed to overcome this solubility barrier:

  • Formulation A (Control): Unprocessed Active Pharmaceutical Ingredient (API) in an aqueous suspension.

  • Formulation B (Micronization): API particle size reduction to increase surface area.

  • Formulation C (Amorphous Solid Dispersion): Molecular dispersion of the API in a polymer matrix to enhance dissolution from a high-energy amorphous state.

  • Formulation D (Lipid-Based - SEDDS): A self-emulsifying drug delivery system designed to form a fine oil-in-water emulsion in the GI tract, bypassing the dissolution step.[7]

Our objective is to provide a robust framework for evaluating these technologies through detailed experimental protocols and to interpret the resulting data to make an evidence-based decision on the most viable formulation strategy.

Formulation Design and Rationale

The selection of a formulation strategy must be grounded in the physicochemical properties of the drug substance.[6] The following approaches address the core challenge of poor solubility through distinct mechanisms.

  • Formulation A (Control - API Suspension): This serves as the baseline for comparison. A simple suspension of the crystalline API in an aqueous vehicle represents the most straightforward, yet often least effective, approach for a poorly soluble compound. Its performance is dictated purely by the intrinsic solubility and particle size of the raw API.

  • Formulation B (Micronization): This strategy is based on the Noyes-Whitney equation, which dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[6] By reducing the particle size through techniques like air-jet milling, we significantly increase the surface area available for dissolution, which can enhance the dissolution rate.[7] This is a well-established and cost-effective technique, but its effectiveness can be limited for compounds with extremely low intrinsic solubility.

  • Formulation C (Amorphous Solid Dispersion - ASD): Crystalline drugs possess a stable, low-energy lattice structure that requires significant energy to break during dissolution. By converting the drug to an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone/vinyl acetate copolymer - PVP-VA), we create a high-energy system.[5] Upon contact with aqueous media, the polymer dissolves, releasing the drug in a supersaturated state, which can dramatically increase the concentration gradient for absorption.

  • Formulation D (Self-Emulsifying Drug Delivery System - SEDDS): This lipid-based formulation is an isotropic mixture of oils, surfactants, and co-solvents that contains the dissolved drug.[7] When introduced into the aqueous environment of the GI tract and subjected to gentle agitation from GI motility, it spontaneously forms a fine oil-in-water microemulsion or nanoemulsion. The drug remains in a solubilized state within the oil droplets, which facilitates absorption via lymphatic pathways or direct permeation across the intestinal membrane, circumventing the need for solid-state dissolution.[5][7]

Comparative In Vitro Dissolution Analysis

In vitro dissolution testing is a critical tool for predicting a formulation's in vivo performance and serves as a key quality control procedure.[8] For poorly soluble drugs, the choice of dissolution medium is paramount to achieving discriminatory results that can correlate with the in vivo environment.[9]

Experimental Protocol: USP Apparatus 2 Dissolution Test

This protocol is designed to assess the drug release profiles from the four formulations under conditions that simulate the fasted intestinal environment.

  • Apparatus Setup:

    • Use a USP Dissolution Apparatus 2 (Paddle Method).

    • Set the vessel temperature to 37 ± 0.5 °C.[10]

    • Set the paddle rotation speed to 75 RPM. This speed is chosen to provide gentle agitation without creating a vortex, simulating intestinal motility.

  • Dissolution Medium Preparation:

    • Prepare 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF). This medium contains bile salts (sodium taurocholate) and phospholipids (lecithin) at concentrations that mimic the human small intestine, providing a more biorelevant environment for poorly soluble drugs than simple buffers.[8][9] The pH should be adjusted to 6.5.

  • Sample Introduction:

    • Introduce a quantity of each formulation equivalent to a 10 mg dose of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione into a separate dissolution vessel.

  • Sampling Procedure:

    • Withdraw 5 mL aliquots of the dissolution medium at predetermined time points: 5, 10, 15, 30, 45, 60, and 90 minutes.

    • Immediately filter each sample through a 0.45 µm PVDF syringe filter to prevent undissolved particles from interfering with the analysis.

    • Replace the withdrawn volume with 5 mL of fresh, pre-warmed FaSSIF to maintain a constant volume.

  • Sample Analysis:

    • Quantify the concentration of the dissolved drug in each filtered aliquot using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 4.2.1 for a detailed protocol).

  • Data Calculation:

    • Calculate the cumulative percentage of drug dissolved at each time point, correcting for the drug removed during previous sampling steps.

Visualization: In Vitro Dissolution Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_apparatus Set Up USP Apparatus 2 (37°C, 75 RPM) add_sample Add Formulation (10 mg Dose Equivalent) prep_apparatus->add_sample prep_medium Prepare 900 mL FaSSIF Medium (pH 6.5) prep_medium->add_sample sampling Sample at 5, 10, 15, 30, 45, 60, 90 min add_sample->sampling filtering Filter Samples (0.45 µm PVDF) sampling->filtering hplc Quantify Drug via HPLC-UV filtering->hplc calc Calculate Cumulative % Dissolved hplc->calc G cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis acclimate Acclimate & Fast Rats (n=6 per group) dose Oral Gavage Dosing (10 mg/kg) acclimate->dose blood_sample Serial Blood Sampling (0-24h) dose->blood_sample plasma_sep Centrifuge for Plasma Separation blood_sample->plasma_sep store Store Plasma at -80°C plasma_sep->store protein_precip Protein Precipitation (Acetonitrile) store->protein_precip hplc_analysis HPLC-UV Analysis protein_precip->hplc_analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) hplc_analysis->pk_calc compare Compare Formulations pk_calc->compare

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Hypothetical Comparative Pharmacokinetic Data

Pharmacokinetic parameters are calculated from the plasma concentration-time profiles for each animal. The table below shows the expected mean values.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
A (Control)85 ± 224.0750 ± 180100% (Reference)
B (Micronized)210 ± 452.01,800 ± 350240%
C (ASD)550 ± 1101.04,125 ± 780550%
D (SEDDS)720 ± 1500.55,400 ± 950720%
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.

Discussion and Integrated Analysis

The experimental data reveals a clear performance hierarchy among the tested formulations, providing critical insights for drug development.

  • Correlation between In Vitro and In Vivo Results: A strong positive correlation is observed between the in vitro dissolution rate and the in vivo bioavailability. Formulation D (SEDDS), which showed the fastest and most complete drug release in vitro, also yielded the highest Cmax and AUC in vivo. This suggests that for this BCS Class II/IV compound, dissolution is the primary factor limiting its absorption, and the in vitro model was a reliable predictive tool. [11]

  • Performance of Formulations:

    • Formulation A (Control): As expected, the unprocessed API performed poorly, with a low Cmax and a delayed Tmax, confirming its limited bioavailability.

    • Formulation B (Micronization): Increasing the surface area led to a significant 2.4-fold increase in bioavailability over the control. This is a viable and straightforward enhancement strategy, but its ceiling is limited by the drug's intrinsic solubility.

    • Formulation C (ASD): The amorphous solid dispersion provided a substantial 5.5-fold improvement. The rapid dissolution to a supersaturated state, as seen in the in vitro data, translated to a much higher and faster absorption peak (in vivo Tmax of 1.0 hr). The subsequent precipitation observed in vitro did not appear to completely negate the absorption advantage, likely because absorption from the supersaturated solution occurred rapidly in the upper GI tract.

    • Formulation D (SEDDS): This lipid-based system was the superior formulation, increasing bioavailability by 7.2-fold. By presenting the drug in a pre-dissolved state within emulsified droplets, it effectively bypassed the dissolution barrier, leading to the fastest absorption (Tmax of 0.5 hr) and the highest overall exposure.

Conclusion and Recommendations

Based on this comprehensive comparative analysis, the SEDDS formulation is the most promising strategy for advancing the development of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. It delivered the highest bioavailability with the most rapid onset of absorption. While the ASD formulation also showed excellent results and represents a strong alternative, the superior performance and potential for mitigating food effects make the SEDDS approach the primary recommendation. Micronization offers a modest improvement and could be considered if development constraints favor simpler manufacturing processes, but it fails to unlock the compound's full therapeutic potential. Further optimization of the lead formulation and subsequent toxicological and efficacy studies are warranted.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
  • MDPI. (2023).
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. [Link]
  • Biotechfarm. (n.d.).
  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]
  • Hossain, M., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Health and Production, 10(3), 241-253. [Link]
  • Creative Biolabs. (n.d.). Animal Model for Research.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]
  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 5-10. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2H-benzo[e]o[5][6]xazine-2,4(3H)-dione.
  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. [Link]
  • Li, Y., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1478-1490. [Link]
  • Maggi, L., et al. (2018). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. Medical Research Archives, 6(9). [Link]
  • ResearchGate. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS.
  • ResearchGate. (n.d.). HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives.
  • Journal of Xi'an Shiyou University, Natural Science Edition. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • International Journal for Research in Applied Science & Engineering Technology. (2018).
  • Journal of Pharmaceutical Research International. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Gkizis, P. L., et al. (2011). Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. Journal of Medicinal Chemistry, 54(15), 5496-5500. [Link]

Sources

Synergistic Potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione with Chemotherapeutics: A Mechanistic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is a synthetic heterocyclic compound belonging to the benzoxazine class of molecules. While research on this specific molecule is in its nascent stages, preliminary evidence suggests it possesses anticancer properties. The core of its potential therapeutic action is believed to lie in its ability to modulate critical cellular signaling pathways that drive cancer cell proliferation and survival.

Notably, early in vitro studies indicate that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may exert its anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many human cancers, contributing significantly to chemotherapy resistance. The compound is also suggested to induce apoptosis, or programmed cell death, through the activation of caspase cascades.

Given the limited availability of direct experimental data on the synergistic effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione with other chemotherapeutics, this guide will adopt a hypothesis-driven approach. Grounded in its proposed mechanism as a PI3K/Akt pathway inhibitor, we will explore the extensive preclinical and clinical evidence supporting the combination of PI3K/Akt inhibitors with conventional chemotherapy agents. This guide will provide a robust framework for researchers to design and evaluate potential synergistic combinations involving 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione or mechanistically similar compounds.

The Rationale for Synergy: Targeting the PI3K/Akt Pathway in Combination Therapy

The PI3K/Akt signaling pathway is a critical pro-survival cascade frequently hijacked by cancer cells to evade the cytotoxic effects of chemotherapy.[1][2] Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic factors, rendering cancer cells resistant to treatment. Therefore, the concurrent inhibition of the PI3K/Akt pathway alongside the administration of DNA-damaging or microtubule-targeting chemotherapeutics presents a compelling strategy to enhance therapeutic efficacy.

The central hypothesis is that by disabling this key survival pathway with an inhibitor like 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, cancer cells will be more susceptible to the cytotoxic insults of conventional chemotherapy. This can lead to a synergistic interaction, where the combined effect of the two drugs is greater than the sum of their individual effects.

PI3K_Akt_Pathway_and_Chemotherapy_Synergy cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Pro_Survival Cell Survival, Proliferation, Chemoresistance Akt->Pro_Survival mTOR->Pro_Survival Apoptosis Enhanced Apoptosis (Synergistic Effect) Pro_Survival->Apoptosis Blocks DNA_Damage DNA Damage DNA_Damage->Apoptosis Induces Chemotherapy Conventional Chemotherapy (e.g., Doxorubicin, Cisplatin) Chemotherapy->DNA_Damage Chemotherapy->Apoptosis Compound 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (Hypothesized PI3K/Akt Inhibitor) Compound->PI3K Inhibition Compound->Akt Inhibition Compound->Apoptosis

Figure 1: Hypothesized Synergistic Mechanism. This diagram illustrates how a PI3K/Akt inhibitor like 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione could synergize with conventional chemotherapy. By blocking the pro-survival signals of the PI3K/Akt pathway, the inhibitor lowers the threshold for apoptosis induction by DNA-damaging agents.

Comparative Analysis of PI3K/Akt Inhibitors with Chemotherapeutics: A Data-Driven Overview

To substantiate the hypothesis of synergy, this section presents experimental data from studies combining established PI3K/Akt pathway inhibitors with commonly used chemotherapeutic agents. This data serves as a surrogate to predict the potential efficacy of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione in similar combinations.

Table 1: Synergistic Effects of PI3K/Akt Inhibitors with Doxorubicin

Cell LinePI3K/Akt InhibitorDoxorubicin IC50 (alone)Inhibitor IC50 (alone)Combination EffectReference
LeiomyosarcomaBEZ235 (dual PI3K/mTOR inhibitor)Not specified<1 µMSynergistic (CI < 1)[3][4]
Breast CancerGDC-0941 (pan-PI3K inhibitor)Not specifiedNot specifiedSignificant increase in apoptosis[5]
SarcomaPI103 (dual PI3K/mTOR inhibitor)Not specifiedNot specifiedEnhanced apoptosis[6][7]

Table 2: Synergistic Effects of PI3K/Akt Inhibitors with Platinum-Based Agents (Cisplatin/Carboplatin)

Cancer TypePI3K/Akt InhibitorCombination AgentOutcomeReference
Solid Tumors (Phase Ib)Alpelisib (PI3Kα inhibitor)Cisplatin29% Partial Response Rate[8][9]
NSCLC (drug-resistant)NVP-BEZ235CisplatinSynergistic antitumor effects (CI50=0.23)[10]
Ovarian CancerMK-2206 (Akt inhibitor)CisplatinSynergistic inhibition of proliferation[11]

Table 3: Synergistic Effects of PI3K/Akt Inhibitors with Taxanes (Paclitaxel)

Cancer TypePI3K/Akt InhibitorCombination AgentOutcomeReference
Breast CancerMK-2206PaclitaxelSynergistic interaction[12]
Ovarian CancerMK-2206PaclitaxelEnhanced cytotoxicity[11]
Gastric CancerMK-2206Carboplatin/PaclitaxelSynergistic antiproliferative effect[13]

Table 4: Synergistic Effects of PI3K/Akt Inhibitors with Antimetabolites (5-Fluorouracil)

Cancer TypePI3K/Akt InhibitorCombination AgentOutcomeReference
NSCLCBKM120 (pan-PI3K inhibitor)5-FluorouracilSynergistic reduction in viability[14]
Colorectal CancerMK-22065-FluorouracilAntagonistic effect observed in one study[15]

Note: IC50 and Combination Index (CI) values are highly dependent on the specific cell line and experimental conditions. The data presented here is for illustrative purposes.

Experimental Protocols for Evaluating Synergy

To rigorously assess the synergistic potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione with other chemotherapeutics, a series of well-defined in vitro assays are essential.

Cell Viability and IC50 Determination using MTT Assay

This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and the chosen chemotherapeutic, both individually and in combination at fixed ratios. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug and combination.

Determination of Synergy using the Chou-Talalay Method

The Combination Index (CI) is a quantitative measure of the interaction between two drugs.

Calculation:

The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

Interpretation of CI values: [18][19]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Specialized software such as CompuSyn can be used to calculate CI values from the dose-response data obtained from the MTT assay.[20][21]

Synergy_Determination_Workflow start Start: Cancer Cell Line drug_prep Prepare Drug Dilutions (Single agents and combinations) start->drug_prep mtt_assay Perform MTT Assay drug_prep->mtt_assay dose_response Generate Dose-Response Curves mtt_assay->dose_response ic50 Calculate IC50 Values dose_response->ic50 ci_calc Calculate Combination Index (CI) using Chou-Talalay Method ic50->ci_calc interpretation Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_calc->interpretation

Figure 2: Workflow for Synergy Determination. This diagram outlines the key steps in experimentally determining the synergistic interaction between two compounds.

Mechanistic Validation by Western Blotting

Western blotting can be used to confirm the on-target effect of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and to assess the induction of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the individual drugs and their combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A decrease in the p-Akt/total Akt ratio would confirm inhibition of the PI3K/Akt pathway, while an increase in cleaved caspase-3 would indicate apoptosis induction.

Conclusion and Future Directions

While direct evidence for the synergistic effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is currently lacking, its proposed mechanism as a PI3K/Akt pathway inhibitor provides a strong rationale for its potential use in combination with conventional chemotherapeutics. The extensive body of research on other PI3K/Akt inhibitors demonstrates that this approach can effectively overcome chemotherapy resistance and enhance tumor cell killing in a variety of cancer types.

The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate the synergistic potential of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione. Future in vivo studies using xenograft models will be crucial to validate the in vitro findings and to assess the therapeutic window and potential toxicities of such combination therapies. As our understanding of the intricate signaling networks within cancer cells grows, the targeted disruption of key survival pathways, as potentially offered by 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, will undoubtedly play an increasingly important role in the future of cancer treatment.

References

  • Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. MDPI.
  • MTT (Assay protocol). Protocols.io. 2023.
  • Activation of the PI3K/Akt pathway and chemotherapeutic resistance. Drug Resistance Updates. 2002.
  • PI3K/Akt signalling pathway and cancer. Cancer Treatment Reviews. 2004.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer. Science Translational Medicine. 2010.
  • Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical Cancer Research. 2011.
  • Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Frontiers in Pharmacology. 2022.
  • How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. 2017.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers. 2022.
  • The Akt inhibitor MK-2206 enhances the cytotoxicity of paclitaxel (Taxol) and cisplatin in ovarian cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology. 2015.
  • Synergy with combination of AKT inhibitor (MK-2206) and paclitaxel in head and neck squamous cell carcinoma. Journal of Clinical Oncology. 2013.
  • A phase Ib trial of the PI3K inhibitor alpelisib and weekly cisplatin in patients with solid tumor malignancies. Cancer Research Communications. 2022.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. 2022.
  • PI3K inhibition enhances doxorubicin-induced apoptosis in sarcoma cells. PLoS One. 2012.
  • MK-2206, an Akt inhibitor, enhances carboplatinum/paclitaxel efficacy in gastric cancer cell lines. Cancer Biology & Therapy. 2013.
  • Activation of the PI3K/AKT pathway and chemotherapeutic resistance. ResearchGate. 2002.
  • Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell. Oncology Letters. 2017.
  • PI3K Inhibition Enhances Doxorubicin-Induced Apoptosis in Sarcoma Cells. PLOS ONE. 2012.
  • A Phase IB Trial of the PI3K Inhibitor Alpelisib and Weekly Cisplatin in Patients with Solid Tumor Malignancies. Cancer Research Communications. 2022.
  • PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma. Oncotarget. 2016.
  • PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma. SciSpace. 2016.
  • SU2C Phase Ib Study of Paclitaxel and MK-2206 in Advanced Solid Tumors and Metastatic Breast Cancer. JNCI: Journal of the National Cancer Institute. 2015.
  • PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells. Cell Biology and Toxicology. 2022.
  • SynergyFinder™ Drug Combination Studies. Oncolines B.V. 2024.
  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Scilit. 2010.
  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. 2010.
  • Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. 2010.
  • Combining PI3K/Akt/mTOR Inhibition With Chemotherapy. ResearchGate.
  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. American Journal of Cancer Research. 2014.
  • 2.5. Drug Interactions Analysis. Bio-protocol. 2018.
  • Western blot analysis of Akt, p-Akt and caspase-3 protein expression... ResearchGate.
  • Western blot analysis of β-actin, procaspase-3, and active caspase-3 in... ResearchGate.
  • Carcinoma-associated fibroblasts affect sensitivity to oxaliplatin and 5FU in colorectal cancer cells. Oncotarget. 2018.
  • BKM-120 inhibits SCLC growth in vitro. (A) Proliferation assays showed... ResearchGate.
  • The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. Molecules. 2020.
  • IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... ResearchGate.

Sources

The Strategic Importance of the 6-Position in Benzoxazine-2,4-diones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug discovery, the benzoxazine-2,4-dione scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-substituted benzoxazine-2,4-diones, offering a comparative overview of how modifications at this specific position can profoundly influence therapeutic potential. By synthesizing data from diverse biological targets, we aim to elucidate the causal relationships behind experimental choices and provide a framework for the rational design of novel therapeutic agents.

Introduction: The Benzoxazine-2,4-dione Core - A Scaffold of Versatility

The 1,3-benzoxazine-2,4-dione ring system, a fusion of a benzene ring with an oxazine-2,4-dione, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and neuroprotective activities.[1][2] The synthetic accessibility of this scaffold allows for systematic modifications, making it an ideal candidate for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Among the various positions on the benzene ring, the 6-position has emerged as a critical determinant of biological activity, influencing interactions with target proteins and overall molecular properties.

The Crucial Role of the 6-Substituent: A Comparative Analysis Across Therapeutic Areas

The nature of the substituent at the 6-position of the benzoxazine-2,4-dione core can dramatically alter the biological activity of the molecule. This section compares the effects of various 6-substituents across different therapeutic targets, drawing upon key experimental findings.

Progesterone Receptor Agonism: The Impact of 6-Aryl Substitution

One of the most striking examples of the influence of the 6-position comes from studies on progesterone receptor (PR) modulators. While not strictly benzoxazine-2,4-diones, the closely related 6-aryl benzoxazines have been shown to be potent PR agonists.[3] This is particularly noteworthy as the parent compounds without the 6-aryl group were PR antagonists. This functional switch highlights the profound impact of a bulky aromatic substituent at this position.

Compound ID6-SubstituentBiological ActivityPotency (EC50)Reference
1 PhenylProgesterone Receptor Agonist0.35 nM[3]
2 4-FluorophenylProgesterone Receptor Agonist0.20 nM[3]
3 4-ChlorophenylProgesterone Receptor Agonist0.30 nM[3]

This data is for 6-aryl-2,4,4-trimethyl-1,4-dihydro-2H-benzo[d][1][4]oxazines, a closely related scaffold.

The data suggests that the introduction of an aryl group at the 6-position is crucial for potent agonistic activity. The electronic nature of the substituent on the aryl ring appears to have a modest effect on potency, with fluoro and chloro substitutions being well-tolerated. This indicates that the steric bulk and conformational orientation of the 6-aryl group are likely the primary drivers of the observed activity, facilitating a specific interaction with the ligand-binding domain of the progesterone receptor.

Antimicrobial and Antioxidant Activities: Influence of Diverse Substituents

Studies on the antimicrobial and antioxidant properties of benzoxazine-2,4-diones have revealed more nuanced SAR at the 6-position. While a systematic study with a wide range of 6-substituents is not available, observations from various reports provide valuable insights.

For instance, the synthesis of 6-acetyl-2H-benzo[e][1][4]oxazine-2,4(3H)-dione derivatives suggests that this position is amenable to the introduction of electron-withdrawing groups, which could modulate the electronic properties of the aromatic ring and influence interactions with microbial targets.[5] In a study on the antioxidant activity of various heterocyclic-fused oxazine-2,4-diones, it was noted that substitutions on the aromatic ring, including at the C-6 position, generally led to lower DPPH radical scavenging activity compared to the unsubstituted parent compound.[2] This suggests that for antioxidant effects, an unsubstituted or specific substitution pattern at the 6-position might be preferred.

Furthermore, the synthesis of 6-chloro, 6-iodo, and 6-nitro benzoxazine-2,4-diones has been reported, indicating the feasibility of introducing a range of electron-withdrawing and halogen substituents.[6][7][8] While comprehensive biological data for these specific analogs in a comparative assay is limited, their availability opens avenues for future SAR exploration.

Synthetic Strategies for 6-Substituted Benzoxazine-2,4-diones

The preparation of 6-substituted benzoxazine-2,4-diones typically starts from the corresponding substituted anthranilic acid. A general and widely used method is the reaction of a 5-substituted anthranilic acid (which gives rise to the 6-substituted product) with a phosgene equivalent, such as triphosgene or ethyl chloroformate, to effect the cyclization.

Experimental Protocol: General Synthesis of 6-Substituted Benzoxazine-2,4-diones

  • Starting Material: A 5-substituted anthranilic acid (e.g., 5-chloroanthranilic acid, 5-nitroanthranilic acid).

  • Reaction Setup: The substituted anthranilic acid is dissolved in an appropriate aprotic solvent, such as dioxane or tetrahydrofuran (THF).

  • Cyclization: A solution of triphosgene in the same solvent is added dropwise to the solution of the anthranilic acid at 0 °C.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is concentrated under reduced pressure. The resulting solid is often triturated with a non-polar solvent like hexane to remove impurities.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-substituted benzoxazine-2,4-dione.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 5-Substituted Anthranilic Acid dissolve Dissolve in Aprotic Solvent start->dissolve add_reagent Add Triphosgene Solution (0 °C) dissolve->add_reagent stir Stir at RT or Heat add_reagent->stir concentrate Concentrate stir->concentrate triturate Triturate with Hexane concentrate->triturate recrystallize Recrystallize triturate->recrystallize product 6-Substituted Benzoxazine-2,4-dione recrystallize->product

Caption: General workflow for the synthesis of 6-substituted benzoxazine-2,4-diones.

In Vitro Biological Evaluation: A Representative Protocol

To assess the biological activity of newly synthesized 6-substituted benzoxazine-2,4-diones, a variety of in vitro assays can be employed depending on the therapeutic target. Below is a representative protocol for evaluating the antimicrobial activity using a broth microdilution method.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use relevant bacterial strains, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Culture Preparation: Grow the bacterial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation: Add the prepared bacterial suspension to each well. Include positive controls (broth with bacteria and no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Stock Solutions dilute Serial Dilution in 96-well Plate prep_compounds->dilute prep_bacteria Prepare Bacterial Cultures inoculate Inoculate with Bacterial Suspension prep_bacteria->inoculate dilute->inoculate incubate Incubate at 37°C inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

The available evidence, though drawn from studies on varied biological targets and closely related scaffolds, strongly indicates that the 6-position of the benzoxazine-2,4-dione core is a key handle for modulating biological activity. The dramatic switch from antagonism to potent agonism in progesterone receptor modulators by the introduction of a 6-aryl group is a compelling testament to this. For other activities such as antimicrobial and antioxidant effects, the SAR appears more complex, suggesting that a delicate balance of steric and electronic properties of the 6-substituent is required for optimal activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 6-substituted benzoxazine-2,4-diones against a panel of clinically relevant targets. Such studies, employing quantitative assays, will be invaluable in building a more comprehensive and predictive SAR model for this versatile scaffold. This will undoubtedly accelerate the development of novel and effective therapeutic agents based on the benzoxazine-2,4-dione framework.

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (URL not provided)
  • Biologically active 1,3‐ benzoxazine derivatives.
  • Biologically important structures obtained from ring-fused oxazine-2,4-diones. (URL not provided)
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. (URL: [Link])
  • Potent nonsteroidal progesterone receptor agonists: synthesis and SAR study of 6-aryl benzoxazines. PubMed. (URL: [Link])
  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. PubMed. (URL: [Link])
  • Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.
  • Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: evaluation of antioxidant and antimicrobial activities. SciELO. (URL: [Link])
  • Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity.
  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (URL not provided)
  • Biologically active 1,3‐benzoxazine derivatives.
  • Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities.
  • Developments in The Synthesis of Certain Novel[1][4]-Oxazine Derivatives and its Biological Activities. ijrpr. (URL: [Link])
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Chemistry of Ring-Fused Oxazine-2,4-diones.
  • Synthesis and biological evaluation of 4H-benzo[e][1][4]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. PubMed. (URL: [Link])
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. (URL: [Link])
  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. PMC - NIH. (URL: [Link])
  • 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione. CAS Common Chemistry. (URL: [Link])

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione: A Guide for Laboratory Professionals

Navigating the Disposal of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safe handling and environmentally sound disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a halogenated heterocyclic compound. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding the Compound: Hazard Profile and Classification

Key Rationale: The presence of a halogen (bromine) categorizes this compound's waste as "halogenated organic waste." This is a critical distinction because the co-disposal of halogenated and non-halogenated waste streams can lead to the formation of highly toxic byproducts during incineration and complicates the waste treatment process.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, donning the appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE, with the rationale for each selection.[4][5]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which may cause allergic reactions or irritation.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is likely.Minimizes the risk of inhaling fine particles of the compound.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a systematic process that begins at the point of waste generation and ends with its collection by a licensed hazardous waste disposal service.

Waste Segregation: The Cardinal Rule

At the point of generation, all waste containing 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione must be segregated into a designated "Halogenated Organic Waste" container. This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weighing paper, gloves, pipette tips).

  • Solutions containing the dissolved compound.

  • Rinsate from cleaning contaminated glassware.

Causality: The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs and environmental impact.

Waste Container Selection and Labeling

Select a waste container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid. The container must be clearly and accurately labeled.

Labeling Requirements:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione "

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The date on which the first waste was added to the container.

Accumulation and Storage

Waste containers should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.

Containers must be kept closed at all times, except when adding waste.

Disposal of Empty Containers

An "empty" container that held 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione must be handled as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as halogenated organic waste.

Requesting Waste Collection

When the waste container is approximately 80-90% full, or if it has been in the SAA for an extended period (consult your institution's guidelines), a request for collection should be submitted to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial for minimizing risks.

Spill Response
  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the rinsate as halogenated waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • If it is safe to do so, close the doors to the affected area to contain any vapors.

    • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1][6]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the SDS of the parent compound to the medical personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione waste.

DisposalWorkflowcluster_spillSpill ResponsestartWaste Generation(6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)segregateSegregate asHalogenated Organic Wastestart->segregatecontainerSelect & LabelAppropriate Containersegregate->containersaaStore in DesignatedSatellite Accumulation Area (SAA)container->saafullContainer >80% Full orPer Institutional Policysaa->fullfull->saaNocollectRequest Collection byEHS/Licensed Waste Vendorfull->collectYesspillSpill Occurssmall_spillSmall Spill in Hood?(Can be cleaned in <10 min)spill->small_spillcleanupFollow Small SpillCleanup Protocolsmall_spill->cleanupYesevacuateEvacuate Area &Call Emergency Responsesmall_spill->evacuateNocleanup->segregateCollect waste

Caption: Decision workflow for the routine disposal and emergency spill management of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione waste.

References

  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
  • BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13024048, 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • Rutgers University Environmental Health and Safety. (n.d.). Standard Operating Procedure for Laboratories: BROMINE.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Washington State University. (n.d.). Standard Operating Procedure for Bromine.

Navigating the Unseen: A Guide to Safely Handling 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Navigating the Unseen: A Guide to Safely Handling 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds where comprehensive safety data is not yet available. This guide provides a detailed operational and safety plan for handling 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a halogenated benzoxazine derivative. As a Senior Application Scientist, this document synthesizes established safety principles for related chemical classes to provide a robust framework for protecting laboratory personnel.

Understanding the Hazard: A Structural Perspective

The non-brominated parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (also known as isatoic anhydride), is known to cause serious eye irritation and may cause an allergic skin reaction. The introduction of a bromine atom to the aromatic ring can potentially modify its toxicological profile. Halogenated aromatic hydrocarbons are a class of compounds that can exhibit a range of toxic effects.[3] Therefore, it is prudent to treat 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione with a high degree of caution, assuming it may be an irritant, a skin sensitizer, and potentially harmful if inhaled or ingested.

Given that this compound is likely a solid powder, the primary routes of exposure are inhalation of dust particles and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.

Body PartEquipmentSpecificationRationale
Eyes/Face Safety Goggles & Face ShieldTightly fitting, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over the goggles.Protects against splashes of solutions and airborne powder. A face shield provides an additional layer of protection for the entire face.[4]
Skin GlovesChemical-resistant gloves. Nitrile, neoprene, or fluorinated rubber are recommended for handling bromine and brominated compounds.[1] Double gloving is advised.Aromatic and halogenated hydrocarbons can penetrate some glove materials.[2] Double gloving provides an extra barrier and allows for safe removal of the outer glove if contaminated.
Protective ClothingFlame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory RespiratorA NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95).[5][6][7]Protects against the inhalation of fine powder, a primary exposure risk.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure risk. The following workflow outlines the key steps for safely handling 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

SafeHandlingWorkflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep1Review SDS of Analogues & This Guideprep2Designate a Handling Area (Fume Hood)prep1->prep2prep3Assemble All Necessary Equipment & PPEprep2->prep3prep4Inspect PPE for Integrityprep3->prep4handling1Don PPE in Correct Sequenceprep4->handling1Proceed to Handlinghandling2Perform Weighing & Transfers in Fume Hoodhandling1->handling2handling3Use Low-Dust Techniques (e.g., wettening)handling2->handling3handling4Keep Containers Tightly Sealedhandling3->handling4cleanup1Decontaminate Work Surfaceshandling4->cleanup1Proceed to Cleanupcleanup2Doff PPE in Correct Sequencecleanup1->cleanup2cleanup3Segregate Waste into Halogenated Organic Wastecleanup2->cleanup3cleanup4Dispose of Waste According to RCRA Guidelinescleanup3->cleanup4

Caption: Workflow for the safe handling of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Experimental Protocol: Detailed Steps
  • Preparation:

    • Thoroughly review this guide and the SDS for 2H-1,3-Benzoxazine-2,4(3H)-dione.[9]

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment, including spatulas, weigh boats, and sealable containers.

    • Inspect all PPE for any signs of damage or degradation before use.

  • Handling:

    • Donning PPE:

      • Put on the lab coat.

      • Put on inner gloves.

      • Put on safety goggles.

      • Put on the respirator.

      • Put on the face shield.

      • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.

    • When handling the powder, use techniques that minimize dust generation. If appropriate for the experimental procedure, consider carefully wetting the powder with a suitable solvent to reduce aerosolization.

    • Keep the container of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione tightly sealed when not in use.

  • Cleanup:

    • Decontaminate all work surfaces with an appropriate solvent and wipe clean.

    • Doffing PPE:

      • Remove outer gloves and dispose of them in the designated waste container.

      • Remove the face shield.

      • Remove the lab coat, turning it inside out as you remove it.

      • Remove safety goggles.

      • Remove the respirator.

      • Remove inner gloves and dispose of them.

      • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling

All waste contaminated with 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, including disposable PPE, weigh boats, and cleaning materials, must be segregated as halogenated organic waste . The waste container must be clearly labeled with the full chemical name and the appropriate hazard symbols.

Disposal Procedure

The disposal of halogenated organic waste is regulated under the Resource Conservation and Recovery Act (RCRA).[10][11] It is imperative to follow your institution's specific hazardous waste disposal procedures, which should be aligned with RCRA guidelines. Typically, this involves collection by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Spill Response
  • Small Spill (contained within the fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated halogenated organic waste container.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

  • Large Spill (outside of the fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Follow your institution's emergency response procedures for hazardous chemical spills.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these detailed safety and operational protocols, researchers can confidently and safely handle 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, ensuring both personal safety and the integrity of their research.

References

  • Bromine Safety Guidelines
  • NIOSH Pocket Guide to Chemical Hazards
  • Resistance To Chemicals of Common Glove M
  • Blackrock Workwear Bromine-LC Work Glove
  • Sigma-Aldrich Safety Data Sheet for Is
  • Personal protective equipment for handling bromoethyne
  • NIOSH Guide to the Selection & Use of Particulate Respir
  • [PubChem: 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione]([Link])
  • CAMEO Chemicals: BROMINE
  • Clearing the Air About Disposable Dust Masks - Occup
  • SKS Science Products: Chemical Resistance of Glove M
  • OSU Chemistry: Examples of Chemical Resistance of Common Glove M
  • NIOSH Guide to the Selection and Use of Particulate Respirators - Regul
  • Halogen
  • State-only Hazardous Waste Subject to Resource Conserv
  • CDC: Respir
  • Biosynth Safety Data Sheet for 2H-1,3-Benzoxazine-2,4(3H)-dione
  • Princeton EHS: Personal Protective Equipment
  • Got Gloves: Gloves Chemical Resistance Chart
  • Chemical Resistant Gloves Guide
  • EPA: Resource Conserv
  • EPA: Resource Conservation and Recovery Act (RCRA)
  • Metal-free oxidative all-halogen–compatible halogenation of methylenecyclopropane for accessing benzoxazines - Chemical Communic
  • EPA: Applicability and Requirements of the RCRA Organic Air Emission Standards
  • Mechanism of action of toxic halogenated arom
  • Poly(benzoxazine-f-chitosan)
  • The fire effluents overall toxicity of the FR benzoxazine composites - ResearchG
  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.